molecular formula C8H6O3 B013470 Karrikinolide CAS No. 857054-02-5

Karrikinolide

Numéro de catalogue: B013470
Numéro CAS: 857054-02-5
Poids moléculaire: 150.13 g/mol
Clé InChI: JUTMAMXOAOYKHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

a component of plant- and cellulose-derived smoke;  promotes seed germination of some plants;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methylfuro[2,3-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTMAMXOAOYKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=COC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466795
Record name 3-Methyl-2h-Furo[2,3-C]pyran-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857054-02-5
Record name 3-Methyl-2h-Furo[2,3-C]pyran-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery of Karrikinolide from Burnt Plant Material: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The discovery of karrikinolides, a class of potent plant growth regulators born from fire, has revolutionized our understanding of seed germination and plant responses to environmental cues. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of karrikinolide (KAR₁), the most prominent member of this family. Detailed experimental protocols for the extraction of this compound from burnt plant material, seed germination bioassays, and chemical synthesis are presented. Furthermore, this guide summarizes key quantitative data and elucidates the this compound signaling pathway through detailed diagrams, offering a valuable resource for advancing research and application in this field.

Introduction

For centuries, the phenomenon of rapid and synchronized plant regeneration following wildfires has intrigued ecologists and botanists. It was long hypothesized that chemical cues released from smoke and charred plant matter were responsible for breaking seed dormancy and stimulating this dramatic resurgence of life. This hypothesis was confirmed with the groundbreaking discovery of karrikinolides, a family of butenolide compounds found in smoke.[1][2] The first and most abundant of these to be identified was this compound, designated as KAR₁, with the chemical structure 3-methyl-2H-furo[2,3-c]pyran-2-one.[3][4]

Karrikinolides are not produced by living plants but are formed through the combustion of carbohydrates like cellulose (B213188) present in plant biomass.[3] Their potent biological activity at nanomolar to picomolar concentrations highlights their significance as a powerful environmental signal for post-fire regeneration.[4] This guide delves into the technical aspects of this compound's discovery, providing the scientific community with the necessary tools and knowledge to further explore its potential in agriculture, ecological restoration, and as a lead for novel drug development.

Isolation and Structural Elucidation

The journey to identify the active germination stimulant in smoke was a complex process involving the separation and analysis of thousands of chemical compounds.

Experimental Protocol: Extraction and Purification of this compound from Smoke Water

This protocol outlines the general methodology for the extraction and purification of this compound from an aqueous solution of smoke, commonly referred to as "smoke water."

Materials:

  • Dried plant material (e.g., wheat straw, cellulose filter paper)

  • Combustion apparatus

  • Suction flask with distilled water

  • Ethyl acetate (B1210297)

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Acetonitrile (B52724)

  • Water (HPLC grade)

Procedure:

  • Preparation of Smoke Water: Combust the dried plant material in a controlled manner, bubbling the resulting smoke through a suction flask containing distilled water. The water will become saturated with the soluble compounds from the smoke.

  • Solvent Extraction: Transfer the smoke water to a separatory funnel. Extract the aqueous solution twice with equal volumes of ethyl acetate.

  • Washing and Drying: Combine the organic phases and wash with a saturated ammonium chloride solution, followed by water and brine. Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Concentration: Remove the solvent using a rotary evaporator to yield a crude extract.

  • HPLC Purification: Dissolve the crude extract in a minimal amount of 50% (v/v) acetonitrile/water. Purify the extract using a C18 reverse-phase HPLC column with a gradient of acetonitrile and water as the mobile phase.[5] Monitor the eluent at a suitable wavelength (e.g., 260 nm) to detect the this compound peak.

  • Fraction Collection and Analysis: Collect the fraction corresponding to the this compound peak and confirm its identity and purity using analytical techniques such as mass spectrometry and NMR.

Structural Elucidation Data

The definitive structure of this compound (3-methyl-2H-furo[2,3-c]pyran-2-one) was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound (KAR₁)

PropertyValue
Molecular Formula C₈H₆O₃
Molecular Weight 150.1 g/mol
Appearance White solid
¹H-NMR (CDCl₃, 500 MHz) δ (ppm) 7.67 (d, J=2.5 Hz, 1H), 6.89 (d, J=2.5 Hz, 1H), 6.28 (s, 1H), 2.15 (s, 3H)
¹³C-NMR (CDCl₃, 126 MHz) δ (ppm) 165.2, 150.1, 145.2, 142.1, 117.8, 114.9, 102.3, 8.7
Mass Spectrometry (EI-MS) m/z 150 (M⁺), 122, 94, 66

Note: NMR data is compiled from typical values reported in the literature and may vary slightly depending on the solvent and instrument used.

Biological Activity and Seed Germination Bioassays

This compound is a highly potent seed germination stimulant for a wide range of plant species, including those from fire-prone and other environments.[4]

Experimental Protocol: Seed Germination Bioassay

This protocol provides a standardized method for assessing the effect of this compound on seed germination.

Materials:

  • Seeds of the target plant species

  • Petri dishes (e.g., 9 cm diameter)

  • Filter paper (e.g., Whatman No. 1)

  • This compound (KAR₁) stock solution (e.g., 1 mM in DMSO or ethanol)

  • Sterile distilled water

  • Growth chamber or incubator with controlled temperature and light

Procedure:

  • Seed Sterilization: Surface sterilize the seeds to prevent fungal and bacterial contamination. A common method is to wash the seeds in a 1% sodium hypochlorite (B82951) solution for 5-10 minutes, followed by several rinses with sterile distilled water.

  • Preparation of Test Solutions: Prepare a series of this compound dilutions from the stock solution using sterile distilled water. Typical concentrations to test range from 10⁻⁹ M to 10⁻⁶ M (1 nM to 1 µM).[2] A control group with only sterile distilled water should be included.

  • Plating: Place two layers of filter paper in each Petri dish. Pipette a standard volume (e.g., 5 mL) of the respective test solution or control onto the filter paper.

  • Sowing: Place a predetermined number of seeds (e.g., 25 or 50) evenly on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: Record the number of germinated seeds daily or at predetermined intervals. A seed is typically considered germinated when the radicle has emerged to a certain length (e.g., >2 mm).

  • Analysis: Calculate the final germination percentage for each treatment. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.

Quantitative Data: Dose-Response of Seed Germination to this compound

The following table summarizes the effective concentrations of this compound for promoting seed germination in various plant species.

Table 2: Effective Concentrations of this compound (KAR₁) in Seed Germination Bioassays

Plant SpeciesEffective Concentration Range (M)Optimal Concentration (M)Reference
Lactuca sativa (Lettuce)10⁻⁹ - 10⁻⁷10⁻⁸[6]
Arabidopsis thaliana10⁻⁹ - 10⁻⁶10⁻⁷[6]
Solanum lycopersicum (Tomato)10⁻⁹ - 10⁻⁷10⁻⁸[6]
Triticum aestivum (Wheat)10⁻⁹ - 10⁻⁵10⁻⁶
Apium graveolens (Celery)10⁻⁸ - 10⁻⁶10⁻⁷[7]

This compound Signaling Pathway

The perception and transduction of the this compound signal in plants involve a well-defined signaling pathway that shares components with the strigolactone signaling pathway.

The binding of this compound to its receptor, the α/β hydrolase KAI2 (KARRIKIN INSENSITIVE 2), triggers a conformational change that promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This complex then targets the repressor proteins SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses the transcription of downstream genes involved in seed germination and seedling development.

Karrikinolide_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response KAR1 This compound (KAR₁) KAI2 KAI2 Receptor KAR1->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 Targets for ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation Downstream_Genes Downstream Gene Expression SMAX1_SMXL2->Downstream_Genes Represses Proteasome->Downstream_Genes Derepression Germination Seed Germination & Seedling Development Downstream_Genes->Germination

Figure 1. The this compound Signaling Pathway.

Experimental Workflow: From Burnt Material to Bioassay

The following diagram illustrates the logical workflow from the generation of smoke water to the assessment of its biological activity.

Experimental_Workflow Start Start: Dried Plant Material Combustion Combustion Start->Combustion Smoke_Water Preparation of Smoke Water Combustion->Smoke_Water Extraction Ethyl Acetate Extraction Smoke_Water->Extraction Purification HPLC Purification Extraction->Purification KAR1_Isolate Isolated this compound (KAR₁) Purification->KAR1_Isolate Bioassay Seed Germination Bioassay KAR1_Isolate->Bioassay Data_Analysis Data Analysis Bioassay->Data_Analysis End End: Biological Activity Determined Data_Analysis->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Karrikinolide: Structure, Signaling, and Experimental Insights

This technical guide provides a comprehensive overview of this compound, a butenolide compound derived from the smoke of burning plant material. This compound, and specifically its most studied form, KAR1, is a potent plant growth regulator that has garnered significant interest for its role in seed germination and seedling development. This document details its chemical structure, the intricacies of its signaling pathway, quantitative bioactivity data, and key experimental protocols for its study.

Chemical Structure of this compound

Karrikinolides are a class of compounds characterized by a bicyclic structure consisting of a pyran ring fused to a butenolide ring.[1][2] The first identified and most well-known this compound is KAR1, with the chemical name 3-methyl-2H-furo[2,3-c]pyran-2-one.[3][4][5]

The core structure is composed of two heterocyclic rings:

  • A six-membered pyran ring.[1][2]

  • A five-membered lactone ring, known as a butenolide.[1][2]

The molecular formula for KAR1 is C₈H₆O₃ and it has a molecular weight of 150.13 g/mol .[6] Karrikins are synthesized during the combustion of carbohydrates, such as cellulose.[1][7]

Quantitative Data on this compound Bioactivity

This compound is biologically active at very low concentrations, with some studies demonstrating effects at parts per trillion.[8][9] The following tables summarize quantitative data from studies on the effects of KAR1 on various plant species.

Table 1: Effects of this compound (KAR1) on Growth and Physiology of Mentha arvensis [4]

Concentration (M)Total Chlorophyll (mg g⁻¹)Total Carotenoids (mg g⁻¹)Essential Oil Content (%)Menthol Content (%)
Control 61.80 ± 0.400.28 ± 0.010.93 ± 0.0355.33 ± 0.88
10⁻⁹ 71.73 ± 0.320.35 ± 0.011.18 ± 0.0267.13 ± 0.54
10⁻⁸ 74.66 ± 1.030.36 ± 0.001.23 ± 0.0269.53 ± 0.17
10⁻⁷ 69.73 ± 0.320.32 ± 0.011.15 ± 0.0265.26 ± 0.56
10⁻⁶ 66.20 ± 0.570.30 ± 0.011.05 ± 0.0262.53 ± 0.49

Table 2: Effect of this compound (KAR1) on Seed Germination of Apium graveolens (Celery) [10][11]

TreatmentSoaking Time (hours)Germination (%)
Control (Water) 347.5
KAR₁ (10⁻⁷ M) 372.0
Control (Water) 642.5
KAR₁ (10⁻⁷ M) 665.0
Control (Water) 1235.0
KAR₁ (10⁻⁷ M) 1240.0

The this compound Signaling Pathway

The this compound signaling pathway is a conserved mechanism in plants that shares components with the strigolactone signaling pathway.[12] The core of the pathway involves a receptor, an F-box protein, and transcriptional repressors.

Upon entering the cell, this compound is perceived by the α/β hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2).[9][13][14] This binding event is thought to induce a conformational change in KAI2, facilitating its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[15][13][14] MAX2 is a component of a Skp, Cullin, F-box (SCF) E3 ubiquitin ligase complex.[14]

The KAI2-MAX2 complex then targets the transcriptional repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome.[13][14][16] The degradation of these repressors alleviates the suppression of downstream genes, leading to a transcriptional cascade that regulates various developmental processes, including seed germination and seedling photomorphogenesis.[13][14]

Karrikinolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KAR1 This compound (KAR1) KAI2_inactive KAI2 (Inactive) KAR1->KAI2_inactive Binds KAI2_active KAI2 (Active) KAI2_inactive->KAI2_active Activation SCF_complex SCF-MAX2 Complex KAI2_active->SCF_complex Interacts with MAX2 MAX2 MAX2->SCF_complex Component of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_complex->SMAX1_SMXL2 Targets Proteasome 26S Proteasome Downstream_Genes Downstream Genes Proteasome->Downstream_Genes Alleviates Repression SMAX1_SMXL2_ub Ub-SMAX1/SMXL2 SMAX1_SMXL2->SMAX1_SMXL2_ub Ubiquitination SMAX1_SMXL2->Downstream_Genes Represses SMAX1_SMXL2_ub->Proteasome Degradation by Developmental_Response Developmental Response (e.g., Seed Germination) Downstream_Genes->Developmental_Response Leads to

This compound Signaling Pathway

Detailed Methodologies

Preparation of this compound (KAR1) Solutions

This protocol describes the preparation of various molar concentrations of KAR1 for use in bioassays.[3][4]

Materials:

Procedure:

  • Prepare a Stock Solution (e.g., 10⁻² M):

    • Accurately weigh the required amount of KAR1 powder.

    • Dissolve the powder in a small volume of DMSO or ethanol to create a concentrated stock solution. For example, dissolve 1.5013 mg of KAR1 in 1 mL of solvent for a 10⁻² M stock.

  • Serial Dilutions:

    • To prepare a 10⁻⁵ M solution, add 10 µL of the 10⁻² M stock solution to 9.99 mL of DDW.

    • For a 10⁻⁶ M solution, take 1 mL of the 10⁻⁵ M solution and add it to 9 mL of DDW.

    • Continue this serial dilution process to obtain the desired lower concentrations (e.g., 10⁻⁷ M, 10⁻⁸ M, 10⁻⁹ M).

  • Control Solution:

    • Prepare a control solution containing the same concentration of the solvent (DMSO or ethanol) used for the stock solution in DDW.

Seed Germination Assay

This protocol outlines a typical seed germination assay to test the efficacy of this compound.[10]

Materials:

  • Seeds of the target plant species

  • Petri dishes (9 cm diameter)

  • Filter paper (e.g., Whatman No. 1)

  • This compound solutions of various concentrations

  • Control solution (DDW or solvent control)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization (Optional but Recommended):

    • Surface sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by a 5-10% bleach solution for 5-10 minutes, and then rinse thoroughly with sterile DDW.

  • Plating:

    • Place two layers of sterile filter paper in each Petri dish.

    • Pipette a defined volume (e.g., 4-5 mL) of the respective KAR1 test solution or control solution onto the filter paper to ensure it is thoroughly moistened.

    • Evenly space a predetermined number of seeds (e.g., 50) on the surface of the moistened filter paper.

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Place the dishes in a growth chamber under controlled conditions (e.g., 20 ± 1 °C with a 10-hour light/14-hour dark photoperiod).

  • Data Collection:

    • Monitor the seeds daily for germination, typically defined by the emergence of the radicle.

    • Record the number of germinated seeds over a set period (e.g., 21 days).

    • Calculate the germination percentage for each treatment.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on plant physiology.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Conclusion prep_solutions Prepare KAR1 Solutions (various concentrations) seed_assay Seed Germination Assay prep_solutions->seed_assay prep_seeds Select and Sterilize Seeds prep_seeds->seed_assay plant_growth Grow Seedlings with KAR1 Treatment seed_assay->plant_growth germ_data Collect Germination Data (rate, percentage) seed_assay->germ_data morph_data Measure Morphological Parameters (root length, hypocotyl length) plant_growth->morph_data phys_data Conduct Physiological Assays (chlorophyll, hormone levels) plant_growth->phys_data gene_exp Analyze Gene Expression (qRT-PCR) plant_growth->gene_exp data_interp Data Interpretation and Statistical Analysis germ_data->data_interp morph_data->data_interp phys_data->data_interp gene_exp->data_interp conclusion Draw Conclusions on KAR1 Bioactivity data_interp->conclusion

Workflow for this compound Bioactivity Studies

References

The Karrikinolide Signaling Pathway in Arabidopsis thaliana: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Karrikinolides (KARs) are a class of butenolide compounds found in smoke from burning plant material that act as potent regulators of seed germination and seedling development. In the model organism Arabidopsis thaliana, the perception of karrikins, and likely an endogenous, yet-to-be-identified ligand (KAI2 ligand or KL), is mediated by a specialized signaling pathway. This pathway is homologous to the signaling cascade of strigolactones (SLs), another class of butenolide hormones. This technical guide provides a comprehensive overview of the core components and mechanism of the karrikinolide signaling pathway in Arabidopsis, intended for researchers, scientists, and drug development professionals. It details the molecular interactions, downstream transcriptional responses, and crosstalk with other signaling networks. Furthermore, this guide includes quantitative data on binding affinities and detailed protocols for key experimental assays to facilitate further research in this field.

Introduction

The discovery of karrikinolides as potent germination stimulants has opened new avenues for understanding plant responses to environmental cues. While initially identified from smoke, the conservation of the karrikin signaling pathway across a wide range of plant species, including those not adapted to fire, suggests the existence of an endogenous signaling molecule that utilizes this pathway. In Arabidopsis, the this compound signaling pathway plays a crucial role in regulating seed dormancy, germination, seedling photomorphogenesis, and responses to abiotic stress. This guide will dissect the core components of this pathway, from perception to transcriptional regulation, providing a technical foundation for its study and potential manipulation in agricultural and pharmaceutical contexts.

The Core Signaling Cascade

The this compound signaling pathway in Arabidopsis is a linear cascade involving a receptor, an F-box protein that is part of an E3 ubiquitin ligase complex, and downstream transcriptional repressors. The perception of the signal leads to the targeted degradation of these repressors, thereby activating downstream gene expression.

Key Protein Components

The central players in this pathway are:

  • KARRIKIN INSENSITIVE 2 (KAI2): An α/β-hydrolase that functions as the receptor for karrikinolides and the putative endogenous KAI2 ligand (KL).[1][2] KAI2 possesses a catalytic triad (B1167595) (Ser-His-Asp) and a ligand-binding pocket.[3]

  • MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, designated as SCFMAX2.[2] MAX2 is a shared component with the strigolactone signaling pathway.[4]

  • SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2): These are homologous proteins that act as transcriptional co-repressors.[4][5] They are the primary targets for degradation mediated by the KAI2-SCFMAX2 complex upon karrikin perception.[2]

Mechanism of Signal Transduction

The signaling cascade is initiated by the binding of a this compound molecule or the endogenous KL to the KAI2 receptor. This binding event is thought to induce a conformational change in KAI2, which promotes its interaction with the SCFMAX2 E3 ubiquitin ligase complex.[3][6] The KAI2-SCFMAX2 complex then recruits the SMAX1 and SMXL2 repressor proteins, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of SMAX1 and SMXL2 relieves the repression of their target genes, allowing for the transcriptional changes that drive karrikin-mediated developmental responses.

Karrikinolide_Signaling_Pathway KAR_KL Karrikin (KAR) or KAI2 Ligand (KL) KAI2 KAI2 (Receptor) KAR_KL->KAI2 SCF_MAX2 SCF-MAX2 (E3 Ubiquitin Ligase) KAI2->SCF_MAX2 Interacts with SMAX1_SMXL2 SMAX1 / SMXL2 (Repressors) SCF_MAX2->SMAX1_SMXL2 Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation Downstream_Genes Downstream Genes (e.g., DLK2, KUF1) SMAX1_SMXL2->Downstream_Genes Represses Response Physiological Responses (Seed Germination, Photomorphogenesis) Downstream_Genes->Response

Core this compound Signaling Pathway in Arabidopsis.

Quantitative Data

Precise quantitative data is essential for building accurate models of signaling pathways. The following tables summarize the available quantitative information for the this compound signaling pathway in Arabidopsis.

Table 1: Ligand-Receptor Binding Affinities
LigandReceptorMethodDissociation Constant (Kd)Reference
KAR1KAI2Isothermal Titration Calorimetry (ITC)147 µM[7]
Note:Further quantitative data on the binding affinities of other karrikins, karrikin analogs, and the endogenous KAI2 ligand to the KAI2 receptor are currently limited and represent an area for future investigation.
Table 2: Protein-Protein Interaction Affinities

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference | | :--- | :--- | :--- | :--- | :--- | | KAI2 - SMAX1 | Yeast Two-Hybrid (Y2H) | Qualitatively demonstrated |[1] | | KAI2 - MAX2 | Yeast Two-Hybrid (Y2H), Pull-down | Qualitatively demonstrated |[8] | | Note: | Quantitative binding affinities (Kd values) for the protein-protein interactions within the this compound signaling pathway have not been extensively reported. The interactions have been primarily demonstrated through qualitative methods. | | | |

Table 3: Downstream Gene Expression Changes
GeneTreatmentFold ChangeMethodReference
GA3ox11 µM KAR1Enhanced expressionqRT-PCR[9]
GA3ox21 µM KAR1Enhanced expressionqRT-PCR[9]
DLK21 µM KAR2~10-fold inductionqRT-PCR[5]
KUF11 µM KAR2~8-fold inductionqRT-PCR[5]
IAA11 µM KAR2~4-fold inductionqRT-PCR[5]
Note:Fold changes can vary depending on experimental conditions such as treatment duration, tissue type, and developmental stage.

Crosstalk with Other Signaling Pathways

The this compound signaling pathway does not operate in isolation. It integrates with other signaling networks to fine-tune plant development and responses to the environment.

Light Signaling

Karrikin signaling is intricately linked with light signaling, particularly in the regulation of seed germination and seedling photomorphogenesis. Karrikins can enhance the sensitivity of seeds to light, promoting germination at lower light fluences.[10] This crosstalk is mediated, in part, through the regulation of light-responsive genes.[1]

Hormone Signaling
  • Gibberellins (GA): Karrikin-induced seed germination requires GA biosynthesis.[9] Karrikins enhance the expression of GA biosynthetic genes, such as GA3ox1 and GA3ox2.[9][11] However, karrikin treatment does not significantly alter the overall levels of GA in the seed prior to germination.[9][11]

  • Abscisic Acid (ABA): ABA acts antagonistically to karrikin signaling in the control of seed germination.[12] Exogenous ABA can inhibit karrikin-induced germination in a dose-dependent manner.[12] Conversely, karrikin signaling can negatively regulate ABA levels under certain stress conditions.[13]

Crosstalk_Signaling_Pathways KAR_Signal Karrikin Signaling Light_Signal Light Signaling KAR_Signal->Light_Signal Enhances sensitivity GA_Signal Gibberellin (GA) Signaling KAR_Signal->GA_Signal Promotes biosynthesis ABA_Signal Abscisic Acid (ABA) Signaling KAR_Signal->ABA_Signal Antagonistic Germination Seed Germination KAR_Signal->Germination + Photomorphogenesis Seedling Photomorphogenesis KAR_Signal->Photomorphogenesis + Light_Signal->Germination + Light_Signal->Photomorphogenesis + GA_Signal->Germination + ABA_Signal->Germination -

Crosstalk between Karrikin Signaling and other pathways.

Downstream Transcriptional Regulation

The degradation of SMAX1 and SMXL2 repressors leads to the derepression of a suite of downstream target genes. While a comprehensive list of direct targets from ChIP-seq data for SMAX1 and SMXL2 in the context of karrikin signaling is still being fully elucidated, several key downstream marker genes have been identified.

Known Downstream Target Genes
  • DLK2 (DWARF14-LIKE 2): A robust and specific marker for KAI2-dependent signaling.[5]

  • KUF1 (KARRIKIN UPREGULATED F-BOX 1): An F-box protein-encoding gene strongly induced by karrikins.[5]

  • IAA1 (INDOLE-3-ACETIC ACID INDUCIBLE 1): An auxin-responsive gene also regulated by karrikin signaling.[5]

Further research, including comprehensive ChIP-seq analysis of SMAX1 and SMXL2, is necessary to fully map the transcriptional network downstream of the this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful in vivo method to identify and characterize protein-protein interactions.

Y2H_Workflow Start Start Clone_Bait Clone 'Bait' protein (e.g., KAI2) into DNA-binding domain (DB) vector (e.g., pGBKT7) Start->Clone_Bait Clone_Prey Clone 'Prey' protein (e.g., SMAX1) into activation domain (AD) vector (e.g., pGADT7) Start->Clone_Prey Transform_Yeast Co-transform DB-Bait and AD-Prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) Clone_Bait->Transform_Yeast Clone_Prey->Transform_Yeast Plate_Selection Plate on selective medium lacking leucine (B10760876) and tryptophan (-Leu/-Trp) to select for transformants Transform_Yeast->Plate_Selection Plate_Interaction Replica plate onto high-stringency selective medium lacking histidine, adenine (B156593), leucine, and tryptophan (-His/-Ade/-Leu/-Trp) and containing X-α-Gal Plate_Selection->Plate_Interaction Observe_Growth Observe for yeast growth and development of blue color Plate_Interaction->Observe_Growth Positive_Interaction Growth and blue color indicate a positive protein-protein interaction Observe_Growth->Positive_Interaction End End Positive_Interaction->End

Yeast Two-Hybrid (Y2H) Experimental Workflow.

Protocol:

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., KAI2) in-frame with the DNA-binding domain (DB) of a transcription factor (e.g., GAL4) in a suitable vector (e.g., pGBKT7).

    • Clone the coding sequence of the "prey" protein (e.g., SMAX1) in-frame with the activation domain (AD) of the transcription factor in a compatible vector (e.g., pGADT7).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., Saccharomyces cerevisiae strain AH109 or Y2HGold) using a standard lithium acetate-based transformation protocol.

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Assay:

    • After 3-5 days of growth at 30°C, replica-plate the colonies onto a high-stringency selective medium, such as SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).

    • For colorimetric selection, include X-α-Gal in the medium.

    • Incubate the plates at 30°C for 3-7 days.

  • Result Interpretation:

    • Growth of yeast colonies on the high-stringency medium indicates a positive interaction between the bait and prey proteins.

    • The development of a blue color in the presence of X-α-Gal further confirms the interaction.

    • Include appropriate positive and negative controls in each experiment.

In Vitro Pull-Down Assay

This assay is used to confirm direct physical interactions between two proteins in a cell-free system.

Protocol:

  • Protein Expression and Purification:

    • Express one protein as a fusion with an affinity tag (e.g., GST-SMAX1, the "bait") in E. coli and purify it using affinity chromatography (e.g., glutathione-sepharose beads).

    • Express the other protein (e.g., KAI2, the "prey") with a different tag (e.g., His-tag) and purify it, or use an in vitro transcription/translation system to produce a radiolabeled prey protein.

  • Binding Reaction:

    • Immobilize the purified bait protein on the affinity beads.

    • Incubate the immobilized bait protein with the purified or in vitro translated prey protein in a suitable binding buffer for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and detect the prey protein by Western blotting using an antibody against its tag (e.g., anti-His antibody) or by autoradiography if radiolabeled.

In Vitro Ubiquitination Assay

This assay is used to determine if a substrate protein is ubiquitinated by a specific E3 ubiquitin ligase.

Protocol:

  • Reagents:

    • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (SCFMAX2 complex), and the substrate protein (SMAX1).

    • Ubiquitin and ATP.

    • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM ATP).

  • Reaction Setup:

    • Combine the E1, E2, E3, substrate, and ubiquitin in the reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an antibody against the substrate protein (e.g., anti-SMAX1) or an anti-ubiquitin antibody.

    • The appearance of higher molecular weight bands or a smear above the unmodified substrate band indicates polyubiquitination.

Conclusion and Future Perspectives

The this compound signaling pathway in Arabidopsis thaliana represents a fascinating and fundamentally important mechanism for perceiving and responding to environmental and endogenous cues. While the core components and the general mechanism of this pathway have been elucidated, several key questions remain. The identity of the endogenous KAI2 ligand(s) is a major unresolved issue. A comprehensive understanding of the direct downstream targets of SMAX1 and SMXL2 through techniques like ChIP-seq will be crucial for dissecting the full transcriptional network. Furthermore, obtaining more quantitative data on protein-ligand and protein-protein interactions will be vital for developing accurate predictive models of the pathway's dynamics. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to address these questions and to further unravel the complexities of this compound signaling, with potential applications in enhancing crop resilience and performance.

References

The Pivotal Roles of KAI2 and MAX2 in Karrikinolide Perception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Karrikinolides (KARs), a class of butenolides found in smoke from burnt plant matter, are potent signaling molecules that influence seed germination and early seedling development. The perception and transduction of the karrikin signal are orchestrated by a core molecular machinery involving the α/β-hydrolase KARRIKIN INSENSITIVE 2 (KAI2) and the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This technical guide provides an in-depth exploration of the roles of KAI2 and MAX2 in karrikinolide perception, detailing the signaling pathway, presenting quantitative data on molecular interactions, and offering comprehensive experimental protocols for studying this pathway. The information presented is intended to be a valuable resource for researchers in plant biology and professionals in drug development seeking to understand and manipulate this crucial signaling cascade.

The KAI2/MAX2 Signaling Pathway in this compound Perception

The perception of karrikinolides initiates a signaling cascade that ultimately leads to the degradation of transcriptional repressors, thereby activating downstream gene expression and promoting developmental responses such as seed germination and seedling photomorphogenesis.[1][2] The central components of this pathway are KAI2, the karrikin receptor, and MAX2, a key component of an E3 ubiquitin ligase complex.

1.1. KAI2: The this compound Receptor

KAI2 is an α/β-fold hydrolase that functions as the primary receptor for karrikinolides.[3][4] Genetic studies in Arabidopsis thaliana have demonstrated that kai2 mutants are insensitive to KARs, highlighting the essential role of this protein in karrikin perception.[2][4] Structural analyses have revealed that KAI2 possesses a catalytic triad (B1167595) (Ser-His-Asp) typical of hydrolases, located within a hydrophobic pocket that accommodates the this compound ligand.[3][5][6] Upon binding KAR₁, KAI2 undergoes a conformational change that is thought to facilitate its interaction with downstream signaling partners.[3][4]

1.2. MAX2: The F-box Protein Integrator

MAX2 is an F-box protein that serves as a substrate recognition component of a Skp1-Cullin-F-box (SCF) type E3 ubiquitin ligase complex, designated as SCFMAX2.[1][7][8] F-box proteins act as adaptors, linking the core ubiquitination machinery to specific target proteins destined for degradation.[9] In the context of karrikin signaling, MAX2 is essential for transducing the signal perceived by KAI2.[1][9] Mutants lacking functional MAX2 (max2) exhibit insensitivity to karrikins, similar to kai2 mutants.[1][9] MAX2 interacts with both KAI2 and the downstream target proteins, thereby facilitating their ubiquitination and subsequent degradation by the 26S proteasome.[2][7]

1.3. SMAX1/SMXL2: The Repressors of Karrikin Signaling

SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) are transcriptional repressors that act downstream of KAI2 and MAX2.[2][10] In the absence of a karrikin signal, SMAX1 and SMXL2 are stable and repress the expression of genes required for germination and seedling development.[10] Upon karrikin perception, the activated KAI2-SCFMAX2 complex targets SMAX1 and SMXL2 for polyubiquitination and subsequent proteasomal degradation.[2][10] The removal of these repressors allows for the transcription of downstream target genes, thereby initiating the physiological responses to karrikins.[2]

The core signaling pathway can be visualized as follows:

Karrikin_Signaling cluster_perception Perception cluster_SCF SCF Complex Assembly cluster_degradation Repressor Degradation cluster_response Downstream Response Karrikin This compound (KAR) KAI2 KAI2 (Receptor) Karrikin->KAI2 Binds MAX2 MAX2 (F-box protein) KAI2->MAX2 Interacts with SCF SCF Complex MAX2->SCF Component of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 Targets SCF->SMAX1_SMXL2 Ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation Gene_Expression Gene Expression (e.g., germination genes) SMAX1_SMXL2->Gene_Expression Represses Ub Ubiquitin Ub->SCF Physiological_Response Physiological Response (e.g., Seed Germination) Gene_Expression->Physiological_Response

Figure 1: this compound Signaling Pathway. This diagram illustrates the core components and their interactions in the KAI2/MAX2-mediated perception of karrikinolides.

Quantitative Data on Molecular Interactions

The interactions between the core components of the this compound signaling pathway have been quantified to varying extents. This section summarizes the available quantitative data to provide a clearer understanding of the molecular dynamics.

Interacting MoleculesMethodAffinity (Kd) / Other MetricsReference
KAI2 - Karrikin 1 (KAR₁)Isothermal Titration Calorimetry (ITC)147 µM[8][11]
KAI2ply2 (mutant) - KAR₁Isothermal Titration Calorimetry (ITC)2857 µM (20-fold higher than WT)[8][11]
KAI2 - rac-GR24ent-5DSYeast Two-Hybrid (Y2H)Interaction observed[7]
KAI2 - SMAX1Yeast Two-Hybrid (Y2H)rac-GR24 and GR24ent-5DS induce interaction[7]
SMAX1 DegradationProtoplast Luciferase Assayrac-GR24 treatment reduces SMAX1D2-LUC ratio[7]
SMAX1 Degradationin vitro degradation assayRecombinant SMAX1 is unstable in Arabidopsis protein extracts[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the KAI2/MAX2 signaling pathway.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful technique to identify and confirm protein-protein interactions in vivo.[9][13]

Principle: The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, a "bait" protein (e.g., KAI2) is fused to the BD, and a "prey" protein (e.g., MAX2 or SMAX1) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.[9][13]

Protocol:

  • Vector Construction:

    • Clone the coding sequence of the bait protein (e.g., KAI2) into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.

    • Clone the coding sequence of the prey protein (e.g., MAX2 or SMAX1) into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain.

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene (B3416737) glycol method.

  • Selection and Interaction Assay:

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

    • To test for interaction, replica-plate the colonies onto a selective medium that also lacks histidine (SD/-Trp/-Leu/-His) and may contain 3-amino-1,2,4-triazole (3-AT) to suppress leaky HIS3 expression.

    • For ligand-dependent interactions (e.g., KAI2-SMAX1), include the ligand (e.g., rac-GR24) in the selective medium.

    • Incubate the plates at 30°C for 3-5 days and score for growth, which indicates a positive interaction.

  • Quantitative Assay (Optional):

    • Perform a β-galactosidase filter lift assay or a liquid culture assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to quantify the strength of the interaction.

Y2H_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_selection Selection & Assay Bait_Vector Bait Vector (pGBKT7) + KAI2 Co_Transformation Co-transformation Bait_Vector->Co_Transformation Prey_Vector Prey Vector (pGADT7) + MAX2/SMAX1 Prey_Vector->Co_Transformation Yeast_Strain Yeast Strain (e.g., AH109) Yeast_Strain->Co_Transformation Selection_Plate Selection Plate (SD/-Trp/-Leu) Co_Transformation->Selection_Plate Interaction_Plate Interaction Plate (SD/-Trp/-Leu/-His +/- Ligand) Selection_Plate->Interaction_Plate Result Growth = Interaction Interaction_Plate->Result No_Result No Growth = No Interaction Interaction_Plate->No_Result

Figure 2: Yeast Two-Hybrid (Y2H) Assay Workflow. A schematic representation of the steps involved in performing a Y2H experiment.
In Vitro Pull-Down Assay

This assay is used to demonstrate a direct physical interaction between two purified proteins.

Principle: One protein (the "bait") is tagged (e.g., with Glutathione S-transferase, GST) and immobilized on affinity beads. The second protein (the "prey"), which may be tagged with a different epitope (e.g., a His-tag), is incubated with the immobilized bait. If the two proteins interact, the prey protein will be "pulled down" with the bait-bead complex.

Protocol:

  • Protein Expression and Purification:

    • Express and purify recombinant bait (e.g., GST-KAI2) and prey (e.g., His-SMAX1) proteins from E. coli or another suitable expression system.

  • Bait Immobilization:

    • Incubate the purified GST-tagged bait protein with glutathione-sepharose beads to immobilize it.

    • Wash the beads extensively to remove unbound protein.

  • Binding Reaction:

    • Incubate the immobilized bait protein with the purified prey protein in a suitable binding buffer.

    • For ligand-dependent interactions, include the ligand in the binding buffer.

    • Include a negative control with GST alone to check for non-specific binding of the prey to the GST tag or the beads.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein's tag (e.g., anti-His antibody). The presence of the prey protein in the eluate from the bait-containing sample, but not the control, indicates a direct interaction.

SMAX1 Degradation Assay in Arabidopsis Protoplasts

This assay allows for the investigation of SMAX1 protein stability and degradation in a cellular context.[9]

Principle: A fusion protein of SMAX1 and a reporter enzyme (e.g., luciferase) is transiently expressed in Arabidopsis protoplasts. The stability of the SMAX1 fusion protein is monitored by measuring the reporter activity over time, often in the presence or absence of karrikins or proteasome inhibitors.

Protocol:

  • Protoplast Isolation:

    • Isolate mesophyll protoplasts from the leaves of 4- to 5-week-old Arabidopsis thaliana plants by enzymatic digestion.

  • Plasmid Construction:

    • Construct a plasmid expressing SMAX1 fused to a reporter gene (e.g., firefly luciferase, LUC) under the control of a constitutive promoter (e.g., CaMV 35S).

    • Construct a control plasmid expressing a stable reporter (e.g., Renilla luciferase, REN) for normalization.

  • Protoplast Transfection:

    • Co-transfect the protoplasts with the SMAX1-LUC and REN plasmids using a polyethylene glycol (PEG)-mediated method.

  • Treatment and Incubation:

    • Incubate the transfected protoplasts to allow for protein expression.

    • Treat the protoplasts with this compound (e.g., 1 µM KAR₁) or a mock control. For degradation pathway analysis, proteasome inhibitors like MG132 can be used.

    • Collect samples at different time points after treatment.

  • Luciferase Assay:

    • Lyse the protoplasts and perform a dual-luciferase assay to measure the activities of both firefly and Renilla luciferases.

    • Calculate the ratio of SMAX1-LUC to REN activity for each time point. A decrease in this ratio over time in the karrikin-treated sample compared to the control indicates karrikin-induced degradation of SMAX1.[7]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3][14]

Principle: A solution of one molecule (the ligand, e.g., karrikin) is titrated into a solution of the other molecule (the macromolecule, e.g., KAI2) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured for each injection. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of the two molecules, and this binding isotherm is fitted to a binding model to determine the thermodynamic parameters.

Protocol:

  • Sample Preparation:

    • Express and purify KAI2 to a high degree of purity.

    • Prepare a concentrated solution of the this compound ligand.

    • Both the protein and ligand solutions must be in the exact same buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively.

  • ITC Experiment:

    • Load the KAI2 solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).

    • Perform the titration experiment, which consists of a series of small injections of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep Preparation cluster_experiment ITC Experiment cluster_analysis Data Analysis Protein_Prep Purified KAI2 in Buffer ITC_Instrument Isothermal Titration Calorimeter Protein_Prep->ITC_Instrument Ligand_Prep Karrikin in Matched Buffer Ligand_Prep->ITC_Instrument Titration Titrate Karrikin into KAI2 ITC_Instrument->Titration Raw_Data Raw Data (Heat Pulses) Titration->Raw_Data Binding_Isotherm Binding Isotherm Plot Raw_Data->Binding_Isotherm Thermodynamic_Parameters Kd, n, ΔH Binding_Isotherm->Thermodynamic_Parameters

Figure 3: Isothermal Titration Calorimetry (ITC) Workflow. This diagram outlines the key steps in determining binding affinity using ITC.
Seed Germination and Hypocotyl Elongation Assays

These physiological assays are fundamental for assessing the biological activity of karrikinolides and the function of the KAI2/MAX2 pathway.

Seed Germination Assay:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol (B145695) followed by bleach and sterile water washes).

    • Plate the seeds on half-strength Murashige and Skoog (MS) medium containing 0.8% agar (B569324) and the desired concentrations of this compound or a solvent control.

  • Stratification and Germination Conditions:

    • Stratify the plates at 4°C in the dark for 3-4 days to break dormancy.

    • Transfer the plates to a growth chamber under controlled light and temperature conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Scoring Germination:

    • Score germination daily for several days. Germination is typically defined as the emergence of the radicle.

    • Calculate the germination percentage for each treatment and time point.

Hypocotyl Elongation Assay:

  • Seed Plating and Light Treatment:

    • Plate sterilized seeds on MS medium with the appropriate treatments as for the germination assay.

    • After stratification, expose the plates to several hours of white light to induce germination.

    • Transfer the plates to continuous low light or dark conditions to promote hypocotyl elongation.

  • Measurement:

    • After 4-5 days, carefully remove the seedlings and place them on a flat surface.

    • Scan or photograph the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the average hypocotyl length for each treatment. A shorter hypocotyl length in the presence of this compound compared to the control indicates a positive response.

Conclusion

The KAI2/MAX2 signaling module represents a sophisticated mechanism for perceiving and responding to the environmental cue of smoke-derived karrikinolides. KAI2 acts as a specific receptor that, upon ligand binding, initiates a signaling cascade that is integrated by the F-box protein MAX2. This leads to the targeted degradation of SMAX1/SMXL2 repressors and the subsequent activation of developmental programs. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, not only enhances our fundamental knowledge of plant signaling but also opens avenues for the development of novel plant growth regulators and strategies for improving crop resilience and yield. Further research will undoubtedly uncover more intricacies of this fascinating signaling network and its interplay with other hormonal and environmental response pathways.

References

Karrikinolide as a Plant Growth Regulator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Karrikinolide (KAR₁), a butenolide compound discovered in smoke from burnt plant material, has emerged as a potent plant growth regulator. It plays a crucial role in promoting seed germination and influencing seedling development, mimicking the action of an endogenous signaling molecule. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action through the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway, presenting quantitative data on its biological activities, and offering detailed protocols for key experimental assays. The information herein is intended to serve as a valuable resource for researchers investigating this compound signaling and its potential applications in agriculture and drug development.

Introduction to this compound

Karrikins are a class of plant growth regulators found in the smoke of burning plant material.[1] The first identified and most abundant of these is this compound (KAR₁), with the chemical structure 3-methyl-2H-furo[2,3-c]pyran-2-one.[1][2] Karrikins are formed from the combustion of carbohydrates like cellulose.[1][3] While initially identified as a germination stimulant for species in fire-prone ecosystems, research has shown that responses to karrikins are widespread among angiosperms, including the model plant Arabidopsis thaliana.[1] This suggests that plants possess a signaling pathway that recognizes karrikins, likely because they mimic an undiscovered endogenous hormone, referred to as the KAI2 ligand (KL).[4][5][6]

This compound exerts several physiological effects on plants, most notably:

  • Promotion of seed germination: KAR₁ can break dormancy and promote germination in a wide range of plant species, often at very low concentrations.[2][7][8]

  • Influence on seedling development: Karrikins affect seedling photomorphogenesis, leading to shorter hypocotyls and larger cotyledons, which can provide a competitive advantage in a post-fire environment.[1][9]

The this compound Signaling Pathway

This compound perception and signal transduction occur through a pathway that shares components with the strigolactone signaling pathway.[4][10][11] The core components of the this compound signaling pathway are the receptor KAI2, the F-box protein MAX2, and the transcriptional repressors SMAX1 and SMXL2.[4][12][13][14]

Key Proteins in the Pathway:

  • KARRIKIN INSENSITIVE 2 (KAI2): An α/β hydrolase that functions as the receptor for this compound.[11][12][13][15][16][17] Upon binding KAR₁, KAI2 is thought to undergo a conformational change that facilitates its interaction with MAX2.[11]

  • MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of a Skp, Cullin, F-box (SCF) type E3 ubiquitin ligase complex (SCFMAX2).[4][10][12][18] This complex is responsible for targeting specific proteins for degradation via the 26S proteasome.

  • SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2): These are transcriptional repressors that act downstream of KAI2 and MAX2.[12][19][20] In the absence of this compound, SMAX1 and SMXL2 are stable and repress the expression of genes that promote germination and seedling development.[3]

Mechanism of Action:

  • Perception: this compound (or the endogenous KL) is perceived by the KAI2 receptor.[11][15][17]

  • Complex Formation: Ligand-bound KAI2 interacts with the SCFMAX2 complex.[4][10]

  • Ubiquitination and Degradation: This interaction leads to the recruitment of the repressor proteins SMAX1 and SMXL2 to the SCFMAX2 complex, which then ubiquitinates them.[4][10][12][13][14] Polyubiquitinated SMAX1 and SMXL2 are subsequently targeted for degradation by the 26S proteasome.[13][14]

  • Gene Expression: The degradation of SMAX1 and SMXL2 relieves the repression of their target genes, leading to the physiological responses associated with this compound, such as seed germination and altered seedling morphology.[3][10]

Karrikinolide_Signaling_Pathway KAR This compound (KAR₁) KAI2 KAI2 KAR->KAI2 MAX2 MAX2 KAI2->MAX2 interacts with SCF SCF Complex MAX2->SCF part of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF->SMAX1_SMXL2 targets Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome degraded by Gene_Expression Target Gene Expression SMAX1_SMXL2->Gene_Expression represses Ub Ubiquitin Physiological_Response Seed Germination & Seedling Development Gene_Expression->Physiological_Response

This compound Signaling Pathway

Quantitative Data on this compound Activity

The biological activity of this compound is concentration-dependent. The following tables summarize quantitative data from various studies on the effects of different this compound concentrations on seed germination and hypocotyl elongation in the model plant Arabidopsis thaliana.

Table 1: Effect of this compound (KAR₁) Concentration on Arabidopsis thaliana Seed Germination

KAR₁ ConcentrationGermination Percentage (%)Experimental ConditionsReference
1 nMIncreased germinationPrimary dormant Landsberg erecta (Ler) seeds after 7 days of imbibition.[1]
100 nMSignificant increasePrimary dormant Ler seeds.[1]
1 µMStrong promotionPrimary dormant Ler seeds after 5 days of imbibition.[1]
1 µMEnhanced light-dependent germinationAfter-ripened seeds under low red light fluences.[15]

Table 2: Effect of this compound (KAR₁) Concentration on Arabidopsis thaliana Hypocotyl Elongation

KAR₁ ConcentrationInhibition of Hypocotyl Elongation (%)Experimental ConditionsReference
100 nMNoticeable inhibitionSeedlings grown under continuous red light.[15]
1 µM~33%Seedlings grown under continuous red light.[15]
10 µMInhibition observed in lettuceDark-grown lettuce seedlings.[15]

Note: The effectiveness of this compound can vary depending on the plant species, ecotype, and the dormancy state of the seeds.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Arabidopsis thaliana Seed Germination Assay

This assay is used to determine the effect of this compound on seed germination.

Materials:

  • Arabidopsis thaliana seeds (e.g., primary dormant seeds of the Landsberg erecta ecotype)

  • This compound (KAR₁) stock solution (e.g., 1 mM in acetone)

  • Sterile water

  • 0.5% (w/v) agar (B569324) plates

  • Sterile filter paper

  • Petri dishes (9 cm)

  • Growth chambers with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 20% (v/v) commercial bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile water.

  • Plating: Place two sterile filter paper discs in each petri dish and add 3 ml of sterile water or the desired this compound solution. Prepare a dilution series of KAR₁ (e.g., 1 nM, 10 nM, 100 nM, 1 µM) from the stock solution. Use a solution with the corresponding concentration of acetone (B3395972) as a vehicle control.

  • Sowing: Sow approximately 50-100 sterilized seeds evenly on the filter paper in each petri dish.

  • Stratification (Optional): To synchronize germination, cold-stratify the plates at 4°C in the dark for 3-5 days.

  • Incubation: Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Scoring Germination: Score germination daily for 7-10 days. Germination is defined as the emergence of the radicle through the seed coat.

  • Data Analysis: Calculate the germination percentage for each treatment and time point.

Arabidopsis thaliana Hypocotyl Elongation Assay

This assay measures the effect of this compound on seedling photomorphogenesis.

Materials:

  • Arabidopsis thaliana seeds

  • This compound (KAR₁)

  • MS (Murashige and Skoog) medium plates containing 0.8% (w/v) agar and the desired concentrations of KAR₁.

  • Growth chambers with controlled light (e.g., continuous red light) and temperature.

Procedure:

  • Seed Plating: Sow surface-sterilized Arabidopsis seeds on MS agar plates containing different concentrations of KAR₁ (e.g., 0, 100 nM, 1 µM).

  • Stratification: Cold-stratify the plates at 4°C in the dark for 3-5 days.

  • Light Treatment: To induce germination, expose the plates to white light for 4-6 hours.

  • Dark Incubation: Wrap the plates in aluminum foil and incubate them in the dark at 22°C for 24 hours.

  • Light Exposure for Growth: Transfer the plates to a growth chamber with continuous low-intensity light (e.g., red light) for 3-5 days.

  • Measurement: Carefully remove the seedlings from the agar and place them on a flat surface. Scan or photograph the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average hypocotyl length for each treatment and perform statistical analysis to determine significant differences.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is used to test for direct interactions between proteins, such as KAI2 and MAX2, or KAI2 and SMAX1.

Principle:

The assay is based on the reconstitution of a functional transcription factor (e.g., GAL4) in yeast. The "bait" protein is fused to the DNA-binding domain (DBD) of the transcription factor, and the "prey" protein is fused to the activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene (e.g., HIS3, lacZ).

Procedure Outline:

  • Vector Construction: Clone the coding sequences of the proteins of interest (e.g., KAI2 and MAX2) into the appropriate Y2H bait (e.g., pGBKT7) and prey (e.g., pGADT7) vectors.

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp) to select for yeast cells that have taken up both plasmids.

  • Interaction Assay: Plate the selected yeast on a more stringent selective medium (e.g., -Leu, -Trp, -His) and/or perform a β-galactosidase assay. Growth on the selective medium or the development of blue color in the β-galactosidase assay indicates a positive interaction.

  • Controls: Include positive and negative controls to validate the assay.

In Vitro Pull-Down Assay

This biochemical assay confirms direct protein-protein interactions.

Principle:

A "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. A "prey" protein is then incubated with the bait-bound beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by Western blotting.

Procedure Outline:

  • Protein Expression and Purification: Express and purify the recombinant bait (e.g., GST-KAI2) and prey (e.g., His-SMAX1) proteins.

  • Binding: Incubate the purified GST-KAI2 with glutathione-sepharose beads.

  • Washing: Wash the beads to remove unbound GST-KAI2.

  • Incubation with Prey: Add the purified His-SMAX1 to the beads and incubate to allow for interaction.

  • Washing: Wash the beads to remove unbound His-SMAX1.

  • Elution: Elute the protein complexes from the beads.

  • Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the His-tag to detect the presence of the prey protein.

In Vitro Ubiquitination Assay

This assay is used to determine if a protein is a substrate for a specific E3 ubiquitin ligase.

Principle:

The ubiquitination of a substrate protein (e.g., SMAX1) by an E3 ligase (e.g., SCFMAX2) is reconstituted in a test tube using purified components. The ubiquitinated substrate is then detected by its increased molecular weight on a Western blot.

Procedure Outline:

  • Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase (SCFMAX2) in a reaction buffer.

  • Substrate Addition: Add the purified substrate protein (e.g., His-SMAX1).

  • Incubation: Incubate the reaction at 30°C to allow for the ubiquitination reaction to proceed.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the His-tag. The appearance of a ladder of higher molecular weight bands corresponding to poly-ubiquitinated SMAX1 indicates a positive result.

Conclusion and Future Directions

This compound is a powerful tool for dissecting a novel signaling pathway in plants that is crucial for seed germination and seedling development. The elucidation of the KAI2-mediated signaling cascade has provided significant insights into how plants perceive and respond to environmental cues. For researchers and drug development professionals, understanding this pathway opens up possibilities for developing new strategies to improve crop yields and manage weeds. Future research will likely focus on identifying the endogenous KAI2 ligand, further characterizing the downstream targets of SMAX1/SMXL2, and exploring the crosstalk between the this compound and other hormone signaling pathways. The detailed protocols and quantitative data presented in this guide provide a solid foundation for advancing these research endeavors.

References

The Ecological Clarion Call: A Technical Guide to Karrikinolides in Post-Fire Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wildfires, often perceived as destructive events, are potent catalysts for ecological renewal. From the ashes emerge chemical cues that orchestrate the rebirth of flora. Among the most significant of these are karrikinolides (KARs), a family of butenolide compounds found in smoke. This technical guide provides an in-depth exploration of the ecological significance of karrikinolides in post-fire ecosystems, detailing their signaling pathways, quantitative effects on plant development, and the experimental protocols used to elucidate their function. This document is intended to be a comprehensive resource for researchers in plant biology, ecology, and drug development, offering a foundation for further investigation into this fascinating class of molecules.

Introduction: The Phoenix Molecule

The phenomenon of post-fire seed germination has been observed for centuries, but only recently has the primary chemical trigger been identified. Karrikinolides, particularly karrikinolide (KAR₁), are potent germination stimulants derived from the combustion of plant material.[1][2][3] Their ecological role is profound, acting as a signal of a cleared landscape with reduced competition and increased nutrient availability, ideal conditions for seedling establishment.[4] The remarkable potency of karrikinolides, active at nanomolar concentrations, underscores their evolutionary significance as a highly efficient mechanism for synchronizing plant regeneration with favorable post-fire conditions.[2] This guide delves into the molecular mechanisms that govern plant responses to karrikinolides and provides the technical details necessary to study these processes.

The this compound Signaling Pathway: A Molecular Cascade

The perception and transduction of the this compound signal involve a conserved pathway that shares components with the strigolactone signaling cascade.[3][5] The core of this pathway is a receptor, an F-box protein, and a family of transcriptional repressors.

The key components of the this compound signaling pathway are:

  • KARRIKIN INSENSITIVE 2 (KAI2): An α/β-hydrolase that functions as the receptor for karrikinolides.[6][7]

  • MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a central component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6]

  • SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE (SMXL) proteins: A family of repressor proteins that are targeted for degradation by the SCFMAX2 complex.[8][9]

The signaling cascade is initiated by the binding of a this compound molecule to the KAI2 receptor. This binding event is thought to induce a conformational change in KAI2, facilitating its interaction with MAX2.[7] The resulting KAI2-MAX2 complex then recruits SMAX1 or other SMXL proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[8][9] The degradation of these repressors relieves the suppression of downstream target genes, initiating a transcriptional response that ultimately leads to physiological changes such as seed germination and altered seedling development.[9][10]

Karrikinolide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (KAR) KAI2 KAI2 (Receptor) This compound->KAI2 Binds MAX2 MAX2 (F-box Protein) KAI2->MAX2 Interacts with SCF_complex SCF Complex MAX2->SCF_complex Part of SMAX1 SMAX1/SMXL (Repressor) SCF_complex->SMAX1 Ubiquitinates Proteasome 26S Proteasome SMAX1->Proteasome Degraded by Target_Genes Target Genes SMAX1->Target_Genes Represses Transcription Transcription Target_Genes->Transcription Response Physiological Response (e.g., Germination) Transcription->Response Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Prepare this compound Solution or Smoke Water B1 Seed Germination Bioassay A1->B1 B2 Seedling Growth Assay (e.g., Hypocotyl Elongation) A1->B2 A2 Surface Sterilize Seeds A2->B1 A2->B2 C1 Measure Germination Rate B1->C1 C3 Transcriptomic Analysis (RNA-Seq) B1->C3 C2 Measure Seedling Phenotype B2->C2 B2->C3 C4 Protein-Protein Interaction (Y2H, Co-IP) B2->C4 Ecological_Relationships Fire Wildfire Smoke Smoke Production Fire->Smoke Karrikinolides Karrikinolides (KARs) in Soil Smoke->Karrikinolides Seed_Bank Soil Seed Bank Karrikinolides->Seed_Bank Stimulates Germination Synchronized Germination Seed_Bank->Germination Seedling_Establishment Seedling Establishment Germination->Seedling_Establishment Ecosystem_Recovery Ecosystem Recovery Seedling_Establishment->Ecosystem_Recovery

References

The Genesis of a Phoenix Signal: A Technical Guide to the Biosynthesis and Natural Occurrence of Karrikinolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Karrikinolides (KARs) are a class of butenolide compounds that act as potent plant growth regulators, most notably as stimulants of seed germination in post-fire environments. This technical guide provides an in-depth exploration of the formation of these molecules through the combustion of plant materials and their subsequent presence in the natural environment. While not true biosynthetic products of plant metabolism, their genesis from ubiquitous plant-derived carbohydrates and the existence of a highly specific signaling pathway in plants underscore their ecological significance. This document details the pyrolytic origins of karrikinolides, their natural distribution, quantitative data on their occurrence, and the experimental protocols used for their study. Furthermore, it visually represents the key chemical transformations and signaling cascades through detailed diagrams.

The Fiery Birth: Pyrolytic Formation of Karrikinolides

Karrikinolides are not biosynthesized within living plant tissues; instead, they are the product of thermal decomposition of plant matter.[1] The intense heat from events like wildfires triggers a cascade of chemical reactions that transform simple and complex carbohydrates into these potent signaling molecules.[1][2][3]

1.1. Precursor Molecules

The fundamental building blocks for karrikinolide formation are pyranose sugars, which are the monomeric units of abundant plant polysaccharides like cellulose (B213188) and hemicellulose.[2][3] Specific precursors that have been demonstrated to yield karrikinolides upon combustion include:

  • Cellulose: The most abundant organic polymer on Earth and a primary component of plant cell walls.[1][3]

  • Xylose and Glucose: Monosaccharides that are components of hemicellulose and other plant carbohydrates.[3][4]

1.2. Proposed Formation Mechanism

The transformation of these carbohydrates into the characteristic furo[2,3-c]pyran-2-one core of karrikinolides is a complex pyrolytic process. While the exact intermediates are a subject of ongoing research, the proposed mechanism involves several key steps:

  • Glycosidic Bond Cleavage: The initial step is the breaking of the glycosidic bonds that link the sugar units in polysaccharides, releasing individual pyranose molecules.[3]

  • Dehydration and Fragmentation: The released sugars then undergo a series of dehydration events (removal of water molecules) and fragmentation into smaller, reactive chemical units.[3]

  • Cyclization and Rearrangement: These fragments then undergo cyclization and rearrangement reactions to form the fused bicyclic ring structure of the this compound skeleton.[3]

The presence of amino acids, such as L-glycine, during the combustion of simple carbohydrates can be beneficial in reducing the inhibitory effects of the resulting smoke extracts, leading to a greater concentration range for effective germination-promoting activity.[1][5]

Natural Occurrence and Distribution

The primary natural reservoir of karrikinolides is the post-fire environment. They are key chemical cues that signal the availability of resources for germination and growth to the seeds of many plant species, particularly "fire-followers".[2]

2.1. Smoke and Ash

Karrikinolides are generated in significant quantities during wildfires and are dispersed in smoke.[2][6] As the smoke settles, these compounds are deposited in the ash layer and on the soil surface.[2]

2.2. Soil Seed Bank

Subsequent rainfall leaches the water-soluble karrikinolides from the ash and soil surface, carrying them down to the soil seed bank.[2] This delivery of karrikinolides to dormant seeds is a critical trigger for germination in many fire-adapted ecosystems.[2]

2.3. Diversity of Karrikinolides

To date, six distinct karrikins, designated KAR1 through KAR6, have been identified in smoke.[6][7] KAR1, also known as this compound, is typically the most abundant and often the most biologically active of these compounds.[6][8]

2.4. Endogenous Analogs

While karrikinolides themselves are not produced by plants, the existence of a specific karrikin perception and signaling pathway suggests that plants may produce an endogenous, structurally similar molecule that is yet to be identified.[1][2][9] This hypothetical endogenous ligand is thought to play a role in normal plant development, with the karrikin signaling pathway being co-opted to respond to the external cue of fire.

Quantitative Data on this compound Occurrence

The following tables summarize the quantitative data available on the concentration and activity of karrikinolides.

Table 1: Concentration of Karrikinolides in Smoke and Smoke-Water

KarrikinRelative Abundance in SmokeCorresponding Concentration in 1:100 Smoke-Water DilutionReference(s)
KAR15.5 to 38 times higher than other karrikins6.7 x 10-7 M[6]
KAR2-6Lower than KAR1Not explicitly quantified[6]

Table 2: Effective Concentrations of this compound (KAR1) for Biological Activity

Biological ActivityEffective Concentration RangeReference(s)
Seed Germination10-10 – 10-7 M[6]
Seed Germination (potent activity)As low as parts per trillion[10]
Field Application for Germination2 - 5 grams per hectare[10]
Optimal Growth Enhancement (Mentha arvensis)10-8 M[11]

Experimental Protocols

4.1. Preparation of Smoke-Water

A standardized method for preparing smoke-water for experimental use is crucial for reproducibility. A general protocol involves:

  • Combustion of a known mass of dried plant material (e.g., straw, paper) in a controlled environment.

  • Directing the smoke through a volume of distilled water to capture the water-soluble compounds.

  • Filtering the resulting smoke-water to remove particulate matter.

  • The concentration of the smoke-water is typically expressed as a dilution factor (e.g., 1:100 v/v).[7][11]

4.2. Quantification of Karrikinolides

The analysis and quantification of karrikinolides are primarily achieved through chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of karrikins in smoke-water and other extracts.[3][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both separation and structural identification of karrikins and their derivatives.[3]

  • Stable Isotope Dilution Method: A highly accurate method for quantifying karrikins in complex matrices like plant tissues, which involves spiking the sample with a known amount of a labeled internal standard.[12]

4.3. Seed Germination Bioassays

The biological activity of karrikinolides is most commonly assessed through seed germination bioassays:

  • Seeds of a responsive species (e.g., Arabidopsis thaliana, lettuce) are surface-sterilized.

  • Seeds are plated on a suitable germination medium (e.g., agar, filter paper) containing a range of concentrations of the test compound.

  • Plates are incubated under controlled conditions of light and temperature.

  • Germination (radicle emergence) is scored over a set period.[2][13]

Visualizing the Pathways

5.1. Proposed Pyrolytic Formation of this compound

Karrikinolide_Formation Cellulose Cellulose / Hemicellulose Pyranose Pyranose Sugars (e.g., Glucose, Xylose) Cellulose->Pyranose Pyrolysis (Heat) Fragments Reactive Fragments Pyranose->Fragments Dehydration & Fragmentation This compound This compound (KAR₁) Fragments->this compound Cyclization & Rearrangement

Caption: Proposed pathway for the pyrolytic formation of this compound from plant polysaccharides.

5.2. This compound Signaling Pathway

Caption: Simplified this compound signaling pathway leading to seed germination.

Conclusion and Future Directions

Karrikinolides represent a fascinating intersection of environmental chemistry and plant biology. Their formation through the pyrolysis of ubiquitous plant carbohydrates provides a robust and widespread signal for post-fire regeneration. For researchers in drug development, the high specificity and potency of the this compound signaling pathway may offer novel targets for the development of new plant growth regulators and herbicides. Future research should focus on elucidating the precise chemical intermediates in the pyrolytic formation of karrikinolides, the identification of the putative endogenous karrikin-like molecule in plants, and the full range of developmental processes regulated by the KAI2 signaling pathway. A deeper understanding of these areas will undoubtedly open new avenues for agricultural innovation and ecological management.

References

Endogenous Function of the Karrikinolide Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The karrikinolide (KAR) signaling pathway is a conserved signal transduction cascade in higher plants that plays a pivotal role in regulating various aspects of growth and development. Initially identified through the germination-promoting effects of karrikins, a class of butenolide compounds found in smoke from burnt plant material, it is now understood that this pathway perceives an endogenous, yet-unidentified phytohormone, provisionally termed KAI2 ligand (KL).[1][2][3] The KAI2-dependent signaling pathway is crucial for optimizing plant responses to environmental cues, influencing seed dormancy and germination, seedling photomorphogenesis, root system architecture, and responses to both abiotic and biotic stresses.[1][4] This pathway shares components with the strigolactone (SL) signaling pathway, highlighting a fascinating evolutionary relationship in plant hormone perception and response.[5][6] This technical guide provides an in-depth overview of the core components, mechanism of action, and physiological functions of the endogenous this compound signaling pathway, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Signaling Pathway

The canonical this compound signaling pathway is initiated by the perception of the KL by the α/β hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2).[1][7] This ligand-receptor interaction triggers a conformational change in KAI2, facilitating its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[5] MAX2 is a component of a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, termed SCFMAX2.[1][8] The formation of the KAI2-SCFMAX2 complex leads to the recruitment of transcriptional repressors, SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).[1] These repressors are then targeted for polyubiquitination and subsequent degradation by the 26S proteasome.[1][8] The degradation of SMAX1 and SMXL2 relieves the repression of downstream target genes, initiating a transcriptional reprogramming that mediates the diverse physiological responses associated with this pathway.[5]

Karrikinolide_Signaling_Pathway cluster_extracellular Extracellular/Apoplast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KL KAI2 Ligand (KL) (Endogenous Signal) KAI2 KAI2 (Receptor) KL->KAI2 Binding & Activation MAX2 MAX2 (F-box Protein) KAI2->MAX2 Interaction SCF SCF Complex MAX2->SCF Component of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation TargetGenes Target Genes SMAX1_SMXL2->TargetGenes Repression Response Physiological Responses TargetGenes->Response Expression leads to

Core this compound Signaling Pathway.

Quantitative Data

Quantitative analysis of the molecular interactions and physiological responses within the this compound signaling pathway is essential for a complete understanding of its function. The following tables summarize key quantitative data available in the literature.

Table 1: Ligand Binding Affinity of KAI2

LigandProteinMethodDissociation Constant (Kd)Reference
KAR1Arabidopsis thaliana KAI2Isothermal Titration Calorimetry (ITC)147 µM[1]
KAR1Arabidopsis thaliana KAI2ply2 (mutant)Isothermal Titration Calorimetry (ITC)2857 µM[1]

Note: The higher Kd value for the KAI2ply2 mutant indicates a significantly reduced binding affinity for KAR1.

Table 2: Dose-Response of Karrikin (KAR1) on Arabidopsis thaliana Seed Germination

KAR1 ConcentrationGermination (%) (Primary Dormant Seeds)Reference
0 µM (Control)< 10%[9][10]
1 nM~20%[11]
10 nM~50%[11]
100 nM~80%[11]
1 µM> 90%[9][10][11]

Note: Germination percentages are approximate and can vary based on seed batch and dormancy level.

Physiological Roles of the Endogenous KAI2 Pathway

The KAI2 signaling pathway is integral to several key developmental and adaptive processes in plants.

  • Seed Germination: The KAI2 pathway is a critical regulator of seed dormancy and germination. Mutants in kai2 and max2 exhibit increased seed dormancy, while loss-of-function mutations in SMAX1 can suppress this phenotype.[3] The pathway integrates environmental signals, such as light and temperature, to control the timing of germination.[12] Karrikin treatment can enhance the germination of dormant seeds, a response that is dependent on gibberellin (GA) synthesis and light.[7][10]

  • Seedling Development: Following germination, the KAI2 pathway influences seedling photomorphogenesis. kai2 mutants display elongated hypocotyls and smaller cotyledons in the light, a phenotype that is reversed by the application of karrikins.[9][13] This indicates that the endogenous KL signal is required for normal seedling development in response to light.

  • Root System Architecture: The KAI2 pathway plays a significant role in shaping the root system. It has been shown to regulate primary root length, lateral root density, and root hair development.[2] For instance, kai2 and max2 mutants in Arabidopsis exhibit an exaggerated rightward root-skewing phenotype and altered lateral root density.[14]

  • Abiotic and Biotic Stress Responses: There is growing evidence for the involvement of the KAI2 pathway in mediating responses to various environmental stresses. This includes tolerance to osmotic stress, salinity, and drought.[4] Additionally, the pathway has been implicated in regulating interactions with symbiotic arbuscular mycorrhizal fungi.

Crosstalk with Other Signaling Pathways

The this compound signaling pathway does not operate in isolation but is part of a complex network of interacting signaling cascades.

Crosstalk_Diagram cluster_hormones Phytohormone Signaling KAI2_Pathway KAI2 Signaling (KL, KAI2, MAX2, SMAX1/2) GA Gibberellin (GA) KAI2_Pathway->GA Promotes GA Biosynthesis ABA Abscisic Acid (ABA) KAI2_Pathway->ABA Suppresses ABA signaling Auxin Auxin KAI2_Pathway->Auxin Modulates Auxin Transport Light Light Signaling (Phytochromes, HY5) KAI2_Pathway->Light Enhances Light Responses GA->KAI2_Pathway Required for KAR response ABA->KAI2_Pathway Antagonizes Light->KAI2_Pathway Required for KAR response

Crosstalk of KAI2 Signaling.
  • Gibberellin (GA) and Abscisic Acid (ABA): The KAI2 pathway's role in seed germination is tightly linked to the balance between GA (a germination promoter) and ABA (a germination inhibitor). Karrikin treatment has been shown to enhance the expression of GA biosynthesis genes, and the germination response to karrikins requires GA synthesis.[7][10][15] Conversely, ABA signaling appears to antagonize the karrikin response.[7]

  • Light Signaling: The KAI2 pathway and light signaling are interconnected, particularly in seedling development. Karrikins enhance seedling responses to light, such as the inhibition of hypocotyl elongation and cotyledon expansion.[6] The germination-promoting effect of karrikins is also light-dependent.[7]

  • Auxin: The KAI2 pathway influences root development in part through its interaction with auxin signaling. It has been suggested that KAI2 signaling modulates auxin transport, thereby affecting processes like root skewing and lateral root formation.

Experimental Protocols

Detailed methodologies are crucial for the study of the this compound signaling pathway. Below are representative protocols for key experiments.

Protocol 1: Arabidopsis thaliana Seed Germination Assay

This protocol is adapted from methodologies described for assessing the effect of karrikins on seed germination.[7][10][13]

Materials:

  • Arabidopsis thaliana seeds (primary dormant seeds are recommended).

  • Karrikin stock solution (e.g., 10 mM KAR1 in acetone).

  • Sterile water.

  • 0.8% (w/v) water-agar plates.

  • Growth chambers with controlled light and temperature.

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., vapor-phase sterilization or liquid sterilization with bleach and ethanol).

  • Plating: Under sterile conditions, plate approximately 50-100 seeds per 9 cm Petri dish containing 0.8% water-agar. The agar (B569324) should contain the desired final concentration of karrikin (e.g., 1 µM KAR1) or an equivalent volume of the solvent (e.g., acetone) for the mock control.

  • Stratification (Optional): To synchronize germination, plates can be stratified at 4°C in the dark for 2-4 days.

  • Incubation: Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Scoring Germination: Score germination daily for 7 days. Germination is defined as the emergence of the radicle.

  • Data Analysis: Calculate the germination percentage for each treatment and time point. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between treatments.

Protocol 2: Co-Immunoprecipitation (Co-IP) for KAI2-MAX2 Interaction

This is a generalized protocol for Co-IP, which can be adapted to study the interaction between KAI2 and MAX2 in plant tissues. It is based on standard Co-IP procedures.[16][17][18]

Materials:

  • Plant tissue expressing tagged versions of the proteins of interest (e.g., KAI2-FLAG and MAX2-MYC).

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail).

  • Antibody against one of the tags (e.g., anti-FLAG antibody).

  • Protein A/G magnetic beads.

  • Wash Buffer (similar to lysis buffer but with a lower detergent concentration).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Protein Extraction: Harvest plant tissue and grind to a fine powder in liquid nitrogen. Resuspend the powder in ice-cold Co-IP Lysis Buffer.

  • Lysate Preparation: Incubate the mixture on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (total protein extract) to a new tube.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-FLAG) to the protein extract and incubate for 2-4 hours at 4°C with gentle rotation.

  • Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: After the final wash, remove all residual buffer and add Elution Buffer to the beads. Boil the sample for 5-10 minutes to release the protein complexes from the beads.

  • Analysis by Western Blot: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an antibody against the other tagged protein (e.g., anti-MYC) to detect the co-immunoprecipitated protein.

CoIP_Workflow Start Start: Plant tissue with tagged KAI2 and MAX2 ProteinExtraction 1. Protein Extraction (Lysis Buffer) Start->ProteinExtraction Centrifugation1 2. Centrifugation (Clarify Lysate) ProteinExtraction->Centrifugation1 Immunoprecipitation 3. Immunoprecipitation (Add anti-KAI2 antibody) Centrifugation1->Immunoprecipitation ComplexCapture 4. Complex Capture (Add Protein A/G beads) Immunoprecipitation->ComplexCapture Washing 5. Washing (Remove non-specific binders) ComplexCapture->Washing Elution 6. Elution (Release protein complex) Washing->Elution Analysis 7. Western Blot Analysis (Detect MAX2) Elution->Analysis End End: Detection of KAI2-MAX2 interaction Analysis->End

References

The Evolution of Karrikinolide Response in Plants: From Ancient Origins to Ecological Adaptation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The ability of plants to perceive karrikinolides (KARs), butenolide compounds found in smoke from burnt vegetation, is a fascinating example of evolutionary adaptation. This response is mediated by the α/β-hydrolase receptor KARRIKIN INSENSITIVE2 (KAI2). Phylogenetic and functional studies reveal that the KAI2 signaling pathway is ancient, predating the evolution of fire-adapted ecosystems and even land plants themselves. Its origin lies in a pathway that likely perceives an unknown endogenous hormone, termed KAI2 Ligand (KL), which regulates fundamental aspects of plant development. A pivotal gene duplication event in the ancestor of seed plants gave rise to DWARF14 (D14), the receptor for strigolactones (SLs), another class of butenolide hormones. This established a parallel signaling system that shares core components but governs distinct developmental outputs. This guide details the evolutionary trajectory of the KAI2/D14 gene family, the functional divergence of its components, and the experimental methodologies used to elucidate this complex signaling network.

Evolutionary History of the KAI2/D14 Receptor Family

The core of the karrikinolide response lies in the KAI2/D14 family of α/β-hydrolase proteins. Phylogenetic analyses have been instrumental in reconstructing their evolutionary history.

Ancient Origins and the KAI2 Ligand (KL) Hypothesis

KAI2 homologs are highly conserved and found throughout land plants, with origins tracing back to charophyte green algae.[1][2][3] This ancient lineage suggests that the primary function of KAI2 is not the perception of smoke-derived karrikins, a feature of specific ecological niches, but rather the perception of an endogenous signal, the yet-unidentified KAI2 Ligand (KL).[1][3][4][5] The conserved developmental phenotypes of kai2 mutants across diverse species, such as altered seed germination and seedling photomorphogenesis, support the existence of a fundamental role for KL in plant development.[1]

Gene Duplication and the Birth of Strigolactone Perception

A critical juncture in the evolution of this signaling system was a gene duplication event in an ancestral KAI2 gene prior to the divergence of seed plants (spermatophytes).[1][4][6] This duplication gave rise to the D14 lineage, which evolved to perceive strigolactones (SLs), a class of hormones that regulate shoot branching, root architecture, and symbiotic interactions.[4][6][7]

Phylogenetic analyses of the D14/KAI2 family from numerous land plants and charophyte algae show a clear divergence into two primary super-clades that occurred early in land plant evolution[8][9][10]:

  • eu-KAI2 clade: This lineage contains the highly conserved, canonical KAI2 sequences.

  • DDK (D14/DLK2/KAI2) clade: This is a more diverse lineage that includes the D14 strigolactone receptors and other related proteins like DWARF14-LIKE2 (DLK2).[10]

This evolutionary path indicates that KAI2-dependent signaling is ancestral, and SL perception via D14 is a derived trait in seed plants.[4][7]

Mandatory Visualization: Evolutionary Pathway of KAI2/D14 Receptors

evolution_of_kai2_d14 cluster_ancestor Charophyte Algae / Early Land Plants cluster_seed_plants Seed Plants ancestral_kai2 Ancestral KAI2 (KL Perception) eu_kai2 eu-KAI2 Clade (Conserved KL/KAR Perception) ancestral_kai2->eu_kai2 Conservation ddk DDK Clade ancestral_kai2->ddk Ancient Duplication & Divergence d14 D14 (SL Perception) ddk->d14 Neofunctionalization dlk DLK Sublineages ddk->dlk

Caption: Evolutionary divergence of the KAI2/D14 receptor family.

The Core Signaling Pathway and its Components

Both karrikin and strigolactone signaling pathways converge on a shared F-box protein, MORE AXILLARY GROWTH2 (MAX2), but utilize distinct receptors and downstream targets, leading to different physiological outcomes.[1][4][11]

The canonical signaling cascade is as follows:

  • Perception: The ligand (KAR/KL or SL) binds to its specific receptor (KAI2 or D14).

  • Complex Formation: Ligand binding induces a conformational change in the receptor, promoting its interaction with the MAX2 F-box protein, which is part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[12][13][14][15]

  • Target Ubiquitination: The SCFMAX2 complex recruits specific members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.

  • Degradation & Response: The targeted SMXL proteins are ubiquitinated and subsequently degraded by the 26S proteasome, derepressing downstream gene expression and triggering a physiological response.[12][14]

The specificity of the two pathways is maintained by the differential interactions between the receptors and their target SMXL proteins:

  • KAR/KL Pathway: KAI2 interacts with MAX2 to target SMAX1 and SMXL2 for degradation.[5][10][12]

  • SL Pathway: D14 interacts with MAX2 to target SMXL6, SMXL7, and SMXL8 (in Arabidopsis) for degradation.[13][16]

Mandatory Visualization: KAR/KL vs. SL Signaling Pathways

signaling_pathways kar KAR / KL kai2 KAI2 Receptor kar->kai2 smax1 SMAX1 / SMXL2 (Repressor) kai2->smax1 targets for degradation max2 MAX2 (F-box Protein) kai2->max2 kar_response Seed Germination, Seedling Development smax1->kar_response represses sl Strigolactone (SL) d14 D14 Receptor sl->d14 smxl7 SMXL6/7/8 (Repressor) d14->smxl7 targets for degradation d14->max2 sl_response Shoot Branching Inhibition smxl7->sl_response represses proteasome 26S Proteasome max2->proteasome part of SCF E3 Ligase proteasome->smax1 degrades proteasome->smxl7 degrades

Caption: Comparison of the Karrikin/KL and Strigolactone signaling pathways.

Functional Divergence and Ligand Specificity

While D14 and KAI2 are paralogs, they are not functionally interchangeable, highlighting their evolutionary specialization.[13] This divergence is rooted in structural differences within their ligand-binding pockets.

Structural Basis of Perception

KAI2 and D14 are both α/β-hydrolases that possess a canonical catalytic triad (B1167595) (Ser-His-Asp).[17] Crystal structures reveal a hydrophobic ligand-binding pocket.[18][19] For SLs, perception by D14 involves not just binding but also enzymatic hydrolysis of the ligand.[20] In contrast, early studies suggested KAI2 binds karrikins without hydrolysis, although more recent work has demonstrated that KAI2 also functions as a bona fide enzyme, with ligand cleavage being part of the signaling mechanism.[13][21]

Substitutions of just a few amino acids within the ligand-binding pocket can dramatically alter ligand specificity and sensitivity.[13][22] This provides a molecular mechanism for the rapid evolution of new receptor functions following gene duplication events, as seen in parasitic plants where KAI2 paralogs have evolved to specifically recognize host-derived SLs to trigger germination.[1][4]

Data Presentation

Table 1: Ligand Hydrolysis by Pea (Pisum sativum) KAI2/D14 Homologs

This table summarizes the enzymatic activity of different receptors against stereoisomers of the synthetic strigolactone rac-GR24, demonstrating functional divergence.

ProteinLigand IsomerHydrolysis Rate (%)Citation
AtD14 GR245DS89 ± 2[13]
GR24ent-5DS26 ± 1[13]
AtKAI2 GR245DSnd[13]
GR24ent-5DSnd[13]
PsKAI2A GR245DS20 ± 2[13]
GR24ent-5DSnd[13]
PsKAI2B GR245DS71 ± 2[13]
GR24ent-5DS34 ± 1[13]
RMS3 (PsD14) GR245DS90 ± 1[13]
GR24ent-5DS17 ± 1[13]
Data are means ± SE (n=3). nd = no cleavage detected. GR245DS is the "natural" stereoisomer.

Experimental Protocols

Phylogenetic Analysis of the D14/KAI2 Family

This protocol outlines a typical workflow for reconstructing the evolutionary history of the KAI2 gene family, as described in multiple studies.[6][8][13]

  • Sequence Retrieval: Putative KAI2 and D14 protein sequences are collected from various plant genome databases (e.g., Phytozome, GenBank) using BLAST searches with known sequences like Arabidopsis thaliana KAI2 (AtKAI2).

  • Multiple Sequence Alignment: The collected sequences are aligned using algorithms like MUSCLE or ClustalW to identify conserved regions and evolutionary relationships. This is often performed in software like MEGA or Geneious.[13]

  • Phylogenetic Inference: An evolutionary tree is constructed from the alignment. Common methods include:

    • Maximum Likelihood (ML): This statistical method finds the tree topology that most likely explains the observed sequence data under a specific model of evolution (e.g., JTT, WAG). Software like PhyML, RAxML, or GARLI is used.[6][8]

    • Bayesian Inference (BI): This method uses Bayesian statistics to infer the posterior probability of a tree, providing a measure of confidence in the topology.

  • Tree Validation and Visualization: The robustness of the tree topology is assessed using bootstrapping (for ML) or by examining posterior probabilities (for BI).[6] The final tree is visualized using tools like FigTree or iTOL.

Mandatory Visualization: Experimental Workflow for Cross-Species Complementation

experimental_workflow start Start: Identify KAI2 homolog in Species 'X' (e.g., LsKAI2b) clone Clone cDNA of LsKAI2b start->clone vector Insert into Plant Transformation Vector with a Promoter (e.g., 35S or native AtKAI2 promoter) clone->vector transform Transform Arabidopsis kai2-2 Mutant Plants (e.g., via Agrobacterium floral dip) vector->transform select Select T1 Transgenic Plants (e.g., on antibiotic/herbicide media) transform->select propagate Propagate to T3 Generation to Obtain Homozygous Lines select->propagate phenotype Phenotypic Analysis: Assess Rescue of kai2 Phenotypes propagate->phenotype germination Germination Assay: Test sensitivity to KAR1, KAR2, GR24 phenotype->germination morphology Seedling Morphology: Measure hypocotyl length, cotyledon area phenotype->morphology end Conclusion: LsKAI2b functionally complements Atkai2 and confers KAR1 sensitivity germination->end morphology->end

Caption: Workflow for testing KAI2 homolog function via complementation in Arabidopsis.

Ecological Context and Convergent Evolution

The widespread presence of KAI2-mediated signaling provided a pre-existing molecular toolkit that could be co-opted for new ecological functions. The evolution of smoke-stimulated germination is considered a case of convergent evolution, having appeared independently in numerous plant lineages from fire-prone ecosystems.[23] These plants evolved the ability to recognize karrikins from smoke as a powerful germination cue, signaling a post-fire environment with reduced competition and increased nutrient availability.[4][23] This adaptation leverages the ancestral KAI2 pathway that originally evolved to perceive an endogenous signal.[21]

Conclusion and Future Perspectives

The evolution of this compound response is a story of molecular duplication, neofunctionalization, and ecological adaptation. The ancestral KAI2 pathway, likely dedicated to an endogenous KL signal, provided the foundation for the evolution of strigolactone perception in seed plants and the independent evolution of smoke-induced germination in fire-following species. Key questions remain, most notably the identity of the endogenous KAI2 ligand(s). Identifying KL will be a major breakthrough, fully illuminating the ancestral function of this critical signaling pathway. Further comparative genomics and functional studies across a broader range of plant taxa will continue to unravel the subtleties of how this ancient signaling module has been tailored to meet diverse developmental and ecological needs.

References

The Karrikinolide Signaling Cascade: A Technical Guide to its Mode of Action in Seed Germination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikinolides (KARs) are a class of butenolide compounds discovered in smoke from burning plant material that have potent bioactivity, most notably as stimulants of seed germination.[1][2][3][4] Their mode of action has been elucidated through genetic and biochemical studies, primarily in the model plant Arabidopsis thaliana. This technical guide provides an in-depth overview of the core signaling pathway, presents quantitative data on molecular interactions, details key experimental protocols, and visualizes the signaling cascade and experimental workflows. Karrikins are thought to mimic an endogenous, yet unidentified, phytohormone, provisionally termed KAI2 ligand (KL), which regulates various aspects of plant development.[1][5][6][7][8]

The Core Signaling Pathway

The perception and transduction of the karrikin signal involve a core set of proteins that act in a sequential manner, leading to the degradation of transcriptional repressors and subsequent gene expression changes that promote seed germination.[6][9]

Key Components:
  • KARRIKIN INSENSITIVE 2 (KAI2): An α/β-hydrolase that functions as the receptor for karrikins.[2][5][6][7][8][10][11][12] Genetic studies have shown that kai2 mutants are insensitive to KAR-induced seed germination.[10][12]

  • MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[6][13][14][15] MAX2 is essential for both karrikin and strigolactone signaling pathways.[1][6][14][15]

  • SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2): These are transcriptional co-repressors that act downstream of KAI2 and MAX2.[6][9][16][17] In the absence of a karrikin signal, SMAX1 and SMXL2 repress genes required for germination.

Mechanism of Action:
  • Perception: Karrikinolide (e.g., KAR₁) binds to the KAI2 receptor.[6][10][11][12] This binding event is thought to induce a conformational change in KAI2.[11][12]

  • Complex Formation: The ligand-bound KAI2 interacts with the F-box protein MAX2, forming part of an SCF E3 ubiquitin ligase complex (SCFMAX2).[6][16]

  • Ubiquitination and Degradation: The KAI2-MAX2 complex then recruits the repressor proteins SMAX1 and SMXL2, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[6][9][16][17]

  • Transcriptional Reprogramming: The degradation of SMAX1 and SMXL2 relieves the repression of downstream target genes.[6][9] This leads to changes in the expression of genes involved in hormone signaling, such as those related to gibberellin (GA) biosynthesis and abscisic acid (ABA) catabolism, ultimately promoting seed germination.[7][9]

Quantitative Data

The following table summarizes key quantitative data related to the interaction between this compound and the KAI2 receptor.

InteractionMethodDissociation Constant (Kd)Reference
KAR₁ binding to wild-type KAI2Equilibrium Microdialysis9.05 ± 2.03 µM[10][18]
KAR₁ binding to KAI2 (His246Ala mutant)Equilibrium Microdialysis35.5 ± 9.68 µM[10][18]
KAR₁ binding to KAI2 (Phe134Ala mutant)Equilibrium Microdialysis45.5 ± 11.2 µM[10][18]
KAR₁ binding to KAI2 (Phe194Ala mutant)Equilibrium Microdialysis50.9 ± 11.1 µM[10][18]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the this compound signaling pathway and a typical experimental workflow for a seed germination assay.

Karrikinolide_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response KAR1 This compound (KAR₁) KAI2 KAI2 Receptor KAR1->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SCF SCF Complex MAX2->SCF Forms SMAX1 SMAX1/SMXL2 (Repressors) SCF->SMAX1 Targets Proteasome 26S Proteasome SMAX1->Proteasome Degradation Gene_Repression Repression of Germination Genes SMAX1->Gene_Repression Maintains Ub Ubiquitin Ub->SMAX1 Polyubiquitination Gene_Expression Expression of Germination Genes Proteasome->Gene_Expression Relieves Repression Seed_Germination Seed Germination Gene_Expression->Seed_Germination Promotes Seed_Germination_Assay_Workflow cluster_solutions Test Solutions start Start seed_sterilization Surface Sterilize Seeds start->seed_sterilization plating Plate Seeds on Agar with Test Solutions seed_sterilization->plating stratification Cold Stratification (e.g., 4°C for 3 days) plating->stratification control Control (e.g., water) plating->control kar1 This compound (e.g., 1 µM KAR₁) plating->kar1 incubation Incubate under Controlled Conditions (Light/Dark, Temp) stratification->incubation scoring Score Germination (Radicle Emergence >2mm) incubation->scoring end End scoring->end

References

The Physicochemical Landscape of Karrikinolide (KAR1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Karrikinolide (KAR1), a butenolide compound discovered in smoke from burnt plant material, has emerged as a potent plant growth regulator, influencing seed germination and seedling development at remarkably low concentrations.[1][2][3] Its structural similarity to strigolactones, a class of phytohormones, has opened new avenues for research in plant biology and potential applications in agriculture. This technical guide provides an in-depth overview of the core physicochemical properties of KAR1, its signaling pathway, and the experimental methodologies used to elucidate its function.

Physicochemical Properties of this compound (KAR1)

This compound is a crystalline solid, appearing as a white solid in its pure form.[1][4] It is composed of carbon, hydrogen, and oxygen, featuring a fused ring system consisting of a pyran and a butenolide ring.[1][3] While soluble in organic solvents, its solubility in water is limited.[1] KAR1 is known to be unstable at very high temperatures and sensitive to daylight, which can lead to its degradation.[3]

PropertyValueSource(s)
Systematic Name 3-methyl-2H-furo[2,3-c]pyran-2-one[5][6]
Synonyms KAR1, Karrikin 1[5][6]
CAS Number 857054-02-5[4][5]
Molecular Formula C₈H₆O₃[4][5][7]
Molecular Weight 150.1 g/mol , 150.13 g/mol [4][6][7][8]
Appearance White solid[4]
Form Solid, Crystalline substance[1][4]
Melting Point 116-118 °C, 118–119 °C[1][8][9]
Boiling Point Not explicitly stated in the provided search results.
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Slightly soluble in chloroform (B151607) and methanol. Sparingly soluble in water.[1][4][5][6]
Stability Unstable at very high temperatures and sensitive to daylight. In a pH 5.0 McIlvaine buffer, levels remained at 91-101% after 12 days, but decreased to 70% after 12 weeks. At pH 7.0, the amount retained decreased to 60% after 12 weeks.[3][10]
Purity >95% (HPLC), >98%[5][6][7]

This compound Signaling Pathway

The perception and transduction of the KAR1 signal are initiated by its binding to the α/β-hydrolase receptor, KARRIKIN-INSENSITIVE 2 (KAI2).[11][12][13] This interaction is a critical first step in a signaling cascade that ultimately leads to changes in gene expression and subsequent developmental responses in plants.[12]

Upon binding of KAR1, the KAI2 receptor is thought to undergo a conformational change, facilitating its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[12][13][14] This complex then targets the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome.[2][13][15] The removal of these repressor proteins allows for the transcription of KAR-responsive genes, which in turn regulate various physiological processes such as seed germination and seedling photomorphogenesis.[12][14]

KAR1_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response KAR1 This compound (KAR1) KAI2 KAI2 Receptor KAR1->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SCF_Complex SCF Complex (E3 Ubiquitin Ligase) MAX2->SCF_Complex Forms SMAX1_SMXL2 SMAX1/SMXL2 (Repressor Proteins) SCF_Complex->SMAX1_SMXL2 Targets for Ubiquitination Degradation 26S Proteasome Degradation SMAX1_SMXL2->Degradation Leads to Gene_Expression Transcription of KAR-responsive genes Degradation->Gene_Expression Allows Physiological_Response Seed Germination, Seedling Development Gene_Expression->Physiological_Response Regulates

KAR1 Signaling Pathway

Key Experimental Protocols

The elucidation of KAR1's physicochemical properties and biological functions has been made possible through a variety of experimental techniques. Below are summaries of the key methodologies cited in the literature.

Synthesis and Purification of this compound (KAR1)

Several synthetic routes to KAR1 have been developed to provide sufficient quantities for biological studies. One notable method involves a Wittig lactonization, achieving a 7.3% overall yield in nine steps. Another approach utilizes a boron-mediated aldol-type acetal (B89532) addition reaction, which is applicable for gram-scale synthesis.[16] A scalable synthesis has also been reported based on a 6-endo-dig cyclisation.[17]

General Workflow for Synthesis and Purification:

Synthesis_Workflow Start Starting Materials (e.g., D-xylose, O-acylated acetol) Reaction Key Chemical Reactions (e.g., Wittig lactonization, Aldol addition, Cyclisation) Start->Reaction Crude Crude KAR1 Product Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure KAR1 Purification->Pure Analysis Structural Verification (NMR, Mass Spectrometry, X-ray Crystallography) Pure->Analysis

Generalized KAR1 Synthesis Workflow

Purification of the synthesized KAR1 is typically achieved through column chromatography.[18] The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry, and X-ray crystallography.[18][19]

In Vitro Binding Assays: KAI2 and KAR1 Interaction

The direct interaction between KAR1 and its receptor, KAI2, has been demonstrated and quantified using several biophysical techniques.

  • ¹H-¹⁵N Heteronuclear Single-Quantum Coherence (HSQC) NMR Spectroscopy: This method is used to verify the binding of KAR1 to KAI2.[11][20] By comparing the HSQC spectra of ¹⁵N-labeled KAI2 in the absence and presence of KAR1, shifts in the cross-peaks of specific amino acid residues can be observed, indicating direct interaction and complex formation.[20]

  • Equilibrium Microdialysis: This technique is employed to quantify the binding affinity (dissociation constant, Kd) between KAI2 and KAR1.[11][20] The fluorescence emission of KAR1 is measured as a function of KAI2 concentration, and the data are fitted to a binding model to determine the Kd value. A reported Kd for the KAI2-KAR1 interaction is 9.05 ± 2.03 µM.[11][20]

  • Isothermal Titration Calorimetry (ITC): While not explicitly detailed in the provided search results for KAR1, ITC is a common method for measuring the thermodynamics of binding interactions and could be applied to the KAI2-KAR1 system.

X-ray Crystallography for Structural Determination

The three-dimensional atomic structures of the KAI2 protein, both in its apo form and in complex with KAR1, have been determined by X-ray crystallography.[11][20][21] This technique provides crucial insights into the architecture of the KAR1 binding site within the KAI2 receptor, revealing the specific amino acid residues involved in ligand recognition and the conformational changes that occur upon binding.[11][20] The crystal structure of KAI2 complexed with KAR1 has the PDB ID code 4JYM.[11][21]

Seed Germination Bioassays

The biological activity of KAR1 is most commonly assessed through seed germination assays. These experiments are fundamental to understanding its physiological role and for structure-activity relationship (SAR) studies.

General Protocol:

  • Seed Sterilization: Seeds of a model species (e.g., Arabidopsis thaliana, lettuce) are surface-sterilized to prevent microbial contamination.

  • Plating: Sterilized seeds are plated on a suitable germination medium (e.g., agar (B569324) plates) containing different concentrations of KAR1. A control group with no KAR1 is always included.

  • Incubation: Plates are incubated under controlled environmental conditions (e.g., temperature, light/dark cycles).

  • Scoring: Germination, typically defined by the emergence of the radicle, is scored at regular intervals.[22]

These assays have demonstrated that KAR1 can stimulate germination at concentrations as low as 10⁻¹⁰ M.[1][2] The response to KAR1 can be influenced by factors such as light, temperature, and the dormancy state of the seeds.[23][24]

References

Karrikinolide Perception and Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikinolides (KARs) are a class of butenolide compounds found in smoke derived from burnt plant material. They act as potent signals for seed germination and seedling development. The perception and transduction of the karrikinolide signal are mediated by a specialized pathway that shares components with the signaling pathway of strigolactones, a class of endogenous plant hormones. This technical guide provides an in-depth overview of the core mechanisms of this compound perception and signal transduction, with a focus on the key molecular players, their interactions, and the experimental methodologies used to elucidate this pathway.

Core Signaling Pathway

The central pathway for this compound signaling involves a series of protein interactions that lead to the degradation of transcriptional repressors, thereby activating downstream gene expression. The key components of this pathway are:

  • KARRIKIN INSENSITIVE 2 (KAI2): An α/β-hydrolase that functions as the receptor for karrikinolides.[1][2] It is believed that KAI2 perceives not only karrikins from smoke but also an undiscovered endogenous KAI2 ligand (KL).[3][4]

  • MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][2] MAX2 is essential for both karrikin and strigolactone signaling pathways.[1]

  • SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2): These are transcriptional co-repressors that act as the primary targets for degradation in the this compound signaling pathway.[1][5] They belong to the larger SMXL protein family.[6]

  • D14-LIKE 2 (DLK2): A paralog of KAI2, which serves as a transcriptional marker for this compound signaling activation.[3][4][7]

The signaling cascade is initiated by the binding of this compound to the KAI2 receptor. This binding event is thought to induce a conformational change in KAI2, which then allows it to interact with MAX2.[8] The KAI2-MAX2 complex, as part of the SCFMAX2 E3 ubiquitin ligase, then recruits SMAX1 and SMXL2, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[5][6][9] The removal of these repressors allows for the transcriptional activation of downstream target genes, including DLK2, which ultimately drives the physiological responses to karrikins, such as seed germination and seedling photomorphogenesis.[3][4]

Quantitative Data

The following tables summarize the key quantitative data related to the binding affinities and interactions of the core components of the this compound signaling pathway.

Table 1: KAI2-Karrikinolide Binding Affinities

ProteinLigandMethodDissociation Constant (Kd)Reference
Wild-type KAI2 (Arabidopsis thaliana)KAR1Equilibrium Microdialysis9.05 ± 2.03 µM[10]
Wild-type KAI2 (Arabidopsis thaliana)KAR1Isothermal Titration Calorimetry (ITC)147 µM[11]
Wild-type KAI2 (Arabidopsis thaliana)KAR1Isothermal Titration Calorimetry (ITC)129 µM[12]
KAI2 His246Ala mutant (A. thaliana)KAR1Equilibrium Microdialysis35.5 ± 9.68 µM[10][13]
KAI2 Phe134Ala mutant (A. thaliana)KAR1Equilibrium Microdialysis45.5 ± 11.2 µM[10]
KAI2 Phe194Ala mutant (A. thaliana)KAR1Equilibrium Microdialysis50.9 ± 11.1 µM[10]
KAI2ply2 mutant (A. thaliana)KAR1Isothermal Titration Calorimetry (ITC)2857 µM[11]
ShKAI2iB (Striga hermonthica)KAR1Isothermal Titration Calorimetry (ITC)77.6 ± 3.4 µM[14]

Table 2: Other Quantitative Interactions

Interacting MoleculesMethodQuantitative ValueReference
AtKAI2 and KK181N1 (antagonist)Isothermal Titration Calorimetry (ITC)Kd = 27.7 µM[12]

Experimental Protocols

The elucidation of the this compound signaling pathway has been made possible through a combination of genetic, biochemical, and structural biology techniques. Below are detailed methodologies for key experiments.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Yeast Two-Hybrid system is a powerful in vivo technique to identify and characterize binary protein-protein interactions.

  • Principle: This method is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). Two proteins of interest (e.g., KAI2 and MAX2) are fused to the BD and AD, respectively. If the two proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ), allowing for cell growth on selective media or a colorimetric change.

  • Protocol Outline:

    • Vector Construction: Clone the coding sequences of the "bait" protein (e.g., KAI2) into a vector containing the DNA-binding domain (e.g., pGBKT7) and the "prey" protein (e.g., MAX2) into a vector with the activation domain (e.g., pGADT7).

    • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

    • Selection: Plate the transformed yeast on selective media. Initial selection is on media lacking leucine (B10760876) and tryptophan (-Leu/-Trp) to select for yeast containing both plasmids.

    • Interaction Assay: To test for interaction, plate the yeast on more stringent selective media lacking histidine (-His) and adenine (B156593) (-Ade), in addition to leucine and tryptophan. Growth on this media indicates a positive interaction.

    • Control Experiments: Perform control transformations with empty vectors or vectors containing non-interacting proteins to rule out auto-activation and non-specific interactions.

    • Ligand-Dependent Interactions: For interactions that are dependent on this compound, the selective media can be supplemented with the compound of interest (e.g., KAR1 or GR24).[15][16]

In Vitro Degradation Assay for SMAX1

This assay is used to demonstrate the degradation of SMAX1 in the presence of the SCFMAX2 complex and KAI2 in a this compound-dependent manner.

  • Principle: Recombinant SMAX1 protein is incubated with plant protein extracts containing the necessary cellular machinery for ubiquitination and degradation. The stability of SMAX1 is then monitored over time by immunoblotting.

  • Protocol Outline:

    • Recombinant Protein Expression and Purification: Express and purify recombinant SMAX1, often with a tag such as 6xHis or GST, from E. coli.[5]

    • Plant Protein Extract Preparation: Prepare total soluble protein extracts from Arabidopsis seedlings (wild-type, max2, and kai2 mutants) under conditions that preserve protein activity.

    • Degradation Reaction: Incubate the purified SMAX1 protein with the plant protein extracts in a reaction buffer containing ATP and a proteasome inhibitor (as a negative control). The reaction can be initiated with the addition of this compound or a mock treatment.

    • Time Course Analysis: Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding SDS-PAGE loading buffer.

    • Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the levels of SMAX1 using an antibody against SMAX1 or its tag. A decrease in the SMAX1 protein band over time in the wild-type extract treated with this compound, but not in the mutant extracts or mock-treated samples, indicates KAI2- and MAX2-dependent degradation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

  • Principle: One molecule (the ligand, e.g., KAI2) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rates of association and dissociation can be measured to determine the binding affinity (Kd).

  • Protocol Outline:

    • Ligand Immobilization: Immobilize the purified recombinant KAI2 protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

    • Analyte Injection: Inject a series of concentrations of the analyte (this compound) over the sensor surface. A running buffer is continuously flowed over the chip.

    • Data Collection: Monitor the change in RU over time to obtain a sensorgram, which shows the association phase during analyte injection and the dissociation phase during buffer flow.

    • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Co-Immunoprecipitation (Co-IP) for In Vivo Interactions

Co-IP is used to identify and confirm protein-protein interactions within a cell.

  • Principle: An antibody specific to a "bait" protein (e.g., KAI2) is used to pull down this protein from a cell lysate. If another protein (the "prey," e.g., SMAX1) interacts with the bait protein, it will also be pulled down in the complex. The presence of the prey protein is then detected by immunoblotting.

  • Protocol Outline:

    • Cell Lysate Preparation: Prepare total protein extracts from plant tissues under non-denaturing conditions to preserve protein-protein interactions.

    • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein. The antibody-protein complexes are then captured using protein A/G-conjugated beads.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution: Elute the protein complexes from the beads.

    • Immunoblotting: Separate the eluted proteins by SDS-PAGE and perform an immunoblot analysis using an antibody against the prey protein to confirm its presence in the immunoprecipitated complex.

X-ray Crystallography for Structural Analysis

X-ray crystallography is a powerful technique to determine the three-dimensional structure of proteins and protein-ligand complexes at atomic resolution.

  • Principle: A purified protein is crystallized, and the resulting crystal is exposed to a beam of X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, which is then used to build an atomic model of the protein.

  • Protocol Outline:

    • Protein Expression and Purification: Express and purify a large amount of highly pure and homogenous KAI2 protein.

    • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that promote the formation of well-ordered crystals. For co-crystallization with a ligand, the ligand is added to the protein solution before crystallization. Alternatively, crystals of the apo-protein can be soaked in a solution containing the ligand.[17][18]

    • X-ray Diffraction Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.

    • Structure Determination and Refinement: Process the diffraction data to determine the crystal's space group and unit cell dimensions. The phases of the diffracted X-rays are determined (e.g., by molecular replacement using a homologous structure as a model), and an electron density map is calculated. An atomic model is then built into the electron density map and refined to best fit the experimental data.[19][20]

Visualizations

Signaling Pathway Diagram

Caption: The this compound Signaling Pathway.

Experimental Workflow: Yeast Two-Hybrid (Y2H)

Y2H_Workflow cluster_prep Plasmid Construction cluster_assay Yeast Assay cluster_analysis Analysis Bait Clone 'Bait' (e.g., KAI2) into DNA-BD vector Transform Co-transform Bait and Prey plasmids into yeast Bait->Transform Prey Clone 'Prey' (e.g., MAX2) into AD vector Prey->Transform Select_plasmid Plate on selective media (-Leu, -Trp) Transform->Select_plasmid Select_interaction Replica plate onto highly selective media (-Leu, -Trp, -His, -Ade) +/- this compound Select_plasmid->Select_interaction Result Observe growth Select_interaction->Result Growth Growth indicates protein-protein interaction Result->Growth Positive NoGrowth No growth indicates no interaction Result->NoGrowth Negative

Caption: Workflow for a Yeast Two-Hybrid experiment.

Logical Relationship of Core Signaling Components

Core_Components_Logic cluster_info Logical Flow KAR This compound KAI2 KAI2 Receptor KAR->KAI2 activates MAX2 MAX2 (SCF E3 Ligase) KAI2->MAX2 recruits SMAX1_SMXL2 SMAX1/SMXL2 Repressors MAX2->SMAX1_SMXL2 targets for degradation Response Physiological Response (e.g., Germination) SMAX1_SMXL2->Response represses

Caption: Logical flow of this compound signal transduction.

References

The Role of Karrikins in Seedling Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Karrikins (KARs) are a class of butenolide compounds found in the smoke of burning vegetation that act as potent signaling molecules in plants.[1][2][3][4][5] They play a crucial role in post-fire ecology by stimulating the germination of dormant seeds and influencing early seedling development.[1][2][4][6] This technical guide provides an in-depth overview of the molecular mechanisms underlying karrikin perception and signaling, their quantitative effects on seedling germination and photomorphogenesis, and detailed protocols for key experimental assays. The guide is intended for researchers, scientists, and drug development professionals working in the fields of plant biology, agronomy, and chemical biology.

The Core Karrikin Signaling Pathway

The perception and transduction of the karrikin signal involve a conserved pathway that shares components with the strigolactone (SL) signaling pathway.[1][2][7][8] However, the karrikin pathway utilizes distinct receptors and repressor proteins to elicit specific developmental responses.[8][9][10][11]

The central components of the karrikin signaling pathway are:

  • KARRIKIN INSENSITIVE 2 (KAI2): An α/β hydrolase that functions as the receptor for karrikins and a yet-to-be-identified endogenous plant hormone, termed KAI2 Ligand (KL).[2][9][12][13][14][15][16]

  • MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of the Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][4][7][10][17][18][19] It acts as a common component for both karrikin and strigolactone signaling.[1][4][7][10][18][20]

  • SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2): These are transcriptional co-repressors that act as the primary targets for degradation in the karrikin signaling pathway.[9][10][21][22]

In the absence of karrikins, SMAX1 and SMXL2 repress the transcription of karrikin-responsive genes, thereby inhibiting seed germination and promoting hypocotyl elongation.[9][10][21] Upon perception of karrikins by KAI2, a conformational change is induced, facilitating the interaction between KAI2 and the SCFMAX2 complex.[19] This complex then targets SMAX1 and SMXL2 for polyubiquitination and subsequent degradation by the 26S proteasome.[4][10][16][21][22] The degradation of these repressors leads to the expression of downstream genes that promote seed germination and seedling photomorphogenesis.[4][22]

Karrikin_Signaling_Pathway cluster_nucleus Nucleus KAR Karrikin (KAR) or KAI2 Ligand (KL) KAI2 KAI2 (Receptor) KAR->KAI2 MAX2 SCF-MAX2 (E3 Ligase) KAI2->MAX2 interacts with SMAX1_SMXL2 SMAX1 / SMXL2 (Repressors) MAX2->SMAX1_SMXL2 Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome ubiquitination Target_Genes Target Genes (e.g., KUF1) SMAX1_SMXL2->Target_Genes represses Degradation Degradation Proteasome->Degradation Response Seedling Development (Germination, Photomorphogenesis) Target_Genes->Response promotes

Figure 1: The core karrikin signaling pathway in the nucleus.

Role of Karrikins in Seedling Development

Karrikins have profound and well-documented effects on two critical stages of early plant life: seed germination and seedling photomorphogenesis.

Seed Germination

Karrikins are potent stimulants of seed germination, particularly in species adapted to fire-prone environments.[1][2][6] They can break the dormancy of freshly harvested seeds and enhance the germination rate even at nanomolar concentrations.[2][7][12] The effectiveness of different karrikin analogs can vary, with KAR2 often being more active than KAR1 in Arabidopsis thaliana.[12]

Karrikin/CompoundConcentrationSpeciesEffect on GerminationReference
KAR11 µMArabidopsis thaliana (Ler)Strong promotion of germination in primary dormant seeds.[12]
KAR210 nMArabidopsis thaliana (Ler)Clear enhancement of germination.[12]
KAR11 nM - 10 µMTriticum aestivum (Wheat)Increased germination percentage, with 1 µM being most effective (1.3-fold increase).[7]
GR24 (SL analog)>1 µMArabidopsis thaliana (Ler)Required ~100-fold higher concentration than KAR3 for a similar effect.[12]

Table 1: Quantitative Effects of Karrikins on Seed Germination.

Seedling Photomorphogenesis

Following germination, karrikins continue to influence seedling development by enhancing light responses, a process known as photomorphogenesis.[6][14][23] This is primarily observed as an inhibition of hypocotyl (seedling stem) elongation and an increase in the expansion and greening of cotyledons (seed leaves).[6][14][23] These effects are light-dependent; in darkness, karrikins have little to no effect on hypocotyl length in Arabidopsis.[6][23]

KarrikinConcentrationSpeciesLight ConditionEffect on Hypocotyl ElongationEffect on Cotyledon AreaReference
KAR11 µMArabidopsis thaliana (WT)Continuous Red (Rc)33% inhibition~20-30% increase[6]
KAR21 µMArabidopsis thaliana (WT)Continuous Red (Rc)53% inhibition~20-30% increase[6]
KAR1100 nMArabidopsis thalianaContinuous Red (Rc)Significant inhibitionNot specified[6]
KAR1/KAR21 µMArabidopsis thaliana (hy5-1 mutant)Continuous Red (Rc)Only 10% inhibitionNot specified[6]

Table 2: Quantitative Effects of Karrikins on Seedling Photomorphogenesis in Arabidopsis thaliana.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of karrikins in seedling development.

Arabidopsis Seed Germination Assay with Karrikins

This protocol is used to quantify the effect of karrikins on breaking seed dormancy and promoting germination.

Germination_Assay_Workflow start Start step1 1. Seed Sterilization (e.g., 70% Ethanol (B145695), 50% Bleach) start->step1 step2 2. Plating (Agar plates with KAR/control) step1->step2 step3 3. Stratification (4°C in dark, 2-4 days) step2->step3 step4 4. Incubation (Light/dark cycle, e.g., 16h L/8h D) step3->step4 step5 5. Scoring (Daily count of radicle emergence) step4->step5 step6 6. Data Analysis (Calculate germination percentage) step5->step6 end End step6->end

Figure 2: Workflow for a typical seed germination assay.

Methodology:

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1-2 minutes, followed by 50% (v/v) commercial bleach with 0.05% (v/v) Triton X-100 for 5-10 minutes. Rinse the seeds 3-5 times with sterile distilled water.

  • Plating: Prepare 0.8% (w/v) water-agar plates or half-strength Murashige and Skoog (MS) media plates. Add karrikins (e.g., KAR1, KAR2) from a stock solution to the molten agar (B569324) to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Use a solvent control (e.g., acetone) for the mock treatment. Plate 50-100 seeds per plate.

  • Stratification: To break residual dormancy and synchronize germination, wrap the plates in aluminum foil and store them at 4°C for 2-4 days.

  • Incubation: Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Scoring Germination: Score germination daily for 7-10 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

  • Data Analysis: Calculate the germination percentage at each time point for each treatment. Plot the germination percentage over time to create germination curves.

Hypocotyl Elongation Assay

This assay measures the effect of karrikins on seedling photomorphogenesis.

Methodology:

  • Seed Plating and Stratification: Sterilize and plate seeds on half-strength MS plates containing the desired concentrations of karrikins and a solvent control, as described in the germination assay. Stratify the seeds at 4°C in the dark for 3 days.[10]

  • Light Treatment: To induce germination, expose the plates to white light for 3-6 hours.[10]

  • Incubation for Growth: Wrap the plates in aluminum foil and incubate them in the dark at 21-22°C for 21-24 hours to allow for etiolation (dark growth).[10]

  • Photomorphogenesis Induction: Transfer the plates to a specific light condition, such as continuous red light (~20-30 µE m-2 s-1), for 3-4 days.[10]

  • Measurement: Carefully remove the seedlings and place them on a flat surface. Scan or photograph the seedlings and measure the length of the hypocotyls using image analysis software like ImageJ.

  • Data Analysis: Calculate the average hypocotyl length for each treatment and perform statistical analysis to determine significant differences.

In Vivo Co-Immunoprecipitation (Co-IP) for KAI2 and SMAX1/SMXL2 Interaction

This protocol is designed to verify the karrikin-dependent interaction between the KAI2 receptor and its target repressors, SMAX1 or SMXL2, within plant cells.

CoIP_Workflow start Start: Transgenic Plants (e.g., 35S:HA-KAI2 and 35S:GFP-SMAX1) step1 1. Karrikin Treatment (Treat seedlings with KAR or mock) start->step1 step2 2. Protein Extraction (Grind tissue, lyse cells) step1->step2 step3 3. Immunoprecipitation (IP) (Incubate with anti-HA beads) step2->step3 step4 4. Washing (Remove non-specific binders) step3->step4 step5 5. Elution (Elute protein complexes from beads) step4->step5 step6 6. Western Blot Analysis (Probe for HA-KAI2 and GFP-SMAX1) step5->step6 end End: Detect Interaction step6->end

Figure 3: Workflow for Co-Immunoprecipitation (Co-IP) assay.

Methodology:

  • Plant Material: Use transgenic Arabidopsis seedlings stably expressing tagged versions of the proteins of interest (e.g., HA-tagged KAI2 and GFP-tagged SMAX1 or SMXL2).

  • Treatment: Grow seedlings in liquid culture and treat with a specific concentration of karrikin (e.g., 2 µM KAR1) or a mock solution for a short duration (e.g., 20-120 minutes).[21]

  • Protein Extraction: Harvest and grind the tissue in liquid nitrogen. Extract total proteins using an appropriate IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the protein lysate with antibody-conjugated beads (e.g., anti-HA agarose (B213101) beads) to capture the "bait" protein (HA-KAI2) and any interacting partners.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the "bait" (anti-HA) and the putative "prey" (anti-GFP) proteins to confirm their co-elution. An enhanced signal for the "prey" protein in the karrikin-treated sample indicates a ligand-dependent interaction.

In Vivo Ubiquitination Assay for SMAX1/SMXL2

This assay is used to demonstrate that SMAX1/SMXL2 are ubiquitinated in a karrikin-dependent manner prior to their degradation.

Methodology:

  • Plant Material: Use transgenic seedlings expressing a tagged version of the target protein (e.g., 35S:SMXL2-GFP).[21]

  • Proteasome Inhibition: Pre-treat the seedlings with a proteasome inhibitor, such as MG132 (e.g., 50 µM for 1-2 hours), to block the degradation of ubiquitinated proteins, allowing them to accumulate.[21]

  • Karrikin Treatment: Treat the seedlings with karrikin (e.g., 2 µM KAR1) or a mock solution for a short period (e.g., 20 minutes).[21]

  • Protein Extraction and Immunoprecipitation: Extract total proteins and perform immunoprecipitation of the tagged protein (e.g., using anti-GFP beads) as described in the Co-IP protocol.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a western blot. Probe the membrane with an anti-ubiquitin antibody. A smear of high-molecular-weight bands in the karrikin-treated lane, corresponding to polyubiquitinated SMXL2-GFP, confirms that the protein is a target of the ubiquitination machinery in response to karrikin. A separate blot probed with an anti-GFP antibody should be run to confirm equal immunoprecipitation of the target protein.

Crosstalk with Other Signaling Pathways

The karrikin signaling pathway does not operate in isolation. It is intricately linked with other signaling networks, particularly those involving light and other phytohormones, to fine-tune seedling development.

  • Light Signaling: Karrikin signaling enhances seedling responses to light.[6][14][23] Transcriptomic analyses have shown that karrikin treatment upregulates many light-responsive genes, including those regulated by the key photomorphogenesis transcription factor, ELONGATED HYPOCOTYL 5 (HY5).[2][6][14] While HY5 is important for the full hypocotyl response to karrikins, the karrikin and light signaling pathways appear to act largely in parallel to co-regulate seedling development.[6][14]

  • Gibberellin (GA) and Abscisic Acid (ABA): These two hormones are central to the regulation of seed dormancy and germination. Karrikin action requires GA synthesis, as karrikins fail to promote germination in severe GA-deficient mutants.[2][12] Karrikins have been shown to upregulate the expression of GA biosynthetic genes, such as GA3ox1 and GA3ox2.[12] Conversely, high levels of ABA can suppress karrikin-induced germination, indicating an antagonistic relationship.[12] Karrikins may therefore promote germination by tipping the hormonal balance in favor of GA over ABA.

  • Auxin: Karrikins have been shown to modulate auxin homeostasis to regulate hypocotyl elongation, particularly in response to shade.[5] The kai2 mutant exhibits an exaggerated shade avoidance response (longer hypocotyls), which is associated with altered auxin accumulation and transport.[5] This suggests that the KAI2-dependent signaling pathway normally acts to restrain hypocotyl growth by regulating auxin dynamics.

Crosstalk_Signaling_Pathway cluster_signals Environmental & Endogenous Signals cluster_pathway Karrikin Signaling cluster_responses Developmental Responses KAR Karrikin KAI2_Pathway KAI2 -> MAX2 -| SMAX1/SMXL2 KAR->KAI2_Pathway Light Light Photomorphogenesis Photomorphogenesis (Hypocotyl/Cotyledon) Light->Photomorphogenesis promotes GA Gibberellin (GA) Germination Seed Germination GA->Germination promotes ABA Abscisic Acid (ABA) ABA->Germination inhibits Auxin Auxin Auxin->Photomorphogenesis modulates KAI2_Pathway->Light enhances sensitivity KAI2_Pathway->GA upregulates biosynthesis KAI2_Pathway->ABA antagonizes KAI2_Pathway->Auxin modulates homeostasis KAI2_Pathway->Germination promotes KAI2_Pathway->Photomorphogenesis promotes

Figure 4: Crosstalk between karrikin signaling and other pathways.

Conclusion and Future Directions

Karrikin signaling is a fundamental pathway that integrates environmental cues with endogenous developmental programs to control seed germination and seedling establishment. The core components of the pathway, KAI2, MAX2, and SMAX1/SMXL2, form a classic signal-receptor-repressor degradation module. While significant progress has been made in elucidating this pathway, several key questions remain. The identity of the endogenous KAI2 ligand (KL) is a major unresolved issue. Identifying KL will be crucial to understanding the ancestral and primary role of this signaling pathway in plant development, independent of environmental smoke signals. Furthermore, delineating the full spectrum of downstream target genes regulated by SMAX1 and SMXL2 and understanding the precise molecular mechanisms by which karrikin signaling integrates with other hormone and light pathways will be critical areas of future research. These endeavors will not only advance our fundamental understanding of plant biology but may also open new avenues for agricultural innovation, such as developing strategies to improve seed germination, seedling vigor, and stress tolerance in crops.

References

Methodological & Application

Application Notes and Protocols for Karrikinolide Seed Germination Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikinolide (KAR₁), a butenolide compound discovered in smoke from burning plant material, is a potent germination stimulant for the seeds of many plant species.[1][2] Its ability to break dormancy and promote uniform germination at very low concentrations makes it a valuable tool in plant biology research, agriculture, and ecological restoration.[3][4] This document provides a detailed protocol for conducting a this compound seed germination bioassay, along with data on effective concentrations and an overview of the underlying signaling pathway.

Data Presentation

The efficacy of this compound is concentration-dependent and varies among plant species. The following table summarizes the effective concentrations of KAR₁ on the seed germination of several species.

Plant SpeciesEffective KAR₁ Concentration(s)Observed Effect
Triticum aestivum (Wheat)1 nM - 1 µMIncreased germination percentage, with 1 µM being the most effective, resulting in 100% germination.[1]
Lactuca sativa (Lettuce)10 nMEffective concentration for promoting germination.[1]
Apium graveolens (Celery)10⁻⁷ M (100 nM)Significantly improved germination (30.7%) compared to control (14.7%).[5]
Onopordum caricum0.1 µM (100 nM)Germination percentage was 3.27-fold higher than the control.[6]
Sarcopoterium spinosum0.1 µM (100 nM)Germination percentage was 3.59-fold higher than the control.[6]
Arabidopsis thaliana10 nM - 1 µMKAR₂ was most active at 10 nM, while KAR₁ and KAR₃ were effective at slightly higher concentrations.[2]
Invasive/Weed Species10 nM, 100 nM, 1 µMWhile not enhancing the final germination percentage, KAR₁ significantly reduced the time to 50% germination (G₅₀).[7]

Experimental Protocols

This section outlines a standardized protocol for a this compound seed germination bioassay.

Materials
  • Seeds of the target plant species

  • This compound (KAR₁)

  • Sterile distilled water (ddH₂O)

  • Ethanol (B145695) (70%) or commercial bleach solution (e.g., 10-30%) for sterilization

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Pipettes and sterile tips

  • Forceps

  • Growth chamber or incubator with controlled temperature and light

Methods

1. Preparation of this compound Stock and Working Solutions

a. Stock Solution (e.g., 10⁻⁵ M): Dissolve 1 mg of KAR₁ (FW: ~150.13 g/mol ) in 666 mL of sterile distilled water.[8][9] This creates a 10⁻⁵ M stock solution. Store the stock solution at 4°C in the dark.

b. Working Solutions: Prepare a series of dilutions from the stock solution. For example, to prepare a 10⁻⁶ M solution, add 100 mL of the 10⁻⁷ M solution to 900 mL of sterile distilled water.[8][9] Continue this serial dilution to obtain the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM). Always prepare fresh working solutions for each experiment.

2. Seed Sterilization

Surface sterilize seeds to prevent microbial contamination.

a. Place seeds in a sterile microcentrifuge tube or a tea infuser. b. Immerse the seeds in 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 10-30% commercial bleach solution with a drop of Tween 20. c. Rinse the seeds 3-5 times with sterile distilled water to remove any traces of the sterilizing agents.

3. Seed Plating and Treatment Application

a. Aseptically place two layers of sterile filter paper in each Petri dish. b. Moisten the filter paper with a specific volume of the appropriate KAR₁ working solution or sterile distilled water (for the control group). A typical volume is 4-5 mL for a 9 cm Petri dish. c. Arrange a predetermined number of sterilized seeds (e.g., 25, 50, or 100) evenly on the surface of the moistened filter paper using sterile forceps. d. Seal the Petri dishes with parafilm to prevent moisture loss.

4. Incubation

a. Place the Petri dishes in a growth chamber or incubator. b. Maintain a constant temperature (e.g., 20-25°C) and a defined light/dark cycle (e.g., 12h light/12h dark or complete darkness, depending on the species' requirements).[7] this compound often requires light to enhance germination in species like Arabidopsis.[2]

5. Germination Assessment

a. Monitor the seeds daily or at regular intervals for a set period (e.g., 7, 14, or 21 days).[5] b. A seed is considered germinated when the radicle protrudes through the seed coat. c. Record the number of germinated seeds for each treatment and control group. d. Calculate the germination percentage: (Number of germinated seeds / Total number of seeds) x 100.

This compound Signaling Pathway

The perception and signaling of this compound involve a pathway that shares components with the strigolactone signaling pathway. The core mechanism involves the degradation of transcriptional repressors, leading to the expression of genes that promote seed germination.

Karrikinolide_Signaling_Pathway cluster_perception Perception cluster_SCF_complex SCF Complex Formation cluster_degradation Repressor Degradation cluster_response Cellular Response KAR1 This compound (KAR₁) KAI2 KAI2 (Receptor) KAR1->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Interacts with SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 Targets for ubiquitination and degradation Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degraded by Downstream_Genes Downstream Genes (e.g., GA biosynthesis) SMAX1_SMXL2->Downstream_Genes Represses Germination Seed Germination Downstream_Genes->Germination Promotes

This compound Signaling Pathway

Experimental Workflow

The following diagram illustrates the workflow for the this compound seed germination bioassay.

Karrikinolide_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_assessment Incubation and Assessment cluster_analysis Data Analysis prep_solutions Prepare KAR₁ Stock and Working Solutions add_treatments Apply KAR₁ Solutions and Control (ddH₂O) prep_solutions->add_treatments sterilize_seeds Surface Sterilize Seeds plate_seeds Plate Seeds on Moistened Filter Paper in Petri Dishes sterilize_seeds->plate_seeds plate_seeds->add_treatments incubate Incubate at Controlled Temperature and Light add_treatments->incubate assess_germination Monitor and Record Germination incubate->assess_germination calculate_percentage Calculate Germination Percentage assess_germination->calculate_percentage analyze_data Analyze and Compare Results calculate_percentage->analyze_data

This compound Bioassay Workflow

References

Application Notes: Preparation and Use of Karrikinolide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Karrikinolide (KAR₁), a butenolide compound discovered in plant-derived smoke, is a potent plant growth regulator.[1][2] It plays a crucial role in promoting seed germination and influencing seedling development, particularly after fire events.[2][3] Its high bioactivity at very low concentrations makes it a valuable tool for researchers in plant biology, agriculture, and ecological restoration.[4][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These notes provide detailed protocols for the preparation, storage, and use of this compound solutions.

Key Properties of this compound (KAR₁)

This compound is a small organic molecule with the following key characteristics relevant to its handling and preparation in a laboratory setting.

PropertyValueReference
Synonyms KAR₁, Karrikin 1[2][4]
CAS Number 857054-02-5[1][2][4]
Molecular Formula C₈H₆O₃[1][2][4]
Molecular Weight 150.1 g/mol [1][2][4]
Appearance White Solid[2]
Purity >95% by HPLC[2][3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is recommended for creating a primary stock solution that can be stored for long periods and diluted into various aqueous working solutions. Organic solvents are used due to the higher solubility of this compound compared to water.

Materials:

  • This compound (KAR₁) powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (≥95%)

  • Microcentrifuge tubes or glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube or vial. For example, weigh 1.5 mg of KAR₁.

  • Solvent Addition: Add the appropriate volume of solvent to achieve the desired stock concentration. To prepare a 10 mM stock solution from 1.5 mg of KAR₁:

    • Calculate the required volume:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.0015 g / (0.01 mol/L * 150.1 g/mol ) = 0.000999 L ≈ 1 mL

    • Add 1 mL of DMSO or ethanol to the vial containing 1.5 mg of KAR₁.

  • Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (stable for ≥ 4 years) or at -80°C (stable for up to 1 year).[1][5]

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the serial dilution of the primary organic stock solution to prepare aqueous working solutions at typical experimental concentrations (e.g., nanomolar to micromolar range).

Materials:

  • Primary this compound stock solution (e.g., 10 mM in DMSO)

  • Sterile double-distilled water (DDW) or appropriate buffer (e.g., McIlvaine buffer, pH 5.0)[6]

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Intermediate Dilution: Prepare an intermediate stock solution to facilitate accurate final dilutions. For example, dilute the 10 mM primary stock 1:100 to create a 100 µM intermediate stock.

    • Add 10 µL of the 10 mM primary stock to 990 µL of DDW. Vortex to mix.

  • Final Working Solution: Use the intermediate stock to prepare the final working solution. To prepare a 1 µM working solution:

    • Dilute the 100 µM intermediate stock 1:100.

    • Add 10 µL of the 100 µM intermediate stock to 990 µL of DDW. Vortex to mix.

  • Control Solution: Always prepare a control solution containing the same final concentration of the solvent (e.g., 0.01% DMSO) used for the this compound dilutions to account for any effects of the solvent on the biological system.

  • Stability: Aqueous solutions are stable for at least 12 days at 4°C or 22°C.[6] For best results, prepare fresh working solutions from the frozen stock on the day of the experiment.

Data Presentation: Solubility and Concentration

The following tables summarize the key quantitative data for preparing and using this compound solutions.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[2][3]
EthanolSoluble[2][3]
MethanolSoluble / Slightly Soluble[1][2][3][4]
Dimethylformamide (DMF)Soluble[2][3]
ChloroformSlightly Soluble[1][4]
WaterSparingly soluble, but effective at bioactive concentrations[7][8][9]

Table 2: Recommended Stock and Working Concentrations

Solution TypeSolventTypical ConcentrationApplicationReference
Primary Stock DMSO, Ethanol1 - 10 mMLong-term storageN/A
Intermediate Stock Aqueous buffer or DDW10 - 100 µMSerial dilutionsN/A
Working Solution Aqueous buffer or DDW0.1 nM - 10 µMSeed germination, seedling growth assays[1][4][10]
Working Solution Foliar Spray (DDW)10 nM (10⁻⁸ M)Optimal for enhancing growth in mint[7][8]

Visualizations

Experimental Workflow Diagram

G cluster_0 Protocol 1: Primary Stock Preparation cluster_1 Protocol 2: Aqueous Working Solution Preparation weigh 1. Weigh 1.5 mg KAR₁ (Solid) add_solvent 2. Add 1 mL DMSO or Ethanol weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot for Storage dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store stock_out Result: 10 mM Primary Stock store->stock_out dilute1 1. Prepare 100 µM Intermediate Stock (1:100 Dilution in DDW) stock_out->dilute1 Use Primary Stock dilute2 2. Prepare 1 µM Final Working Solution (1:100 Dilution in DDW) dilute1->dilute2 use 4. Use Immediately in Experiment dilute2->use control 3. Prepare Solvent Control Solution control->use

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathway

G cluster_0 Cytoplasm / Nucleus cluster_1 SCF Complex KAR Karrikin (KAR₁) KAI2 KAI2 (Receptor) KAR->KAI2 1. Binding MAX2 MAX2 (F-Box Protein) KAI2->MAX2 2. Interaction SMAX1 SMAX1/SMXL2 (Repressor) MAX2->SMAX1 3. Ubiquitination (Targeting) Proteasome 26S Proteasome SMAX1->Proteasome 4. TF Transcription Factors (Active) SMAX1->TF Repression Degradation Degradation Genes KAR-Responsive Genes TF->Genes 5. Transcription Activation Response Physiological Response (e.g., Seed Germination) Genes->Response 6. Expression

Caption: Simplified model of the this compound (KAR) signaling pathway.

References

Unlocking Plant Growth: Application Notes for Karrikinolide Use in Arabidopsis Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of karrikinolide, a potent plant growth regulator, in Arabidopsis thaliana.

Karrikinolides (KARs), a family of butenolide compounds discovered in smoke from burnt plant material, have emerged as significant regulators of seed germination and seedling development.[1][2] Although Arabidopsis thaliana is not a species native to fire-prone environments, it exhibits sensitivity to karrikinolides, making it an excellent model organism to dissect the molecular mechanisms of KAR signaling. This document summarizes effective concentrations, provides detailed experimental protocols, and illustrates the key signaling pathway involved.

Data Presentation: Effective Concentrations of this compound (KAR₁)

The optimal concentration of this compound, particularly KAR₁, can vary depending on the specific bioassay and the ecotype of Arabidopsis being used. The following tables provide a summary of effective concentrations reported in the literature for two common assays: seed germination and hypocotyl elongation.

Table 1: Effective Concentrations of KAR₁ for Arabidopsis thaliana Seed Germination

Concentration RangeObserved EffectReference
1 nM - 10 nMCan stimulate germination of dormant seeds.[3][4]Nelson et al., 2012; Nelson et al., 2009
1 µMCommonly used concentration that strongly promotes germination of primary dormant seeds.[4][5]Nelson et al., 2009; Stanga et al., 2013
10 µMEffective, but higher concentrations may not necessarily lead to a proportionally stronger response.Nelson et al., 2009

Table 2: Effective Concentrations of KAR₁ for Arabidopsis thaliana Hypocotyl Elongation

Concentration RangeObserved EffectReference
100 nM and higherInhibition of hypocotyl elongation in the presence of light.[6][7]Nelson et al., 2010
1 µMSignificant inhibition of hypocotyl elongation under continuous red light.[6][8]Nelson et al., 2011; Nelson et al., 2010
10 µMMay cause inhibition of hypocotyl elongation in the dark in highly sensitive species, though generally light-dependent in Arabidopsis.[6]Nelson et al., 2010

This compound Signaling Pathway

This compound signaling in Arabidopsis is initiated by the perception of KARs by the α/β hydrolase protein KARRIKIN INSENSITIVE 2 (KAI2).[9] This binding event, in conjunction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), leads to the ubiquitination and subsequent degradation of repressor proteins, primarily SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).[9][10] The degradation of these repressors alleviates their inhibitory effect on downstream targets, ultimately promoting physiological responses such as seed germination and photomorphogenesis.[9][11]

Karrikinolide_Signaling_Pathway KAR1 This compound (KAR₁) KAI2 KAI2 Receptor KAR1->KAI2 SCF_complex SCF Complex KAI2->SCF_complex MAX2 MAX2 (F-box protein) MAX2->SCF_complex SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_complex->SMAX1_SMXL2 Ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation Downstream Downstream Signaling (e.g., Gene Expression) SMAX1_SMXL2->Downstream Repression Ub Ubiquitin Ub->SCF_complex Response Physiological Response (Seed Germination, Photomorphogenesis) Downstream->Response

This compound signaling pathway in Arabidopsis.

Experimental Protocols

The following are detailed protocols for common bioassays used to assess the effect of this compound on Arabidopsis thaliana.

Protocol 1: Arabidopsis Seed Germination Assay

This protocol is designed to assess the effect of this compound on breaking seed dormancy and promoting germination.

Materials:

  • Arabidopsis thaliana seeds (primary dormant seeds are recommended for optimal response)

  • This compound (KAR₁) stock solution (e.g., 10 mM in DMSO)

  • 0.5x Murashige and Skoog (MS) medium including vitamins, pH 5.7

  • Agar (B569324)

  • Petri dishes (90 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation: Prepare 0.5x MS medium containing 0.8% (w/v) agar. Autoclave and cool to approximately 50-60°C.

  • Plating: Add the desired final concentration of KAR₁ to the molten agar medium. For example, to achieve a 1 µM concentration, add 1 µL of a 10 mM KAR₁ stock solution to 10 mL of media. Mix well and pour approximately 25 mL into each Petri dish. Allow the plates to solidify. A control plate containing the same concentration of the solvent (e.g., DMSO) should also be prepared.

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in 20% (v/v) commercial bleach containing a drop of Tween-20. Rinse the seeds 4-5 times with sterile distilled water.

  • Seed Sowing: Resuspend the sterilized seeds in sterile water or a 0.1% (w/v) agar solution. Evenly plate approximately 50-100 seeds onto each prepared Petri dish.

  • Stratification (Optional but Recommended): To synchronize germination, cold-stratify the plates at 4°C in the dark for 2-4 days.

  • Incubation: Transfer the plates to a growth chamber under controlled conditions, for example, 16 hours of light and 8 hours of dark at 22°C.

  • Data Collection: Score germination daily for up to 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

Protocol 2: Arabidopsis Hypocotyl Elongation Assay

This assay is used to determine the effect of this compound on seedling photomorphogenesis.

Materials:

  • Arabidopsis thaliana seeds (after-ripened seeds that do not exhibit strong dormancy are preferred)

  • This compound (KAR₁) stock solution (e.g., 10 mM in DMSO)

  • 0.5x Murashige and Skoog (MS) medium including vitamins, pH 5.7

  • Agar

  • Petri dishes (90 mm) or square plates

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light (e.g., continuous red light) and temperature

Procedure:

  • Media and Plating: Prepare and pour plates with the desired KAR₁ concentrations as described in Protocol 1.

  • Seed Sterilization and Sowing: Sterilize and sow seeds as described in Protocol 1. It is recommended to sow the seeds in a straight line to facilitate measurement.

  • Stratification: Cold-stratify the plates at 4°C in the dark for 2-4 days.

  • Germination Induction: To induce germination, expose the plates to white light for 4-6 hours.

  • Incubation for Hypocotyl Growth: Wrap the plates in aluminum foil to block out light and place them in the growth chamber for a specified period, typically 3-5 days, under specific light conditions (e.g., continuous red light at a defined fluence rate) at 22°C.[6] The light-dependent nature of the hypocotyl response to this compound is a key aspect of this assay.[6]

  • Data Collection: After the incubation period, carefully remove the seedlings and place them on a flat surface. Use a ruler or image analysis software to measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction.

Experimental Workflow

The following diagram illustrates a general workflow for conducting bioassays with this compound in Arabidopsis.

Experimental_Workflow start Start prepare_media Prepare Media with This compound Concentrations start->prepare_media sterilize_seeds Surface Sterilize Arabidopsis Seeds prepare_media->sterilize_seeds sow_seeds Sow Seeds on Prepared Plates sterilize_seeds->sow_seeds stratify Cold Stratification (4°C in dark) sow_seeds->stratify incubate Incubate under Controlled Conditions stratify->incubate collect_data Collect and Analyze Data (Germination Percentage or Hypocotyl Length) incubate->collect_data end End collect_data->end

General workflow for this compound bioassays.

By following these protocols and considering the effective concentration ranges provided, researchers can effectively investigate the role of karrikinolides in regulating plant growth and development in the model organism Arabidopsis thaliana.

References

Synthetic Karrikinolide Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of synthetic karrikinolide analogs in research. Karrikins are a class of butenolide compounds found in smoke from burning plant material that have been shown to play a crucial role in regulating seed germination and seedling development.[1][2][3][4][5] Synthetic analogs of the most active natural karrikin, KAR1, are invaluable tools for investigating plant signaling pathways and have potential applications in agriculture and drug development.[6][7]

Karrikin Signaling Pathway

Karrikins are perceived by the α/β-hydrolase receptor protein KARRIKIN INSENSITIVE 2 (KAI2).[1][8] Upon binding of a karrikin analog, KAI2 undergoes a conformational change that facilitates its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[1] This interaction leads to the formation of a Skp, Cullin, F-box (SCF) type E3 ubiquitin ligase complex (SCFMAX2).[1][8] The SCFMAX2 complex then targets the transcriptional repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] The degradation of these repressors allows for the transcription of karrikin-responsive genes, ultimately leading to physiological responses such as seed germination and altered seedling growth.[1]

Karrikin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KAR Karrikin Analog KAI2_inactive KAI2 (inactive) KAR->KAI2_inactive Binding KAI2_active KAI2 (active) KAI2_inactive->KAI2_active Conformational Change SCF_MAX2 SCF-MAX2 E3 Ubiquitin Ligase KAI2_active->SCF_MAX2 Interaction MAX2 MAX2 MAX2->SCF_MAX2 SMAX1_SMXL2 SMAX1/SMXL2 (Repressor) SCF_MAX2->SMAX1_SMXL2 Ubiquitination SMAX1_SMXL2->SCF_MAX2 Recruitment Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation DNA DNA SMAX1_SMXL2->DNA Repression Degraded_SMAX1 Degraded SMAX1/SMXL2 Proteasome->Degraded_SMAX1 KAR_responsive_genes Karrikin-Responsive Gene Expression DNA->KAR_responsive_genes Transcription Physiological_Response Physiological Response (e.g., Seed Germination) KAR_responsive_genes->Physiological_Response Translation & Downstream Effects

Figure 1. Karrikin signaling pathway.

Bioactivity of Synthetic this compound Analogs

Numerous synthetic analogs of this compound (KAR1) have been developed to probe the structure-activity relationships of these signaling molecules. The bioactivity is typically assessed through seed germination assays and hypocotyl elongation assays. The following table summarizes the relative bioactivities of various analogs based on modifications to the core 2H-furo[2,3-c]pyran-2-one structure.

Analog/Modification Position of Modification Bioactivity (Relative to KAR1) Key Findings References
KAR2 (demethyl)C3More active in Arabidopsis thalianaThe methyl group at C3 is not essential for activity and its absence can increase activity in some species.[9]
5-methoxy-KAR1C5Highly activeModification at the C5 position is well-tolerated and can maintain high bioactivity.[1][8]
7-methoxy-KAR1C7Reduced activityModification at the C7 position generally leads to a decrease in bioactivity.[1][8]
4-methyl-KAR1C4Reduced activityModification at the C4 position tends to reduce bioactivity.[1][8]
Saturated butenolide ringButenolide ringInactiveAn unsaturated butenolide ring is essential for biological activity.[2]
GR24 (strigolactone analog)N/ACan elicit karrikin-like responsesThe synthetic strigolactone GR24 can interact with the karrikin signaling pathway, but with lower affinity for KAI2 than for the strigolactone receptor D14.[5]

Experimental Protocols

Seed Germination Assay with this compound Analogs

This protocol is adapted for Arabidopsis thaliana but can be modified for other species.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 or Ler ecotypes)

  • Synthetic this compound analogs

  • Sterile distilled water

  • 9 cm Petri dishes

  • Filter paper

  • Ethanol (B145695) (for sterilizing seeds and equipment)

  • Growth chambers or incubators with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 20% (v/v) commercial bleach with 0.05% (v/v) Triton X-100.

    • Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in a small volume of sterile water.

  • Plating:

    • Prepare stock solutions of this compound analogs in a suitable solvent (e.g., acetone (B3395972) or DMSO) and dilute to the final desired concentrations (e.g., 1 nM to 10 µM) with sterile water.[4] A solvent control should be included.

    • Place two layers of sterile filter paper in each Petri dish.

    • Pipette a sufficient volume of the test solution (e.g., 3 mL) to saturate the filter paper.

    • Evenly distribute approximately 50-100 sterilized seeds onto the filter paper.

    • Seal the Petri dishes with parafilm.

  • Incubation:

    • Incubate the plates at a constant temperature (e.g., 22-25°C) under a defined light/dark cycle (e.g., 16 h light / 8 h dark) or in constant darkness.[4][10]

  • Data Collection:

    • Score germination daily for 7-10 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

    • Calculate the germination percentage for each treatment.

Hypocotyl Elongation Assay

This assay is used to assess the effect of this compound analogs on seedling photomorphogenesis.

Materials:

  • Arabidopsis thaliana seeds

  • Agar (B569324)

  • Murashige and Skoog (MS) medium

  • Sucrose (B13894)

  • Square Petri dishes (100 x 100 mm)

  • Growth chambers with controlled light conditions

Procedure:

  • Plate Preparation:

    • Prepare 0.5X MS medium with 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Autoclave the medium and cool to ~50°C.

    • Add the desired concentrations of this compound analogs (and a solvent control) to the molten medium and pour into square Petri dishes.

  • Seed Plating and Stratification:

    • Sterilize and plate seeds on the prepared media as described in the germination assay.

    • Seal the plates and stratify the seeds at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth Conditions:

    • Expose the plates to light for 4-6 hours to induce germination.

    • Wrap the plates in aluminum foil to place them in darkness and incubate at 22°C for 24 hours.

    • Transfer the plates to a specific light condition (e.g., low light or a specific wavelength) and grow them vertically for 3-5 days.[9]

  • Measurement:

    • Remove the seedlings from the agar and place them on a flat surface.

    • Use a ruler or image analysis software (e.g., ImageJ) to measure the length of the hypocotyls.

    • Calculate the average hypocotyl length for each treatment.

Quantitative Real-Time PCR (qRT-PCR) for Karrikin-Responsive Gene Expression

This protocol allows for the quantification of changes in the expression of karrikin-responsive genes.

Materials:

  • Plant tissue (e.g., seeds or seedlings) treated with this compound analogs

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for target and reference genes (e.g., DLK2, KUF1 as target genes and ACTIN as a reference gene).[11][12]

Procedure:

  • Sample Collection and RNA Extraction:

    • Harvest plant tissue at specific time points after treatment and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis to verify the specificity of the PCR products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[11]

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assays Bioassays cluster_analysis Data Analysis A Synthesize/Obtain This compound Analogs B Prepare Stock Solutions & Dilutions A->B D Seed Germination Assay B->D E Hypocotyl Elongation Assay B->E F Gene Expression Analysis (qRT-PCR) C Sterilize Seeds (e.g., Arabidopsis) C->D C->E G Measure Germination Rate D->G H Measure Hypocotyl Length E->H I Calculate Relative Gene Expression F->I J Structure-Activity Relationship (SAR) Analysis G->J H->J I->J

Figure 2. Experimental workflow for bioactivity testing.

SAR_Diagram cluster_core Core Structure for Bioactivity cluster_modifications Structural Modifications & Effects cluster_outcomes Bioactivity Outcomes Core 2H-furo[2,3-c]pyran-2-one C3 C3 Position (e.g., -CH3 in KAR1) Core->C3 C5 C5 Position (e.g., -OCH3) Core->C5 C7 C7 Position (e.g., -OCH3) Core->C7 Butenolide Butenolide Ring (Unsaturation) Core->Butenolide High_Activity High Bioactivity C3->High_Activity Demethylation (KAR2) can increase activity C5->High_Activity Tolerates modification Reduced_Activity Reduced Bioactivity C7->Reduced_Activity Generally reduces activity Butenolide->High_Activity Essential Inactive Inactive Butenolide->Inactive Saturation leads to inactivity

Figure 3. Structure-activity relationships of this compound analogs.

References

Application Notes and Protocols for the HPLC Purification of Karrikinolide from Smoke Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Karrikinolide (KAR₁), a butenolide compound identified in smoke from burnt plant material, is a potent germination stimulant for the seeds of many plant species.[1][2][3] Its discovery has opened new avenues for research in plant biology, agriculture, and ecological restoration. Smoke water, a solution created by infusing water with smoke, is a natural and inexpensive source of karrikinolides.[1] However, the complex composition of smoke water necessitates a robust purification strategy to isolate this compound for research and development purposes. This document provides a detailed protocol for the purification of this compound from smoke water using High-Performance Liquid Chromatography (HPLC), intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Preparation of Smoke Water

Smoke water is a complex mixture of compounds produced from the combustion of plant material. The concentration of this compound and other bioactive compounds can vary depending on the plant material used, combustion temperature, and duration.[1]

Materials:

  • Dried plant material (e.g., a mix of grasses and leaves)

  • Combustion chamber or a suitable heat-resistant container

  • Aspirator or vacuum pump

  • Gas washing bottle or a series of flasks with fritted glass inlets

  • Distilled water

  • Filter paper (e.g., Whatman No. 1)

Protocol:

  • Place a sufficient quantity of dried plant material into the combustion chamber.

  • Ignite the plant material and allow it to smolder, generating a steady stream of smoke. A slow burn at a lower temperature is thought to yield higher concentrations of KAR₁.[1]

  • Draw the smoke through a series of gas washing bottles filled with distilled water using an aspirator or vacuum pump. This allows the water-soluble compounds in the smoke to dissolve into the water.

  • Continue this process until the water becomes saturated with smoke, typically indicated by a distinct color and odor change.

  • Filter the resulting smoke water through filter paper to remove any particulate matter.

  • The crude smoke water can be stored at 4°C in the dark to maintain the stability of the active compounds.[4] For biological applications, smoke water is often diluted (e.g., 1:500 or 1:1000 v/v) as high concentrations can be inhibitory to seed germination.[1][5]

Solid-Phase Extraction (SPE) for Sample Cleanup

Prior to HPLC analysis, a solid-phase extraction step is recommended to remove interfering compounds from the complex smoke water matrix. An aminopropyl (NH2) bonded silica (B1680970) cartridge has been shown to be effective for this purpose.[2]

Materials:

Protocol:

  • Cartridge Conditioning: Condition the aminopropyl SPE cartridge by passing 5 mL of methanol followed by 5 mL of dichloromethane, and finally 5 mL of hexane through the cartridge. Do not allow the cartridge to dry out between steps.

  • Sample Loading: Load an appropriate volume of the filtered smoke water onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane to elute non-polar interfering compounds.

  • Elution: Elute the fraction containing this compound using a mixture of dichloromethane and methanol. The optimal ratio may need to be determined empirically, but a step-wise elution with increasing methanol concentration (e.g., 95:5, 90:10 dichloromethane:methanol) is a good starting point.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction(s) under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the initial HPLC mobile phase (e.g., 50% acetonitrile (B52724) in water). The sample is now ready for HPLC analysis.

HPLC Purification of this compound

Reverse-phase HPLC is a common method for the separation and quantification of this compound.

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reverse-phase C18 column (e.g., Zorbax C18, 4.6 x 250 mm, 5 µm particle size)[1][5]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • This compound (KAR₁) analytical standard

  • Syringe filters (0.22 µm)

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, 50% acetonitrile in water.[1] Degas the mobile phase before use.

  • HPLC System Setup:

    • Install the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 30°C.[1]

    • Set the UV detector to a wavelength of 325 nm.[1]

  • Standard Preparation: Prepare a stock solution of the KAR₁ standard in a suitable solvent like chloroform (B151607) or the mobile phase.[5] From the stock solution, prepare a series of dilutions to create a calibration curve.

  • Sample and Standard Injection:

    • Filter the reconstituted sample from the SPE step and the standard solutions through a 0.22 µm syringe filter.

    • Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample onto the HPLC system.[1]

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the KAR₁ standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Data Presentation

The following tables summarize typical parameters and expected results for the HPLC purification of this compound.

Table 1: HPLC Operating Conditions

ParameterValueReference
Column Zorbax C18 (4.6 x 250 mm, 5 µm)[1][5]
Mobile Phase 50% Acetonitrile / 50% Water[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 20 µL[1]
Detection Wavelength 325 nm[1]

Table 2: Quantitative Analysis of this compound in Smoke Water and Biological Samples

Sample TypeTreatmentThis compound (KAR₁) ConcentrationReference
Apricot Seeds1 µM KAR₁72% germination[5][6]
Apricot Seeds1:1000 diluted Smoke Water60% germination[5][6]
Celery Seeds (3h soaking)10⁻⁷ M KAR₁72.0% germination[7]
Celery Seeds (3h soaking)1:2500 diluted Smoke Water59.5% germination[7]
Mentha arvensis (foliar spray)10⁻⁸ M KAR₁17.44% increase in fresh weight[8][9]
Mentha arvensis (foliar spray)1:500 diluted Smoke Water19.30% increase in fresh weight[8][9]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound from smoke water.

G cluster_0 Smoke Water Preparation cluster_1 Sample Cleanup cluster_2 HPLC Analysis A Plant Material Combustion B Smoke Infusion in Water A->B C Filtration B->C D SPE Cartridge Conditioning C->D Crude Smoke Water E Sample Loading D->E F Washing E->F G Elution F->G H Solvent Evaporation & Reconstitution G->H Purified Fraction I HPLC Injection H->I J Data Analysis I->J G KAR This compound (KAR) KAI2 KAI2 Receptor KAR->KAI2 binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 targets Ub Ubiquitination SMAX1_SMXL2->Ub leads to Degradation 26S Proteasome Degradation Ub->Degradation TF Transcription Factors Degradation->TF relieves repression of Response Gene Expression & Physiological Response (e.g., Germination) TF->Response activate

References

Application Notes and Protocols for the GC-MS Analysis of Karrikinolide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikinolides (KARs) are a class of butenolide compounds found in the smoke of burning plant material. They are potent plant growth regulators, stimulating seed germination and influencing seedling development at nanomolar concentrations. The analysis of these compounds is crucial for research in plant biology, agriculture, and the development of novel agrochemicals. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method for quantitative analysis due to the low concentrations of karrikinolides in biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) remains a valuable tool for their identification and can be employed for quantification, particularly after appropriate derivatization. This document provides detailed application notes and protocols for the GC-MS analysis of karrikinolide compounds.

I. Experimental Protocols

A. Sample Preparation

The preparation of samples is a critical step for the successful analysis of karrikinolides by GC-MS. The choice of method will depend on the sample matrix (e.g., smoke water, plant tissue).

1. Extraction from Smoke Water

  • Objective: To extract karrikinolides from an aqueous smoke water matrix into an organic solvent suitable for GC-MS analysis.

  • Materials:

    • Smoke water sample

    • Ethyl acetate (B1210297) (GC grade)

    • Anhydrous sodium sulfate

    • Separatory funnel

    • Rotary evaporator or nitrogen evaporator

  • Protocol:

    • Take a known volume of smoke water (e.g., 100 mL) in a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.

    • Collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Combine all organic extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • The concentrated extract is now ready for derivatization and GC-MS analysis.

2. Extraction from Plant Tissue

  • Objective: To extract karrikinolides from plant tissue and remove interfering compounds.

  • Materials:

    • Fresh or lyophilized plant tissue

    • Liquid nitrogen

    • Mortar and pestle

    • Extraction solvent: 80% methanol (B129727) or acetone

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

  • Protocol:

    • Freeze the plant tissue (e.g., 1 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Transfer the powder to a centrifuge tube and add the extraction solvent (e.g., 10 mL of 80% methanol).

    • Vortex the mixture for 1 minute and then sonicate for 15 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction of the pellet with fresh extraction solvent.

    • Combine the supernatants and concentrate using a rotary evaporator or nitrogen evaporator to remove the organic solvent.

    • The resulting aqueous extract can be further cleaned up using Solid Phase Extraction (SPE).

    • SPE Cleanup (C18 cartridge):

      • Condition the C18 cartridge with methanol followed by deionized water.

      • Load the aqueous plant extract onto the cartridge.

      • Wash the cartridge with water to remove polar interferences.

      • Elute the karrikinolides with methanol or ethyl acetate.

    • Concentrate the eluate to dryness under a stream of nitrogen.

    • The dried residue is ready for derivatization.

B. Derivatization: Silylation

Karrikinolides contain polar hydroxyl groups that make them less volatile and prone to peak tailing in GC. Derivatization, specifically silylation, is essential to convert these polar groups into non-polar, more volatile trimethylsilyl (B98337) (TMS) ethers, improving their chromatographic behavior.

  • Objective: To convert polar hydroxyl groups of karrikinolides into their corresponding TMS ethers.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Pyridine (B92270) (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile)

  • Protocol:

    • Ensure the dried sample extract is completely free of water, as moisture will deactivate the silylating reagent. This can be achieved by lyophilization or co-evaporation with an anhydrous solvent.

    • To the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 50 µL of BSTFA + 1% TMCS (or MSTFA).

    • Seal the reaction vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven. The exact time and temperature should be optimized for the specific this compound and sample matrix.

    • Cool the vial to room temperature.

    • The derivatized sample is now ready for GC-MS injection.

C. GC-MS Analysis
  • Objective: To separate and identify derivatized this compound compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Typical GC-MS Parameters: The following parameters are a general guideline and may require optimization for specific instruments and applications.[1]

ParameterSetting
Gas Chromatograph
ColumnZebron ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250-280°C
Oven Temperature ProgramInitial temperature of 50-70°C, hold for 1-2 min, then ramp at 10-20°C/min to 280-300°C, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-500
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for targeted analysis and quantification
Ion Source Temperature230°C
Quadrupole Temperature150°C

II. Data Presentation

Quantitative analysis of karrikinolides by GC-MS is challenging due to their low endogenous levels. The majority of published quantitative data relies on LC-MS/MS. However, for samples with higher concentrations, such as smoke water concentrates, GC-MS can be used for quantification. Below is a summary of typical quantitative data for karrikinolides obtained by LC-MS/MS, which can serve as a reference for expected concentration ranges.

Table 1: Quantitative Data for this compound Analysis (by LC-MS/MS)

CompoundMatrixMethodLOD (Limit of Detection)LOQ (Limit of Quantification)Recovery (%)Reference
KAR₁Smoke WaterUHPLC-MS/MS1.0 fmol~2.0 fmolNot Reported[Hrdlička et al., 2019]
KAR₂Smoke WaterUHPLC-MS/MS0.1 fmol~2.0 fmolNot Reported[Hrdlička et al., 2019]
KAR₁Arabidopsis seedlingsUHPLC-MS/MS~0.1 fmolNot Reported85-115[Hrdlička et al., 2021]
KAR₂Arabidopsis seedlingsUHPLC-MS/MS~0.1 fmolNot Reported85-115[Hrdlička et al., 2021]

Note: This data is provided for informational purposes as quantitative GC-MS data for karrikinolides is limited in the literature. Researchers aiming for quantitative GC-MS analysis will need to perform their own method validation.

III. Visualization of Workflow and Signaling Pathway

A. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound compounds from plant tissue.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plant_tissue Plant Tissue extraction Extraction (e.g., 80% Methanol) plant_tissue->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup derivatization Silylation (e.g., BSTFA) cleanup->derivatization Dried Extract gcms_analysis GC-MS Analysis derivatization->gcms_analysis Derivatized Sample data_processing Data Processing gcms_analysis->data_processing

Caption: Experimental workflow for GC-MS analysis of karrikinolides.

B. Karrikin Signaling Pathway

Karrikin signaling is initiated by the perception of this compound by the α/β-hydrolase receptor KAI2. This leads to a conformational change, allowing KAI2 to interact with the F-box protein MAX2. The KAI2-MAX2 complex then targets the transcriptional repressors SMAX1 and SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses downstream signaling, leading to various physiological responses, including seed germination and seedling development.

Karrikin_Signaling KAR Karrikin (KAR) KAI2 KAI2 Receptor KAR->KAI2 binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 targets for ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome degraded by Downstream Downstream Gene Expression SMAX1_SMXL2->Downstream represses Proteasome->Downstream leads to Response Physiological Response (e.g., Seed Germination) Downstream->Response

Caption: Simplified karrikin signaling pathway.

References

Application Notes and Protocols for Karrikinolide Treatment in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikinolides (KARs) are a class of butenolide compounds found in the smoke of burning plant material. The most well-studied of these, Karrikinolide (KAR₁), has been identified as a potent plant growth regulator. While its role in stimulating seed germination and early seedling development is well-documented, emerging research indicates its potential applications in plant tissue culture, including somatic embryogenesis and shoot regeneration. Karrikinolides are thought to mimic the action of an endogenous, yet-to-be-identified plant hormone, signaling through a pathway that shares components with the strigolactone signaling pathway.

These application notes provide an overview of the known effects of this compound, its signaling mechanism, and detailed protocols for its preparation and application in plant tissue culture. The protocols for somatic embryogenesis and shoot regeneration are presented as experimental guidelines, reflecting the nascent stage of research in these specific applications.

This compound Signaling Pathway

This compound signaling is initiated by the perception of KAR₁ by the α/β-hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2). This binding event leads to a conformational change in KAI2, facilitating its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex then targets the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses the transcription of downstream genes, leading to various physiological responses, including seed germination and seedling development.

Karrikinolide_Signaling_Pathway KAR1 This compound (KAR₁) KAI2 KAI2 Receptor KAR1->KAI2 SCF_MAX2 SCF-MAX2 (E3 Ubiquitin Ligase) KAI2->SCF_MAX2 SMAX1_SMXL2 SMAX1/SMXL2 (Repressor Proteins) SCF_MAX2->SMAX1_SMXL2 Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Downstream_Genes Downstream Gene Expression SMAX1_SMXL2->Downstream_Genes Represses Degradation Degradation Proteasome->Degradation Ub Ubiquitin Response Physiological Response (e.g., Germination) Downstream_Genes->Response

Caption: this compound signaling pathway.

General Experimental Workflow

The application of this compound in plant tissue culture follows a standard workflow for testing a new plant growth regulator. This involves preparing a sterile stock solution, adding it to the culture medium at various concentrations, culturing the explants, and observing the morphogenetic responses.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock sterilize Filter Sterilize Stock Solution prep_stock->sterilize add_kar Add KAR₁ to Medium at Desired Concentrations sterilize->add_kar prep_media Prepare Basal Culture Medium prep_media->add_kar culture Culture Explants on KAR₁-containing Medium add_kar->culture explant Prepare and Sterilize Plant Explants explant->culture incubate Incubate under Controlled Conditions culture->incubate observe Observe and Collect Data (e.g., Callus formation, Embryo development, Shoot regeneration) incubate->observe end End observe->end

Caption: General workflow for this compound treatment.

Quantitative Data from Literature

The following tables summarize the observed effects of this compound (KAR₁) on seed germination and seedling growth in various plant species. Data on somatic embryogenesis and shoot regeneration is currently limited in the literature.

Table 1: Effect of this compound (KAR₁) on Seed Germination

Plant SpeciesKAR₁ ConcentrationIncubation ConditionsObserved Effect
Triticum aestivum L.1 nM - 10 µMDarkness, 25°CIncreased germination percentage, with 1 µM being the most effective (100% germination)[1].
Apium graveolens L.10⁻⁷ M21 days at 20°CSignificantly improved germination (30.7%) compared to control (14.7%)[2].
Mentha arvensis L.10⁻⁹ M - 10⁻⁶ MFoliar sprayData primarily on vegetative growth, not seed germination[3].

Table 2: Effect of this compound (KAR₁) on Seedling Growth

Plant SpeciesKAR₁ ConcentrationTreatment MethodObserved Effect
Triticum aestivum L.1 µMIn germination mediumIncreased root length by 2.2 times compared to control after 72 hours[1].
Mentha arvensis L.10⁻⁸ MFoliar sprayIncreased shoot length by 16.47%, fresh weight by 17.44%, and dry weight by 24.75% compared to control[3].

Experimental Protocols

Protocol 1: Preparation of this compound (KAR₁) Stock Solution

This protocol describes the preparation of a 1 mM this compound stock solution. This compound (MW: 150.13 g/mol ) is soluble in ethanol (B145695), methanol, DMF, or DMSO.

Materials:

  • This compound (KAR₁) powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (95-100%)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Micropipettes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile storage vials

Procedure:

  • Weighing: Accurately weigh 1.5 mg of KAR₁ powder in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of DMSO or ethanol to the microcentrifuge tube containing the KAR₁ powder. Vortex thoroughly until the powder is completely dissolved. This creates a 10 mM stock solution.

  • Dilution: To make a 1 mM stock solution, take 100 µL of the 10 mM stock and add it to 900 µL of sterile distilled water.

  • Sterilization: Filter-sterilize the 1 mM stock solution using a 0.22 µm syringe filter into a sterile storage vial.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Experimental Protocol for Investigating KAR₁ Effects on Somatic Embryogenesis

This protocol provides a framework for testing the effect of KAR₁ on the induction and development of somatic embryos. The optimal concentration of KAR₁ and its interaction with other plant growth regulators (PGRs) like auxins are likely species-dependent and require empirical determination.

Materials:

  • Explant source (e.g., immature zygotic embryos, leaf segments, petioles)

  • Basal medium (e.g., Murashige and Skoog (MS) or Gamborg's B5)

  • Sucrose

  • Gelling agent (e.g., agar, gellan gum)

  • Auxin (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D))

  • KAR₁ stock solution (1 mM)

  • Sterile petri dishes

  • Standard tissue culture instruments and sterile workspace

Procedure:

  • Explant Preparation: Collect and surface sterilize the chosen explants using standard procedures.

  • Induction Medium Preparation:

    • Prepare the basal medium with appropriate salts, vitamins, and 3% (w/v) sucrose.

    • Add a standard concentration of auxin for inducing embryogenic callus (e.g., 2-10 µM 2,4-D).

    • Divide the medium into aliquots for different KAR₁ treatments.

    • Add KAR₁ from the sterile stock solution to achieve a range of final concentrations (e.g., 0 µM (control), 0.01 µM, 0.1 µM, 1 µM, 10 µM).

    • Adjust the pH of the medium to 5.7-5.8 and add the gelling agent. Autoclave the medium.

  • Culture Initiation: Place the sterilized explants onto the prepared induction media with different KAR₁ concentrations.

  • Incubation: Incubate the cultures in the dark at 25 ± 2°C.

  • Data Collection:

    • After 4-8 weeks, record the percentage of explants forming embryogenic callus.

    • Note the morphology and proliferation rate of the callus.

  • Maturation and Germination:

    • Transfer the embryogenic callus to a maturation medium, which may have a reduced or no auxin, and may still contain the respective KAR₁ concentrations.

    • After maturation, transfer the somatic embryos to a germination medium (often PGR-free) to observe conversion into plantlets.

    • Record the number of somatic embryos per gram of callus and the percentage of somatic embryos that germinate.

Table 3: Template for Recording Data on KAR₁ Effects on Somatic Embryogenesis

KAR₁ Concentration (µM)% Explants with Embryogenic CallusCallus Fresh Weight (g)Number of Somatic Embryos per gram Callus% Somatic Embryo Germination
0 (Control)
0.01
0.1
1.0
10.0
Protocol 3: Experimental Protocol for Investigating KAR₁ Effects on Shoot Regeneration

This protocol outlines a method to assess the impact of KAR₁ on de novo shoot regeneration from callus or directly from explants. KAR₁ may interact with cytokinins, which are the primary drivers of shoot formation.

Materials:

  • Explant source (e.g., leaf discs, cotyledons, stem segments)

  • Basal medium (e.g., MS)

  • Sucrose

  • Gelling agent

  • Auxin for callus induction (e.g., NAA)

  • Cytokinin for shoot induction (e.g., BAP, TDZ)

  • KAR₁ stock solution (1 mM)

  • Sterile petri dishes or culture vessels

  • Standard tissue culture instruments and sterile workspace

Procedure:

  • Callus Induction (Two-Step Protocol):

    • Culture explants on a Callus Induction Medium (CIM) containing an auxin (e.g., 0.5-2.0 mg/L NAA) and a cytokinin (e.g., 0.1-0.5 mg/L BAP).

    • Incubate in the dark or low light at 25 ± 2°C for 2-4 weeks until callus is formed.

  • Shoot Induction Medium Preparation:

    • Prepare the basal medium with salts, vitamins, and 3% (w/v) sucrose.

    • Add a cytokinin at a concentration known to promote shoot formation for the species of interest (e.g., 1.0-3.0 mg/L BAP).

    • Divide the medium into aliquots for different KAR₁ treatments.

    • Add KAR₁ from the sterile stock solution to achieve a range of final concentrations (e.g., 0 µM (control), 0.01 µM, 0.1 µM, 1 µM, 10 µM).

    • Adjust the pH to 5.7-5.8, add the gelling agent, and autoclave.

  • Culture for Shoot Regeneration:

    • Transfer the calli (or fresh explants for direct regeneration) to the Shoot Induction Media (SIM) with the different KAR₁ concentrations.

    • Incubate under a 16-hour photoperiod at 25 ± 2°C.

  • Data Collection:

    • After 4-8 weeks, record the percentage of explants regenerating shoots.

    • Count the number of shoots per explant.

    • Measure the length of the regenerated shoots.

  • Rooting: Transfer well-developed shoots to a rooting medium, which is often a half-strength basal medium, sometimes supplemented with a low concentration of auxin.

Table 4: Template for Recording Data on KAR₁ Effects on Shoot Regeneration

KAR₁ Concentration (µM)% Explants Regenerating ShootsMean Number of Shoots per ExplantMean Shoot Length (cm)
0 (Control)
0.01
0.1
1.0
10.0

Concluding Remarks

The application of this compound in plant tissue culture is a promising area of research. While its effects on seed germination are well-established, its role in more complex developmental processes like somatic embryogenesis and shoot regeneration is still being elucidated. The provided experimental protocols offer a starting point for researchers to investigate the potential of KAR₁ to enhance in vitro morphogenesis in their specific plant systems. It is anticipated that optimal concentrations and combinations with other plant growth regulators will be highly species- and even genotype-dependent, necessitating empirical validation.

References

Application of Karrikinolide in Horticulture and Agriculture: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikinolides (KARs) are a class of butenolide compounds found in the smoke of burning plant material.[1] They have emerged as potent plant growth regulators with significant potential for application in horticulture and agriculture.[1][2] Karrikinolides, particularly KAR₁, mimic the action of an endogenous plant hormone, playing a crucial role in regulating seed germination, seedling development, and responses to abiotic stress.[2][3] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in utilizing karrikinolide for horticultural and agricultural purposes.

Data Presentation

The following tables summarize the quantitative effects of this compound (primarily KAR₁) on various horticultural and agricultural species.

Table 1: Effects of this compound on Seed Germination

Plant SpeciesThis compound ConcentrationApplication MethodObserved EffectCitation(s)
Triticum aestivum (Wheat)1 µMSeed treatment in Petri dish100% germination (1.3 times increase compared to control)[4][5]
Apium graveolens (Celery)10⁻⁷ MSeed treatment in Petri dish30.7% germination (compared to 14.7% in control)[6]
Apium graveolens (Celery)10⁻⁷ M3-hour seed soaking72.0% germination (compared to 47.5% in control)[6]
Lactuca sativa (Lettuce)1 nMSeed treatment in Petri dishNearly complete germination[7]
Sapium sebiferum1 nMSupplementation in growth mediumRecovered seed germination under salt (200 mM NaCl) and osmotic stress[8][9]
Arable Weeds (various)1 µMApplication to filter paperIncreased germination rate and seedling mass

Table 2: Effects of this compound on Plant Growth and Development

Plant SpeciesThis compound ConcentrationApplication MethodObserved EffectCitation(s)
Mentha arvensis (Mint)10⁻⁸ MFoliar Spray16.47% increase in shoot length; 17.44% increase in fresh weight; 24.75% increase in dry weight[10]
Triticum aestivum (Wheat)1 µMSeed treatmentIncreased root length[4]
Commercial Onion0.1 nMTopical applicationIncreased number of leaves, leaf length, and fresh and dry leaf weights
Sapium sebiferum1 nMSupplementation in growth mediumIncreased seedling biomass, taproot length, and number of lateral roots under salt and osmotic stress[9]
TomatoNot specifiedNot specifiedImproved plant height, weight, stem thickness, and number of leaves. Earlier fruit appearance.[11]

Table 3: Effects of this compound on Abiotic Stress Tolerance

| Plant Species | Stress Type | this compound Concentration | Application Method | Observed Effect | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Sapium sebiferum | Salt (150 mM NaCl) & Osmotic (200 mM mannitol) | 1 nM | Supplementation in growth medium | Alleviated stress; improved seedling growth and root development. |[9][12] | | Triticum aestivum (Wheat) | Salt | Not specified | Seed treatment | Enhanced seed germination and promoted root and shoot growth under salt stress. |[3] | | Creeping Bentgrass | Drought (30 days of no irrigation) | Not specified | Not specified | Enhanced drought tolerance, increased leaf relative water content and photochemical efficiency. |[13] | | Tomato | Cold | Not specified | Not specified | Improved cold tolerance, growth, and yield under sub-low temperatures. |[14] | | Triticum aestivum (Wheat) | Boron (12 mM boric acid) | 0.1 µM | In nutrient solution | Improved root growth and decreased Boron accumulation. |[15] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock solutions and ready-to-use working solutions of this compound for various applications.

Materials:

  • This compound (KAR₁) powder

  • Ethanol (B145695), methanol, or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water (ddH₂O)

  • Sterile glassware (volumetric flasks, beakers)

  • Micropipettes and sterile tips

Protocol:

  • Stock Solution Preparation (e.g., 10⁻² M):

    • Accurately weigh the required amount of KAR₁ powder. The molecular weight of KAR₁ is 150.13 g/mol .

    • Dissolve the powder in a small volume of a suitable solvent like ethanol, methanol, or DMSO. This compound is soluble in these organic solvents.

    • Transfer the dissolved KAR₁ to a volumetric flask and bring it to the final volume with the same solvent to achieve the desired stock concentration (e.g., 10⁻² M).

    • Store the stock solution at -20°C in a tightly sealed, light-protected container.

  • Working Solution Preparation (e.g., 1 µM or 10⁻⁶ M):

    • Perform serial dilutions of the stock solution using sterile distilled water to achieve the desired final concentration.

    • For example, to prepare a 10⁻⁶ M solution from a 10⁻² M stock, you can perform a 1:100 dilution followed by another 1:100 dilution.

    • Prepare fresh working solutions for each experiment to ensure potency.

Protocol for Seed Germination Assay

Objective: To evaluate the effect of this compound on the germination of seeds.

Materials:

  • Seeds of the target plant species

  • This compound working solutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM)

  • Control solution (sterile distilled water or water with the same concentration of solvent used for KAR₁ stock)

  • Sterile Petri dishes (90 mm) with sterile filter paper (e.g., Whatman No. 1)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Forceps

Protocol:

  • Seed Sterilization: Surface sterilize the seeds to prevent fungal and bacterial contamination. A common method is to wash seeds with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 1-2% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water (3-5 times).

  • Plating: Place two layers of sterile filter paper in each Petri dish.

  • Treatment Application: Moisten the filter paper with a specific volume of the this compound working solution or the control solution (e.g., 5 mL per 90 mm Petri dish).

  • Sowing: Aseptically place a predetermined number of seeds (e.g., 50 or 100) on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod, or in complete darkness, depending on the species and experimental design).

  • Data Collection: Record the number of germinated seeds daily or at specific time points. A seed is typically considered germinated when the radicle has emerged to a certain length (e.g., ≥2 mm).

  • Analysis: Calculate the final germination percentage and germination rate for each treatment.

Protocol for Foliar Spray Application

Objective: To apply this compound to the foliage of plants to assess its effects on growth and development.

Materials:

  • Potted plants of the target species at a suitable growth stage

  • This compound working solutions (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M)

  • Control solution (sterile distilled water)

  • Handheld sprayer

Protocol:

  • Plant Preparation: Grow plants under controlled greenhouse or growth chamber conditions to a desired developmental stage (e.g., 3-4 true leaves).

  • Solution Preparation: Prepare the required volumes of this compound working solutions and the control solution.

  • Application:

    • In the late evening or early morning to maximize absorption and minimize evaporation, spray the foliage of the plants until runoff.

    • Ensure even coverage of both the adaxial and abaxial leaf surfaces.

    • Spray control plants with sterile distilled water.

  • Post-Application Care: Return the plants to the controlled environment and continue normal watering and fertilization schedules.

  • Data Collection: At predetermined time points, measure various growth parameters such as plant height, number of leaves, leaf area, fresh weight, and dry weight.[10]

Protocol for Evaluating Abiotic Stress Tolerance

Objective: To assess the ability of this compound to enhance plant tolerance to abiotic stresses like salinity and drought.

A. Salt Stress Tolerance Protocol

Materials:

  • Seeds or seedlings of the target plant species

  • Growth medium (e.g., Murashige and Skoog - MS medium, or soil)

  • Sodium chloride (NaCl) for inducing salt stress

  • This compound working solutions

  • Equipment for physiological and biochemical analysis (e.g., spectrophotometer, osmometer)

Protocol:

  • Experimental Setup:

    • Hydroponics or Agar (B569324) Plates: Germinate and grow seedlings in a hydroponic system or on agar plates containing the basal nutrient medium.

    • Soil: Grow plants in pots with a suitable soil mix.

  • Treatment Application:

    • KAR₁ Pre-treatment: Apply this compound to the seeds (priming) or seedlings (in the nutrient solution or as a soil drench) for a specific period before inducing stress.

    • Co-treatment: Apply this compound and the salt stress simultaneously.

  • Stress Induction: Introduce salt stress by adding NaCl to the growth medium to achieve the desired concentration (e.g., 100 mM, 150 mM, 200 mM).[8][9]

  • Data Collection: After a specific duration of stress exposure, collect plant tissue to measure various stress indicators:

    • Growth Parameters: Root and shoot length, fresh and dry biomass.[3]

    • Physiological Parameters: Relative water content, chlorophyll (B73375) content, electrolyte leakage (as an indicator of membrane damage).[13]

    • Biochemical Parameters: Proline content, malondialdehyde (MDA) content (as an indicator of lipid peroxidation), and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase - SOD, catalase - CAT, peroxidase - POD).[13]

B. Drought Stress Tolerance Protocol

Materials:

  • Potted plants of the target species

  • This compound working solutions

  • Equipment for measuring soil moisture and plant water status

Protocol:

  • Plant Establishment: Grow plants in pots to a uniform size and developmental stage.

  • Treatment Application: Apply this compound to the plants as a foliar spray or soil drench.

  • Stress Induction: Induce drought stress by withholding water for a specific period (e.g., 15-30 days).[13] A control group should be well-watered.

  • Data Collection: Monitor plant responses to drought stress:

    • Visual Assessment: Wilting, leaf rolling, and senescence.

    • Soil Moisture: Measure soil water content regularly.

    • Plant Water Status: Determine leaf relative water content.[13]

    • Physiological and Biochemical Parameters: As described in the salt stress protocol.

Mandatory Visualization

This compound Signaling Pathway

Karrikinolide_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response KAR This compound (KAR) KAI2 KAI2 (Receptor) KAR->KAI2 binds MAX2 MAX2 (F-box protein) KAI2->MAX2 recruits SMAX1_SMXL2 SMAX1/SMXL2 (Repressor Proteins) MAX2->SMAX1_SMXL2 recruits Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome targeted for degradation Gene_Expression Transcription of KAR-responsive genes SMAX1_SMXL2->Gene_Expression repression lifted Germination Seed Germination Gene_Expression->Germination Seedling_Dev Seedling Development Gene_Expression->Seedling_Dev Stress_Tol Abiotic Stress Tolerance Gene_Expression->Stress_Tol

Caption: this compound signaling pathway.

Experimental Workflow for this compound Application

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation cluster_data Data Analysis Prep_Sol Prepare KAR Solutions (Stock & Working) Seed_Treat Seed Treatment Prep_Sol->Seed_Treat Foliar_Spray Foliar Spray Prep_Sol->Foliar_Spray Soil_Drench Soil Drench Prep_Sol->Soil_Drench Prep_Plant Prepare Plant Material (Seeds/Seedlings) Prep_Plant->Seed_Treat Prep_Plant->Foliar_Spray Prep_Plant->Soil_Drench Germ_Assay Germination Assay Seed_Treat->Germ_Assay Growth_Analysis Growth Analysis Foliar_Spray->Growth_Analysis Soil_Drench->Growth_Analysis Stress_Assay Abiotic Stress Assay Soil_Drench->Stress_Assay Data_Collect Data Collection Germ_Assay->Data_Collect Growth_Analysis->Data_Collect Stress_Assay->Data_Collect Stat_Analysis Statistical Analysis Data_Collect->Stat_Analysis Conclusion Conclusion Stat_Analysis->Conclusion

Caption: General experimental workflow.

References

Application Notes and Protocols: Utilizing Karrikinolide for the Study of Seedling Photomorphogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikinolides (KARs) are a class of butenolide compounds discovered in smoke from burnt plant material that have been shown to be potent regulators of plant growth and development.[1][2] Notably, karrikinolides play a significant role in modulating seedling photomorphogenesis, the light-mediated developmental process that seedlings undergo upon emerging from the soil. This involves the inhibition of hypocotyl (embryonic stem) elongation, the expansion and greening of cotyledons (seed leaves), and the initiation of photosynthesis.[3][4] The study of karrikinolide signaling and its interaction with light signaling pathways offers valuable insights into fundamental plant biology and presents potential avenues for agricultural and horticultural applications, including the development of plant growth regulators.

These application notes provide an overview of the this compound signaling pathway in the context of photomorphogenesis, quantitative data on its effects, and detailed protocols for studying these phenomena in the model organism Arabidopsis thaliana.

This compound Signaling and its Crosstalk with Light Signaling

This compound signaling is initiated by the perception of KARs by the α/β hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2).[5][6] In the presence of karrikin, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7][8] This complex then targets the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome.[7][9] The degradation of these repressors alleviates the suppression of downstream signaling events that promote photomorphogenesis.

Crucially, the this compound signaling pathway intersects with light signaling pathways. Light is often a prerequisite for karrikin-induced responses in seedlings.[3][10] A key point of convergence is the transcription factor ELONGATED HYPOCOTYL 5 (HY5), a central regulator of photomorphogenesis that acts downstream of various photoreceptors.[1][4] Karrikin treatment can lead to the upregulation of HY5 gene expression.[1][11] Furthermore, the karrikin signaling pathway has been shown to promote the activity of a transcriptional module consisting of HY5 and B-BOX DOMAIN PROTEINs (BBX20 and BBX21) to control hypocotyl elongation and anthocyanin biosynthesis.[9]

Figure 1: this compound and light signaling pathway interaction.

Quantitative Data on this compound Effects

The following tables summarize the quantitative effects of this compound treatment on Arabidopsis thaliana seedling photomorphogenesis as reported in the literature.

Table 1: Effect of this compound (KAR₁) on Hypocotyl Elongation in Arabidopsis thaliana

EcotypeLight ConditionKAR₁ Concentration (µM)Hypocotyl Length (mm) (Mean ± SE)Percent Inhibition Compared to ControlReference
LerContinuous Red Light0 (Control)6.0 ± 0.2-[1]
LerContinuous Red Light0.15.0 ± 0.216.7%[1]
LerContinuous Red Light14.0 ± 0.233.3%[1]
ColContinuous Red Light0 (Control)5.5 ± 0.3-[1]
ColContinuous Red Light13.5 ± 0.236.4%[1]
WsContinuous Red Light0 (Control)5.8 ± 0.3-[1]
WsContinuous Red Light13.8 ± 0.234.5%[1]
LerDarkness0 (Control)12.5 ± 0.5-[1]
LerDarkness112.4 ± 0.6No significant effect[1]

Table 2: Effect of Different Karrikins on Hypocotyl Elongation and Cotyledon Area in Arabidopsis thaliana (Ler) under Continuous Red Light

TreatmentConcentration (µM)Hypocotyl Length (mm) (Mean ± SE)Cotyledon Area (mm²) (Mean ± SE)Reference
Control06.0 ± 0.21.5 ± 0.1[1]
KAR₁14.0 ± 0.21.9 ± 0.1[1]
KAR₂12.8 ± 0.12.0 ± 0.1[1]
KAR₃15.5 ± 0.31.6 ± 0.1[1]
KAR₄ (inactive)15.9 ± 0.31.5 ± 0.1[1]

Experimental Protocols

The following are generalized protocols for studying the effect of this compound on seedling photomorphogenesis in Arabidopsis thaliana. These protocols are based on commonly used methodologies in the field.[12][13]

Experimental_Workflow start Start seed_sterilization Seed Sterilization start->seed_sterilization plating Plating on Media (with/without this compound) seed_sterilization->plating stratification Stratification (e.g., 4°C for 2-4 days) plating->stratification light_treatment Light Treatment (e.g., continuous light, dark, specific wavelengths) stratification->light_treatment incubation Incubation (e.g., 22°C for 4-7 days) light_treatment->incubation phenotypic_analysis Phenotypic Analysis (Hypocotyl length, cotyledon area) incubation->phenotypic_analysis molecular_analysis Molecular Analysis (Gene expression, protein levels) incubation->molecular_analysis data_analysis Data Analysis and Interpretation phenotypic_analysis->data_analysis molecular_analysis->data_analysis end End data_analysis->end

Figure 2: Generalized experimental workflow.
Protocol 1: Hypocotyl Elongation Assay

Objective: To quantify the effect of this compound on hypocotyl elongation under different light conditions.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0, Ler)

  • This compound (KAR₁) stock solution (e.g., 10 mM in DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • Petri dishes (square or round)

  • Micropipettes and sterile tips

  • Growth chambers with controlled light and temperature

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Media Preparation:

    • Prepare 0.5X MS medium with 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Autoclave the medium and cool to approximately 50-60°C.

    • Add KAR₁ from the stock solution to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). For the control, add an equivalent volume of DMSO.

    • Pour the medium into sterile Petri dishes and allow it to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in 20% bleach with a drop of Triton X-100.

    • Rinse the seeds 4-5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agar solution and plate them on the prepared MS plates.

  • Stratification:

    • To synchronize germination, wrap the plates in aluminum foil and store them at 4°C for 2-4 days.

  • Incubation and Light Treatment:

    • After stratification, expose the plates to light (e.g., 4-6 hours of white light) to induce germination.

    • Transfer the plates to the desired light conditions in a growth chamber (e.g., continuous red light, continuous far-red light, continuous blue light, or darkness) at a constant temperature (e.g., 22°C).

  • Data Collection and Analysis:

    • After 4-7 days of growth, carefully remove the seedlings from the agar and lay them flat on a transparent surface.

    • Scan or photograph the seedlings.

    • Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software.

    • Calculate the average hypocotyl length and standard error for each treatment. Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences.

Protocol 2: Gene Expression Analysis by qRT-PCR

Objective: To determine the effect of this compound on the expression of key photomorphogenesis-related genes (e.g., HY5, BBX21).

Materials:

  • Seedlings grown as described in Protocol 1

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Sample Collection and RNA Extraction:

    • Grow seedlings under the desired conditions (e.g., with and without 1 µM KAR₁ in continuous red light) for a specified time (e.g., 3-5 days).

    • Harvest whole seedlings or specific tissues (e.g., hypocotyls) and immediately freeze them in liquid nitrogen.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up qRT-PCR reactions using a suitable qPCR master mix, the synthesized cDNA, and gene-specific primers for your target genes (e.g., HY5, BBX21) and a reference gene (e.g., ACTIN2).

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the gene expression levels between the control and this compound-treated samples.

Conclusion

This compound is a powerful tool for dissecting the molecular mechanisms underlying seedling photomorphogenesis. Its interaction with light signaling pathways, particularly through the regulation of key transcription factors like HY5, provides a fascinating model for understanding how plants integrate external and internal signals to modulate their development. The protocols outlined here offer a starting point for researchers to investigate the multifaceted roles of karrikinolides in plant biology, with potential applications in crop improvement and the development of novel plant growth regulators.

References

Application Notes & Protocols: Gene Expression Analysis in Response to Karrikinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Understanding Karrikinolide-Mediated Gene Regulation

Karrikinolides (KARs) are a class of butenolide compounds found in smoke derived from burning plant material.[1][2] They are potent plant growth regulators that can stimulate seed germination, influence seedling development, and mediate responses to both abiotic and biotic stress.[3][4][5] The study of this compound-induced gene expression is critical for understanding fundamental plant development processes and offers potential applications in agriculture, horticulture, and ecological restoration.[3][6]

Karrikinolides are perceived by the α/β-hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2).[3][4][7] This perception initiates a signaling cascade that shares components with the strigolactone (SL) pathway, another class of plant hormones.[3][8] The core signaling mechanism involves the F-box protein MORE AXILLIARY GROWTH 2 (MAX2), which is part of an SCF-type E3 ubiquitin ligase complex.[2][3][9] Upon KAR perception by KAI2, this complex targets transcriptional repressors, primarily SUPPRESSOR OF MAX2-LIKE 1 (SMAX1) and SMXL2, for ubiquitination and subsequent degradation by the proteasome.[3][10][11] The removal of these repressors allows for the transcription of downstream target genes, leading to various physiological responses.[3][8]

Analyzing the transcriptional changes in response to this compound treatment provides invaluable insights into the molecular networks governing plant growth and stress tolerance.[5] Techniques such as quantitative real-time PCR (qRT-PCR), microarray analysis, and RNA sequencing (RNA-seq) are essential tools for identifying and quantifying these changes, revealing key genes and pathways that can be targeted for crop improvement and the development of novel agrochemicals.

The this compound Signaling Pathway

The perception of this compound by the KAI2 receptor triggers a well-defined signaling cascade leading to the regulation of gene expression. This pathway is central to mediating the physiological effects of karrikinolides.

Karrikinolide_Signaling KAR This compound (KAR) KAI2 KAI2 Receptor KAR->KAI2 SCF_MAX2 SCF-MAX2 (E3 Ubiquitin Ligase) KAI2->SCF_MAX2 interacts with SMAX1 SMAX1/SMXL2 (Repressor) SCF_MAX2->SMAX1 targets Proteasome 26S Proteasome SMAX1->Proteasome degradation Genes Target Genes (e.g., HY5, GA3ox1/2) SMAX1->Genes Ub Ubiquitin Ub->SMAX1 Response Physiological Response Genes->Response

Caption: The KAI2-mediated this compound signaling pathway.

Quantitative Data: Genes Regulated by this compound

This compound treatment leads to significant changes in the plant transcriptome. Microarray and qRT-PCR analyses have identified numerous genes that are either up- or down-regulated. These genes are involved in light signaling, hormone biosynthesis, and stress responses.[2][12]

Gene NameGene SymbolFunctionOrganismTreatmentFold ChangeReference
D14-LIKE 2LsDLK2Transcriptional marker of KAR/KL signalingLactuca sativa (Lettuce)1 µM KAR₁ for 24h~20-fold increase[13]
ELONGATED HYPOCOTYL 5HY5Transcription factor in light signalingArabidopsis thaliana1 µM KAR₁ for 24hTransiently induced[12][14]
HY5 HOMOLOGHYHTranscription factor in light signalingArabidopsis thaliana1 µM KAR₁ for 24hTransiently induced[12][14]
GIBBERELLIN 3-OXIDASE 1GA3ox1Gibberellin (GA) biosynthesisArabidopsis thaliana1 µM KAR₁Induced[2][15][16]
GIBBERELLIN 3-OXIDASE 2GA3ox2Gibberellin (GA) biosynthesisArabidopsis thaliana1 µM KAR₁Induced[2][15][16]
KARRIKIN UP-REGULATED F-BOX 1KUF1F-box protein, negative feedback regulationArabidopsis thalianaKAR₁Up-regulated[17]
MORE AXILLIARY GROWTH 4MAX4Strigolactone biosynthesisArabidopsis thalianaKAR₁ / KAR₂Repressed[9][18]
INDOLE-3-ACETIC ACID INDUCIBLE 1IAA1Auxin signalingArabidopsis thalianaKAR₁ / KAR₂Repressed[9][18]

Experimental Protocols

The following protocols provide a framework for analyzing gene expression in response to this compound treatment using Arabidopsis thaliana as a model system.

Protocol: Plant Growth and this compound Treatment

This protocol describes the preparation of sterile plant growth media and the application of this compound for seed germination and seedling growth assays.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0 or Landsberg erecta)

  • Murashige and Skoog (MS) medium powder, including vitamins

  • Sucrose (B13894)

  • Phytagel or plant agar (B569324)

  • This compound (KAR₁ or KAR₂) stock solution (e.g., 1 mM in acetone)

  • Petri dishes (90 mm)

  • 70% (v/v) Ethanol (B145695)

  • 20% (v/v) Bleach solution with 0.1% Triton X-100

  • Sterile deionized water

  • Growth chamber or incubator

Procedure:

  • Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Remove ethanol and add 1 mL of 20% bleach solution. Vortex for 10 minutes. d. Carefully remove the bleach solution. e. Wash the seeds five times with 1 mL of sterile deionized water. f. Resuspend seeds in 0.1% sterile agar solution for stratification.

  • Stratification: a. Store the sterilized seeds in the dark at 4°C for 3-4 days to break dormancy and synchronize germination.

  • Media Preparation: a. Prepare MS medium according to the manufacturer's instructions (typically 4.4 g/L). Add 1% (w/v) sucrose and adjust the pH to 5.7. b. Add 0.8% (w/v) plant agar and autoclave for 20 minutes at 121°C. c. Allow the medium to cool to ~50-60°C in a water bath.

  • This compound Application: a. Add the KAR₁ stock solution to the molten MS medium to a final concentration of 1 µM. For the control plates, add an equivalent volume of acetone. Swirl gently to mix. b. Pour approximately 25 mL of medium into each sterile Petri dish and allow it to solidify in a laminar flow hood.

  • Seed Plating and Growth: a. Pipette the stratified seeds onto the surface of the control and KAR₁-containing plates. b. Seal the plates with micropore tape. c. Place the plates in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Sample Collection: a. Collect whole seedlings or specific tissues (e.g., roots, shoots) at desired time points (e.g., 24h, 48h, 72h post-germination) for RNA extraction. b. Flash-freeze the collected samples in liquid nitrogen and store them at -80°C until use.[15]

Protocol: Total RNA Extraction and cDNA Synthesis

This protocol outlines the extraction of high-quality total RNA and its conversion to complementary DNA (cDNA) for downstream gene expression analysis.

Materials:

  • Frozen plant tissue (~50-100 mg)

  • Plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent

  • Liquid nitrogen

  • RNase-free water, tubes, and pipette tips

  • DNase I, RNase-free

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)[15]

  • Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit)

Procedure:

  • Tissue Homogenization: a. Pre-chill a mortar and pestle with liquid nitrogen. b. Add the frozen plant tissue and grind to a fine powder under liquid nitrogen.

  • RNA Extraction: a. Follow the manufacturer's protocol for the chosen RNA extraction kit. Ensure all steps are performed in an RNase-free environment.

  • DNase Treatment: a. To eliminate genomic DNA contamination, treat the extracted RNA with DNase I according to the manufacturer's instructions. This is a critical step for accurate qRT-PCR.[15]

  • RNA Quantification and Quality Control: a. Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. b. Assess RNA integrity by running a sample on a 1% agarose (B213101) gel or using a Bioanalyzer.[15] Two distinct ribosomal RNA (rRNA) bands should be visible.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with a reverse transcriptase enzyme, following the manufacturer's protocol.[15][19]

Protocol: Quantitative Real-Time PCR (qRT-PCR)

This protocol details the setup and execution of a qRT-PCR experiment to quantify the relative expression levels of target genes.

Materials:

  • cDNA (from step 4.2)

  • Gene-specific primers (forward and reverse) for target and reference genes

  • SYBR Green PCR Master Mix[19][20]

  • Nuclease-free water

  • qRT-PCR instrument (e.g., LightCycler, Bio-Rad iCycler)[19][20]

  • Optical-grade PCR plates or tubes

Procedure:

  • Primer Design and Validation: a. Design primers to amplify a 100-200 bp region of the target gene. Use software like Primer3. b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

  • Reaction Setup: a. Prepare the qRT-PCR reaction mixture in a sterile tube on ice. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix
    • 1 µL Forward Primer (10 µM)
    • 1 µL Reverse Primer (10 µM)
    • 1 µL diluted cDNA template
    • 7 µL Nuclease-free water b. Set up reactions in triplicate for each sample and gene (including no-template controls).[19]

  • qRT-PCR Cycling: a. Program the qRT-PCR instrument with appropriate cycling conditions. A typical protocol is:[20][21]

    • Initial Denaturation: 95°C for 5 minutes
    • 40 Cycles:
    • Denaturation: 95°C for 15 seconds
    • Annealing/Extension: 60°C for 30 seconds
    • Melt Curve Analysis: 60°C to 95°C to verify product specificity.

  • Data Analysis: a. Determine the quantification cycle (Cq) value for each reaction. b. Normalize the Cq values of the target genes to a stable reference gene (e.g., ACTIN2, EF-1α). c. Calculate the relative fold change in gene expression using the 2-ΔΔCq method.

Workflow for Gene Expression Analysis

The overall process, from treating plants with this compound to analyzing the resulting gene expression data, can be visualized as a sequential workflow. This applies to both targeted (qRT-PCR) and genome-wide (RNA-seq/Microarray) approaches.

Experimental_Workflow cluster_analysis Expression Analysis start Seed Sterilization & Stratification treatment This compound Treatment (vs. Control) start->treatment growth Plant Growth & Sample Collection treatment->growth rna_extraction Total RNA Extraction & QC growth->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qRT_PCR qRT-PCR cdna_synthesis->qRT_PCR RNA_Seq RNA-Seq / Microarray cdna_synthesis->RNA_Seq data_analysis Data Analysis (e.g., 2-ΔΔCq, DEG) qRT_PCR->data_analysis RNA_Seq->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: A generalized workflow for this compound gene expression analysis.

References

Application Notes: Karrikinolide Receptor Binding Assay Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikins are a class of butenolide molecules found in plant-derived smoke that regulate seed germination and seedling development.[1][2] The primary receptor for karrikins is KARRIKIN INSENSITIVE 2 (KAI2), an α/β hydrolase protein.[3][4] The KAI2 signaling pathway is a crucial regulator of plant development and is analogous to the strigolactone signaling pathway. Upon binding a ligand, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), a component of an SCF E3 ubiquitin ligase complex.[3][4] This complex targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and degradation by the 26S proteasome, thereby activating downstream gene expression.[5][6][7]

Understanding the binding kinetics and affinity of various ligands to the KAI2 receptor is fundamental for dissecting this signaling pathway and for the development of novel plant growth regulators. This document provides detailed protocols and application notes for several key biophysical and biochemical assays used to characterize the interaction between ligands and the KAI2 receptor.

Karrikinolide Signaling Pathway

The perception of karrikins (KAR) or an endogenous KAI2 ligand (KL) initiates a signaling cascade. The ligand-bound KAI2 receptor undergoes a conformational change, facilitating its interaction with the SCF(MAX2) complex. This leads to the degradation of SMAX1/SMXL2 repressors and the subsequent regulation of target gene expression, influencing various developmental processes.[5][6]

KAI2_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response Karrikin Karrikin (KAR) or KAI2 Ligand (KL) KAI2 KAI2 Receptor Karrikin->KAI2 binds MAX2 SCF(MAX2) E3 Ubiquitin Ligase KAI2->MAX2 interacts with SMAX1 SMAX1 / SMXL2 (Repressor) MAX2->SMAX1 targets Degradation 26S Proteasome Degradation SMAX1->Degradation ubiquitination TF Transcription Factors SMAX1->TF represses Degradation->TF releases Genes Target Gene Expression TF->Genes activates Development Seed Germination & Seedling Development Genes->Development

A simplified model of the Karrikin (KAI2) signaling pathway.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[8][9] It is considered a gold standard for determining the thermodynamic parameters of protein-ligand interactions, providing the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) in a single experiment.[10][11]

ITC Experimental Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. ITC Instrument Setup cluster_run 3. Titration & Data Acquisition cluster_analysis 4. Data Analysis p1 Purify KAI2 Protein (>95% purity) p2 Prepare Ligand Solution (e.g., this compound) p3 Dialyze both against identical buffer s1 Load KAI2 into Sample Cell p3->s1 s2 Load Ligand into Injection Syringe s3 Set Temperature & Equilibrate System r1 Inject small aliquots of Ligand into Sample Cell s3->r1 r2 Measure heat change (ΔQ) after each injection r1->r2 r3 Continue until saturation is reached r2->r3 a1 Integrate heat peaks to get ΔH per injection r3->a1 a2 Plot ΔH vs. Molar Ratio a1->a2 a3 Fit data to a binding model to determine Kd, n, ΔH a2->a3

General workflow for an Isothermal Titration Calorimetry experiment.
Protocol: ITC Measurement of this compound Binding to KAI2

This protocol is adapted from methodologies used for studying KAI2-ligand interactions.[12]

  • Protein and Ligand Preparation:

    • Express and purify recombinant KAI2 protein to >95% purity.

    • Prepare a concentrated stock solution of this compound (e.g., KAR1) in a suitable solvent (e.g., DMSO) and then dilute it into the assay buffer.

    • Thoroughly dialyze the KAI2 protein against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The ligand should be dissolved in the final dialysis buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment:

    • Instrument: Use an isothermal titration calorimeter (e.g., MicroCal ITC200).

    • Sample Cell: Load the sample cell (approx. 200 µL) with KAI2 protein at a concentration of 20-50 µM.

    • Syringe: Load the injection syringe (approx. 40 µL) with KAR1 ligand at a concentration 10-20 times that of the protein (e.g., 400-1000 µM).

    • Parameters:

      • Set the experiment temperature to 25 °C.

      • Set the stirring speed to 750 rpm.

      • Perform an initial injection of 0.4 µL followed by 19 subsequent injections of 2 µL each.

      • Set the spacing between injections to 150 seconds to allow the signal to return to baseline.

  • Data Analysis:

    • Perform a control titration by injecting the ligand into the buffer-filled sample cell and subtract this data from the experimental run to correct for the heat of dilution.

    • Integrate the raw power data to obtain the enthalpy change (ΔH) for each injection.

    • Plot the enthalpy change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model using the instrument's software (e.g., Origin) to determine the dissociation constant (Kd), stoichiometry (n), and binding enthalpy (ΔH).

Quantitative Data from ITC
ProteinLigandDissociation Constant (Kd)Stoichiometry (n)Reference
Arabidopsis thaliana KAI2KAR1147 µM~1[12]
Arabidopsis thaliana KAI2 ply2 (mutant)KAR12857 µM~1[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[13][14] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand (or vice versa).[15][16] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[17][18]

Protocol: SPR Analysis of KAI2 Interactions
  • Chip Preparation and Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize the KAI2 protein onto the sensor surface via amine coupling to a target density (e.g., 2000-4000 Resonance Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the immobilized protein to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a series of analyte (e.g., this compound or an interacting protein like MAX2) dilutions in running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the KAI2-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association phase during the injection, followed by the dissociation phase as running buffer flows over the chip.

    • Between analyte injections, regenerate the sensor surface with a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active cell signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • The fitting will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP) Competitive Binding Assay

FP is a homogeneous assay technique ideal for high-throughput screening that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[19][20][21] In a competitive assay format, a fluorescently labeled ligand (probe) is displaced from the receptor by an unlabeled test compound, resulting in a decrease in fluorescence polarization.[22]

FP Competitive Assay Workflow

FP_Workflow cluster_high_fp High Polarization (Bound State) cluster_low_fp Low Polarization (Displaced State) KAI2_H KAI2 Receptor Complex_H KAI2-Probe Complex (Slow Rotation) KAI2_H->Complex_H Probe_H Fluorescent Probe Probe_H->Complex_H Probe_L Free Fluorescent Probe (Fast Rotation) Complex_H->Probe_L Competitor displaces probe KAI2_L KAI2 Receptor Complex_L KAI2-Competitor Complex KAI2_L->Complex_L Competitor Unlabeled Competitor Competitor->Complex_L

Principle of a Fluorescence Polarization competitive binding assay.
Protocol: FP Competitive Assay for KAI2 Inhibitors

  • Reagent Preparation:

    • Assay Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • KAI2 Protein: Prepare a stock solution of purified KAI2 in assay buffer. The final concentration should be determined by Kd titration with the fluorescent probe (typically 1-3x Kd).

    • Fluorescent Probe: Prepare a fluorescently labeled karrikin analog. The final concentration should be low (e.g., 1-10 nM) and provide a sufficient fluorescence signal.

    • Test Compounds: Prepare a dilution series of the unlabeled test compounds (potential inhibitors) in assay buffer containing a constant percentage of DMSO.

  • Assay Procedure (384-well plate format):

    • Add KAI2 protein solution to each well.

    • Add the test compound dilutions to the appropriate wells. Include controls:

      • Negative Control (High Polarization): Buffer/DMSO only (no competitor).

      • Positive Control (Low Polarization): A known, high-affinity unlabeled ligand at a saturating concentration.

    • Add the fluorescent probe to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium. Protect from light.

  • Measurement and Analysis:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

    • Calculate the percentage of inhibition for each test compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe.

Other Relevant Assays

Several other techniques are valuable for studying this compound receptor interactions:

  • Differential Scanning Fluorimetry (DSF): This method measures changes in the thermal stability of a protein upon ligand binding.[23] While karrikins themselves do not consistently induce a thermal shift in KAI2, synthetic SL analogs that bind KAI2 can, making it a useful screening tool.[12]

  • Profluorescent Probe Assays: These assays measure the enzymatic activity of KAI2.[23] Probes like Yoshimulactone Green (YLG) consist of a fluorophore linked to the butenolide D-ring.[24][25] Hydrolysis of the D-ring by KAI2 releases the fluorophore, leading to a measurable increase in fluorescence. This can be used in competitive assays to find compounds that block the active site.[23]

  • Radioligand Binding Assays: Considered a gold standard for affinity measurements, these assays use a radiolabeled ligand.[26] In a competitive format, the affinity (Ki) of a test compound is determined by its ability to displace the radioligand from the receptor.[27][28]

  • In Vitro Ubiquitination/Degradation Assay: This functional assay reconstitutes the KAI2-MAX2 dependent degradation of SMAX1 in a cell-free system.[7][29] The disappearance of the SMAX1 protein band on a Western blot in the presence of KAI2, MAX2, ubiquitin, and an ATP regeneration system confirms the formation of a functional signaling complex upon ligand addition.[29]

References

Application Notes and Protocols for Creating Karrikinolide-Responsive Reporter Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikins (KARs) are a class of butenolide compounds found in the smoke from burning plant material that act as potent germination stimulants and influence various aspects of plant development.[1][2][3] They are perceived through a signaling pathway that shares components with the pathway for strigolactones, another class of plant hormones.[4][5] The core of this pathway involves the α/β hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2), the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the degradation of SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE (SMXL) transcriptional co-repressors.[1][6]

The development of karrikinolide-responsive reporter lines is a powerful tool for dissecting this signaling pathway and for high-throughput screening of chemical libraries to identify novel agonists or antagonists.[7][8] These reporter lines typically incorporate the promoter of a this compound-inducible gene fused to a reporter gene, such as Firefly Luciferase (LUC) or β-glucuronidase (GUS).[7][9] Activation of the KAI2 pathway by this compound or other active compounds leads to the expression of the reporter gene, which can be quantified through luminescence or colorimetric assays.[7][10]

This document provides a detailed guide to the principles, experimental workflows, and protocols for creating and utilizing this compound-responsive reporter lines, primarily using Arabidopsis thaliana as a model system.

The this compound Signaling Pathway

The perception of karrikins initiates a signaling cascade that relieves the repression of downstream genes. In the absence of a ligand, SMAX1/SMXL2 proteins repress transcription. Upon perception of this compound (or a putative endogenous KAI2 ligand), KAI2 undergoes a conformational change, enabling it to interact with MAX2.[5][6] MAX2, as part of an SCF E3 ubiquitin ligase complex, targets SMAX1/SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome.[4][6] This degradation lifts the repression, allowing for the expression of this compound-responsive genes, such as D14-LIKE 2 (DLK2).[7]

Karrikin_Signaling cluster_perception Signal Perception & Transduction cluster_degradation Protein Degradation cluster_response Transcriptional Response KAR This compound (KAR) / KL KAI2 KAI2 Receptor KAR->KAI2 binds MAX2 MAX2 (F-box) KAI2->MAX2 recruits SCF SCF Complex MAX2->SCF part of SMAX1 SMAX1/SMXL2 (Repressor) SCF->SMAX1 targets Ub Ubiquitin SCF->Ub E3 Ligase Activity SMAX1_Ub SMAX1/SMXL2-Ub SMAX1->SMAX1_Ub TF Transcription Factors (TFs) SMAX1->TF represses Ub->SMAX1 Proteasome 26S Proteasome Proteasome->SMAX1 relieves repression SMAX1_Ub->Proteasome Degradation DNA Target Gene Promoter (e.g., DLK2) TF->DNA binds Expression Gene Expression DNA->Expression activates

Caption: The KAI2-dependent signaling pathway for this compound response.

Experimental Workflow for Reporter Line Generation

The creation of a stable, this compound-responsive reporter line is a multi-step process. It begins with the design and construction of a reporter vector, followed by plant transformation and a rigorous selection and screening process to identify lines with a robust and reproducible response.

Workflow cluster_vector Phase 1: Vector Construction cluster_transform Phase 2: Plant Transformation cluster_selection Phase 3: Selection & Screening cluster_validation Phase 4: Validation promoter 1. Identify & Clone Responsive Promoter (e.g., pDLK2) reporter 2. Select Reporter Gene (LUC or GUS) promoter->reporter construct 3. Assemble Reporter Cassette (pDLK2::LUC) reporter->construct vector 4. Clone into Binary Vector (e.g., pGreen) construct->vector agro 5. Transform Agrobacterium (e.g., GV3101 pSOUP) vector->agro plant 6. Transform Arabidopsis (Floral Dip Method) agro->plant t1_select 7. Select T1 Transgenics (Antibiotic/Herbicide) plant->t1_select t2_screen 8. Screen T2 Generation for Reporter Activity t1_select->t2_screen t3_select 9. Select Homozygous T3 Lines (Segregation Analysis) t2_screen->t3_select validation 10. Characterize Final Line (Dose-response, Specificity) t3_select->validation

Caption: Workflow for generating this compound-responsive reporter lines.

Data Presentation

Quantitative analysis is crucial for characterizing reporter lines. A typical experiment involves measuring the reporter signal in response to varying concentrations of an active compound. Data should be presented clearly to show dose-dependency and sensitivity.

Table 1: Example Dose-Response Data for a pDLK2::LUC Reporter Line

Treatment Concentration (KAR₂)Mean Relative Luminescence Units (RLU)Standard Deviation (SD)Fold Induction (vs. Mock)
Mock (0 nM)1,5202101.0
1 nM4,8504503.2
10 nM25,6002,10016.8
100 nM88,4007,50058.2
1000 nM (1 µM)151,20012,30099.5
kai2 mutant + 1 µM KAR₂1,6102501.1

Note: Data are hypothetical but representative of expected results for a pDLK2::LUC Arabidopsis line treated for 72 hours.[7][11] The inclusion of a kai2 mutant background serves as a critical negative control to demonstrate that the response is KAI2-dependent.[7]

Experimental Protocols

Protocol 1: Construction of a this compound-Responsive Reporter Vector (pDLK2::LUC)

This protocol describes the assembly of a reporter construct using the DLK2 promoter and the firefly luciferase gene, and its insertion into a plant transformation vector.

  • Promoter Amplification:

    • Design primers to amplify the promoter region of the target this compound-responsive gene. For DLK2 (At3g24420), a ~3.6 kb region upstream of the transcriptional start site is effective.[7]

    • Incorporate unique restriction sites (e.g., BamHI, SalI) into the primer ends for subsequent cloning.

    • Amplify the promoter from Arabidopsis thaliana (Col-0) genomic DNA using high-fidelity DNA polymerase.

    • Purify the PCR product.

  • Vector Preparation:

    • Select a suitable binary vector for plant transformation, such as pGreenII 0029, which contains a kanamycin (B1662678) resistance gene for plant selection.[12][13]

    • Digest the vector and the purified promoter fragment with the chosen restriction enzymes.

    • Ligate the promoter fragment into the digested vector upstream of the reporter gene coding sequence (e.g., LUC). If the reporter is not already present, it must be cloned in-frame downstream of the promoter.

    • Transform the ligation product into competent E. coli (e.g., DH5α).

  • Verification:

    • Select transformed E. coli colonies on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin).

    • Isolate plasmid DNA from several colonies.

    • Verify the correct insertion and orientation of the promoter fragment via restriction digest and Sanger sequencing.

Protocol 2: Generation of Stable Arabidopsis Reporter Lines

This protocol uses the floral dip method for Agrobacterium-mediated transformation.[12][14]

  • Agrobacterium Transformation:

    • Transform the verified binary vector (e.g., pGreen-pDLK2::LUC) into electrocompetent Agrobacterium tumefaciens strain GV3101.

    • Crucially , the pGreen system requires the co-transformation of a helper plasmid, pSOUP, which provides replication functions in Agrobacterium.[12]

    • Select transformed Agrobacterium colonies on LB agar with appropriate antibiotics (e.g., rifampicin, gentamycin, kanamycin for pGreenII 0029, and tetracycline (B611298) for pSOUP).[14]

  • Plant Growth:

    • Grow Arabidopsis thaliana (Col-0) plants under long-day conditions (16h light / 8h dark) until they bolt and develop young floral buds.

  • Floral Dip Transformation:

    • Inoculate a 500 mL culture of liquid LB with a single transformed Agrobacterium colony and grow overnight at 28°C.

    • Pellet the cells by centrifugation and resuspend in infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77).

    • Invert the Arabidopsis plants and dip all aerial parts, focusing on the flowers, into the Agrobacterium suspension for 30-60 seconds.

    • Place the treated plants in a dark, humid environment for 24 hours before returning them to standard growth conditions.

  • Seed Collection and Selection (T1 Generation):

    • Allow plants to mature and set seed. Harvest the T1 seeds once the siliques are dry.

    • Surface sterilize the T1 seeds and plate them on ½ MS medium containing the selection agent (e.g., 50 µg/mL kanamycin) and a fungicide.

    • After 7-10 days, transgenic seedlings will appear green and healthy, while non-transgenics will be bleached and will not develop true leaves.

    • Transfer resistant T1 seedlings to soil and grow to maturity.

Protocol 3: this compound-Responsive Luciferase Assay

This protocol is adapted for a 96-well plate format for higher throughput.[7][11]

  • Seed Plating and Treatment:

    • Surface sterilize homozygous T3 seeds from the selected reporter line.

    • Plate 10-15 seeds per well in a 96-well clear-bottom white plate containing 100 µL of sterile water or ½ MS medium.

    • Add the test compounds (e.g., KAR₁, KAR₂) or controls (e.g., DMSO, water) to the desired final concentrations. Include a mock-treated well as a negative control.

    • Seal the plate with a breathable film and stratify at 4°C for 48-72 hours in the dark.

    • Transfer the plate to a growth chamber under continuous light at 22°C for 48-72 hours.

  • Lysate Preparation:

    • Remove the treatment solution from each well.

    • Add 50 µL of Cell Culture Lysis Reagent (e.g., from Promega Luciferase Assay System) to each well.

    • Agitate the plate on an orbital shaker for 20 minutes at room temperature to ensure complete lysis.

  • Luminescence Measurement:

    • Add 100 µL of Luciferase Assay Reagent (containing luciferin (B1168401) substrate) to each well of an opaque 96-well luminometer plate.[15]

    • Transfer 20 µL of the seed lysate from the culture plate to the corresponding wells of the luminometer plate.

    • Immediately measure luminescence using a plate-reading luminometer. The signal is transient, so readings should be taken within seconds of mixing.[16]

  • Data Analysis:

    • Normalize the raw luminescence data if necessary (e.g., to a co-expressed control reporter or total protein content).

    • Express the results as fold-change relative to the mock-treated control.

Protocol 4: Alternative Protocol - GUS Histochemical Assay

This protocol is for visualizing the spatial expression pattern of the reporter gene.[17][18]

  • Treatment and Tissue Collection:

    • Grow and treat seedlings as described for the luciferase assay (Protocol 3, Step 1).

    • Collect whole seedlings or specific tissues (e.g., roots, leaves) for staining.

  • Staining:

    • Prepare the GUS staining solution: 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), 100 mM sodium phosphate (B84403) buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, and 0.1% Triton X-100.

    • Submerge the plant tissue in the staining solution in a multi-well plate or microfuge tube.

    • Apply a vacuum for 5-10 minutes to infiltrate the tissue, then incubate at 37°C for 2-24 hours, depending on the strength of the promoter.[17][19]

  • Destaining and Visualization:

    • Remove the staining solution and rinse the tissue with water.

    • Add 70% ethanol (B145695) to remove chlorophyll, which can obscure the blue precipitate.[19] Change the ethanol several times until the tissue is clear.

    • Visualize and photograph the tissue using a dissecting microscope. The intensity and location of the blue color indicate the level and site of reporter gene expression.[9]

References

Application Notes and Protocols for Karrikinolide-Induced Seed Dormancy Breaking

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seed dormancy is a crucial survival mechanism in plants, preventing germination under unfavorable conditions.[1] However, in agricultural and research settings, dormancy can hinder synchronous germination and crop establishment.[2] Karrikinolides (KARs), a class of butenolide compounds found in smoke from burnt vegetation, have been identified as potent germination stimulants.[1][3] The most abundant and active of these is Karrikinolide 1 (KAR₁).[1][4] KAR₁ mimics the action of a yet-to-be-identified endogenous plant hormone, provisionally termed KAI2 ligand (KL), to regulate seed dormancy and germination.[3][5][6]

These compounds are effective at extremely low concentrations and can trigger germination in a wide range of species, including those not typically associated with fire-prone environments.[4][7][8] This broad applicability makes this compound a valuable tool for ecological restoration, agriculture, and fundamental plant science research.[2][9] This document provides a detailed overview of the this compound signaling pathway, protocols for its application in breaking seed dormancy, and a summary of effective concentrations.

Mechanism of Action: The KAI2 Signaling Pathway

This compound perception and signaling occur through the highly conserved KAI2 pathway, which operates in parallel with the strigolactone (SL) signaling pathway.[5][10]

  • Perception : this compound (KAR) or the endogenous KAI2 Ligand (KL) is perceived by the α/β hydrolase receptor, KARRIKIN INSENSITIVE2 (KAI2).[3][11]

  • Complex Formation : Upon binding the ligand, KAI2 interacts with the F-box protein MORE AXILLIARY GROWTH 2 (MAX2), which is a component of an SCF-type E3 ubiquitin ligase complex.[3][12]

  • Targeting Repressors : This complex then recruits the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).[3][11][13]

  • Degradation and Signal Transduction : The SCF(MAX2) complex ubiquitinates SMAX1 and SMXL2, targeting them for degradation by the 26S proteasome.[12][13] The removal of these repressors derepresses downstream target genes, leading to the promotion of seed germination.[11]

Crosstalk with Phytohormones: The KAI2 pathway intricately interacts with other hormone signaling pathways, primarily gibberellic acid (GA) and abscisic acid (ABA), which are key regulators of dormancy and germination.[8][10]

  • Gibberellic Acid (GA) : this compound treatment enhances the expression of GA biosynthetic genes, such as GA3ox1 and GA3ox2, leading to increased GA levels.[7][11] The degradation of SMAX1 relieves its inhibitory effect on these genes, thereby promoting germination.[11][12] A functional GA synthesis pathway is generally required for KAR₁ to be effective.[7][8]

  • Abscisic Acid (ABA) : ABA is a dormancy-maintaining hormone, and its signaling is generally antagonistic to KAR₁ action.[2][8] The KAI2 pathway can reduce the ratio of ABA to GA, shifting the balance towards germination.[11] Reduced sensitivity to KAR₁ has been associated with an increased sensitivity to ABA.[2]

KAR_Signaling_Pathway cluster_perception Cytoplasm cluster_response Nucleus KAR This compound (KAR₁) KAI2 KAI2 Receptor KAR->KAI2 Binds MAX2 SCF(MAX2) E3 Ligase Complex KAI2->MAX2 Recruits SMAX1 SMAX1/SMXL2 (Repressor Proteins) MAX2->SMAX1 Targets Proteasome 26S Proteasome SMAX1->Proteasome Ubiquitination SMAX1_deg SMAX1/SMXL2 Degraded GA_genes GA3ox1 / GA3ox2 (GA Biosynthesis Genes) SMAX1_deg->GA_genes De-repression ABA Abscisic Acid (ABA) Signaling ↓ SMAX1_deg->ABA Antagonism GA Gibberellic Acid (GA) Production ↑ GA_genes->GA Germination Seed Germination GA->Germination ABA->Germination

Figure 1. This compound (KAI2) signaling pathway and hormonal crosstalk.

Quantitative Data: Effective Concentrations

This compound is effective across a wide range of concentrations, often in the nanomolar to micromolar range. The optimal concentration is species-dependent.

Plant SpeciesEffective KAR₁ Concentration RangeOptimal/Most Effective ConcentrationGermination OutcomeCitation(s)
Triticum aestivum (Wheat)1 nM - 10 µM1 µMIncreased germination by 1.3 times (to 100%) compared to control.[4]
Apium graveolens (Celery)10⁻⁷ M (100 nM)10⁻⁷ MGermination of 30.7% vs. 14.7% for control. Soaking for 3h resulted in 72% germination vs. 47.5% for control.[14]
Lactuca sativa (Lettuce)-10 nMEffective for germination.[4]
Various speciesAs low as 1 nM-Promotes germination.[6]
Fire-following speciesAs low as 10⁻¹⁰ M-Capable of inducing germination.[1]
Coriandrum sativum10⁻⁹ M-Used for seed priming.[15]
Mentha arvensis10⁻⁹ M - 10⁻⁶ M10⁻⁸ MApplied as foliar spray to enhance growth attributes.[16]

Experimental Protocols

This section outlines a general protocol for breaking seed dormancy using KAR₁. It is recommended to perform preliminary dose-response experiments to determine the optimal concentration for the specific species and seed lot being tested.

  • Seeds of interest

  • This compound (KAR₁) stock solution (e.g., 1 mM in acetone (B3395972) or DMSO)

  • Sterile distilled water

  • Commercial bleach (e.g., 10% solution for sterilization)

  • Ethanol (B145695) (70%)

  • Petri dishes (90 mm)

  • Filter paper (e.g., Whatman No. 1)

  • Growth chamber or incubator with controlled temperature and light

  • Micropipettes and sterile tips

  • Sterile flasks and beakers

  • Thaw the KAR₁ stock solution at room temperature.

  • Perform serial dilutions using sterile distilled water to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

  • Prepare a control solution containing the same concentration of the solvent (acetone or DMSO) used for the stock solution, diluted in sterile distilled water. This is crucial as solvents can affect germination.

  • Note: KAR₁ is highly active at very low concentrations.[4] Ensure accurate dilutions and use clean equipment to avoid cross-contamination.

The following workflow outlines the key steps for a typical experiment.

Figure 2. General experimental workflow for KAR₁ seed treatment.

Step 1: Seed Sterilization

  • To prevent fungal and bacterial contamination, surface-sterilize seeds. A common method is to wash seeds in 70% ethanol for 1-2 minutes, followed by soaking in a 10% commercial bleach solution for 5-10 minutes.[4]

  • Rinse the seeds thoroughly 3-5 times with sterile distilled water to remove all traces of the sterilizing agents.[4]

  • Air-dry the seeds in a laminar flow hood on sterile filter paper.

Step 2: Treatment Application There are two common methods for applying KAR₁. The choice depends on the experimental goals and seed type.

  • Method A: Filter Paper Imbibition

    • Place two layers of sterile filter paper into each sterile Petri dish.

    • Pipette a known volume (e.g., 3-5 mL for a 90 mm dish) of the desired KAR₁ working solution or control solution onto the filter paper to ensure it is evenly moistened.

    • Arrange a predetermined number of sterilized seeds (e.g., 50 or 100) on the surface of the moistened filter paper.[4]

    • Seal the Petri dishes with parafilm to maintain humidity.

  • Method B: Seed Soaking (Priming)

    • Place sterilized seeds into a sterile flask or beaker containing the desired KAR₁ working solution or control solution.[14]

    • Soak the seeds for a predetermined duration (e.g., 3, 6, or 12 hours).[14] Soaking time should be optimized, as prolonged soaking can be detrimental.[14]

    • After soaking, remove the seeds and air-dry them on sterile filter paper.

    • Plate the primed seeds in Petri dishes on filter paper moistened with sterile distilled water, as described in Method A.

Step 3: Incubation

  • Place the sealed Petri dishes in a growth chamber or incubator.

  • Set the appropriate conditions. A common condition is 25°C in darkness, as KAR₁ can often replace the light requirement for germination.[4][7] However, in some species like Arabidopsis, KAR₁ stimulation is light-dependent, so a light/dark cycle (e.g., 10h light / 14h dark) may be necessary.[7][14]

  • Include multiple replicates for each treatment and control group (e.g., 3-5 replicates).[4]

Step 4: Data Collection and Analysis

  • Monitor the seeds daily or at set time points (e.g., day 7, 14, 21).[14]

  • A seed is considered germinated when the radicle has emerged and is at least 2 mm long.[14]

  • Record the number of germinated seeds for each replicate.

  • Calculate the final germination percentage for each treatment.

  • Additional parameters such as root length, seedling vigor, and germination rate (e.g., G₅₀, the time to 50% germination) can also be measured.[4][17]

  • Use appropriate statistical analysis (e.g., ANOVA) to determine if the differences between treatments are significant.

Conclusion

This compound is a powerful and versatile tool for breaking seed dormancy and promoting synchronous germination. Its mechanism of action through the KAI2 signaling pathway and its interplay with key phytohormones like GA and ABA are well-established. By following the detailed protocols and considering the effective concentration ranges provided, researchers can effectively utilize KAR₁ to enhance germination efficiency in a wide variety of plant species for agricultural, ecological, and research purposes.

References

Application Notes and Protocols for the Long-Term Storage and Stability of Karrikinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikinolide (KAR1), a butenolide compound discovered in smoke from burning plant material, is a potent germination stimulant and plant growth regulator.[1][2] Its potential applications in agriculture, horticulture, and ecological restoration have garnered significant interest. Understanding the long-term stability and optimal storage conditions of this compound is crucial for ensuring its efficacy and for the development of stable formulations. These application notes provide detailed information on the storage, stability, and analysis of this compound, along with protocols for assessing its stability.

Long-Term Storage Recommendations

For routine laboratory use and long-term preservation of this compound, the following storage conditions are recommended:

  • Solid Form: this compound in its solid, crystalline form should be stored at -20°C.[1] When stored under these conditions, the compound is expected to remain stable for extended periods.

  • Stock Solutions: this compound is soluble in several organic solvents, including ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] For the preparation of stock solutions, anhydrous grades of these solvents should be used to minimize degradation. It is advisable to prepare concentrated stock solutions and store them in small aliquots at -20°C or lower to avoid repeated freeze-thaw cycles. While specific long-term stability data in organic solvents is limited, storing in anhydrous solvents at low temperatures is a standard practice to ensure the stability of similar compounds.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by pH and temperature. The following table summarizes the stability of this compound (KAR1) in aqueous buffer solutions over time.

pHTemperature (°C)Storage DurationAnalyteConcentration (M)Percent Retained (%)
5.0+2212 daysKAR110⁻⁵91-101
5.0+412 daysKAR110⁻⁵91-101
7.0+2212 daysKAR110⁻⁵86-103
7.0+412 daysKAR110⁻⁵86-103
5.0+2212 weeksKAR110⁻⁵~70
5.0+412 weeksKAR110⁻⁵~70
7.0+2212 weeksKAR110⁻⁵~60
7.0+412 weeksKAR110⁻⁵~60

Data synthesized from a study on karrikin standards in McIlvaine buffer (pH 5.0) and deionized water (pH ~7.0).

These findings suggest that this compound is more stable in slightly acidic conditions compared to neutral conditions over longer storage periods. For short-term experiments, this compound solutions are reasonably stable at both room temperature and refrigerated conditions.

This compound Signaling Pathway

This compound signaling in plants is initiated by its perception by the α/β hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2). This binding event triggers a conformational change in KAI2, leading to its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex then targets the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the inhibition of downstream transcription factors, allowing for the expression of karrikin-responsive genes that regulate processes such as seed germination and seedling development.

Karrikinolide_Signaling_Pathway cluster_SCF SCF E3 Ubiquitin Ligase KAR1 This compound (KAR1) KAI2 KAI2 Receptor KAR1->KAI2 Binds to SCF_complex SCF Complex KAI2->SCF_complex Activates MAX2 MAX2 (F-box protein) MAX2->SCF_complex Component of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_complex->SMAX1_SMXL2 Targets for ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degraded by TF Transcription Factors SMAX1_SMXL2->TF Represses Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->SMAX1_SMXL2 Gene_Expression Gene Expression TF->Gene_Expression Activates Response Physiological Response (e.g., Seed Germination) Gene_Expression->Response

Caption: this compound Signaling Pathway.

Experimental Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound in various solutions using High-Performance Liquid Chromatography (HPLC). This method can be adapted for forced degradation studies to identify potential degradation products.

1. Materials and Reagents

  • This compound (KAR1) standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (for acid hydrolysis)

  • Sodium hydroxide (B78521) (for base hydrolysis)

  • Hydrogen peroxide (for oxidative degradation)

2. Instrumentation

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Dilute the stock solution with the appropriate solvent (aqueous buffer or organic solvent) to the desired concentration for stability testing (e.g., 10 µg/mL).

4. HPLC Conditions (Example)

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Start with a suitable ratio (e.g., 90:10 A:B), and linearly increase the proportion of Solvent B over time to elute the analyte and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 234 nm).

  • Injection Volume: 10 µL

5. Stability Study (Forced Degradation)

  • Acid Hydrolysis: Mix equal volumes of the this compound working solution and 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix equal volumes of the this compound working solution and 0.1 M NaOH. Incubate at room temperature for a set time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix equal volumes of the this compound working solution and 3% H₂O₂. Incubate at room temperature for a set time.

  • Thermal Degradation: Incubate the this compound working solution at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the this compound working solution to UV light. A control sample should be kept in the dark.

6. Sample Analysis and Data Interpretation

  • At specified time points, withdraw aliquots from each stress condition.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for conducting a stability assessment of this compound.

Stability_Assessment_Workflow Start Start: this compound Sample Preparation Prepare Stock and Working Solutions Start->Preparation Stress_Conditions Expose to Stress Conditions Preparation->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Thermal Thermal Degradation Stress_Conditions->Thermal Photo Photodegradation Stress_Conditions->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Kinetics) HPLC_Analysis->Data_Analysis Conclusion Conclusion on Stability Data_Analysis->Conclusion

Caption: Workflow for this compound Stability Assessment.

References

Troubleshooting & Optimization

troubleshooting inconsistent karrikinolide germination results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with karrikinolides to promote seed germination.

Troubleshooting Guide

Researchers may encounter variability in germination results when working with karrikinolide. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.

Q1: Why am I seeing no germination or a very low germination rate after this compound treatment?

A1: Several factors could be contributing to a lack of germination response. Consider the following:

  • Seed Dormancy: The initial dormancy state of your seeds is critical. Some seeds require a period of after-ripening or stratification before they become responsive to germination stimulants like this compound.[1][2][3] Freshly harvested seeds may be deeply dormant.

  • This compound Concentration: While karrikinolides are active at very low concentrations, the optimal concentration can vary between species.[1][4][5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your species of interest.

  • Light Requirements: this compound-stimulated germination is often light-dependent.[6][7][8] Ensure your experiments are conducted under appropriate light conditions, as some species may require light for the this compound effect to be observed.

  • This compound Stock Solution: Improperly stored or prepared stock solutions can lead to a loss of activity. This compound should be stored at -20°C and protected from light.[5][8][9] The stability of karrikinolides in aqueous solutions can be pH-dependent.[10]

Q2: My germination results are inconsistent across replicates or experiments. What could be the cause?

A2: Inconsistent results are often due to subtle variations in experimental conditions.

  • Environmental Conditions: Ensure uniform temperature and light conditions for all experimental units.[11] Inconsistent temperatures can lead to uneven germination.

  • Moisture Levels: Both excessive and insufficient moisture can inhibit germination.[11] Maintain consistent and appropriate moisture levels in your germination medium.

  • Seed Lot Variability: Different batches of seeds can have varying levels of dormancy and viability. It is recommended to use seeds from the same lot for a given experiment to minimize this variability.

Q3: I am using smoke water as a positive control, but the results are different from pure this compound. Why?

A3: Smoke water is a complex mixture containing various compounds, some of which can be inhibitory to germination.[12] While karrikinolides are key germination stimulants in smoke, the presence of other compounds can lead to different results compared to the application of a pure this compound solution.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound-induced germination?

A1: Karrikinolides are perceived by the α/β hydrolase receptor KAI2. This binding event leads to a signaling cascade involving the F-box protein MAX2, which results in the degradation of transcriptional repressors like SMAX1 and SMXL2.[13][14] The degradation of these repressors alleviates the inhibition of downstream genes, including those involved in gibberellic acid (GA) biosynthesis, ultimately promoting germination.[7][8]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in methanol (B129727), ethanol (B145695), DMSO, and slightly soluble in chloroform.[8][9] For long-term storage, it is recommended to keep this compound at -20°C as a solid or in a stock solution.[8][9] Aqueous solutions for experiments should be freshly prepared.

Q3: Can this compound overcome the requirement for other germination cues like light or stratification?

A3: The interaction between this compound and other germination cues is species-dependent. In some species, like Arabidopsis, this compound action requires light.[7][8] However, in other species, this compound can partially substitute for light or stratification requirements. It is important to empirically determine these interactions for your species of interest.

Data Summary

The following tables summarize key quantitative data related to this compound germination experiments.

Table 1: Effective Concentrations of this compound (KAR₁)

Plant SpeciesEffective Concentration RangeReference(s)
Arabidopsis thaliana10 nM - 1 µM[7]
Apium graveolens (Celery)10⁻⁷ M (0.1 µM)[15]
Arable Weeds (various)1 µM[9]
Avena fatua0.67 nM - 6.7 µM[1]
Mentha arvensis10⁻⁸ M (0.01 µM)[16]

Table 2: this compound Stability in Aqueous Solution

pHStorage DurationPercent RetainedReference(s)
5.012 days91 - 101%[10]
7.012 days86 - 103%[10]
5.012 weeks~70%[10]
7.012 weeks~60%[10]

Experimental Protocols

Protocol 1: this compound Germination Assay

This protocol outlines a general procedure for assessing the effect of this compound on seed germination.

Materials:

  • Seeds of the species of interest

  • This compound (KAR₁)

  • Ethanol (70%)

  • Sterile distilled water

  • Agar (B569324) or filter paper

  • Petri dishes

  • Growth chamber with controlled light and temperature

Methodology:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1-5 minutes, followed by several rinses with sterile distilled water.[7]

  • Preparation of Germination Medium: Prepare Petri dishes with either 0.8% (w/v) agar or sterile filter paper.[7]

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions in sterile distilled water to achieve the desired final concentrations.

  • Treatment Application: Add the this compound solutions to the respective Petri dishes, ensuring the germination medium is adequately moistened. A water or solvent control should be included.

  • Sowing: Carefully place the sterilized seeds onto the surface of the germination medium in the Petri dishes.

  • Incubation: Place the Petri dishes in a growth chamber with controlled temperature and light conditions appropriate for the species being tested.

  • Data Collection: Score germination, typically defined as radicle emergence of at least 2 mm, at regular intervals (e.g., daily) for a predetermined period.[15]

Visualizations

Karrikinolide_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response KAR This compound (KAR) KAI2 KAI2 Receptor KAR->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SMAX1 SMAX1/SMXL2 (Repressor) MAX2->SMAX1 Targets for ubiquitination Degradation 26S Proteasome Degradation SMAX1->Degradation Genes Downstream Gene Expression Degradation->Genes Alleviates Repression Germination Seed Germination Genes->Germination

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start sterilize Seed Sterilization (70% Ethanol, Water Rinses) start->sterilize sow_seeds Sow Sterilized Seeds sterilize->sow_seeds prepare_media Prepare Germination Media (Agar or Filter Paper in Petri Dishes) apply_treatment Apply Treatments to Media prepare_media->apply_treatment prepare_solutions Prepare this compound Solutions (Dose-response concentrations) prepare_solutions->apply_treatment apply_treatment->sow_seeds incubate Incubate (Controlled Temperature & Light) sow_seeds->incubate score Score Germination (Radicle Emergence > 2mm) incubate->score analyze Data Analysis score->analyze end End analyze->end

Caption: this compound Germination Assay Workflow.

Troubleshooting_Workflow rect_node rect_node start Inconsistent/No Germination check_seeds Are seeds viable and non-dormant? start->check_seeds check_kar Is KAR₁ solution prepared correctly? check_seeds->check_kar Yes action_seeds Action: Use after-ripened seeds. Perform viability test. check_seeds->action_seeds No check_conditions Are incubation conditions optimal and uniform? check_kar->check_conditions Yes action_kar Action: Prepare fresh solution. Verify concentration. check_kar->action_kar No check_light Is light requirement met? check_conditions->check_light Yes action_conditions Action: Calibrate growth chamber. Ensure uniform moisture. check_conditions->action_conditions No action_light Action: Test with and without light. check_light->action_light No success Problem Resolved check_light->success Yes action_seeds->check_seeds action_kar->check_kar action_conditions->check_conditions action_light->check_light

Caption: Troubleshooting Decision Tree.

References

optimizing karrikinolide concentration for different plant species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with karrikinolides. The information is designed to address specific issues that may arise during experiments to optimize karrikinolide concentrations for various plant species.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound (KAR₁)?

A1: A broad effective range for KAR₁ has been reported to be between 10⁻¹⁰ M and 10⁻⁷ M.[1] For initial screening, it is advisable to test a wide range of concentrations, such as from 1 nM to 10 µM, to determine the optimal concentration for your specific plant species.[2]

Q2: How does the optimal concentration of KAR₁ vary between different plant species?

A2: The optimal concentration of this compound is highly species-dependent. For example, 1 µM KAR₁ has been found to be the most effective concentration for promoting seed germination in wheat, while for lettuce, 10 nM is effective.[2][3] For celery (Apium graveolens), a concentration of 10⁻⁷ M KAR₁ has shown significant improvement in germination.[4] It is crucial to perform a dose-response experiment for each plant species of interest.

Q3: Can this compound inhibit germination?

A3: Yes, at high concentrations, karrikinolides can have an inhibitory effect on seed germination.[5] This is why a concentration optimization experiment is a critical first step. If you observe lower germination rates at higher concentrations, it is likely due to an inhibitory effect.

Q4: How should I prepare and store this compound solutions?

A4: this compound is soluble in ethanol (B145695), methanol, DMF, and DMSO.[6] For long-term storage, it is recommended to store the solid compound at -20°C.[7] Stock solutions can be prepared in an appropriate solvent and then diluted to the final working concentrations with sterile distilled water.

Q5: Is light required for this compound to be effective?

A5: The light requirement for this compound activity can vary among species. For example, in Arabidopsis, this compound stimulation of germination is light-dependent.[8] However, for other species, this compound may promote germination in the dark. It is advisable to test the effects of KAR₁ under both light and dark conditions if this is a relevant variable for your research.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of KAR₁ on seed germination. The concentration range tested may be too narrow or not appropriate for the species.Test a broader range of concentrations, from picomolar to micromolar, to identify the active range.
The seeds may be deeply dormant.Consider pre-treating seeds with methods known to break dormancy for that species (e.g., stratification, scarification) before applying this compound.
The plant species may not be responsive to this compound.While many species respond to karrikinolides, some may not. Confirm the responsiveness of your species by referring to existing literature or by testing a known responsive species as a positive control.
Inconsistent germination results between experiments. Variability in seed lot quality or age.Use seeds from the same lot and of a similar age for all experiments to ensure consistency.
Inconsistent environmental conditions (temperature, light).Maintain consistent temperature and light/dark conditions for all experimental replicates. Use a temperature-controlled incubator.[9]
Improper moisture levels in germination medium.Ensure the germination medium (e.g., filter paper, agar) is consistently moist but not waterlogged, as this can affect germination.[9]
Reduced germination at higher KAR₁ concentrations. Inhibitory or toxic effects of high this compound concentrations.This is a common observation. Focus on lower concentrations in subsequent experiments to pinpoint the optimal stimulatory concentration.
Difficulty dissolving solid this compound. This compound has low solubility in water.Prepare a stock solution in a solvent such as ethanol, methanol, or DMSO before diluting to the final aqueous concentration.[6]

Data on Optimal this compound (KAR₁) Concentrations

The following table summarizes effective KAR₁ concentrations for promoting germination and growth in various plant species as reported in the literature.

Plant Species Effective Concentration Range Optimal Concentration Observed Effects Reference
Triticum aestivum (Wheat)1 nM - 10 µM1 µMIncreased germination percentage and root length.[2]
Apium graveolens (Celery)-10⁻⁷ M (0.1 µM)Improved germination of morphologically dormant seeds.[4]
Capsicum annuum (Pepper)-10⁻⁷ M (0.1 µM)Enhanced germination and seedling emergence, particularly in immature seeds.[10]
Mentha arvensis (Mint)10⁻⁹ M - 10⁻⁶ M10⁻⁸ M (10 nM)Enhanced shoot length, fresh and dry weight, and essential oil yield.[11]
Avena fatua (Wild Oat)-1 µMConsistently stimulated germination.[12]

Detailed Experimental Protocol: Dose-Response Assay for this compound on Seed Germination

This protocol provides a general framework for determining the optimal concentration of this compound for seed germination of a target plant species.

1. Materials:

  • This compound (KAR₁)
  • Ethanol or DMSO for stock solution
  • Sterile distilled water
  • Seeds of the target plant species
  • Petri dishes (90 mm)
  • Sterile filter paper
  • Forceps
  • Growth chamber or incubator with controlled temperature and light

2. Preparation of this compound Solutions:

  • Prepare a 1 mM stock solution of KAR₁ by dissolving the appropriate amount of solid KAR₁ in ethanol or DMSO.
  • Perform serial dilutions of the stock solution with sterile distilled water to prepare working solutions with a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
  • Prepare a control solution containing the same concentration of the solvent (ethanol or DMSO) used for the stock solution, diluted in sterile distilled water.

3. Seed Sterilization and Plating:

  • Surface sterilize the seeds to prevent fungal and bacterial contamination. A common method is to wash seeds in a 10% commercial bleach solution for a few minutes, followed by several rinses with sterile distilled water.[2]
  • Place two layers of sterile filter paper in each Petri dish.
  • Pipette a standard volume (e.g., 5 mL) of each KAR₁ working solution or the control solution onto the filter paper in the respective Petri dishes.
  • Using sterile forceps, place a predetermined number of seeds (e.g., 50) evenly spaced on the moistened filter paper in each Petri dish.

4. Incubation:

  • Seal the Petri dishes with parafilm to prevent evaporation.
  • Place the Petri dishes in a growth chamber or incubator at a constant temperature suitable for the species (e.g., 25°C).[2]
  • Specify the light conditions (e.g., complete darkness or a photoperiod such as 16 hours light/8 hours dark).[2]

5. Data Collection and Analysis:

  • Record the number of germinated seeds at regular intervals (e.g., every 24 hours) for a set period (e.g., 7-14 days). Germination is typically defined as the emergence of the radicle.
  • At the end of the experiment, calculate the final germination percentage for each concentration.
  • If applicable, measure other parameters such as root length or seedling vigor.
  • Analyze the data statistically to determine the concentration of KAR₁ that produces the most significant effect compared to the control.

Visualizations

Karrikinolide_Signaling_Pathway cluster_SCF SCF Complex KAR Karrikin (KAR₁) KAI2 KAI2 Receptor KAR->KAI2 binds MAX2 MAX2 (F-box protein) KAI2->MAX2 recruits SMAX1_SMXL2 SMAX1/SMXL2 (Repressor Proteins) MAX2->SMAX1_SMXL2 targets for ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Gene_Expression Target Gene Expression SMAX1_SMXL2->Gene_Expression represses Ub Ubiquitin Ub->SMAX1_SMXL2 Degradation Degradation Response Seed Germination & Seedling Development Gene_Expression->Response

Caption: this compound signaling pathway.

Experimental_Workflow A Prepare KAR₁ Solutions (Concentration Gradient) C Seed Plating on KAR₁-treated Medium A->C B Seed Sterilization B->C D Incubation (Controlled Temp/Light) C->D E Data Collection (Germination %, Root Length) D->E F Data Analysis E->F G Determine Optimal Concentration F->G

Caption: Workflow for optimizing this compound concentration.

References

Karrikinolide Bioassay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help overcome common challenges and variability encountered during karrikinolide bioassays. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound bioassays.

Question: Why am I observing no response or a very weak response to this compound in my seed germination assay?

Answer:

Several factors can contribute to a lack of response in a seed germination bioassay. Consider the following potential causes and solutions:

  • Seed Dormancy: The seeds may be in a state of deep dormancy that this compound alone cannot break.[1][2]

    • Solution: After-ripening (dry storage at room temperature) or stratification (cold, moist treatment) may be necessary to reduce dormancy before applying this compound. The specific requirements will vary by species.[3]

  • Incorrect this compound Concentration: The concentration of this compound may be suboptimal for the plant species being tested.

    • Solution: Perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your species.[4]

  • Light Requirements: Many species require light for this compound-mediated germination.[1]

    • Solution: Ensure that your assay includes appropriate light conditions. For some species, a brief light exposure after this compound application is sufficient.[5]

  • Gibberellic Acid (GA) Synthesis: this compound action often requires gibberellin biosynthesis.[1][6]

    • Solution: If working with a mutant deficient in GA synthesis, consider co-application with a low concentration of GA to see if the response is restored.

  • Karrikin Type: Different karrikins (e.g., KAR₁, KAR₂) can have varying levels of activity depending on the plant species.[5]

    • Solution: If possible, test different karrikin analogues to find the most effective one for your system. Arabidopsis thaliana, for instance, is more sensitive to KAR₂ than KAR₁.[5]

Question: My hypocotyl elongation assay results are inconsistent. What could be the cause?

Answer:

Variability in hypocotyl elongation assays can be frustrating. Here are some common causes and how to address them:

  • Light Conditions: Hypocotyl elongation is highly sensitive to light quality and intensity.[5][7][8]

    • Solution: Maintain consistent light conditions (fluence rate and wavelength) across all replicates and experiments. Even minor variations can significantly impact hypocotyl length.

  • Seedling Density: The density of seedlings on the plate can affect growth due to competition for resources and light.

    • Solution: Plate seeds at a consistent, low density to avoid shading and competition.

  • Plate Orientation: The orientation of the petri dishes can influence the direction of hypocotyl growth.

    • Solution: Keep plates in a consistent orientation (e.g., vertical) throughout the experiment.

  • Temperature Fluctuations: Temperature can affect the rate of hypocotyl elongation.[7]

    • Solution: Ensure a stable and consistent temperature in your growth chamber or incubator.

  • Measurement Technique: Inconsistent measurement techniques can introduce variability.

    • Solution: Use a standardized method for measuring hypocotyls, such as image analysis software, to ensure consistency.

Question: I am seeing a high degree of variability between my biological replicates. How can I reduce this?

Answer:

High variability between replicates can mask the true effect of your treatment. Here are some general tips for reducing variability in your bioassays:

  • Homogeneous Seed Lot: Use a single, well-characterized seed lot for all experiments to minimize genetic and maternal environmental effects.[2]

  • Standardized Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Ensure all other reagents are prepared consistently.

  • Consistent Environmental Conditions: Tightly control all environmental parameters, including light, temperature, and humidity.[9]

  • Randomization: Randomize the placement of your experimental units (e.g., petri dishes) within the growth chamber to minimize the effects of any micro-environmental variations.

  • Sufficient Sample Size: Increase the number of seeds or seedlings per replicate and the number of replicates per treatment to improve the statistical power of your experiment.

Frequently Asked Questions (FAQs)

What is the optimal concentration of this compound to use?

The optimal concentration of this compound is species-dependent. For many species, concentrations in the range of 1 nM to 1 µM are effective.[4][10] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Do I need to use a specific type of this compound?

While KAR₁ is the most well-known and commercially available karrikin, other analogues like KAR₂ exist and can be more active in certain species, such as Arabidopsis thaliana.[5] If you are not seeing a response with KAR₁, consider testing other analogues if they are available.

Can I use this compound in combination with other plant growth regulators?

Yes, and in some cases, it is necessary. This compound signaling often interacts with other hormone pathways, particularly gibberellic acid (GA) and abscisic acid (ABA).[1][4][6][11] For example, this compound requires GA synthesis to promote germination in some species.[1][6]

How should I prepare and store my this compound stock solution?

This compound is typically dissolved in a small amount of a solvent like acetone (B3395972) or methanol (B129727) before being diluted in water.[12] Stock solutions should be stored at -20°C to maintain stability. Prepare fresh dilutions for each experiment.

Quantitative Data Summary

The following tables summarize quantitative data from various this compound bioassay experiments.

Table 1: Dose-Response of this compound (KAR₁) on Seed Germination of Various Species

SpeciesThis compound ConcentrationGermination (%)Control Germination (%)Reference
Apium graveolens (Celery)10⁻⁷ M30.714.7[13]
Triticum aestivum (Wheat)1 µM100~77[4]
Avena fatua (Wild Oat)1 µM38.011.0[14]
Brassica tournefortii (Wild Turnip)1 µM92.054.0[14]

Table 2: Effect of this compound (KAR₁) on Hypocotyl Elongation in Arabidopsis thaliana

This compound ConcentrationLight ConditionHypocotyl Length (mm)Control Hypocotyl Length (mm)Reference
1 µMContinuous Red Light~2.5~4.5[5]
1 µMDarknessNo significant differenceNo significant difference[5]

Experimental Protocols

Protocol 1: Arabidopsis thaliana Seed Germination Bioassay

This protocol is adapted from methods described in Nelson et al. (2009).[1][15]

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol (B145695) and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 50% bleach with 0.05% Triton X-100 and vortex for 5-10 minutes.

    • Pellet the seeds and wash them three to five times with sterile distilled water.

  • Plating:

    • Resuspend the sterilized seeds in 0.1% sterile agar (B569324).

    • Pipette approximately 50-100 seeds onto a petri dish containing 0.8% water agar supplemented with the desired concentration of this compound.

  • Incubation:

    • Wrap the plates with a gas-permeable tape.

    • Incubate the plates at 4°C in the dark for 2-4 days for stratification.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection:

    • Score germination (radicle emergence) daily for 7 days.

Protocol 2: Arabidopsis thaliana Hypocotyl Elongation Assay

This protocol is based on methods described in Nelson et al. (2010).[5]

  • Seed Sterilization and Plating:

    • Follow the seed sterilization and plating steps from Protocol 1, using Murashige and Skoog (MS) medium supplemented with the desired this compound concentration.

  • Incubation:

    • Stratify the plates at 4°C in the dark for 2-4 days.

    • Expose the plates to white light for 4-6 hours to induce germination.

    • Wrap the plates in aluminum foil and incubate in the dark at 22°C for 24 hours.

    • Transfer the plates to the desired light conditions (e.g., continuous red light) for 3-4 days.

  • Data Collection:

    • Remove the seedlings from the agar and place them on a flat surface.

    • Image the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).

Visualizations

Karrikinolide_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response KAR This compound (KAR) KAI2 KAI2 (Receptor) KAR->KAI2 binds MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SCF_complex SCF Complex MAX2->SCF_complex part of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_complex->SMAX1_SMXL2 targets Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome degradation Gene_Expression Target Gene Expression SMAX1_SMXL2->Gene_Expression represses Proteasome->Gene_Expression de-repression Physiological_Response Physiological Response (e.g., Germination) Gene_Expression->Physiological_Response

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Seeds Check Seed Quality and Dormancy Start->Check_Seeds Check_KAR Verify this compound Concentration & Purity Start->Check_KAR Check_Environment Review Environmental Conditions (Light, Temp) Start->Check_Environment Check_Protocol Examine Protocol Execution Start->Check_Protocol Optimize_Dormancy Optimize Dormancy Breaking Treatment Check_Seeds->Optimize_Dormancy Dose_Response Perform Dose-Response Experiment Check_KAR->Dose_Response Calibrate_Environment Calibrate and Standardize Environmental Controls Check_Environment->Calibrate_Environment Standardize_Protocol Standardize All Protocol Steps Check_Protocol->Standardize_Protocol Re_run Re-run Assay Optimize_Dormancy->Re_run Dose_Response->Re_run Calibrate_Environment->Re_run Standardize_Protocol->Re_run

Caption: Troubleshooting workflow for this compound bioassay variability.

References

impact of light and temperature on karrikinolide bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with karrikinolide (KAR) bioassays. The information provided addresses common issues related to the impact of light and temperature on experimental outcomes.

Troubleshooting Guides

Issue: Low or no response to this compound in seed germination assays.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Light Conditions Karrikin signaling often requires light to promote seed germination.[1][2][3] Ensure assays are not conducted in complete darkness, as KARs may not be able to replace the light requirement.[2][4] Provide a pulse of light (e.g., white or red light) to initiate germination.[4] For some species like Arabidopsis, KAR₁ enhances germination in the presence of light but has minimal effect in constant darkness.[2]Increased germination percentage in the presence of both KAR and light compared to the control.
Suboptimal Temperature Temperature can significantly influence seed dormancy and sensitivity to KARs. Germination is often best at temperatures ≤20°C in darkness.[5] Some species may require alternating temperatures to break dormancy and respond to karrikins.[6]Determine the optimal temperature regime for your species of interest to observe a significant KAR effect.
Deep Seed Dormancy Highly dormant seeds may show a reduced response to this compound treatment.[4] After-ripening (dry storage) can increase sensitivity to KARs.[7] Cold stratification can also break dormancy and improve germination rates in the presence of KAR₁.[2]After-ripened or stratified seeds should exhibit a more pronounced germination response to KAR treatment.
Incorrect this compound Concentration The effective concentration of this compound varies between species.[1][6] While some species are sensitive to nanomolar concentrations, others may require micromolar ranges.[2][8] High concentrations can sometimes be inhibitory.Perform a dose-response curve to determine the optimal KAR concentration for your specific bioassay.

Issue: Inconsistent hypocotyl elongation results in response to this compound.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Light Conditions The inhibitory effect of this compound on hypocotyl elongation is often light-dependent, particularly in low light conditions.[9] In Arabidopsis, KAR₁ inhibits hypocotyl elongation under continuous red light but has no effect in darkness.[4]A clear, dose-dependent inhibition of hypocotyl elongation by KARs under appropriate light conditions.
Incorrect Temperature Temperature interacts with light and KAR signaling to regulate hypocotyl growth.[10] SMAX1, a key repressor in the KAR pathway, interacts with phyB to promote thermal hypocotyl regeneration.[10]Consistent and reproducible hypocotyl length measurements that correlate with KAR treatment under controlled temperature.
Assay Variability Ensure uniform seed plating, media composition, and environmental conditions across all replicates and experiments.Reduced variability in hypocotyl length measurements and clearer dose-response relationships.

Frequently Asked Questions (FAQs)

Q1: Can this compound treatment replace the need for light in seed germination?

A1: Generally, no. For many species, such as Arabidopsis thaliana, this compound enhances light responses but cannot substitute for the light requirement for germination.[2][4] The KAR signaling pathway cooperates with light signaling to promote germination.[11] However, in some species like lettuce, KARs can overcome the light requirement for germination due to higher sensitivity.[11]

Q2: What is the optimal temperature for conducting this compound bioassays?

A2: The optimal temperature is species-dependent. For instance, some Brassica tournefortii populations germinate best in darkness at temperatures of 20°C or lower.[5] For some grasses, alternating temperatures (e.g., 20/10°C) are used in germination assays with this compound.[6] It is crucial to determine the optimal temperature for your specific plant species through preliminary experiments.

Q3: How does temperature influence the effect of this compound on hypocotyl elongation?

A3: Temperature is a critical factor that interacts with both light and this compound signaling to regulate hypocotyl elongation. The signaling component SMAX1 interacts with the light receptor phyB to promote hypocotyl growth in response to warm temperatures.[10] this compound treatment leads to the degradation of SMAX1, thereby inhibiting this temperature-induced hypocotyl elongation.[1]

Q4: Why am I seeing variability in my results even with controlled light and temperature?

A4: The parental environment of the seeds can influence their dormancy state and responsiveness to this compound.[5][12] Factors such as the temperature, water availability, and photoperiod experienced by the parent plant can alter the germination profile of the seeds.[5] Using seeds from a common, controlled parental environment can help reduce this variability.[12]

Experimental Protocols

Standard Seed Germination Bioassay with this compound

  • Seed Sterilization: Surface sterilize seeds using 10% commercial bleach, followed by five washes with sterile distilled water.[13]

  • Plating: Place seeds on filter paper within Petri dishes. Imbibe the filter paper with a solution of KAR₁ at the desired concentration (e.g., 1 nM to 10 µM) or sterile distilled water for the control.[13] Use multiple replicates for each treatment.

  • Incubation Conditions:

    • Light: Transfer plates to a growth chamber with a controlled photoperiod (e.g., 16 hours light, 8 hours dark or continuous light).[2][13] For some species, a brief light pulse followed by incubation in darkness is effective.[4]

    • Temperature: Maintain a constant temperature (e.g., 20-25°C) or an alternating temperature regime as required for the species.[5][13][14]

  • Data Collection: Score germination (radicle emergence of at least 2 mm) at regular intervals (e.g., daily or every few days) for a set period (e.g., 7-21 days).[14]

Hypocotyl Elongation Assay

  • Seed Preparation: Use after-ripened and/or stratified seeds to minimize the effects of dormancy on germination.[4]

  • Plating: Sow sterilized seeds on solid 0.5x Murashige and Skoog (MS) media supplemented with the desired concentrations of this compound.

  • Incubation Conditions:

    • Light: Place plates under specific light conditions, such as continuous low-intensity red light, to observe the inhibitory effect of KARs on hypocotyl elongation.[4] Include a dark control, where KARs are expected to have no effect.[4]

    • Temperature: Maintain a constant and controlled temperature throughout the experiment.

  • Data Collection: After a set period of growth (e.g., 3-5 days), measure the length of the hypocotyls for each treatment group.

Data Summary Tables

Table 1: Effect of KAR₁ and Light on Arabidopsis thaliana (Ler) Seed Germination

TreatmentGermination (%) after 7 days
Water (Dark)<5%
1 µM KAR₁ (Dark)<5%
Water (Continuous Light)~50%
1 µM KAR₁ (Continuous Light)>90%

Data synthesized from Nelson et al. (2009).[2]

Table 2: Effect of KAR₁ Concentration on Triticum aestivum (Wheat) Seed Germination in Darkness at 25°C

KAR₁ ConcentrationGermination (%)
Control (Water)~75%
1 nMIncreased
0.01 µMIncreased
0.1 µMIncreased
1 µM100%
10 µMIncreased

Data indicates that 1 µM KAR₁ was the most effective concentration, resulting in a 1.3-fold increase compared to the control.[13]

Visualizations

Caption: Karrikin and light signaling pathway crosstalk.

Bioassay_Workflow start Start sterilize Seed Surface Sterilization start->sterilize plate Plate Seeds on Media with KAR/Control sterilize->plate incubate Incubate under Controlled Light & Temperature plate->incubate collect Data Collection (Germination %, Hypocotyl Length) incubate->collect analyze Data Analysis collect->analyze end End analyze->end

Caption: General workflow for a this compound bioassay.

Temp_Light_Interaction Temp Temperature SMAX1 SMAX1 Stability & Activity Temp->SMAX1 Light Light PIFs PIF Activity Light->PIFs Inhibits KAR This compound KAR->SMAX1 Degrades SMAX1->PIFs Promotes Response Phenotypic Response (Germination, Hypocotyl Elongation) PIFs->Response

Caption: Logical relationship of light, temperature, and KAR.

References

Technical Support Center: Seasonal Variation in Seed Responsiveness to Karrikinolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the seasonal variation in seed responsiveness to karrikinolide (KAR₁).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in seed germination experiments?

A1: this compound (KAR₁) is a butenolide compound found in smoke from burnt plant material. It is a potent plant growth regulator that stimulates seed germination in many species, particularly those from fire-prone environments. Researchers use KAR₁ to understand the mechanisms of dormancy release and to potentially enhance seed germination for agriculture, horticulture, and ecological restoration.

Q2: What is the underlying mechanism of this compound action?

A2: this compound signaling is mediated by the α/β-hydrolase protein KARRIKIN INSENSITIVE 2 (KAI2). Upon binding KAR₁, KAI2 interacts with the F-box protein MORE AXILLIARY GROWTH 2 (MAX2), which is part of an SCF E3 ubiquitin ligase complex. This complex targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) family proteins for degradation, relieving their repressive effect on germination-promoting pathways. This signaling cascade often intersects with pathways of plant hormones like gibberellic acid (GA) and abscisic acid (ABA).

Q3: Does the season of seed collection affect its responsiveness to this compound?

A3: Yes, the season and environmental conditions during seed development and collection can significantly impact a seed's dormancy state and its subsequent responsiveness to this compound. This is often due to the influence of the parental environment on the seed's physiological status. For example, seeds from plants subjected to drought stress may exhibit different dormancy levels and KAR₁ responses compared to those from well-watered plants.[1][2]

Q4: Can this compound break all types of seed dormancy?

A4: this compound is primarily effective in breaking physiological dormancy. It may not be effective for seeds with physical dormancy (e.g., a hard, impermeable seed coat) unless the physical barrier is first overcome through methods like scarification.[3]

Q5: What is a typical effective concentration range for this compound?

A5: this compound is effective at very low concentrations, typically in the nanomolar (nM) to micromolar (µM) range. Optimal concentrations can vary significantly between species. For instance, some species respond to concentrations as low as 1 nM, while for others the optimal concentration might be around 1 µM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your species of interest.

Troubleshooting Guide

Issue 1: My seeds are not responding to this compound treatment.

  • Possible Cause 1: Incorrect this compound Concentration.

    • Solution: Perform a dose-response experiment with a wide range of KAR₁ concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for your species.

  • Possible Cause 2: Deep Seed Dormancy.

    • Solution: The seeds may be in a state of deep dormancy that KAR₁ alone cannot break. Consider pre-treatments such as cold stratification, warm stratification, or dry after-ripening to move the seeds into a more responsive state. The requirement for these treatments can vary seasonally.

  • Possible Cause 3: Inappropriate Germination Conditions.

    • Solution: Ensure that other environmental factors required for germination, such as light and temperature, are optimal for your species. This compound action can be dependent on these factors.[6]

  • Possible Cause 4: Species-Specific Insensitivity.

    • Solution: Not all species are responsive to this compound. Review the literature for evidence of KAR₁ response in your target species or related species. Some species may lack the necessary KAI2 receptor or have a variant that does not bind KAR₁.

  • Possible Cause 5: Improper KAR₁ Application.

    • Solution: Ensure that the KAR₁ solution is properly prepared and applied. This compound is typically dissolved in a solvent like ethanol, methanol (B129727), or DMSO before being diluted in water.[6] Check that the seeds are in direct contact with the treatment solution for a sufficient duration.

Issue 2: I am observing inconsistent germination results between different batches of seeds collected at different times of the year.

  • Possible Cause 1: Seasonal Variation in Dormancy.

    • Solution: This is an expected outcome. Document the collection date and environmental conditions. Conduct germination tests on freshly collected seeds and after periods of storage or pre-treatment to characterize the dormancy cycling of your species.

  • Possible Cause 2: Influence of Parental Environment.

    • Solution: The environmental conditions experienced by the mother plant during seed development can alter the dormancy state and KAR₁ responsiveness of the seeds.[1][2] When possible, record the environmental conditions (e.g., temperature, rainfall, drought stress) of the parent plants. Growing plants under controlled conditions can help to standardize seed batches.

Issue 3: My control (water-treated) seeds are germinating at a high rate, masking the effect of this compound.

  • Possible Cause 1: Low Seed Dormancy.

    • Solution: The seed batch may have low or no dormancy. Use freshly harvested seeds, which are more likely to be dormant. If seeds have been stored, they may have after-ripened, leading to a loss of dormancy.

  • Possible Cause 2: Sub-optimal Incubation Conditions for Dormancy Maintenance.

    • Solution: Adjust incubation conditions (e.g., temperature, light) to be less favorable for germination of dormant seeds, which may enhance the difference between control and KAR₁-treated seeds.

Data Presentation

Table 1: Effect of this compound (KAR₁) Concentration on Seed Germination of Various Species.

SpeciesKAR₁ ConcentrationGermination (%) - ControlGermination (%) - KAR₁ TreatedReference
Apium graveolens (Celery)10⁻⁷ M14.730.7[7]
Triticum aestivum (Wheat)1 µM~77100[4]
Avena fatua1 µMVariableConsistently stimulated[8]
Lolium rigidum1 µMVariableNo response[8]
Eragrostis curvula (fresh seeds)Not specifiedLowNo stimulation[8]

Table 2: Influence of Soaking Time in this compound (10⁻⁷ M) on Apium graveolens Germination.

Soaking TimeGermination (%) - Water ControlGermination (%) - KAR₁ Treated
No Soaking14.730.7
3 hours47.572.0
6 hours~45~68
12 hours~40~55
Data synthesized from[7]

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Seed Germination

  • Seed Sterilization: Surface sterilize seeds to prevent fungal and bacterial contamination. A common method is a 1-minute wash in 70% ethanol, followed by 5-10 minutes in a 1% sodium hypochlorite (B82951) solution, and then rinsed 3-5 times with sterile distilled water.

  • Preparation of this compound Stock Solution: Dissolve this compound in a small amount of a suitable solvent (e.g., methanol or DMSO) to create a concentrated stock solution (e.g., 1 mM). Store the stock solution at -20°C.[6]

  • Preparation of Treatment Solutions: Prepare a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a control solution with the same concentration of the solvent used for the stock solution.

  • Germination Assay:

    • Place two layers of sterile filter paper in sterile Petri dishes.

    • Add a defined volume of the treatment or control solution to moisten the filter paper (e.g., 3-5 mL for a 90 mm Petri dish).

    • Place a known number of seeds (e.g., 25 or 50) on the filter paper in each dish.

    • Seal the Petri dishes with parafilm to prevent drying.

    • Incubate the dishes under controlled conditions of temperature and light appropriate for the species being tested. A common condition is a 12h/12h light/dark cycle at 20-25°C.

  • Data Collection: Record the number of germinated seeds at regular intervals (e.g., daily or every other day) for a predefined period (e.g., 14 or 21 days). A seed is typically considered germinated when the radicle has emerged to a certain length (e.g., >2 mm).

  • Data Analysis: Calculate the final germination percentage for each treatment. Statistical analysis (e.g., ANOVA) should be used to determine if there are significant differences between treatments.

Protocol 2: Investigating Seasonal Variation in this compound Responsiveness

  • Seed Collection: Collect mature seeds from a single population of the target species at different times of the year (e.g., spring, summer, autumn, winter). Record the date of collection and the environmental conditions at the time of collection.

  • Initial Germination Test: Upon each collection, perform a germination assay as described in Protocol 1, testing a range of KAR₁ concentrations and a water control. This will determine the initial dormancy state and KAR₁ responsiveness of the seeds.

  • Storage and After-ripening: Store a subset of seeds from each collection under controlled conditions (e.g., dry storage at room temperature).

  • Periodic Germination Tests: At regular intervals (e.g., every 1-2 months), take a subsample of the stored seeds from each collection period and repeat the germination assay with KAR₁ and a control.

  • Data Analysis: Compare the germination responses to KAR₁ for each collection season, both for fresh and stored seeds. This will reveal the seasonal cycling of dormancy and how it affects the seeds' sensitivity to this compound.

Mandatory Visualizations

Karrikinolide_Signaling_Pathway cluster_SCF SCF E3 Ubiquitin Ligase KAR1 This compound (KAR₁) KAI2 KAI2 Receptor KAR1->KAI2 MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SCF_complex SCF Complex Ub Ubiquitin SCF_complex->Ub recruits SMXL SMXL Repressor Proteins Proteasome 26S Proteasome SMXL->Proteasome Germination_Genes Germination-Promoting Genes SMXL->Germination_Genes represses Ub->SMXL Degradation Degradation Germination Seed Germination Germination_Genes->Germination

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start seed_collection Seed Collection (Note Season/Environment) start->seed_collection seed_sterilization Surface Sterilization seed_collection->seed_sterilization pre_treatment Dormancy-Breaking Pre-treatment (e.g., Stratification, After-ripening) (Optional/Seasonal) seed_sterilization->pre_treatment germ_assay Germination Assay (Petri dishes, controlled environment) seed_sterilization->germ_assay No Pre-treatment pre_treatment->germ_assay kar_prep Prepare KAR₁ Solutions (Dose-response concentrations) kar_prep->germ_assay data_collection Data Collection (Germination counts over time) germ_assay->data_collection data_analysis Data Analysis (Germination %, Statistical tests) data_collection->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental Workflow for this compound Seed Treatment.

References

karrikinolide stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of karrikinolide (KAR1) in various solvent systems. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding this compound stability.

Q1: My this compound solution seems to have lost activity. What could be the cause?

A1: Loss of this compound activity can be attributed to several factors:

  • pH Instability: this compound, a butenolide, is susceptible to hydrolysis, especially at neutral to alkaline pH. It exhibits greater stability in weakly acidic conditions (pH 5.0) compared to neutral pH (7.0).

  • Photodegradation: Exposure to light, particularly solar irradiation, can cause this compound to form inactive photodimers[1]. Always protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Improper Storage Temperature: For long-term storage, solutions should be kept at low temperatures. Aqueous solutions are more stable at +4°C than at room temperature (+22°C). For stock solutions in organic solvents, -20°C or -80°C is recommended for prolonged stability[2].

  • Solvent Choice: While this compound is soluble in several organic solvents, their long-term stability in these solvents at room temperature can be limited. For aqueous working solutions, it is best to prepare them fresh from a frozen stock.

Q2: What is the best way to prepare and store a this compound stock solution?

A2: For long-term storage, prepare a concentrated stock solution in a high-purity, anhydrous solvent such as DMSO, ethanol, or methanol[2]. Dispense into single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Studies on general compound stability in DMSO suggest that while many compounds are stable, degradation can occur over time, especially with the presence of water[3][4]. Therefore, using anhydrous solvents and proper storage is critical.

Q3: Can I use tap water or deionized water to prepare my aqueous this compound solutions?

A3: It is highly recommended to use high-purity, sterile water (e.g., HPLC-grade or Milli-Q water) to prepare aqueous solutions. The pH of deionized or tap water can vary and may contain impurities that could catalyze the degradation of this compound. For biological assays, using a weakly acidic buffer (e.g., McIlvaine buffer, pH 5.0) can enhance stability[5].

Q4: How long can I expect my aqueous this compound solution to be stable?

A4: The stability of aqueous this compound solutions is dependent on pH and temperature. At +4°C and pH 5.0, approximately 70% of the initial concentration is retained after 12 weeks. At pH 7.0 under the same conditions, this drops to about 60%. At room temperature (+22°C), degradation is more rapid. For experiments requiring precise concentrations, it is best to use freshly prepared aqueous solutions.

Q5: My HPLC analysis shows multiple peaks for my this compound standard. What could be the issue?

A5: Multiple peaks could indicate the presence of degradation products or impurities.

  • Degradation: As mentioned, this compound can degrade due to pH instability or light exposure. Ensure your sample was properly stored and handled. The primary degradation pathway in aqueous solutions is likely hydrolysis of the butenolide lactone ring.

  • Solvent Effects: The solvent used to dissolve the standard can sometimes cause peak splitting or ghost peaks in HPLC. Ensure the solvent is compatible with your mobile phase.

  • Purity of Standard: Verify the purity of your this compound standard from the supplier's certificate of analysis.

Quantitative Stability Data

The following tables summarize the stability of this compound (KAR1) under different conditions based on available literature.

Table 1: Stability of this compound in Aqueous Buffer After 12 Weeks

pHTemperatureConcentration Retained (%)Reference
5.0+4°C~70%
7.0+4°C~60%
5.0+22°C<70%
7.0+22°C<60%

Table 2: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationReference
Solid (Powder)N/A-20°C≥ 4 years[1]
Stock SolutionDMSO, Ethanol, Methanol-20°C or -80°CLong-term (months to a year)[2]
Aqueous SolutionWeakly Acidic Buffer (pH 5.0)+4°CShort-term (days to weeks)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh the required amount of solid this compound (>95% purity) in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protecting tubes (e.g., amber vials).

    • Store the aliquots at -20°C or -80°C.

  • Aqueous Working Solution Preparation (e.g., 1 µM):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Prepare a sterile, weakly acidic buffer (e.g., McIlvaine buffer, pH 5.0).

    • Perform serial dilutions of the stock solution with the buffer to reach the final desired concentration of 1 µM.

    • Use the freshly prepared working solution immediately for experiments to minimize degradation.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol outlines a stability-indicating HPLC method to quantify this compound and monitor the formation of degradation products.

  • Sample Preparation:

    • Prepare this compound solutions in the solvent systems of interest (e.g., different pH buffers, organic solvents) at a known concentration (e.g., 10 µM).

    • Divide the solutions into different storage conditions to be tested (e.g., +4°C, +22°C, protected from light, exposed to light).

    • At specified time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), take an aliquot from each condition for analysis.

  • HPLC-UV/MS Method:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Gradient Program: A linear gradient from 5% to 95% Solvent B over 10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or MS detection for higher specificity and sensitivity. For MS, monitor the specific m/z transition for this compound.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which indicate degradation products.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Diagrams

Karrikinolide_Signaling_Pathway KAR1 This compound (KAR1) KAI2 KAI2 Receptor KAR1->KAI2 Binding & Hydrolysis MAX2 MAX2 (F-box protein) KAI2->MAX2 Conformational Change & Interaction SMAX1_SMXL2 SMAX1/SMXL2 (Repressor Proteins) MAX2->SMAX1_SMXL2 Recruitment to SCF complex Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Downstream Downstream Responses (e.g., Seed Germination) SMAX1_SMXL2->Downstream Repression Ub Ubiquitin Ub->SMAX1_SMXL2 Ubiquitination Degradation Degradation Proteasome->Degradation Degradation->Downstream De-repression

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_storage Stability Study cluster_analysis Analysis Solid_KAR1 Solid this compound Stock_Sol Prepare Stock Solution (e.g., 10mM in DMSO) Solid_KAR1->Stock_Sol Work_Sol Prepare Working Solutions (in desired solvent/buffer) Stock_Sol->Work_Sol Storage Store under different conditions (Temp, pH, Light) Work_Sol->Storage Sampling Sample at Time Points (t=0, t=1, t=2...) Storage->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data Kinetics Determine Degradation Kinetics Data->Kinetics

Caption: Workflow for this compound Stability Assessment.

References

preventing contamination in karrikinolide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing, troubleshooting, and resolving contamination issues during experiments involving karrikinolides.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants I might encounter in my karrikinolide experiments?

A: The most frequently observed contaminants in plant-related biological experiments are bacteria, fungi (molds), and yeasts.[1][2][3] These microbes thrive in the nutrient-rich media used for plant tissue culture and seed germination, making them a primary concern.[1] While harder to detect, other contaminants can include viruses and mycoplasmas.[2][3]

Q2: this compound is a small organic molecule. How should I sterilize my stock solution?

A: Karrikinolides, like many plant growth regulators, are heat-labile and should not be autoclaved.[4] The standard and recommended method for sterilizing this compound stock solutions is by ultrafiltration.[5] This involves passing the solution through a sterile syringe filter with a 0.2 µm pore size into a sterile container. This process removes microbial contaminants without degrading the compound.

Q3: Can I add this compound to my growth media before autoclaving?

A: No. Due to the heat-sensitive nature of karrikinolides, adding them to media before autoclaving will likely cause decomposition and inactivate the compound.[4][5] You should first autoclave the media and allow it to cool to at least 60°C. Then, in a sterile environment such as a laminar flow hood, add the filter-sterilized this compound stock solution to the cooled media.[4][6]

Q4: What are the primary sources of contamination in a laboratory setting?

A: Contamination can originate from several sources. The most common include:

  • Personnel: Microorganisms on hands, clothing, or introduced by talking or coughing.[7][8]

  • Airborne Contaminants: Fungal spores and bacteria present in the air can settle into cultures.[7][9]

  • Contaminated Reagents: Using non-sterile water, media, or stock solutions.[7]

  • Non-Sterile Equipment: Improperly sterilized glassware, plasticware, or instruments.[7][10]

  • Plant Material: The seeds or explants themselves can carry endophytic (internal) or epiphytic (surface) microbes.[3][9]

Q5: How can I effectively sterilize my seeds before starting a germination assay?

A: A common and effective method for surface sterilizing seeds involves a multi-step chemical treatment. A typical procedure includes a brief wash with 70% ethanol (B145695), followed by soaking in a sodium hypochlorite (B82951) (bleach) solution (0.5-5%) for 5-30 minutes, and then thoroughly rinsing with sterile distilled water multiple times to remove any residual bleach.[11][12] The exact concentrations and durations may need to be optimized for your specific seed type to ensure effectiveness without damaging the seeds.

Q6: I'm observing fungal growth on my seeds a few days into the experiment. What should I do?

A: Fungal growth on the seed coat is a common issue.[12] If it appears, it indicates that the initial surface sterilization was insufficient or that contamination occurred during plating. You can try optimizing your seed sterilization protocol by adjusting the disinfectant concentration or duration.[13] For the current experiment, it is best to discard the contaminated plates to prevent the spread of spores and start a new, more stringent sterile setup.[14] Ensure all subsequent handling is performed using strict aseptic techniques.[13]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Cloudy media or visible microbial colonies in culture vessels. 1. Inadequate Aseptic Technique: Introduction of contaminants from the air, operator, or non-sterile surfaces during media preparation or plating.[9][15] 2. Improperly Sterilized Media/Reagents: Failure of the autoclave or use of non-sterile stock solutions.[7] 3. Non-Sterile Equipment: Contaminated pipettes, flasks, or petri dishes.[7][10]1. Review and Reinforce Aseptic Technique: Work within a laminar flow hood, disinfect all surfaces and equipment with 70% ethanol, and minimize the time culture vessels are open.[10][15] 2. Validate Sterilization Procedures: Ensure the autoclave reaches the correct temperature and pressure (121°C, 15 psi) for the appropriate duration (at least 15-20 minutes).[5][10] Filter-sterilize all heat-labile solutions. 3. Use Certified Sterile Consumables: Whenever possible, use pre-sterilized, individually wrapped plasticware. Re-sterilize all glassware and instruments before each use.[7]
Fungal hyphae are growing from the seed or explant. 1. Insufficient Surface Sterilization: The disinfectant did not eliminate all fungal spores on the plant material.[3][12] 2. Endophytic Contamination: The fungus is living within the plant tissues and is unaffected by surface treatments.[3]1. Optimize Surface Sterilization Protocol: Increase the concentration or duration of the sodium hypochlorite treatment. Consider a pre-wash with 70% ethanol.[16] Adding a wetting agent like Tween® 20 can improve surface contact. 2. Use a Fungicide Pre-treatment: For persistent issues, pre-treating the source plant or seeds with a suitable fungicide may be necessary, but be aware this could potentially influence experimental results.[13][16]
Inconsistent germination or growth results, even in uncontaminated plates. 1. Degradation of this compound: The compound may have been inadvertently exposed to high heat (e.g., added before autoclaving).[4] 2. Cross-Contamination: Pipetting error or reuse of tips when preparing different hormone concentrations.[6] 3. Inaccurate Dilutions: Errors in preparing stock or working solutions leading to incorrect final concentrations.1. Strictly Adhere to Post-Autoclave Addition: Always add filter-sterilized this compound to cooled, sterile media.[6] 2. Use Fresh Pipette Tips: Always use a new sterile pipette tip for each solution to prevent cross-contamination.[6] 3. Recalculate and Carefully Prepare Solutions: Double-check all calculations for dilutions. Use calibrated pipettes for accuracy.

Data Summary Tables

Table 1: Common Chemical Agents for Surface Sterilization of Plant Material

Disinfectant AgentTypical ConcentrationTypical Exposure Time (minutes)Notes
Sodium Hypochlorite (NaOCl) 0.5 - 5% (10-20% commercial bleach)5 - 30Most common surface sterilant. Must be thoroughly rinsed off with sterile water.
Calcium Hypochlorite 9 - 10%5 - 30An alternative to sodium hypochlorite.
Ethanol 70 - 95%0.1 - 5.0Often used as a brief pre-treatment before a stronger disinfectant.
Hydrogen Peroxide 3 - 12%5 - 15Effective but can be more damaging to delicate tissues.

Table 2: Standard Sterilization Methods for Laboratory Items

Item to be SterilizedRecommended MethodStandard Parameters
Glassware (flasks, beakers, bottles) Wet Heat (Autoclave) or Dry HeatAutoclave: 121°C, 15 psi, ≥ 15 min.[10] Dry Heat: 160°C for 45 min or 170°C for 18 min.[5][10]
Culture Media and Water Wet Heat (Autoclave)121°C, 15 psi, ≥ 15 min (time increases with volume).[5]
Metal Instruments (forceps, scalpels) Dry Heat or AutoclaveDry Heat: 160°C for 45 min.[10] Autoclave: 121°C, 15 psi, ≥ 15 min.[10] Bead Sterilizer: ~250°C for 10-15 sec (for use during aseptic work).[17]
Heat-Labile Solutions (this compound) UltrafiltrationPass through a sterile 0.2 µm membrane filter.[5]
Plasticware (petri dishes, pipette tips) Pre-sterilized (by irradiation) or AutoclaveIf autoclaving, ensure the plastic is autoclavable (e.g., polypropylene).
Work Surfaces (Laminar Flow Hood) Chemical DisinfectionSpray or wipe with 70% ethanol before and after use.[10]

Experimental Protocols & Workflows

Protocol 1: Preparation of Sterile this compound Solutions

This protocol describes how to prepare a sterile stock solution and dilute it to a working concentration.

Materials:

  • This compound (solid)

  • Solvent (e.g., DMSO, Methanol, Chloroform - check solubility data)[18]

  • Sterile, purified water (autoclaved)

  • Sterile glassware or tubes

  • Calibrated micropipettes and sterile tips

  • Sterile 0.2 µm syringe filter

  • Sterile syringe

Procedure:

  • Prepare Stock Solution: In a sterile container (e.g., a sterile microcentrifuge tube or glass vial), dissolve a precisely weighed amount of this compound powder in the appropriate solvent to create a concentrated stock solution (e.g., 1 mM). Ensure the powder is completely dissolved.

  • Filter Sterilize: Draw the entire stock solution into a sterile syringe. Attach a sterile 0.2 µm syringe filter to the tip.

  • Carefully dispense the solution through the filter into a new, sterile, and clearly labeled container. This is your sterile stock solution.

  • Store Properly: Store the stock solution as recommended by the manufacturer, typically at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution: In a laminar flow hood, perform a serial dilution of the sterile stock solution using sterile purified water or sterile growth medium to achieve your desired final concentration (e.g., 10⁻⁷ M or 1 µM).[19] Always use sterile tips and tubes for each dilution step.

G cluster_prep Preparation of Sterile Working Solution cluster_application Application start 1. Weigh this compound Powder dissolve 2. Dissolve in Appropriate Solvent start->dissolve filter 3. Filter-Sterilize (0.2 µm filter) dissolve->filter stock 4. Sterile Stock Solution (e.g., 1 mM) filter->stock dilute 5. Serially Dilute with Sterile Medium/Water stock->dilute working 6. Sterile Working Solution (e.g., 1 µM) dilute->working add_kar Add Sterile Working Solution to Medium working->add_kar Add to Cooled Media autoclave_media Autoclave Growth Medium & Cool to <60°C autoclave_media->add_kar final_plate Final Experimental Plate add_kar->final_plate

Caption: Workflow for preparing and applying sterile this compound solution.
Protocol 2: Aseptic Seed Germination Assay

This protocol outlines the steps for setting up a contamination-free seed germination experiment.

Materials:

  • Seeds

  • Sterile petri dishes with sterile filter paper or agar-based medium

  • Sterile this compound working solution

  • Sterile water (for control)

  • Sterilization agents (e.g., 70% ethanol, sodium hypochlorite solution, sterile water)

  • Sterile beakers or flasks

  • Sterile forceps

Procedure:

  • Work Area Preparation: Thoroughly spray and wipe down the laminar flow hood with 70% ethanol. Arrange all sterile materials inside the hood.[20]

  • Seed Sterilization:

    • Place seeds in a sterile flask or tea infuser.

    • Rinse with 70% ethanol for 30-60 seconds.[11]

    • Decant ethanol and immerse seeds in sodium hypochlorite solution for the optimized time (e.g., 10 minutes).[12]

    • Decant the hypochlorite solution and rinse the seeds 3-5 times with sterile water to remove all traces of the disinfectant.[11]

  • Plating:

    • Moisten the sterile filter paper in each petri dish with the appropriate solution (e.g., 4.2 mL of sterile water for control, or 4.2 mL of the this compound working solution for the experimental group).[11]

    • Using sterile forceps, carefully place the sterilized seeds onto the surface of the moistened paper, spacing them evenly.[21]

  • Sealing and Incubation: Seal the petri dishes with parafilm to prevent moisture loss and reduce contamination.[21] Place them in a growth chamber with controlled light and temperature conditions.

  • Monitoring: Regularly inspect the plates for signs of contamination and record germination data.[14]

G cluster_setup Pre-Experiment Setup cluster_sterilization Seed Sterilization cluster_plating Aseptic Plating hood 1. Prepare Laminar Hood (Disinfect with 70% Ethanol) solutions 2. Prepare Sterile KAR & Control Solutions hood->solutions moisten 6. Moisten Plates with KAR or Control Solution solutions->moisten ethanol 3. Rinse Seeds (70% Ethanol) bleach 4. Soak Seeds (Sodium Hypochlorite) ethanol->bleach rinse 5. Rinse Seeds (Sterile Water x3) bleach->rinse place_seeds 7. Place Sterile Seeds on Medium rinse->place_seeds seal 8. Seal Plates & Incubate

Caption: Experimental workflow for a sterile seed germination assay.
Diagram: Contamination Troubleshooting Logic

G start Contamination Detected? q_where Where is the contamination? start->q_where path_all In ALL plates (Control & KAR) q_where->path_all path_some Only in KAR plates q_where->path_some path_random Random/Sporadic plates q_where->path_random cause_media Cause: Contaminated Media, Water, or Environment path_all->cause_media cause_kar Cause: Contaminated KAR Stock/Working Solution path_some->cause_kar cause_aseptic Cause: Flaw in Aseptic Technique during Plating path_random->cause_aseptic sol_media Solution: Re-make all media. Validate autoclave. Sanitize hood/incubator. cause_media->sol_media sol_kar Solution: Discard KAR solutions. Prepare fresh, sterile stock via filtration. cause_kar->sol_kar sol_aseptic Solution: Review handling protocols. Minimize exposure time. Ensure proper disinfection. cause_aseptic->sol_aseptic

Caption: A logical flowchart for troubleshooting common contamination scenarios.

References

addressing low seed viability in karrikinolide germination assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with karrikinolide germination assays.

Troubleshooting Guide

Issue 1: Low or No Seed Germination in the Presence of this compound (KAR₁)

Question: I am not observing the expected germination promotion with KAR₁. What are the potential causes and solutions?

Answer:

Low or no germination in response to this compound can stem from several factors related to seed physiology, experimental conditions, and the this compound solution itself. Below is a systematic guide to troubleshooting this issue.

Possible Causes & Recommended Actions:

  • Deep Seed Dormancy: Some seed species or even different batches of the same species may be in a state of deep physiological dormancy that KAR₁ alone cannot break.[1][2]

    • Solution: Consider pre-treatments to break dormancy, such as stratification (cold, moist treatment), scarification (mechanical or chemical abrasion of the seed coat), or the application of other germination stimulants like gibberellic acid (GA₃).[3] Some studies have shown that GA biosynthesis is essential for KAR₁-stimulated germination.[2][4][5]

  • Suboptimal Environmental Conditions: The effectiveness of this compound is highly dependent on environmental cues like light and temperature.[1][6]

    • Light: Many species require light for KAR₁ to be effective.[2][6] Conversely, some species, like Brassica tournefortii, may germinate preferentially in the dark.[6] Ensure your light conditions (photoperiod and quality) are optimized for the species you are testing.

    • Temperature: Germination is often temperature-sensitive. The response to KAR₁ can vary significantly with different temperature regimes (constant vs. alternating).[1] Consult literature for the optimal germination temperatures for your specific species.

  • Incorrect this compound Concentration: While karrikinolides are active at very low concentrations, the optimal concentration can vary between species.[4][7]

    • Solution: Perform a dose-response experiment using a range of KAR₁ concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your seed species.[4][7] High concentrations of components in smoke water can sometimes be inhibitory.[4][8]

  • Seed Viability and Quality: The seeds themselves may have low viability due to age, improper storage, or poor initial quality.[9]

    • Solution: Always use fresh, high-quality seeds from a reputable supplier.[9] If in doubt, perform a simple viability test, such as a tetrazolium test, or germinate a control batch under ideal, non-experimental conditions (e.g., with GA₃) to confirm viability.

  • Improper Experimental Technique: Issues with moisture levels, planting depth, or reagent preparation can all lead to poor germination.[9][10][11]

    • Moisture: Maintain consistent moisture. The substrate should be moist but not waterlogged, as excessive water can lead to seed rot.[9][11][12]

    • Planting Depth: If planting in soil or agar, ensure the depth is appropriate for the seed size. Seeds that require light for germination should be sown on the surface.[10]

    • Reagent Quality: Ensure the KAR₁ stock solution is prepared and stored correctly to prevent degradation.

Issue 2: High Germination in Control (Water Only) Group, Masking KAR₁ Effect

Question: My control seeds are germinating at a high rate, making it difficult to assess the effect of KAR₁. How can I address this?

Answer:

High background germination in the control group suggests that the seeds are not dormant or that the incubation conditions are optimal enough to break dormancy without stimulants.

Possible Causes & Recommended Actions:

  • Non-Dormant Seeds: The seed batch may have lost its primary dormancy due to after-ripening during storage.

    • Solution: Use freshly collected seeds known to exhibit dormancy. Alternatively, induce secondary dormancy if possible through specific environmental treatments (consult species-specific literature).

  • Overly Favorable Germination Conditions: The light, temperature, and moisture conditions may be so ideal that they override the need for a germination stimulant.

    • Solution: Adjust the experimental conditions to be slightly suboptimal to reveal the dormancy-breaking effect of KAR₁. For example, if a species can germinate in both light and dark, running the assay in complete darkness might reveal a stronger KAR₁-dependent germination.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for karrikinolides in promoting seed germination? A1: this compound signaling is perceived by the α/β-hydrolase receptor protein KAI2. This interaction, in the presence of the F-box protein MAX2, leads to the degradation of SMAX1/SMXL2 repressor proteins.[5][13][14] The degradation of these repressors releases the inhibition of downstream genes, promoting germination, often through interaction with gibberellin (GA) and abscisic acid (ABA) signaling pathways.[2][5][13]

Q2: Do all plant species respond to karrikinolides? A2: No, the response to karrikinolides can be species-specific. While many species, particularly those from fire-prone environments, show a strong positive response, others may be unresponsive or even inhibited.[15] The response can also be "inducible," meaning it is only observed under specific environmental conditions or at certain dormancy states.[6]

Q3: Can I use smoke water instead of pure this compound? A3: Yes, smoke water is often used and can be very effective.[5] However, be aware that smoke water is a complex mixture containing both germination stimulants (like karrikins) and potential inhibitors.[4][8] The chemical composition can vary depending on the plant material burned. Using pure, synthetic this compound (like KAR₁) allows for more controlled and reproducible experiments.

Q4: What are typical concentrations of KAR₁ used in germination assays? A4: Karrikinolides are potent, and effective concentrations can range from nanomolar (nM) to micromolar (µM). A common range for testing is 1 nM to 1 µM.[4][7] For example, a study on wheat showed increased germination at 1 nM, with 1 µM being the most effective concentration.[7]

Q5: How does light interact with this compound signaling? A5: Light is a critical factor. For many species, such as Arabidopsis, the stimulatory effect of KAR₁ on germination is light-dependent.[2] The signaling pathways of light (phytochromes) and karrikinolides are thought to cooperate.[16] However, in some species, KAR₁ can overcome the need for light.[16]

Data Presentation

Table 1: Effect of KAR₁ Concentration on Germination of Arabidopsis thaliana (Primary Dormant Ler seeds)

KAR₁ ConcentrationGermination (%)
Water (Control)< 10%
1 nM~ 40%
10 nM~ 60%
100 nM~ 75%
1 µM~ 80%

Source: Data synthesized from dose-response curves described in Nelson et al. (2009).[2][4]

Table 2: Influence of Light and KAR₁ on Germination of Various Weed Species

SpeciesTreatmentGermination in Light (%)Germination in Dark (%)
Brassica tournefortiiControl~ 10%~ 30%
KAR₁~ 25%~ 80%
Avena fatuaControl~ 5%~ 5%
KAR₁~ 40%~ 5%
Lolium rigidumControl< 5%< 5%
KAR₁< 5%< 5%

Source: Data generalized from findings on the complex interaction of light and KAR₁ on weed seed germination.[6][17]

Experimental Protocols

Protocol 1: Standard this compound Germination Bioassay

This protocol outlines a general method for assessing the effect of KAR₁ on seed germination.

1. Seed Preparation and Sterilization:

  • Select seeds of uniform size and appearance.

  • Surface sterilize seeds to prevent fungal and bacterial contamination. A common method is a 5-minute wash in 70% ethanol (B145695) with 0.05% Triton X-100, followed by rinses in 70% and 95% ethanol, and then air-drying in a sterile environment.[4]

2. Plating:

  • Prepare germination plates using 0.8% Bacto-agar or two layers of Whatman filter paper in sterile Petri dishes (90 mm).

  • Moisten the substrate with the appropriate treatment solutions:

    • Control: Sterile deionized water.

    • Treatment: KAR₁ solution at the desired concentration (e.g., 1 µM in sterile water).

  • Aseptically place a set number of seeds (e.g., 50-100) onto each plate, ensuring they are evenly spaced.

3. Incubation:

  • Seal the Petri dishes with Parafilm to maintain humidity.

  • Place the plates in a growth chamber under controlled conditions. Specify and maintain:

    • Temperature: e.g., a constant 22°C or an alternating regime like 20/10°C.

    • Light: e.g., a 12-hour light/12-hour dark photoperiod or complete darkness.

  • Incubate for a period of 7 to 21 days, depending on the species.[18]

4. Data Collection and Analysis:

  • Score germination at regular intervals (e.g., daily). Germination is typically defined as the emergence of the radicle.

  • Calculate the final germination percentage for each treatment.

  • Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Karrikinolide_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response KAR This compound (KAR) KAI2 KAI2 Receptor KAR->KAI2 binds MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SCF_Complex SCF Complex (E3 Ligase) MAX2->SCF_Complex SMXL SMAX1/SMXL2 Repressors SCF_Complex->SMXL targets Proteasome Proteasomal Degradation SMXL->Proteasome degradation Genes Transcription of Germination Genes SMXL->Genes represses Proteasome->Genes de-repression Germination Seed Germination Genes->Germination

Caption: this compound (KAR) signaling pathway in seeds.

Experimental_Workflow Start Start: Select Seeds Sterilize Surface Sterilize Seeds Start->Sterilize Prepare Prepare Treatment Plates (Control, KAR₁) Sterilize->Prepare Plate Plate Seeds Prepare->Plate Incubate Incubate under Controlled (Light/Temp) Conditions Plate->Incubate Monitor Monitor and Score Germination Daily Incubate->Monitor End End of Assay Monitor->End Assay Period Ends Analyze Calculate Germination % & Analyze Data End->Analyze

Caption: General workflow for a this compound germination assay.

References

Karrikinolide Treatment Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing karrikinolide (KAR₁) effectively. Focusing on the critical aspect of treatment duration, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the design and execution of successful experiments for achieving optimal biological responses.

Frequently Asked Questions (FAQs)

Q1: What is the typical range of effective concentrations for this compound (KAR₁)?

A1: The effective concentration of KAR₁ is species-dependent and varies with the biological process being investigated. For seed germination, concentrations can be as low as 1 nM, with optimal responses often observed between 10 nM and 1 µM.[1][2] In some cases, concentrations up to 10 µM have been used.[1] For foliar applications to promote seedling growth, concentrations in the range of 10⁻⁹ M to 10⁻⁷ M have been shown to be effective.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.

Q2: How does the dormancy state of seeds affect their response to KAR₁ treatment?

A2: The dormancy state of seeds significantly influences their sensitivity to KAR₁. Freshly collected, dormant seeds of some species may not respond to KAR₁, but can be induced to respond after a period of after-ripening, stratification, or burial.[2][4] The response to KAR₁ can fluctuate seasonally.[4] Therefore, understanding the dormancy status of your seeds is a critical first step before designing a KAR₁ treatment experiment.

Q3: Can KAR₁ treatment be combined with other germination stimulants?

A3: Yes, KAR₁ can act synergistically with other germination cues. For instance, its effect is often enhanced in the presence of light.[5] It can also work in conjunction with gibberellic acid (GA) synthesis.[5] Combining KAR₁ with other treatments like cold stratification may also improve germination outcomes.[2]

Q4: What is the shelf-life and proper storage condition for a KAR₁ stock solution?

A4: this compound is stable for at least four years when stored at -20°C.[6] It is soluble in methanol, ethanol, DMSO, and slightly soluble in chloroform.[6][7] For experimental use, it is common to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in water.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable response to KAR₁ treatment. 1. Suboptimal Concentration: The concentration of KAR₁ may be too high or too low for the specific species or developmental stage. 2. Seed Dormancy: Seeds may be in a deep state of dormancy that KAR₁ alone cannot break.[2][4] 3. Species Non-responsiveness: Some species may inherently not respond to karrikins.[2] 4. Improper Application: The method of application (e.g., seed soaking, foliar spray) may not be optimal.1. Perform a dose-response experiment with a wide range of KAR₁ concentrations (e.g., 1 nM to 10 µM). 2. Pre-treat seeds to break dormancy (e.g., stratification, after-ripening) before KAR₁ application.[2] 3. Review literature for known responses of your target species or related taxa to karrikins. 4. Test different application methods and durations. For seeds, ensure adequate imbibition time.[8]
Inconsistent or variable results between experiments. 1. Environmental Factors: Light and temperature conditions can significantly influence the response to KAR₁.[4] 2. Seed Lot Variability: Different batches of seeds can have varying levels of dormancy and sensitivity to KAR₁.[4] 3. Treatment Duration: Inconsistent exposure times can lead to variable outcomes.1. Maintain consistent light and temperature conditions across all experiments. 2. Use seeds from the same lot for a given set of experiments to minimize genetic and physiological variability. 3. Precisely control the duration of KAR₁ exposure in all replicates and experiments.
Inhibitory effects observed at higher concentrations. Hormetic Effect: Like many bioactive compounds, this compound may exhibit a hormetic dose-response, where high concentrations can be inhibitory.Conduct a detailed dose-response curve to identify the optimal concentration range and avoid inhibitory concentrations.
Foliar application is ineffective. 1. Poor Absorption: The leaf cuticle may prevent efficient uptake of KAR₁. 2. Incorrect Frequency: The interval between applications may be too long or too short.1. Include a surfactant in the spray solution to improve leaf wetting and absorption. 2. Experiment with different application frequencies (e.g., daily, every few days, weekly).[3]

Quantitative Data Summary

Table 1: Dose-Response of this compound (KAR₁) on Seed Germination of Various Species

SpeciesKAR₁ ConcentrationGermination ResponseReference
Triticum aestivum (Wheat)1 nMIncreased germination percentage[1]
Triticum aestivum (Wheat)1 µM100% germination (1.3x increase vs. control)[1]
Avena fatua1 nMEnhanced germination of stored seed[2]
Brassica tournefortii1 µM>50% germination with 3 min exposure[8]
Apium graveolens (Celery)10⁻⁷ M30.7% germination (vs. 14.7% control)[9]
Arable Weeds (panel)1 µMIncreased germination rate and seedling mass[6]

Table 2: Effect of this compound (KAR₁) Treatment Duration on Seed Germination of Apium graveolens (Celery)

Soaking DurationKAR₁ ConcentrationGermination Percentage (at day 21)Reference
3 hours10⁻⁷ M72.0%[9]
6 hours10⁻⁷ MSlight decline compared to 3 hours[9]
12 hours10⁻⁷ MReduced germination compared to 3 and 6 hours[9]

Experimental Protocols

Protocol 1: Determining Optimal this compound (KAR₁) Concentration for Seed Germination

Objective: To identify the optimal KAR₁ concentration for promoting seed germination in a target plant species.

Materials:

  • Seeds of the target species

  • This compound (KAR₁) stock solution (e.g., 1 mM in DMSO or methanol)

  • Sterile distilled water

  • Petri dishes (90 mm) with sterile filter paper

  • Growth chamber with controlled light and temperature

Methodology:

  • Prepare a series of KAR₁ dilutions from the stock solution to achieve final concentrations ranging from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a control with the same concentration of the solvent used for the stock solution.

  • Place two layers of sterile filter paper in each Petri dish.

  • Aliquot a consistent volume (e.g., 5 ml) of each KAR₁ dilution or control solution onto the filter paper in the Petri dishes.

  • Place a predetermined number of seeds (e.g., 50) in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Record the number of germinated seeds (radicle emergence) daily for a set period (e.g., 7-14 days).

  • Calculate the germination percentage for each concentration at each time point.

  • Plot the germination percentage against the KAR₁ concentration to determine the optimal concentration.

Protocol 2: Optimizing this compound (KAR₁) Treatment Duration for Seed Germination (Time-Course Experiment)

Objective: To determine the optimal duration of KAR₁ exposure for maximizing seed germination.

Materials:

  • Seeds of the target species

  • Optimal KAR₁ concentration (determined from Protocol 1)

  • Sterile distilled water

  • Beakers or flasks for soaking

  • Petri dishes with sterile filter paper

  • Growth chamber

Methodology:

  • Prepare a solution of KAR₁ at the predetermined optimal concentration.

  • Divide the seeds into groups for different soaking durations (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Soak each group of seeds in the KAR₁ solution for the designated time. A control group should be soaked in sterile distilled water for the longest duration.

  • After the soaking period, rinse the seeds with sterile distilled water to remove excess KAR₁.

  • Place the seeds on sterile filter paper in Petri dishes moistened with sterile distilled water.

  • Incubate the Petri dishes under optimal germination conditions.

  • Monitor and record germination rates daily.

  • Analyze the data to identify the soaking duration that yields the highest and most synchronous germination.

Visualizations

Karrikinolide_Signaling_Pathway KAR This compound (KAR) KAI2 KAI2 (Receptor) KAR->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SCF_MAX2 SCF-MAX2 Complex (E3 Ubiquitin Ligase) MAX2->SCF_MAX2 Forms SMAX1_SMXL2 SMAX1/SMXL2 (Repressor Proteins) SCF_MAX2->SMAX1_SMXL2 Targets for Ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degraded by Downstream_Genes Downstream Gene Expression SMAX1_SMXL2->Downstream_Genes Represses Ub Ubiquitin Ub->SMAX1_SMXL2 Degradation Degradation Proteasome->Degradation Degradation->Downstream_Genes Alleviates Repression Biological_Response Biological Response (e.g., Seed Germination) Downstream_Genes->Biological_Response

Caption: this compound Signaling Pathway.

Experimental_Workflow Start Start: Define Research Question (e.g., Optimal KAR₁ duration for species X) Dose_Response Step 1: Dose-Response Experiment (Determine Optimal Concentration) Start->Dose_Response Time_Course Step 2: Time-Course Experiment (Vary Treatment Duration) Dose_Response->Time_Course Use Optimal Concentration Data_Analysis Step 3: Data Collection & Analysis (e.g., Germination Rate, Seedling Growth) Time_Course->Data_Analysis Decision Optimal Duration Identified? Data_Analysis->Decision Refine Refine Duration Range & Repeat Decision->Refine No End End: Optimized Protocol for Downstream Experiments Decision->End Yes Refine->Time_Course

References

dealing with inhibitory effects at high karrikinolide concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with karrikinolides. The following information addresses common issues, with a focus on the inhibitory effects observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for karrikinolide (KAR1) in Arabidopsis thaliana?

A1: this compound (KAR1) is biologically active at very low concentrations. For Arabidopsis thaliana, the effective concentration range for promoting seed germination and influencing seedling development is typically between 1 nM and 1 µM.[1][2] Some studies have shown effects at concentrations as low as 10 nM for hypocotyl inhibition.[3]

Q2: I'm observing an inhibitory effect on seed germination at high concentrations of my this compound sample. Is this expected?

A2: While high concentrations of crude smoke water can be inhibitory due to the presence of other compounds, pure karrikinolides are generally expected to show a saturating response. However, some this compound analogs, such as KAR4 and a synthetic analog S-KAR1, have been reported to be inactive or inhibitory at higher concentrations in Arabidopsis and lettuce, respectively.[4][5] If you are using a pure this compound, particularly KAR1, and observing inhibition, it could be due to several factors outlined in the troubleshooting guide below.

Q3: What is the underlying mechanism of this compound signaling?

A3: this compound signaling is initiated by the binding of karrikins to the α/β-hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2).[6][7] This binding event is thought to promote the interaction of KAI2 with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), a component of an SCF E3 ubiquitin ligase complex. This complex then targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors leads to the expression of downstream genes that regulate processes such as seed germination and seedling development.[7][8][9]

Troubleshooting Guide: Dealing with Inhibitory Effects at High this compound Concentrations

High concentrations of karrikinolides may lead to unexpected inhibitory effects in your experiments. This guide provides potential causes and troubleshooting steps to address these issues.

Problem 1: Reduced seed germination or seedling growth at high this compound concentrations.

Potential Causes:

  • Compound Purity: Your this compound sample may contain impurities that are toxic to plants at high concentrations.

  • Specific this compound Analog: Some this compound analogs, like KAR4, have been shown to be inhibitory at higher concentrations in certain species.[4] Synthetic analogs can also exhibit biphasic dose-responses.[5]

  • Off-Target Effects: At very high concentrations, karrikinolides might interact with other cellular components in a non-specific manner, leading to toxicity.

  • Negative Feedback Regulation: The this compound signaling pathway is subject to negative feedback regulation. The gene KARRIKIN UP-REGULATED F-BOX 1 (KUF1) is induced by karrikin signaling and appears to negatively regulate the pathway, potentially dampening the response at high ligand concentrations.

Troubleshooting Steps:

  • Verify Compound Purity:

    • If possible, verify the purity of your this compound stock using analytical techniques such as HPLC or mass spectrometry.

    • Consider purchasing karrikinolides from a different reputable supplier to rule out batch-specific impurities.

  • Perform a Detailed Dose-Response Curve:

    • Conduct a dose-response experiment with a wide range of concentrations, including very low (pM to nM) and very high (µM to mM) ranges, to accurately determine the optimal concentration and identify any potential inhibitory effects.

    • Include a known positive control (e.g., gibberellic acid for germination) and a negative control (solvent only).

  • Investigate Different this compound Analogs:

    • If you are using a less common this compound analog, try repeating the experiment with KAR1, which is the most well-characterized karrikin.

  • Examine Expression of Feedback Regulators:

    • If you have the resources, you can use qRT-PCR to analyze the expression of KUF1 in response to different concentrations of this compound. A strong induction at high concentrations could suggest a role for negative feedback in the observed inhibition.

Problem 2: Inconsistent or unexpected results in hypocotyl elongation assays.

Potential Causes:

  • Light Conditions: this compound effects on hypocotyl elongation are light-dependent.[3][10] Inconsistent light conditions can lead to variable results.

  • Seed Dormancy: If non-after-ripened or dormant seeds are used, the effect on germination can confound the measurement of hypocotyl length.[3]

  • High Concentration Inhibition: Similar to seed germination, very high concentrations might have an inhibitory or non-specific effect on seedling growth.

Troubleshooting Steps:

  • Standardize Light Conditions:

    • Ensure uniform and consistent light intensity and quality across all experimental replicates. Use a light meter to verify.

    • This compound-induced inhibition of hypocotyl elongation is typically observed under continuous light.[3]

  • Use After-Ripened Seeds:

    • To separate the effects on germination and seedling development, use after-ripened seeds that germinate uniformly without this compound treatment.[3]

  • Optimize this compound Concentration:

    • Perform a dose-response curve for hypocotyl elongation to find the optimal concentration. Effects are often observed in the 100 nM to 1 µM range.[3]

Quantitative Data Summary

The following table summarizes dose-response data for karrikinolides from various studies. Note that inhibitory effects are not commonly reported for KAR1.

This compoundSpeciesAssayEffective Concentration RangeInhibitory ConcentrationCitation
KAR1Arabidopsis thalianaSeed Germination1 nM - 10 µMNot Reported[4]
KAR2Arabidopsis thalianaSeed Germination10 nM - 1 µMNot Reported[4]
KAR3Arabidopsis thalianaSeed Germination100 nM - 10 µMNot Reported[4]
KAR4Arabidopsis thalianaSeed GerminationInactive or Inhibitory≥ 100 nM[4]
S-KAR1 (synthetic)Lactuca sativa (Lettuce)Seed Germination~10 nM (peak)> 100 nM[5]
KAR1Triticum aestivum (Wheat)Seed Germination1 nM - 10 µMNot Reported[1]

Experimental Protocols

Protocol 1: Arabidopsis thaliana Seed Germination Assay

Objective: To determine the dose-response of Arabidopsis thaliana seeds to this compound.

Materials:

  • Arabidopsis thaliana seeds (primary dormant seeds are recommended to observe a strong response)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • 0.8% (w/v) water-agar plates (9 cm Petri dishes)

  • Sterile filter paper discs

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 20% (v/v) bleach for 10 minutes. Rinse the seeds 5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar (B569324) solution. Pipette approximately 50-100 seeds onto each water-agar plate.

  • This compound Application:

    • Prepare a dilution series of this compound from the stock solution in sterile water. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Apply a 20 µL aliquot of each this compound concentration (or control solution) to a sterile filter paper disc placed on the agar surface, away from the seeds. Alternatively, incorporate the this compound directly into the agar medium before pouring the plates.

  • Incubation:

    • Seal the plates with breathable tape.

    • Incubate the plates in a growth chamber under desired light and temperature conditions (e.g., 22°C with a 16h light/8h dark photoperiod).

  • Scoring Germination: Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

  • Data Analysis: Calculate the germination percentage for each concentration at each time point. Plot the final germination percentage against the logarithm of the this compound concentration to generate a dose-response curve.

Protocol 2: Arabidopsis thaliana Hypocotyl Elongation Assay

Objective: To assess the effect of different this compound concentrations on seedling photomorphogenesis.

Materials:

  • Arabidopsis thaliana seeds (after-ripened)

  • MS agar plates (0.5x MS salts, 1% sucrose, 0.8% agar) containing a range of this compound concentrations

  • Growth chamber with controlled light (e.g., continuous red light) and temperature

Procedure:

  • Seed Plating: Surface sterilize and plate after-ripened Arabidopsis seeds on MS agar plates containing the desired concentrations of this compound.

  • Stratification: Cold-stratify the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Light Treatment: After stratification, expose the plates to several hours of white light to induce germination.

  • Incubation: Transfer the plates to the desired light conditions for hypocotyl growth (e.g., continuous red light at a specific fluence rate) for 4-5 days. Wrap the bottom of the plates with aluminum foil to prevent light from reaching the roots.

  • Measurement:

    • Remove the seedlings from the agar and place them on a flat surface.

    • Use a scanner or a camera with a ruler to capture images of the seedlings.

    • Measure the hypocotyl length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average hypocotyl length for each concentration. Plot the average hypocotyl length against the this compound concentration.

Visualizations

Karrikinolide_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response KAR This compound (KAR) KAI2 KAI2 Receptor KAR->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SCF SCF Complex MAX2->SCF Forms SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF->SMAX1_SMXL2 Targets for Ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Downstream_Genes Downstream Gene Expression SMAX1_SMXL2->Downstream_Genes Represses Degradation Degradation Proteasome->Degradation Mediates Degradation->Downstream_Genes Alleviates Repression Germination Seed Germination Downstream_Genes->Germination Seedling_Dev Seedling Development Downstream_Genes->Seedling_Dev

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Inhibitory Effect Observed at High this compound Concentration Check_Purity Verify Compound Purity Start->Check_Purity Check_Purity->Start Impure Dose_Response Perform Detailed Dose-Response Curve Check_Purity->Dose_Response Pure Check_Analog Using KAR1? Dose_Response->Check_Analog Switch_Analog Test with KAR1 Check_Analog->Switch_Analog No Feedback_Loop Investigate Negative Feedback (e.g., KUF1 expression) Check_Analog->Feedback_Loop Yes Switch_Analog->Feedback_Loop Off_Target Consider Off-Target Effects/ Toxicity Feedback_Loop->Off_Target

Caption: Troubleshooting workflow for inhibitory effects.

References

Technical Support Center: Karrikinolide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing karrikinolide (KAR₁) in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (KAR₁)?

A1: this compound (KAR₁), with the chemical formula C₈H₆O₃, is a butenolide compound found in the smoke of burning plant material.[1][2] It is a potent plant growth regulator known to stimulate seed germination and influence seedling development.[1][3] The family of related compounds are known as karrikins.[3]

Q2: What is the general mechanism of action for this compound?

A2: this compound signaling is initiated when KAR₁ is perceived by the α/β-hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2).[4][5] This binding event leads to a conformational change in KAI2, facilitating its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This complex then targets the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome.[4][6] The degradation of these repressors alleviates the inhibition of downstream genes, thereby regulating various aspects of plant growth and development.[6]

Q3: What are appropriate negative controls for a this compound bioassay?

A3: The most common negative control is the solvent used to dissolve the this compound. In many seed germination bioassays, sterile distilled water is used as the control treatment.[7][8] If a solvent such as ethanol, methanol, DMF, or DMSO is used to dissolve KAR₁, a control treatment containing only the solvent at the same final concentration should be included.[9]

Q4: Should I include a positive control in my experiment?

A4: Yes, including a positive control is highly recommended to ensure the biological system is responsive. Gibberellic acid (GA₃) is often used as a positive control for seed germination assays, as it is a well-known germination stimulant.[10][11] For example, a concentration of 10⁻⁷ M GA₃ has been used as a positive control in celery seed germination experiments.[10]

Q5: What concentrations of KAR₁ are typically effective?

A5: this compound is effective at very low concentrations.[12] Effective concentrations can range from nanomolar (nM) to micromolar (µM). For instance, in wheat seed germination, a significant increase in germination percentage was observed at 1 nM KAR₁, with 1 µM being the most effective concentration.[7] In Arabidopsis, KAR₂ (a related karrikin) showed clear enhancement of germination at concentrations as low as 10 nM.[3] However, the optimal concentration can be species-dependent.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No response to KAR₁ treatment in a seed germination assay. Deep seed dormancy: The seeds may be in a state of deep dormancy that KAR₁ alone cannot break.[3]Action: Try pre-treating the seeds with methods known to break dormancy for the specific species, such as cold stratification or after-ripening, before applying KAR₁.[3]
Incorrect KAR₁ concentration: The concentration of KAR₁ may be too low to elicit a response or, conversely, at an inhibitory level.Action: Perform a dose-response experiment with a wide range of KAR₁ concentrations (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your species.[7][13]
Non-responsive species or genotype: Some plant species or even different ecotypes within a species may not be responsive to karrikinolides.[3][13]Action: Confirm from literature if your species of interest is known to be responsive to karrikins. If not, consider using a known responsive species like Arabidopsis thaliana or lettuce (Lactuca sativa) as a positive control for your experimental setup.[3][12]
High variability in results between replicates. Inconsistent experimental conditions: Variations in light, temperature, or moisture levels can affect germination and growth.Action: Ensure all experimental units are maintained under identical and controlled environmental conditions. For seed germination assays, use a consistent amount of solution in each petri dish.
Heterogeneous seed lot: Seeds may vary in age, viability, or dormancy level.Action: Use a homogenous seed lot from a single source and of a similar age. If possible, perform a viability test (e.g., tetrazolium test) before the experiment.
KAR₁ treatment shows inhibitory effects. High concentration: At high concentrations, components of smoke water, and potentially karrikinolides themselves, can be inhibitory.[3]Action: Reduce the concentration of KAR₁ used in the bioassay. A dose-response curve will help identify the concentration at which inhibition occurs.

Experimental Protocols

General Protocol for Seed Germination Bioassay

This protocol provides a general framework for assessing the effect of this compound on seed germination.

  • Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. A common method is to wash seeds in a 10% commercial bleach solution for a set time (e.g., 5-10 minutes), followed by several rinses with sterile distilled water.[7]

  • Preparation of KAR₁ Solutions:

    • Prepare a stock solution of KAR₁ in a suitable solvent (e.g., DMSO, methanol).

    • From the stock solution, prepare a series of dilutions to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The final solvent concentration should be consistent across all treatments and controls.[8]

  • Control Treatments:

    • Negative Control: Prepare a control solution containing only the solvent at the same concentration used in the KAR₁ treatments. If KAR₁ is dissolved directly in water, use sterile distilled water as the negative control.[7]

    • Positive Control (Optional but Recommended): Prepare a solution of a known germination stimulant, such as Gibberellic Acid (GA₃), at an effective concentration (e.g., 1 µM or 10⁻⁷ M).[3][10]

  • Assay Setup:

    • Place a sterile filter paper in each petri dish.

    • Add a defined volume of the respective treatment or control solution to each petri dish, ensuring the filter paper is saturated but not flooded.

    • Place a predetermined number of seeds (e.g., 50 or 100) on the filter paper in each dish.[7]

    • Seal the petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Incubate the petri dishes in a controlled environment (e.g., a growth chamber) with defined light and temperature conditions. For many species, incubation in darkness at a constant temperature (e.g., 25°C) is suitable.[7]

  • Data Collection:

    • Record the number of germinated seeds at regular intervals (e.g., every 24 hours) for a defined period. Germination is typically defined as the emergence of the radicle.

    • At the end of the experiment, other parameters like root length or seedling vigor can also be measured.[7]

Data Presentation

Table 1: Effect of this compound (KAR₁) on Wheat (Triticum aestivum) Seed Germination
TreatmentGermination Percentage (%)Increase over Control
Control (Distilled Water)~77%-
1 nM KAR₁>77% (Significant increase)-
1 µM KAR₁100%1.3 times

Data adapted from a study on wheat seed germination which showed that 1 µM KAR₁ was the most effective concentration.[7]

Table 2: Comparative Germination Effects of Karrikins and GA₃ on Celery (Apium graveolens) Seeds
Treatment (3h soaking)Germination Percentage (%) at Day 21
Water Control47.5%
Smoke-water (SW)59.5%
KAR₁ (10⁻⁷ M)72.0%
GA₃ (10⁻⁷ M)67.5%

Data from a study where KAR₁ treatment outperformed the positive control GA₃ in promoting celery seed germination.[10]

Visualizations

This compound Signaling Pathway

Karrikin_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response KAR1 This compound (KAR₁) KAI2 KAI2 Receptor KAR1->KAI2 binds MAX2 MAX2 (F-box protein) KAI2->MAX2 recruits SCF_Complex SCF Complex MAX2->SCF_Complex part of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_Complex->SMAX1_SMXL2 targets for ubiquitination Degradation 26S Proteasome Degradation SMAX1_SMXL2->Degradation degraded by Gene_Expression Downstream Gene Expression SMAX1_SMXL2->Gene_Expression represses Degradation->Gene_Expression relieves repression Plant_Response Plant Growth & Development Gene_Expression->Plant_Response

Caption: The KAI2-mediated this compound signaling pathway.

Experimental Workflow for a this compound Bioassay

Bioassay_Workflow start Start sterilize Surface Sterilize Seeds start->sterilize prep Prepare KAR₁ Solutions & Controls (Water, GA₃) setup Plate Seeds on Saturated Filter Paper prep->setup sterilize->prep incubate Incubate under Controlled Conditions setup->incubate collect Record Germination Data (e.g., daily) incubate->collect analyze Analyze Data & Compare Treatments collect->analyze end End analyze->end

Caption: A typical workflow for a seed germination bioassay with this compound.

Troubleshooting Logic for No KAR₁ Response

Troubleshooting_Logic start Issue: No Response to KAR₁ Treatment q1 Is seed dormancy a potential issue? start->q1 s1 Action: Apply dormancy- breaking pre-treatment (e.g., cold stratification) q1->s1 Yes q2 Is the KAR₁ concentration optimal? q1->q2 No resolve Re-run Experiment s1->resolve s2 Action: Perform a dose-response experiment q2->s2 Unsure q3 Is the species known to be responsive? q2->q3 Yes s2->resolve s3 Action: Check literature & use a known responsive control species q3->s3 No/Unsure s3->resolve

References

minimizing batch-to-batch variation in smoke water preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation in smoke water preparation for consistent and reproducible experimental results.

Troubleshooting Guide: Minimizing Batch-to-Batch Variation

Unexpected variability between different batches of smoke water can compromise experimental integrity. This guide addresses common issues and provides systematic troubleshooting steps.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Germination/Bioactivity Variation in Plant Material: Different plant species, or even the same species grown under different conditions, can produce smoke with varying chemical compositions.[1][2]- Use a consistent, well-defined source of plant material for combustion. - If possible, use a standardized material like cellulose (B213188) filter paper for a more controlled smoke composition.[3] - Document the species, age, and drying conditions of the plant material for each batch.
Inconsistent Combustion: The temperature and duration of combustion affect the chemical profile of the smoke.- Standardize the mass of plant material burned and the duration of combustion.[4] - Ensure a slow, cool burn to optimize the production of stimulatory compounds.[5]
Variable Smoke Exposure: The efficiency of dissolving smoke compounds into the water can vary.- Maintain a consistent water volume and smoke bubbling duration.[4] - Use a standardized apparatus that ensures efficient and reproducible smoke bubbling through the water.[3]
High Toxicity/Inhibition of Growth High Concentration of Inhibitory Compounds: Smoke contains inhibitory substances that can be toxic at high concentrations.[4]- Perform serial dilutions of the crude smoke water to determine the optimal concentration for your specific application.[4] - A common starting dilution is 1:100, with further dilutions up to 1:2500 or more showing efficacy.[4][6]
Inappropriate Plant Material: Some plant materials may produce higher levels of inhibitory compounds.- Test different plant materials to find one that consistently produces smoke water with the desired bioactivity.
Precipitate Formation in Stored Smoke Water Chemical Instability: Over time, some dissolved compounds may precipitate out of the solution.- Store smoke water in a cool, dark place (e.g., at 4°C) to maintain its stability.[7] - Filter the smoke water after preparation to remove any particulate matter.
Loss of Bioactivity Over Time Degradation of Active Compounds: Bioactive molecules like karrikinolides may degrade with prolonged storage or exposure to light.- Prepare fresh batches of smoke water for critical experiments. - Store stock solutions in amber glass bottles to protect from light.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of batch-to-batch variation in smoke water?

The most significant factor is the variability in the chemical composition of the smoke itself. This can be influenced by the type and condition of the plant material used, as well as the combustion conditions.[1][2] Smoke contains a complex mixture of stimulatory compounds like karrikinolides (KARs) and inhibitory compounds.[1][4] The ratio of these compounds can differ between batches, leading to inconsistent biological effects.

Q2: How can I standardize my smoke water preparation?

Standardization is key to minimizing variability. A standardized protocol should control the following variables:

  • Plant Material: Use a consistent type, mass, and dryness of plant material.

  • Apparatus: Employ a consistent setup for burning the material and bubbling the smoke through water.[3]

  • Combustion: Maintain a consistent combustion temperature and duration.

  • Water: Use a fixed volume of purified water (e.g., deionized or distilled).

  • Duration: Standardize the time the smoke is bubbled through the water.

Q3: What are the active compounds in smoke water and how do they work?

The most well-studied bioactive compounds in smoke water are karrikinolides (e.g., KAR₁).[8] These molecules are thought to mimic the action of endogenous plant hormones that regulate seed germination and seedling development. They can help break seed dormancy and promote growth.[4] Other compounds like cyanohydrins also contribute to the bioactivity of smoke water.[1]

Q4: What is the best way to store smoke water?

To maintain its bioactivity, smoke water should be stored in a cool, dark environment, typically at 4°C.[7] It is also advisable to store it in a sealed, airtight container to prevent contamination and evaporation. For long-term storage, freezing at -12°C has been reported.[5]

Q5: How do I determine the optimal concentration of smoke water for my experiments?

The optimal concentration is species-specific and application-dependent.[9] It is crucial to perform a dose-response experiment by creating a series of dilutions (e.g., 1:100, 1:500, 1:1000, 1:2500) and testing their effects on a standard bioassay, such as lettuce seed germination.[4] This will help identify the concentration that provides maximum stimulation without causing inhibition.

Experimental Protocols

Standardized Smoke Water Preparation Protocol

This protocol is based on methodologies described in the literature to produce a consistent smoke water solution.[3][5]

Materials:

  • Dried plant material (e.g., grasses, straw, or cellulose filter paper)

  • Combustion chamber (e.g., a bee smoker or a custom-built apparatus)

  • Tubing to direct the smoke

  • Collection flask (e.g., a side-arm flask)

  • Purified water (deionized or distilled)

  • Vacuum source (optional, to facilitate smoke bubbling)

Procedure:

  • Weigh a standardized amount of dried plant material (e.g., 100 g).

  • Place the plant material in the combustion chamber.

  • Add a standardized volume of purified water (e.g., 500 mL) to the collection flask.

  • Ignite the plant material and allow it to smolder, producing smoke.

  • Direct the smoke through the tubing into the water in the collection flask, ensuring the smoke bubbles through the liquid. A vacuum can be applied to the side arm of the flask to draw the smoke through the water more efficiently.

  • Continue bubbling the smoke through the water for a standardized period (e.g., 1 hour) or until all the plant material has been combusted.

  • Allow the resulting dark-brown solution, the crude smoke water, to cool.

  • Filter the crude smoke water to remove any ash or particulate matter.

  • Store the filtered smoke water in a labeled, airtight, and light-protected container at 4°C.

Bioassay for Smoke Water Standardization

This protocol uses lettuce (Lactuca sativa) seeds, a common model for testing the bioactivity of smoke water.[4]

Materials:

  • Lettuce seeds (e.g., 'Grand Rapids')

  • Crude smoke water

  • Purified water (as a control)

  • Petri dishes with filter paper

  • Pipettes

  • Incubator or growth chamber

Procedure:

  • Prepare a series of dilutions of the crude smoke water with purified water (e.g., 1:100, 1:500, 1:1000, 1:1500, 1:2000, 1:2500).

  • Place a sterile filter paper in each petri dish.

  • Pipette a standard volume (e.g., 3 mL) of each dilution onto the filter paper in separate petri dishes. Use purified water for the control group.

  • Place a set number of lettuce seeds (e.g., 50) in each petri dish.

  • Seal the petri dishes and place them in an incubator in the dark at a constant temperature (e.g., 20°C).

  • After a set period (e.g., 7 days), count the number of germinated seeds in each dish.

  • Calculate the germination percentage for each concentration and the control. The optimal dilution is the one that yields the highest germination percentage.

Visualizations

Experimental_Workflow cluster_prep Smoke Water Preparation cluster_qc Quality Control & Standardization cluster_app Application plant_material Standardized Plant Material combustion Controlled Combustion plant_material->combustion Burn bubbling Smoke Bubbling in Water combustion->bubbling Generate Smoke crude_sw Crude Smoke Water bubbling->crude_sw Dissolve dilution Serial Dilutions crude_sw->dilution bioassay Bioassay (e.g., Lettuce Seed Germination) dilution->bioassay analysis Data Analysis bioassay->analysis Germination % standardized_sw Standardized Smoke Water analysis->standardized_sw Determine Optimal Concentration experiment Experimental Use standardized_sw->experiment

Caption: Workflow for consistent smoke water preparation and standardization.

Karrikin_Signaling_Pathway KAR Karrikin (KAR) KAI2 KAI2 Receptor KAR->KAI2 Binds MAX2 MAX2 (F-box protein) KAI2->MAX2 Interacts with SMAX1 SMAX1/SMXL2 (Repressor) MAX2->SMAX1 Targets for Degradation Gene_Expression Germination & Seedling Development Genes SMAX1->Gene_Expression Represses Response Seed Germination & Seedling Growth Gene_Expression->Response Leads to

Caption: Simplified karrikin signaling pathway in seed germination.

References

Technical Support Center: Enhancing Karrikinolide Response in Dormant Seeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with karrikinolides to enhance the germination of dormant seeds.

Frequently Asked Questions (FAQs)

Q1: What is Karrikinolide (KAR₁)?

A1: this compound (KAR₁) is a butenolide compound found in the smoke of burning plant material.[1] It is a potent plant growth regulator that can effectively break the dormancy of seeds and influence seedling growth.[1] KAR₁ is the most abundant and active karrikin found in smoke and has been shown to enhance germination and seedling growth in many plants, even at very low concentrations.

Q2: How does this compound break seed dormancy?

A2: this compound signaling is closely related to that of strigolactones.[2] The signaling pathway involves the KAI2 receptor, an F-box protein MAX2, and repressor proteins SMAX1 and SMXL2.[2][3][4] Perception of karrikin by KAI2 leads to the degradation of the SMAX1/SMXL2 repressor proteins, which in turn allows for the expression of genes that promote germination.[2][3][5] This pathway often interacts with other hormone signaling pathways, particularly by enhancing gibberellin (GA) biosynthesis and suppressing abscisic acid (ABA) signals.[6][7]

Q3: What is the optimal concentration of KAR₁ to use?

A3: The optimal concentration of KAR₁ can vary depending on the plant species and the dormancy state of the seeds.[8] However, studies have shown effective concentrations ranging from 1 nM to 10 µM. For example, 1 µM KAR₁ was found to be the most effective concentration for wheat seeds, resulting in a 100% germination rate. In other species, even concentrations as low as 1 nM have shown a significant increase in germination percentage. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific seed lot.[8]

Q4: Can KAR₁ be used for all types of seeds?

A4: While KAR₁ stimulates germination in a wide range of species, including those from fire-prone and non-fire-prone environments, not all species respond equally.[8][9] The response to KAR₁ can be influenced by the seed's dormancy state, genetic background, and environmental conditions.[10][11] Some species may have an inherent response, while for others, the response may be inducible by factors like after-ripening or wet-dry cycling.[10][12]

Q5: How does KAR₁ interact with other plant hormones?

A5: KAR₁ primarily interacts with gibberellins (B7789140) (GA) and abscisic acid (ABA), the two key hormones regulating seed dormancy and germination.[6][7] KAR₁ treatment has been shown to promote the expression of GA biosynthesis genes, thereby increasing the GA/ABA ratio which favors germination.[6][7] Conversely, the presence of ABA can suppress the stimulatory effect of KAR₁.[7][9] this compound may also interact with auxin (IAA) signaling pathways.[6]

Troubleshooting Guides

Issue 1: No or Poor Germination Response to KAR₁ Treatment
Possible Cause Troubleshooting Step
Deep Seed Dormancy The seeds may be in a state of deep dormancy that KAR₁ alone cannot break. Try pre-treating the seeds with methods known to alleviate dormancy for the specific species, such as cold stratification, warm stratification, or dry after-ripening, before applying KAR₁.[12][13]
Suboptimal KAR₁ Concentration The concentration of KAR₁ used may be too high or too low. Perform a dose-response experiment with a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to identify the optimal level for your seeds.[8][14]
Seed Hydration Status The hydration state of the seeds at the time of KAR₁ application is crucial. Dry seeds are generally more sensitive to KAR₁.[9][15] Applying KAR₁ to fully imbibed seeds can reduce its stimulatory effect.[9] Ensure seeds are dry or have had minimal pre-hydration before treatment.
Light Requirements KAR₁ stimulation of germination can be light-dependent in some species, such as Arabidopsis.[7][16] Ensure that your germination assay provides the appropriate light conditions (or darkness) required by the species.[10]
Incorrect Application Method The method of application can influence uptake. Soaking seeds in a KAR₁ solution is a common method.[17] For some applications, priming the seeds by imbibing them on KAR₁-moistened filter paper may be more effective.[18]
Seed Viability The seeds may have low viability. Perform a viability test (e.g., tetrazolium test) to ensure the seed lot is viable before conducting germination experiments.
Issue 2: Inconsistent Germination Results Between Experiments
Possible Cause Troubleshooting Step
Variation in Seed Lots Different batches of seeds, even from the same species, can have varying levels of dormancy and sensitivity to KAR₁.[11] Always use seeds from the same lot for a given experiment to ensure consistency. If using different lots, characterize the dormancy level of each lot first.
Environmental Fluctuations Temperature and light conditions can significantly impact germination and KAR₁ sensitivity.[10] Maintain consistent and controlled environmental conditions (temperature, light intensity, and photoperiod) in your growth chambers or incubators.
Age of KAR₁ Solution This compound solutions may degrade over time. Prepare fresh KAR₁ solutions for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C).[16]
Seed Hydration History The history of water uptake by the seeds can alter their sensitivity to KAR₁.[8] Standardize the pre-treatment and hydration protocols for all seeds in all experiments.

Data Presentation

Table 1: Effective Concentrations of this compound (KAR₁) on Seed Germination of Various Species

SpeciesEffective KAR₁ ConcentrationGermination Percentage (%)Control Germination (%)Reference
Triticum aestivum (Wheat)1 µM100~77
Apium graveolens (Celery)10⁻⁷ M30.714.7[17]
Apium graveolens (Celery) - 3h soaking10⁻⁷ M72.047.5[17]
Sarcopoterium spinosum0.1 µM~70~20[4]
Origanum caricum0.1 µM~55~17[4]
Stylosanthes cretica0.1 µM~80~25[4]
Brassica tournefortii1 µM>50 (with 3 min exposure)<10[9]

Table 2: Influence of Soaking Duration on KAR₁-Enhanced Germination of Apium graveolens (Celery) Seeds

Soaking DurationTreatmentGermination Percentage (%) at Day 21
3 hoursWater (Control)47.5
KAR₁ (10⁻⁷ M)72.0
GA₃ (10⁻⁷ M)67.5
6 hoursWater (Control)Not specified
KAR₁ (10⁻⁷ M)Slight decline from 3h
GA₃ (10⁻⁷ M)Slight decline from 3h
12 hoursWater (Control)Reduced percentage
KAR₁ (10⁻⁷ M)Reduced percentage
GA₃ (10⁻⁷ M)Reduced percentage
Data synthesized from[17]

Experimental Protocols

Protocol 1: General Seed Germination Bioassay with this compound
  • Seed Sterilization: Surface sterilize seeds to prevent fungal and bacterial contamination. A common method is a short wash in 10% commercial bleach followed by 5 rinses with sterile distilled water.

  • Preparation of KAR₁ Solutions: Prepare a stock solution of KAR₁ in a suitable solvent like ethanol, methanol, or DMSO.[16] From the stock, prepare a series of dilutions (e.g., 1 nM to 10 µM) using sterile distilled water. Include a control with only sterile distilled water and a solvent control if the final solvent concentration is significant.

  • Plating Seeds: Place a sterile filter paper in a petri dish. Pipette a known volume of the KAR₁ test solution or control solution onto the filter paper to ensure it is thoroughly moistened.[17]

  • Sowing: Evenly distribute a known number of seeds (e.g., 50 or 100) onto the moistened filter paper in each petri dish.[17] Use multiple replicates for each treatment.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber or incubator with controlled temperature and light conditions appropriate for the species being tested.[17]

  • Data Collection: Record the number of germinated seeds at regular intervals (e.g., daily or every few days) for a predetermined period (e.g., 21 days).[17] A seed is typically considered germinated when the radicle has emerged to a certain length (e.g., ≥2 mm).[17]

  • Analysis: Calculate the final germination percentage and germination rate for each treatment.

Protocol 2: Seed Soaking Experiment to Enhance KAR₁ Response
  • Seed Preparation: Use dry, un-imbibed seeds for this protocol.

  • Treatment Solutions: Prepare KAR₁ and control solutions as described in Protocol 1.

  • Soaking: Place a known number of seeds into vials containing the different treatment solutions. Soak the seeds for varying durations (e.g., 3, 6, and 12 hours).[17]

  • Drying: After the soaking period, remove the seeds from the solutions and air-dry them on a sterile surface.[17]

  • Germination Assay: Proceed with the germination assay as described in Protocol 1 (steps 3-7), using the soaked and dried seeds.

Mandatory Visualization

Karrikinolide_Signaling_Pathway KAR1 This compound (KAR₁) KAI2 KAI2 Receptor KAR1->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SCF_Complex SCF Complex MAX2->SCF_Complex Component of SMAX1_SMXL2 SMAX1/SMXL2 (Repressor Proteins) SCF_Complex->SMAX1_SMXL2 Targets for ubiquitination Degradation 26S Proteasome Degradation SMAX1_SMXL2->Degradation Degraded by Germination_Genes Germination-Promoting Genes SMAX1_SMXL2->Germination_Genes Represses Degradation->Germination_Genes Relieves Repression Seed_Germination Seed Germination Germination_Genes->Seed_Germination Promotes

Caption: this compound signaling pathway in seeds.

Experimental_Workflow Start Start: Dormant Seeds Sterilization Surface Sterilization Start->Sterilization Treatment KAR₁ Treatment (Soaking or Priming) Sterilization->Treatment Control Control Treatment (e.g., Water) Sterilization->Control Incubation Incubation (Controlled Temp & Light) Treatment->Incubation Control->Incubation Data_Collection Data Collection (Germination Counts) Incubation->Data_Collection Analysis Data Analysis (Germination % and Rate) Data_Collection->Analysis End End: Results Analysis->End

Caption: General experimental workflow for KAR₁ seed germination assay.

References

Technical Support Center: Troubleshooting Karrikinolide Signaling Pathway Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving karrikinolide signaling pathway mutants.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the phenotypes of key this compound signaling mutants.

QuestionAnswer
What is the expected phenotype of a kai2 mutant? kai2 mutants typically exhibit increased seed dormancy, elongated hypocotyls in the light, and altered leaf morphology. They are also insensitive to karrikin-induced germination and seedling responses.[1][2] Furthermore, kai2 mutants often show increased sensitivity to various abiotic stresses such as osmotic, salt, and temperature stress.[3][4]
What is the expected phenotype of a max2 mutant? max2 mutants share several phenotypes with kai2 mutants, including increased seed dormancy and elongated hypocotyls in the light.[1][5] A hallmark phenotype of max2 mutants is increased shoot branching, giving them a "bushy" appearance.[5][6] max2 is a central component in both karrikin and strigolactone signaling, so its mutants display a combination of defects in both pathways.[2]
Why are my kai2 mutant seeds germinating at a higher rate than expected? Several factors can influence the germination of kai2 seeds. The depth of seed dormancy can vary between ecotypes and seed batches. After-ripening (dry storage) can reduce dormancy and may mask the kai2 phenotype.[7] Additionally, environmental conditions such as light and temperature play a crucial role. While kai2 mutants show reduced germination under limiting light, optimal light conditions might promote germination.[7][8]
My max2 mutant doesn't have a bushy phenotype. What could be the reason? The expressivity of the bushy phenotype in max2 mutants can be influenced by genetic background and growth conditions. In some cases, the phenotype may be subtle, especially in early vegetative stages. Ensure optimal growth conditions, including adequate light and nutrients, to allow for the development of axillary branches. It is also crucial to confirm the genotype of the mutant to rule out any genetic reversion or suppression.[5]
What are the downstream transcriptional markers for karrikin signaling? Several genes are known to be upregulated upon activation of the karrikin signaling pathway. D14-LIKE 2 (DLK2) and KARRIKIN UP-REGULATED F-BOX 1 (KUF1) are commonly used as reliable markers for KAI2-dependent signaling.[7][9] Their expression is typically low in kai2 and max2 mutants and elevated in smax1 mutants or in wild-type plants treated with karrikins.[9][10]

II. Troubleshooting Guides

This section provides step-by-step guidance for troubleshooting common experimental issues.

A. Troubleshooting Germination Assays

Problem: Inconsistent or unexpected germination rates in experiments with this compound signaling mutants.

Possible Causes and Solutions:

  • Seed Dormancy and After-ripening:

    • Issue: The level of primary dormancy can vary significantly between different seed batches and ecotypes. Extended storage can lead to after-ripening, reducing dormancy and masking the effects of mutations or treatments.[7]

    • Solution: Use freshly harvested seeds or seeds stored under controlled conditions for a consistent period. Always include a wild-type control from the same batch and storage conditions in your experiments.

  • Light Conditions:

    • Issue: Karrikin signaling intersects with light signaling pathways. Inconsistent light intensity or quality can lead to variable germination rates. kai2 and max2 mutants exhibit lower germination rates, particularly under limiting light conditions.[8]

    • Solution: Ensure uniform and consistent light conditions for all experimental plates. Use a light meter to verify the light intensity. For experiments investigating the interaction with light, precisely control the fluence rate and duration of light exposure.

  • Hormonal Crosstalk:

    • Issue: The this compound signaling pathway interacts with gibberellin (GA) and abscisic acid (ABA) pathways, which are key regulators of seed germination.[2] Variations in endogenous hormone levels can affect germination outcomes.

    • Solution: Be aware of potential hormonal interactions. For example, the germination of GA-deficient mutants is not rescued by karrikins.[8] If necessary, consider using hormone biosynthesis or signaling mutants in your genetic analyses to dissect these interactions.

Troubleshooting Workflow for Germination Assays

G start Inconsistent Germination Results q1 Are seed batches and storage conditions consistent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are light conditions uniform across all plates? a1_yes->q2 s1 Use seeds from the same batch and controlled storage. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is hormonal crosstalk a potential factor? a2_yes->q3 s2 Ensure uniform light intensity and quality. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Consider interactions with GA and ABA pathways. Use relevant hormone mutants if necessary. a3_yes->s3 end Consistent Germination Results a3_no->end s3->end

Troubleshooting workflow for germination assays.
B. Troubleshooting Hypocotyl Elongation Assays

Problem: High variability or unexpected results in hypocotyl length measurements.

Possible Causes and Solutions:

  • Light Environment:

    • Issue: Hypocotyl elongation is highly sensitive to light. Even minor variations in light intensity, spectral quality, or photoperiod can significantly impact results. kai2 and max2 mutants have elongated hypocotyls specifically in the light.[5]

    • Solution: Grow seedlings in a tightly controlled light environment. Use light-proof boxes or chambers to avoid light leakage. Measure and report the exact light conditions (intensity, spectrum, and photoperiod).

  • Plate Orientation and Density:

    • Issue: The orientation of the agar (B569324) plates and the density of seedlings on the plate can affect hypocotyl growth due to gravitropism and competition for light and resources.

    • Solution: Grow seedlings on vertically oriented plates to ensure straight hypocotyl growth. Maintain a consistent and not overly crowded spacing between seeds.

  • Temperature Fluctuations:

    • Issue: Temperature can influence hypocotyl elongation rates. Inconsistent temperatures between experiments or even within a growth chamber can introduce variability.

    • Solution: Ensure a stable and consistent temperature in the growth chamber. Monitor the temperature regularly and avoid placing plates in locations with high temperature fluctuations (e.g., near doors or vents).

Troubleshooting Workflow for Hypocotyl Elongation Assays

G start Inconsistent Hypocotyl Lengths q1 Is the light environment strictly controlled? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are plate orientation and seedling density consistent? a1_yes->q2 s1 Use light-proof chambers and monitor light conditions. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the temperature stable? a2_yes->q3 s2 Use vertical plates and consistent seed spacing. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consistent Hypocotyl Measurements a3_yes->end s3 Ensure stable temperature and monitor regularly. a3_no->s3 s3->end

Troubleshooting workflow for hypocotyl assays.
C. Troubleshooting Gene Expression Analysis (qRT-PCR)

Problem: Inconsistent or unreliable qRT-PCR results for karrikin signaling marker genes.

Possible Causes and Solutions:

  • RNA Quality and Integrity:

    • Issue: Degraded or contaminated RNA will lead to inaccurate and unreliable qRT-PCR results.

    • Solution: Use a robust RNA extraction protocol and assess RNA quality and integrity using a spectrophotometer (for purity) and gel electrophoresis or a bioanalyzer (for integrity).

  • Primer Design and Validation:

    • Issue: Poorly designed primers can result in low amplification efficiency or non-specific amplification.

    • Solution: Design primers using established software and validate their efficiency by running a standard curve. Ensure primers span an exon-exon junction to avoid amplification of genomic DNA.

  • Reference Gene Stability:

    • Issue: The expression of commonly used reference genes can sometimes be affected by the experimental conditions or mutations being studied.

    • Solution: Validate the stability of your chosen reference gene(s) under your specific experimental conditions. It is often recommended to use multiple validated reference genes for normalization.

  • Contamination:

    • Issue: Contamination with genomic DNA or PCR products from previous experiments can lead to false-positive results.

    • Solution: Treat RNA samples with DNase I to remove any contaminating genomic DNA. Use aerosol-resistant pipette tips and maintain separate pre- and post-PCR work areas to prevent cross-contamination. Always include a no-template control (NTC) in your qPCR runs.[11]

III. Quantitative Data

This section provides a summary of quantitative data from studies on this compound signaling mutants.

Table 1: Germination Rates of Karrikin Signaling Mutants

GenotypeConditionGermination Rate (%)
Wild-Type (Ler)Control10 ± 2
Wild-Type (Ler)1 µM KAR₁85 ± 5
kai2Control5 ± 1
kai21 µM KAR₁8 ± 2
max2Control2 ± 1
max21 µM KAR₁3 ± 1
smax1Control95 ± 3
smax11 µM KAR₁98 ± 2

Data are representative and compiled from multiple sources. Actual values may vary depending on experimental conditions and ecotype.

Table 2: Hypocotyl Length of Karrikin Signaling Mutants in the Light

GenotypeLight ConditionHypocotyl Length (mm)
Wild-Type (Col-0)White Light3.2 ± 0.3
kai2White Light5.8 ± 0.5
max2White Light6.1 ± 0.4
smax1White Light1.9 ± 0.2
smax1 smxl2White Light1.5 ± 0.2

Data are representative and compiled from multiple sources. Seedlings were grown under continuous white light.

Table 3: Relative Gene Expression of Karrikin-Responsive Genes

GeneGenotypeTreatmentRelative Expression (Fold Change)
DLK2Wild-TypeMock1.0
DLK2Wild-Type1 µM KAR₂15.2 ± 2.1
DLK2kai21 µM KAR₂1.2 ± 0.3
DLK2max21 µM KAR₂1.5 ± 0.4
KUF1Wild-TypeMock1.0
KUF1Wild-Type1 µM KAR₁8.7 ± 1.5
KUF1kai21 µM KAR₁1.1 ± 0.2
KUF1max21 µM KAR₁1.3 ± 0.3

Expression levels are relative to a mock-treated wild-type control. Data are representative and compiled from multiple sources.[9][10]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound signaling.

A. Arabidopsis Seed Germination Assay
  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol (B145695) and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Invert the tube for 5-10 minutes.

    • Pellet the seeds and wash them three to five times with sterile distilled water.

  • Plating:

    • Resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution.

    • Pipette the seed suspension onto germination plates containing 0.8% (w/v) agar with or without the desired concentration of karrikins or other treatments.

    • Spread the seeds evenly on the plate.

  • Stratification and Germination:

    • Seal the plates with breathable tape.

    • Wrap the plates in aluminum foil and stratify at 4°C for 3-4 days to break dormancy and synchronize germination.

    • Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Scoring:

    • Score germination daily by counting the number of seeds with a protruded radicle.

    • Calculate the germination percentage for each treatment and genotype.

B. Arabidopsis Hypocotyl Elongation Assay
  • Seed Plating:

    • Sterilize and plate seeds on square plates containing 0.5x Murashige and Skoog (MS) medium with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar.

    • Align the seeds in a single row approximately 1 cm from the top of the plate.

  • Light Treatment:

    • Stratify the plates at 4°C in the dark for 3-4 days.

    • Expose the plates to white light for 4-6 hours to induce germination.

    • Wrap the plates in aluminum foil to block out all light and place them in a vertical orientation in a growth chamber at a constant temperature (e.g., 22°C).

  • Measurement:

    • After 4-5 days of growth in the dark, remove the plates and scan them using a flatbed scanner.

    • Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software such as ImageJ.

C. Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis:

    • Harvest seedling tissue and immediately freeze it in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene, and a SYBR Green master mix.

    • Run the qPCR reaction in a real-time PCR machine using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene and sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the expression of a stable reference gene.

V. Signaling Pathway and Workflow Diagrams

This section provides visual representations of the this compound signaling pathway and experimental workflows.

This compound Signaling Pathway

G cluster_0 Karrikin Perception and Signaling KAR Karrikin (KAR) or KAI2 Ligand (KL) KAI2 KAI2 Receptor KAR->KAI2 binds MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SCF SCF Complex MAX2->SCF forms SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF->SMAX1_SMXL2 targets for ubiquitination Degradation 26S Proteasome Degradation SMAX1_SMXL2->Degradation is degraded by Downstream Downstream Gene Expression (e.g., DLK2, KUF1) SMAX1_SMXL2->Downstream represses Degradation->Downstream relieves repression of Response Physiological Responses (Seed Germination, Seedling Photomorphogenesis) Downstream->Response leads to

Simplified diagram of the this compound signaling pathway.

General Experimental Workflow for Mutant Analysis

G start Obtain Mutant Seeds (e.g., kai2, max2) phenotyping Phenotypic Analysis (Germination, Hypocotyl Elongation) start->phenotyping molecular Molecular Analysis (qRT-PCR) phenotyping->molecular Based on phenotype data Data Analysis and Interpretation phenotyping->data molecular->data conclusion Conclusion data->conclusion

References

Validation & Comparative

comparing karrikinolide and strigolactone (GR24) bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Karrikinolide and Strigolactone (GR24) Bioactivity

Introduction

This compound (KAR₁) and the synthetic strigolactone analog, GR24, are butenolide-containing compounds that act as potent regulators of plant development. While structurally similar, they trigger distinct signaling pathways, leading to both overlapping and unique physiological responses. Karrikins are found in the smoke of burning vegetation and are primarily known for their role in promoting seed germination in post-fire environments.[1][2] Strigolactones (SLs) are a class of endogenous plant hormones that regulate a wide array of developmental processes, most notably shoot branching.[3][4]

GR24 is a racemic mixture of two enantiomers. One enantiomer primarily activates the strigolactone signaling pathway, while the other can activate the karrikin signaling pathway, making it a useful tool for studying both processes.[5][6] This guide provides a detailed comparison of the bioactivities of KAR₁ and GR24, supported by experimental data and protocols, to assist researchers in selecting the appropriate molecule for their studies.

Signaling Pathways

This compound and strigolactones are perceived by two closely related, yet distinct, signaling pathways that converge on the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[7][8]

Karrikin Signaling Pathway

The karrikin signaling pathway is initiated by the binding of karrikins (or an undiscovered endogenous ligand, termed KL) to the α/β hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2).[7][9][10] This binding event is thought to induce a conformational change in KAI2, facilitating its interaction with the SCFMAX2 E3 ubiquitin ligase complex. This complex then targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome.[1][11] The degradation of these repressors allows for the expression of downstream genes that regulate processes like seed germination and seedling development.[1]

Karrikin_Signaling KAR1 This compound (KAR₁) KAI2 KAI2 Receptor KAR1->KAI2 MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 Targets for ubiquitination Degradation 26S Proteasome Degradation SMAX1_SMXL2->Degradation Gene_Expression Downstream Gene Expression Degradation->Gene_Expression Relieves repression of Physiological_Response Seed Germination, Seedling Photomorphogenesis Gene_Expression->Physiological_Response Strigolactone_Signaling GR24 Strigolactone (GR24) D14 D14 Receptor GR24->D14 MAX2 MAX2 (F-box protein) D14->MAX2 Recruits SMXLs SMXL6/7/8 (Repressors) MAX2->SMXLs Targets for ubiquitination Degradation 26S Proteasome Degradation SMXLs->Degradation Gene_Expression Downstream Gene Expression Degradation->Gene_Expression Relieves repression of Physiological_Response Inhibition of Shoot Branching, Root Architecture Modulation Gene_Expression->Physiological_Response Seed_Germination_Workflow start Start sterilize Surface Sterilize Seeds start->sterilize prepare_solutions Prepare KAR₁/GR24 Working Solutions sterilize->prepare_solutions plate_seeds Plate Seeds on Treated Filter Paper prepare_solutions->plate_seeds incubate Incubate in Growth Chamber plate_seeds->incubate score Score Germination (Radicle Emergence) Daily incubate->score score->incubate For 7-10 days analyze Calculate Germination Percentage and Rate score->analyze end End analyze->end

References

A Comparative Guide to the Structure-Activity Relationship of Karrikinolide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of various karrikinolide analogs, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights for researchers in plant biology, agricultural sciences, and the development of novel plant growth regulators.

Structure-Activity Relationship of this compound Analogs

Karrikins are a class of butenolide compounds found in smoke that promote seed germination and influence seedling development. The parent compound, this compound (KAR₁), has been the subject of extensive research to understand the structural features essential for its biological activity. Structure-activity relationship studies have revealed key insights into the molecular requirements for karrikin perception and signaling.

Generally, the bioactivity of this compound analogs is highly dependent on the integrity of the butenolide ring and the pyran ring system. Modifications at different positions on the karrikin scaffold have varying effects on germination-promoting activity. Notably, research has shown that modifications at the C5 position are better tolerated than at the C3, C4, or C7 positions for retaining high bioactivity[1][2].

Comparative Bioactivity of this compound Analogs

The following table summarizes the quantitative data on the germination-promoting activity of various this compound analogs. The data is compiled from studies on Arabidopsis thaliana, a model organism for plant biology research, and other species known to be responsive to karrikins.

AnalogStructureTarget SpeciesBioassayConcentration Range TestedOptimal ConcentrationGermination Percentage at Optimal Concentration (%)EC₅₀ (nM)Reference
KAR₁ 3-methyl-2H-furo[2,3-c]pyran-2-oneArabidopsis thalianaSeed Germination1 nM - 10 µM1 µM~95%~10[3]
Triticum aestivum (Wheat)Seed Germination1 nM - 10 µM1 µM100%-[4]
Apium graveolens (Celery)Seed Germination100 nM100 nM~72%-[5][6]
KAR₂ 3,4-dimethyl-2H-furo[2,3-c]pyran-2-oneArabidopsis thalianaSeed Germination1 nM - 10 µM10 nM>90%<10[3]
KAR₃ 3,5-dimethyl-2H-furo[2,3-c]pyran-2-oneArabidopsis thalianaSeed Germination1 nM - 10 µM1 µM~90%~100[3]
KAR₄ 3,4,5-trimethyl-2H-furo[2,3-c]pyran-2-oneArabidopsis thalianaSeed Germination1 nM - 10 µM-Inactive/Inhibitory-[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.

Seed Germination Bioassay

This protocol is adapted from studies on Arabidopsis thaliana and Triticum aestivum[3][4].

1. Seed Sterilization:

  • Surface sterilize seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a 10% commercial bleach solution containing 0.05% (v/v) Triton X-100.

  • Rinse the seeds five times with sterile distilled water.

2. Plating:

  • Place sterilized seeds onto 9 cm Petri dishes containing two layers of sterile filter paper (e.g., Whatman No. 1) moistened with 3 mL of sterile distilled water or the test solution.

  • For light-sensitive seeds, all manipulations should be performed under a green safe light.

3. Test Solutions:

  • Prepare stock solutions of this compound analogs in a suitable solvent (e.g., acetone (B3395972) or DMSO) and dilute to the final desired concentrations with sterile distilled water. The final solvent concentration should not exceed 0.1% (v/v) and should be included in the control plates.

4. Incubation:

  • Seal the Petri dishes with parafilm to prevent drying.

  • Incubate the plates in a controlled environment chamber at a constant temperature (e.g., 25°C) in darkness or under a defined light regime, depending on the species and experimental design.

5. Germination Scoring:

  • Score germination daily for a period of 7 to 21 days. A seed is considered germinated when the radicle has emerged from the seed coat.

  • Calculate the germination percentage for each treatment and replicate.

KAI2 Receptor-Ligand Binding Assays

The interaction between this compound analogs and the KAI2 receptor can be quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Thermal Shift Assay (TSA).

Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for measuring the binding affinity of this compound analogs to the KAI2 protein.

1. Protein and Ligand Preparation:

  • Express and purify recombinant KAI2 protein.

  • Prepare a concentrated stock solution of the this compound analog.

  • Both the protein and ligand solutions must be in the identical, thoroughly degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

2. ITC Experiment Setup:

  • Load the KAI2 protein solution (typically 5-50 µM) into the sample cell of the ITC instrument.

  • Load the this compound analog solution (typically 10-fold higher concentration than the protein) into the injection syringe.

  • Set the experimental temperature (e.g., 25°C) and the injection parameters (e.g., 20-30 injections of 1-2 µL each).

3. Data Acquisition and Analysis:

  • Initiate the titration, which measures the heat released or absorbed upon each injection of the ligand into the protein solution.

  • Integrate the raw data to obtain the heat change per injection and plot it against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess ligand binding by measuring changes in protein thermal stability.

1. Reaction Setup:

  • In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified KAI2 protein (typically 1-10 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the this compound analog at various concentrations.

  • Include a no-ligand control.

2. Thermal Denaturation:

  • Place the plate in a real-time PCR instrument.

  • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 0.5-1°C/minute) while continuously monitoring the fluorescence of the dye.

3. Data Analysis:

  • As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

  • A shift in the Tm in the presence of a ligand compared to the no-ligand control indicates a binding event. A positive shift suggests stabilization of the protein upon ligand binding.

Visualizations

Karrikin Signaling Pathway

Karrikin_Signaling_Pathway cluster_perception Perception cluster_complex Complex Formation cluster_degradation Signal Transduction cluster_response Cellular Response KAR Karrikin (KAR) KAI2 KAI2 KAR->KAI2 Binding MAX2 MAX2 (F-box protein) KAI2->MAX2 Interaction SCF_complex SCF Complex MAX2->SCF_complex SMAX1_SMXL2 SMAX1/SMXL2 (Transcriptional Repressors) SCF_complex->SMAX1_SMXL2 Ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation Downstream_Genes Downstream Gene Expression Germination Seed Germination & Seedling Development Downstream_Genes->Germination

Caption: Simplified model of the karrikin signaling pathway.

Experimental Workflow for Seed Germination Bioassay

Experimental_Workflow start Start sterilize Seed Sterilization start->sterilize prepare_solutions Prepare this compound Analog Solutions sterilize->prepare_solutions plate_seeds Plate Seeds on Moistened Filter Paper prepare_solutions->plate_seeds incubate Incubate in Controlled Environment plate_seeds->incubate score_germination Score Germination (Radicle Emergence) incubate->score_germination analyze_data Data Analysis (Germination %) score_germination->analyze_data end End analyze_data->end

Caption: General workflow for a this compound seed germination bioassay.

References

Validating KAI2-Dependent Signaling for Karrikinolide Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the KARRIKIN INSENSITIVE 2 (KAI2)-dependent signaling pathway with its primary alternative, the strigolactone (SL) signaling pathway, in the context of butenolide perception and response. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to facilitate a deeper understanding of these critical plant signaling cascades.

Introduction to Karrikinolide Signaling

Karrikinolides (KARs) are butenolide compounds found in smoke from burning plant material that act as potent germination stimulants and influence seedling development.[1][2] The perception and transduction of the karrikin signal are primarily mediated by the KAI2-dependent signaling pathway. This pathway is analogous to the signaling cascade for strigolactones (SLs), a class of endogenous plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][3] Both pathways share a key downstream component, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), but utilize distinct α/β-hydrolase receptors: KAI2 for karrikins and an endogenous, yet unidentified, KAI2 ligand (KL), and DWARF14 (D14) for strigolactones.[3][4]

Core Signaling Pathways: KAI2 vs. D14

The KAI2 and D14 signaling pathways operate in parallel and share a common downstream architecture, yet they regulate distinct developmental processes due to the specificity of their receptors and downstream repressor proteins.

The KAI2-Dependent Signaling Pathway

The KAI2 pathway is initiated by the perception of karrikinolides or the endogenous KL by the KAI2 receptor.[4] This binding event is thought to induce a conformational change in KAI2, facilitating its interaction with the SCFMAX2 E3 ubiquitin ligase complex.[4] This complex then targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome.[4] The degradation of these repressors leads to the expression of downstream target genes that regulate processes such as seed germination and seedling photomorphogenesis.[4]

KAI2_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response KAR_KL Karrikin / KL KAI2 KAI2 KAR_KL->KAI2 binds MAX2 MAX2 (F-box) KAI2->MAX2 interacts with SCF SCF Complex MAX2->SCF part of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF->SMAX1_SMXL2 targets for ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome degradation TargetGenes Target Gene Expression SMAX1_SMXL2->TargetGenes represses Ub Ubiquitin Ub->SMAX1_SMXL2 Development Seed Germination, Seedling Development TargetGenes->Development promotes

KAI2-dependent signaling pathway.
The D14-Dependent (Strigolactone) Signaling Pathway

The strigolactone signaling pathway functions similarly to the KAI2 pathway. The D14 receptor perceives strigolactones, leading to its interaction with the SCFMAX2 complex.[3] However, this complex targets a different set of repressor proteins for degradation: SMXL6, SMXL7, and SMXL8.[5] The degradation of these repressors allows for the regulation of downstream genes involved in processes like shoot branching and root development.[6]

D14_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response SL Strigolactone (SL) D14 D14 SL->D14 binds MAX2 MAX2 (F-box) D14->MAX2 interacts with SCF SCF Complex MAX2->SCF part of SMXL678 SMXL6/7/8 (Repressors) SCF->SMXL678 targets for ubiquitination Proteasome 26S Proteasome SMXL678->Proteasome degradation TargetGenes Target Gene Expression SMXL678->TargetGenes represses Ub Ubiquitin Ub->SMXL678 Development Shoot Branching, Root Development TargetGenes->Development regulates

D14-dependent strigolactone signaling pathway.

Performance Comparison: Experimental Data

The functional divergence of the KAI2 and D14 pathways is evident from the distinct phenotypes of their respective mutants. Below is a summary of quantitative data from studies on Arabidopsis thaliana.

Phenotype Wild Type (Col-0) kai2 Mutant d14 Mutant max2 Mutant smax1 smxl2 Double Mutant Reference
Seed Germination (%) HighReducedNormalReducedHigh (rescues max2)[7]
Hypocotyl Length (mm) in light ShortElongatedNormalElongatedShort (rescues max2)[7][8]
Root Hair Density (hairs/mm) NormalReducedNormalReducedIncreased[8]
Shoot Branching NormalNormalIncreasedIncreasedNormal[9]
Response to Karrikin (KAR₁) SensitiveInsensitiveSensitiveInsensitiveHypersensitive[7]
Response to Strigolactone (GR24) SensitiveSensitiveInsensitiveInsensitiveSensitive[7]

Experimental Protocols for Pathway Validation

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This assay is used to test for direct physical interactions between proteins, such as KAI2 and SMAX1, in a ligand-dependent manner.

Y2H_Workflow start Start constructs Clone Bait (e.g., KAI2) into BD vector and Prey (e.g., SMAX1) into AD vector start->constructs transform Co-transform yeast with Bait and Prey plasmids constructs->transform plate_sd Plate on non-selective medium (SD/-Leu/-Trp) transform->plate_sd plate_selective Replica plate on selective medium (SD/-Leu/-Trp/-His/-Ade) +/- ligand plate_sd->plate_selective incubate Incubate at 30°C for 3-5 days plate_selective->incubate analyze Analyze yeast growth as an indicator of interaction incubate->analyze end End analyze->end

Yeast Two-Hybrid (Y2H) experimental workflow.

Methodology:

  • Vector Construction: The coding sequence for the "bait" protein (e.g., KAI2) is cloned into a vector containing a DNA-binding domain (BD), and the "prey" protein (e.g., SMAX1) is cloned into a vector with a transcriptional activation domain (AD).

  • Yeast Transformation: A suitable yeast strain is co-transformed with both the bait and prey plasmids.

  • Selection: Transformed yeast are first grown on non-selective medium to select for cells containing both plasmids. Colonies are then replica-plated onto a selective medium lacking certain nutrients (e.g., histidine, adenine).

  • Interaction Assessment: If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing the yeast to grow on the selective medium. The inclusion of the ligand (e.g., karrikin) in the selective medium can be used to test for ligand-dependent interactions.

In Vitro Pull-Down Assay

This assay provides further evidence for a direct protein-protein interaction and can be performed with purified proteins.

Methodology:

  • Protein Expression and Purification: The "bait" protein (e.g., KAI2) is expressed with an affinity tag (e.g., GST or His-tag) and purified. The "prey" protein (e.g., SMAX1) is also expressed and purified.

  • Immobilization of Bait: The tagged bait protein is incubated with affinity beads (e.g., glutathione-sepharose for GST-tags) to immobilize it.

  • Binding Reaction: The immobilized bait protein is incubated with the prey protein in a binding buffer. A ligand can be added to test for dependency.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution and Detection: The protein complexes are eluted from the beads. The presence of the prey protein in the eluate is detected by SDS-PAGE and Western blotting using an antibody against the prey protein.

Transcriptional Reporter Assay (DLK2:LUC)

This in vivo assay measures the activation of the KAI2 signaling pathway by quantifying the expression of a downstream target gene. DWARF14-LIKE 2 (DLK2) is a known transcriptional marker for KAI2 signaling.[2][3]

Methodology:

  • Reporter Construct: A genetic construct is made with the promoter of a KAI2-responsive gene, such as DLK2, fused to a reporter gene, typically firefly luciferase (LUC).

  • Plant Transformation: Arabidopsis thaliana plants are transformed with the DLK2:LUC construct.

  • Treatment: Seeds or seedlings of the transgenic plants are treated with this compound or other compounds of interest.

  • Luciferase Assay: At various time points after treatment, the substrate for luciferase (D-luciferin) is added to the plant tissue, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: An increase in luminescence in treated plants compared to untreated controls indicates activation of the DLK2 promoter and, by extension, the KAI2 signaling pathway.

Crosstalk with Other Signaling Pathways

The KAI2-dependent signaling pathway does not operate in isolation and integrates with other signaling networks to fine-tune plant development.

Gibberellin (GA) Signaling

There is evidence of crosstalk between KAI2 and gibberellin (GA) signaling, particularly in the regulation of seed germination.[1] SMAX1 has been shown to interact with DELLA proteins, which are key repressors of GA signaling.[1][10] This interaction suggests a mechanism by which KAI2 signaling can modulate GA responses.

Light Signaling

KAI2 signaling is also interconnected with light signaling pathways in regulating seedling photomorphogenesis.[9][11] kai2 mutants exhibit a long hypocotyl phenotype in the light, indicating that KAI2 is required for normal light-dependent seedling development.[8] SMAX1 integrates light and karrikin signals to modulate hypocotyl growth.[9][11]

Conclusion

The validation of KAI2-dependent signaling is crucial for understanding plant responses to environmental cues and for the potential development of novel agrochemicals. The strigolactone signaling pathway serves as a valuable comparative model, highlighting the specificity and divergence of these related butenolide signaling cascades. The experimental approaches outlined in this guide provide a robust framework for dissecting the molecular components and functional outputs of the KAI2 pathway. A thorough understanding of its interactions with other signaling networks will be essential for a complete picture of its role in plant growth and development.

References

Decoding the Dialogue: A Comparative Guide to Karrikinolide and Strigolactone Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the intertwined signaling pathways of karrikinolides and strigolactones, offering insights for researchers and drug development professionals. This guide details the key molecular players, their interactions, and the experimental evidence that illuminates their distinct and overlapping functions in plant development.

Karrikinolides (KARs), compounds found in smoke from burnt plant material, and strigolactones (SLs), a class of plant hormones, are butenolide molecules that regulate diverse aspects of plant growth and development.[1][2] Despite their different origins and primary physiological roles, their signaling pathways exhibit remarkable parallels and points of crosstalk, converging on the F-box protein MORE AXILLARY GROWTH2 (MAX2).[1][2][3][4] Understanding the nuances of these pathways is critical for developing novel strategies to modulate plant growth and for potential applications in agriculture and drug development.

Core Signaling Components: A Tale of Two Receptors

At the heart of both pathways lies a similar signal transduction mechanism involving perception by an α/β hydrolase receptor, interaction with the MAX2 F-box protein, and subsequent targeting of transcriptional repressors for proteasomal degradation.[1][2][4] However, the specificity of the initial perception and the primary downstream targets largely dictate the distinct physiological outcomes.

The karrikinolide pathway is initiated by the perception of KARs by the KARRIKIN INSENSITIVE 2 (KAI2) receptor.[1][5] In contrast, the strigolactone pathway is activated by the binding of SLs to the DWARF14 (D14) receptor.[1][5] While both KAI2 and D14 are structurally related α/β hydrolases, they possess distinct ligand-binding pockets that confer specificity for their respective ligands.[6][7]

Following ligand perception, both KAI2 and D14 interact with MAX2, a component of a SKP1-CULLIN-F-box (SCF) E3 ubiquitin ligase complex.[1][3] This interaction facilitates the ubiquitination and subsequent degradation of downstream repressor proteins from the SMAX1-LIKE (SMXL) family.[2][8][9]

The specificity of the response is further maintained by the preferential targeting of different SMXL family members. The KAI2-MAX2 complex primarily targets SMAX1 and SMXL2 for degradation to regulate processes like seed germination and seedling development.[8][10][11] Conversely, the D14-MAX2 complex predominantly targets SMXL6, SMXL7, and SMXL8 to control shoot branching.[8][10][11]

Comparative Overview of Signaling Pathways

The following table summarizes the key components and characteristics of the this compound and strigolactone signaling pathways.

FeatureThis compound SignalingStrigolactone Signaling
Ligand Karrikins (e.g., KAR₁)Strigolactones (e.g., GR24 - synthetic)
Receptor KAI2 (KARRIKIN INSENSITIVE 2)D14 (DWARF14)
Common Component MAX2 (MORE AXILLARY GROWTH 2)MAX2 (MORE AXILLARY GROWTH 2)
Primary Repressors SMAX1, SMXL2SMXL6, SMXL7, SMXL8
Primary Functions Seed germination, seedling photomorphogenesisInhibition of shoot branching, root development

Visualizing the Pathways: A DOT Language Representation

The signaling cascades for both this compound and strigolactone pathways can be visualized as follows:

Signaling_Pathways cluster_KAR This compound Signaling cluster_SL Strigolactone Signaling KAR Karrikin KAI2 KAI2 KAR->KAI2 binds MAX2 MAX2 KAI2->MAX2 interacts with SMAX1_SMXL2 SMAX1/SMXL2 KAR_Response Seed Germination, Seedling Development SMAX1_SMXL2->KAR_Response represses MAX2->SMAX1_SMXL2 targets for degradation SMXL678 SMXL6/7/8 MAX2->SMXL678 targets for degradation SL Strigolactone D14 D14 SL->D14 binds D14->MAX2 interacts with SL_Response Inhibition of Shoot Branching SMXL678->SL_Response represses Crosstalk_Pathway cluster_input cluster_receptors cluster_repressors cluster_output KAR Karrikin KAI2 KAI2 KAR->KAI2 SL Strigolactone D14 D14 SL->D14 MAX2 MAX2 KAI2->MAX2 SMXL2 SMXL2 KAI2->SMXL2 primary target D14->MAX2 SMAX1 SMAX1 D14->SMAX1 crosstalk D14->SMXL2 crosstalk MAX2->SMAX1 degrades MAX2->SMXL2 degrades SMXL678 SMXL6/7/8 MAX2->SMXL678 degrades Seed_Germination Seed Germination SMAX1->Seed_Germination represses Hypocotyl_Elongation Hypocotyl Elongation SMXL2->Hypocotyl_Elongation represses Shoot_Branching Shoot Branching SMXL678->Shoot_Branching represses

References

Comparative Analysis of KAR1 and KAR2 Activity in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two key karrikin molecules, KAR1 and KAR2. Karrikins are a class of butenolide compounds found in the smoke of burning vegetation that act as potent plant growth regulators. They play a crucial role in post-fire ecosystem recovery by stimulating seed germination and influencing seedling development. Understanding the differential activities of specific karrikins like KAR1 and KAR2 is vital for research in plant signaling and for the development of novel agrochemicals to enhance crop performance.

Data Summary: KAR1 vs. KAR2 Activity

The following table summarizes the quantitative data from comparative studies on the bioactivity of KAR1 and KAR2, primarily in the model plant Arabidopsis thaliana.

Activity MetricKAR1KAR2Plant SpeciesReference
Seed Germination Effective at ≥100 nMMore active; effective at ≥10 nMArabidopsis thaliana[1]
Less active than KAR2Higher activity than KAR1Arabidopsis thaliana[2][3]
Hypocotyl Elongation Inhibition (1 µM, under red light) ~25-33% inhibition~45-53% inhibitionArabidopsis thaliana[4][5]
Gene Expression Regulation (MAX4 and IAA1) ~2-fold reduction~2-fold reductionArabidopsis thaliana[4]

Key Findings from Experimental Data

Experimental evidence consistently demonstrates that KAR2 is a more potent karrikin than KAR1 in Arabidopsis thaliana. This enhanced activity is observed in both seed germination and seedling photomorphogenesis.

  • Seed Germination: In dormant Arabidopsis seeds, KAR2 can stimulate germination at concentrations as low as 10 nM, whereas KAR1 requires a slightly higher concentration to elicit a similar response.[1]

  • Seedling Development: During light-grown conditions, both karrikins inhibit hypocotyl (seedling stem) elongation. However, at a concentration of 1 µM, KAR2 inhibits elongation by approximately 45-53%, which is significantly greater than the 25-33% inhibition caused by KAR1.[4][5] This suggests that KAR2 is more effective at promoting photomorphogenesis.

  • Gene Expression: Both KAR1 and KAR2 influence the expression of a common set of downstream genes. For instance, they both repress the expression of MAX4 (an enzyme in the strigolactone biosynthesis pathway) and IAA1 (an auxin-responsive gene) by about twofold.[4] They also up-regulate karrikin-responsive genes like STH7 and KUF1.[5] While both molecules affect the same genes, the differential potency observed in physiological assays suggests that KAR2 may induce these transcriptional changes more efficiently or at lower concentrations.

Karrikin Signaling Pathway

Karrikins initiate a signaling cascade that shares components with the strigolactone perception pathway. The differential activity between KAR1 and KAR2 is likely due to differences in their binding affinity or processing by the receptor, KAI2.

KAR_Signaling_Pathway Karrikin Signaling Pathway cluster_input Inputs cluster_perception Perception cluster_complex SCF Complex Formation cluster_degradation Repressor Degradation cluster_response Cellular Response KAR1 KAR1 KAI2 KAI2 Receptor (α/β hydrolase) KAR1->KAI2 Binds KAR2 KAR2 (more active) KAR2->KAI2 Binds (higher affinity) MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SCF_Complex SCF(MAX2) E3 Ubiquitin Ligase MAX2->SCF_Complex forms SMAX1_SMXL2 SMAX1/SMXL2 (Repressor Proteins) SCF_Complex->SMAX1_SMXL2 targets Ub Ubiquitination SMAX1_SMXL2->Ub Gene_Expression Transcriptional Reprogramming SMAX1_SMXL2->Gene_Expression Represses Proteasome 26S Proteasome Proteasome->SMAX1_SMXL2 Degrades Ub->Proteasome for degradation Germination Seed Germination Gene_Expression->Germination Photomorphogenesis Seedling Photomorphogenesis Gene_Expression->Photomorphogenesis

Caption: The Karrikin (KAR) signaling pathway in plants.

Experimental Protocols

The comparative activities of KAR1 and KAR2 are primarily assessed using standardized bioassays in Arabidopsis thaliana.

Seed Germination Assay

This assay quantifies the ability of karrikins to break seed dormancy and promote germination.

Methodology:

  • Seed Sterilization: Arabidopsis thaliana seeds (e.g., ecotype Landsberg erecta, which often exhibits primary dormancy) are surface-sterilized using 70% ethanol (B145695) for 1 minute, followed by 10% bleach with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile water.

  • Plating: Seeds are sown on 0.8% water agar (B569324) plates or filter paper moistened with sterile water (control) or solutions of KAR1 or KAR2 at various concentrations (e.g., 1 nM to 10 µM).

  • Stratification: Plates are typically cold-stratified at 4°C in the dark for 3-4 days to synchronize germination.

  • Incubation: Plates are transferred to a controlled environment growth chamber, often under a specific light regime (e.g., 16-hour light/8-hour dark photoperiod) and constant temperature (e.g., 22°C).

  • Scoring: Germination, defined as the emergence of the radicle, is scored daily for 7-10 days. The final germination percentage is calculated for each treatment.

  • Data Analysis: Dose-response curves are generated to compare the concentrations at which KAR1 and KAR2 elicit 50% of the maximal germination response (EC50).

Hypocotyl Elongation Assay

This assay measures the effect of karrikins on seedling photomorphogenesis, where inhibition of hypocotyl elongation is a key indicator of enhanced light response.

Methodology:

  • Seed Plating: Sterilized, after-ripened (non-dormant) seeds are sown on Murashige and Skoog (MS) agar medium containing the control solution or various concentrations of KAR1 or KAR2 (e.g., 1 µM).

  • Light Treatment: Plates are typically exposed to white light for several hours to induce germination uniformly, then wrapped in foil and placed in darkness for 2 days to allow for etiolation (hypocotyl elongation in the dark).

  • Induction of Photomorphogenesis: Plates are then unwrapped and transferred to a specific light condition, such as continuous red light (e.g., 10 µmol m⁻² s⁻¹), for 3-4 days. Growth in darkness is used as a control to assess light-dependency.[5]

  • Measurement: Seedlings are carefully removed from the agar, laid flat, and imaged with a high-resolution scanner or camera. The length of the hypocotyl (from the base of the cotyledons to the root junction) is measured using image analysis software (e.g., ImageJ).

  • Data Analysis: The average hypocotyl length for each treatment is calculated and compared to the control. The percentage of inhibition is determined to compare the relative activity of KAR1 and KAR2.

References

Genetic Validation of Karrikinolide Receptor Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches to validate the function of the karrikinolide receptor, KAI2 (KARRIKIN INSENSITIVE 2), also known as HTL (HYPOSENSITIVE TO LIGHT). We present supporting experimental data, detailed methodologies for key experiments, and a visual representation of the signaling pathway to facilitate a deeper understanding of KAI2-mediated processes in plant development and stress responses.

KAI2 Signaling Pathway: An Overview

Karrikinolides (KARs) are butenolide compounds found in smoke from burning plant material that act as potent germination stimulants.[1] The perception of karrikins and an, as yet unidentified, endogenous ligand (KL) is mediated by the α/β-hydrolase superfamily protein, KAI2.[2][3][4] KAI2 signaling is crucial for various developmental processes, including seed germination, seedling photomorphogenesis, and root development, as well as responses to abiotic stresses like drought.[5][6]

The canonical KAI2 signaling pathway involves the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[7][8] In the presence of a ligand, KAI2 interacts with MAX2, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[8] This complex then targets the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome.[4][7] The degradation of these repressors alleviates their inhibitory effect on downstream transcription factors, leading to the expression of karrikin-responsive genes and subsequent physiological responses.[4]

KAI2_Signaling_Pathway Karrikin Karrikin/KL KAI2 KAI2 Karrikin->KAI2 MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SCF_complex SCF Complex MAX2->SCF_complex part of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_complex->SMAX1_SMXL2 targets Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome ubiquitination & degradation by TF Transcription Factors SMAX1_SMXL2->TF represses Gene_Expression Gene Expression TF->Gene_Expression activates Physiological_Response Physiological Response Gene_Expression->Physiological_Response

KAI2 Signaling Pathway Diagram

Genetic Validation: Comparative Analysis of Mutants

The function of KAI2 and its signaling components is primarily validated through the characterization of loss-of-function mutants. The most commonly studied mutants are kai2, max2, and the double mutant smax1 smxl2. Below is a comparison of their key phenotypes.

Phenotypic AssayWild-Type (WT)kai2 Mutantmax2 Mutantsmax1 smxl2 Double Mutant
Seed Germination Normal germinationReduced germination, increased dormancy[9]Reduced germination, similar to kai2[1]Constitutive germination, even in darkness[10]
Hypocotyl Elongation (in light) Short hypocotylElongated hypocotyl[3]Elongated hypocotyl, similar to kai2[2]Short hypocotyl, insensitive to KAR/SL treatment[2]
Stomatal Aperture Normal apertureEnlarged stomatal aperture[11][12]Enlarged stomatal aperture[2]Reduced stomatal aperture (inferred)
Drought Resistance Normal resistanceHypersensitive to drought[11][12]Reduced drought resistance[2]Enhanced drought resistance (inferred)

Experimental Protocols for Functional Validation

Detailed methodologies for key experiments are crucial for the reproducible validation of KAI2 function.

Seed Germination Assay

Objective: To quantify the effect of genetic mutations on seed germination in response to this compound treatment or other stimuli.

Protocol:

  • Surface-sterilize seeds of wild-type, kai2, max2, and smax1 smxl2 genotypes.

  • Plate seeds on half-strength Murashige and Skoog (MS) medium containing 0.8% agar (B569324). For treatments, supplement the media with desired concentrations of karrikin (e.g., KAR₁) or a synthetic analog (e.g., rac-GR24). Use a solvent control (e.g., DMSO) for mock treatments.

  • Stratify the plates at 4°C in the dark for 3-4 days to synchronize germination.

  • Transfer the plates to a growth chamber under controlled light and temperature conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Score germination daily for up to 7 days. Germination is defined as the emergence of the radicle.

  • Calculate the germination percentage for each genotype and treatment. Data should be presented as the mean ± standard error from at least three biological replicates.

Hypocotyl Elongation Assay

Objective: To assess the role of KAI2 signaling in seedling photomorphogenesis by measuring hypocotyl length.

Protocol:

  • Sterilize and plate seeds as described for the germination assay on media with or without treatment compounds.

  • After stratification, expose the plates to light for 4-6 hours to induce germination.

  • Wrap the plates in aluminum foil and place them vertically in a growth chamber in the dark for a specified period (e.g., 5 days).

  • Alternatively, for photomorphogenesis studies, grow seedlings under specific light conditions (e.g., continuous white, red, or far-red light).

  • After the growth period, carefully remove the seedlings and lay them flat on an agar plate or a scanner bed.

  • Capture images of the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).

  • Perform statistical analysis to compare the hypocotyl lengths between genotypes and treatments.

Stomatal Aperture Measurement

Objective: To determine the impact of KAI2 signaling on stomatal function, which is critical for gas exchange and drought response.

Protocol:

  • Grow plants of different genotypes under controlled conditions for 3-4 weeks.

  • Excise rosette leaves and float them, abaxial side down, in a buffer solution (e.g., 10 mM MES, 50 mM KCl, pH 6.15) in a petri dish.

  • Expose the leaves to light for 2-3 hours to induce stomatal opening.

  • For ABA-induced closure assays, transfer the leaves to a buffer containing abscisic acid (ABA) at various concentrations (e.g., 10 µM, 50 µM) for a defined period.

  • Capture images of the epidermal layer using a microscope with a camera.

  • Measure the width and length of the stomatal pores using image analysis software.

  • Calculate the stomatal aperture (width/length ratio) and compare the values across genotypes and treatments.

Alternative Genetic Validation Methods

Beyond the analysis of mutant phenotypes, several other genetic and molecular techniques can be employed to validate the function of the KAI2 receptor and its signaling components.

Transcriptome Analysis
  • Objective: To identify genes whose expression is regulated by the KAI2 signaling pathway.

  • Method: RNA-sequencing (RNA-seq) is performed on wild-type and kai2 mutant seedlings, with and without karrikin treatment. Differentially expressed genes are identified through bioinformatic analysis. This can reveal downstream targets and biological processes regulated by KAI2.[11][13]

Protein-Protein Interaction Assays
  • Objective: To confirm the physical interactions between proteins in the KAI2 signaling cascade.

  • Methods:

    • Yeast Two-Hybrid (Y2H): This in vivo technique is used to test for interactions between KAI2 and MAX2, or KAI2 and SMAX1, in a ligand-dependent manner.[5]

    • In Vitro Pull-Down or Co-Immunoprecipitation (Co-IP): These biochemical assays can confirm direct physical interactions between purified recombinant proteins or proteins from plant extracts.

Reporter Gene Assays
  • Objective: To visualize the spatial and temporal expression pattern of KAI2 and to monitor the activity of the signaling pathway.

  • Method: A reporter gene, such as β-glucuronidase (GUS) or a fluorescent protein (e.g., GFP), is fused to the promoter of KAI2 or a downstream target gene. Transgenic plants expressing these constructs are then analyzed histochemically or by microscopy to observe reporter activity in different tissues and in response to stimuli.[14][15][16]

Experimental Workflow for Genetic Validation

Experimental_Workflow start Start: Hypothesis on KAI2 Function mutant_analysis Mutant Phenotypic Analysis (Germination, Hypocotyl, Stomata) start->mutant_analysis transcriptome Transcriptome Analysis (RNA-seq) start->transcriptome protein_interaction Protein-Protein Interaction (Y2H, Co-IP) start->protein_interaction reporter_assay Reporter Gene Assays (Promoter-GUS/GFP) start->reporter_assay data_integration Data Integration and Model Building mutant_analysis->data_integration transcriptome->data_integration protein_interaction->data_integration reporter_assay->data_integration conclusion Conclusion: Validated KAI2 Function data_integration->conclusion

References

Unveiling the Bioactive Power: A Comparative Analysis of Karrikinolide and Smoke Water

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of plant growth regulators is paramount. This guide provides an objective comparison of karrikinolide (KAR₁) and smoke water, two potent germination stimulants, supported by experimental data and detailed methodologies.

This compound (KAR₁), a butenolide compound discovered in smoke, and smoke water, a complex mixture derived from burning vegetation, are both recognized for their ability to break seed dormancy and enhance plant growth.[1][2] While this compound is a specific, known active component, smoke water contains a cocktail of compounds, including karrikins.[3][4] This guide delves into their comparative effects, signaling mechanisms, and experimental applications.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and smoke water on seed germination and seedling growth as reported in various studies.

Table 1: Effect on Seed Germination Percentage

Plant SpeciesTreatmentConcentrationGermination (%)Control (%)Source
Apium graveolens L. (Celery)This compound (KAR₁)10⁻⁷ M30.714.7[1]
Smoke Water (SW)1:2500 v/v17.214.7[1]
Prunus armeniaca L. (Apricot)This compound (KAR₁)1 µM72Not Specified[5]
Smoke Water (SW)1:1000 v/v60Not Specified[5]
Triticum aestivum L. (Wheat)This compound (KAR₁)1 µM100~77[2]

Table 2: Effect on Seedling Growth (Root Length)

Plant SpeciesTreatmentConcentrationRoot Length Increase (vs. Control)Source
Triticum aestivum L. (Wheat)This compound (KAR₁)1 µM2.2 times[2]

Table 3: Effect on Phytohormone Levels (Indole-3-Acetic Acid - IAA) in Apium graveolens L. seeds

TreatmentSoaking PeriodIAA Level (pmol g⁻¹)Control IAA Level (pmol g⁻¹)Source
This compound (KAR₁)No Soaking8642169[1]
Smoke Water (SW)No Soaking9352169[1]
This compound (KAR₁)12 h181364[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Seed Germination Assay

This protocol is adapted from studies on Apium graveolens and Prunus armeniaca.[1][5]

  • Seed Sterilization: Seeds are surface sterilized to prevent microbial contamination. A common method involves a brief wash with 70% ethanol (B145695) followed by a 10-minute soak in a 1-2% sodium hypochlorite (B82951) solution and several rinses with sterile distilled water.

  • Treatment Application:

    • This compound (KAR₁): A stock solution of KAR₁ is prepared (e.g., 10⁻⁵ M in distilled water).[6] This is then diluted to the desired final concentrations (e.g., 10⁻⁷ M, 1 µM).

    • Smoke Water (SW): Smoke is generated by burning plant material and bubbled through distilled water to create a stock solution.[7] This stock is then diluted to various concentrations (e.g., 1:1000, 1:2500 v/v).[1][5]

  • Incubation: Fifty seeds per replicate are placed on filter paper in sterile Petri dishes. The filter paper is moistened with 4.2 mL of the respective treatment solution or sterile distilled water (control).[1]

  • Germination Conditions: Petri dishes are sealed and incubated under controlled conditions. For celery, this was 20 ± 1 °C with a 10-hour light and 14-hour dark cycle for 21 days.[1] For apricot, seeds were kept in the dark at 4 ºC ± 1.[5]

  • Data Collection: Germination is recorded at set intervals (e.g., daily or weekly). A seed is considered germinated when the radicle emerges to a length of at least 2 mm.[1] Germination percentage is calculated at the end of the experiment.

Protocol 2: Phytohormone Analysis (UHPLC-MS/MS)

This protocol is a summary of the methodology used for analyzing auxin levels in celery seeds.[1]

  • Sample Preparation: Seed samples (after treatment and incubation) are frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: Phytohormones are extracted from the powdered tissue using an appropriate solvent (e.g., a methanol/water/formic acid mixture).

  • Purification: The extract is purified to remove interfering compounds. This may involve solid-phase extraction (SPE) cartridges.

  • Analysis: The purified samples are analyzed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to identify and quantify specific phytohormones like indole-3-acetic acid (IAA).[1]

Signaling Pathways and Mechanisms

Karrikins and smoke water exert their effects through a specific signaling pathway that shares components with the strigolactone response pathway.

The perception of karrikins begins with the α/β-hydrolase receptor protein KARRIKIN INSENSITIVE 2 (KAI2).[8][9] Upon binding KAR₁, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[8][10] This interaction forms part of an SCF E3 ubiquitin ligase complex which then targets the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for degradation by the 26S proteasome.[8][10] The degradation of these repressors alleviates the inhibition of downstream genes, thereby promoting germination and other developmental processes.[11]

Smoke water, containing karrikins, is understood to activate this same pathway.[12] The presence of other bioactive compounds in smoke water may lead to additional or synergistic effects.

Visualizations

To further elucidate the concepts discussed, the following diagrams visualize the karrikin signaling pathway and a typical experimental workflow.

Karrikin_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response KAR1 This compound (KAR₁) KAI2 KAI2 Receptor KAR1->KAI2 MAX2 MAX2 (F-box protein) KAI2->MAX2 recruits SCF_Complex SCF Complex MAX2->SCF_Complex forms SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_Complex->SMAX1_SMXL2 targets Degradation 26S Proteasome Degradation SMAX1_SMXL2->Degradation ubiquitination Gene_Expression Downstream Gene Expression Degradation->Gene_Expression alleviates repression Germination Seed Germination & Seedling Development Gene_Expression->Germination

Caption: Karrikin signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Seeds Seeds Sterilization Surface Sterilization Seeds->Sterilization Plating Plate seeds on moistened filter paper Sterilization->Plating Treatments Prepare Treatments (KAR₁, SW, Control) Treatments->Plating Incubation Incubate under controlled conditions Plating->Incubation Germination_Count Record Germination Incubation->Germination_Count Further_Analysis Physiological/Biochemical Analysis (e.g., Hormones) Incubation->Further_Analysis Data_Analysis Calculate Germination % & Statistical Analysis Germination_Count->Data_Analysis

Caption: General experimental workflow for seed germination assays.

References

Differential Gene Expression in Response to Karrikinolide vs. GR24: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential gene expression elicited by karrikinolide (KAR) and the synthetic strigolactone analog, GR24. By examining the distinct and overlapping signaling pathways and their downstream genetic targets, this document aims to equip researchers with the necessary information to select the appropriate compound for their specific research needs in plant biology and agricultural applications.

Introduction: this compound and GR24 Signaling

Karrikinolides (KARs) are a class of butenolide compounds found in smoke from burnt plant material that are potent regulators of seed germination and seedling development.[1] GR24 is a synthetic analog of strigolactones (SLs), a class of plant hormones that also regulate various aspects of plant growth and development.[2] While structurally similar, KARs and GR24 initiate distinct signaling cascades that result in both unique and overlapping changes in gene expression.

The perception of these molecules is mediated by two homologous α/β-hydrolase proteins: KARRIKIN INSENSITIVE 2 (KAI2) and DWARF14 (D14). KAI2 is the primary receptor for karrikinolides.[1] In contrast, GR24 is a racemic mixture of two stereoisomers: GR24^5DS^, which is perceived by the strigolactone receptor D14, and GR24^ent-5DS^, which is perceived by the this compound receptor KAI2.[3] This dual-receptor interaction of racemic GR24 is a critical factor in the differential gene expression observed.

Both signaling pathways converge on the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is a component of an SCF E3 ubiquitin ligase complex.[4] However, the downstream targets of this complex differ. The KAI2-dependent pathway targets the degradation of SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2), while the D14-dependent pathway primarily targets the degradation of SMXL6, SMXL7, and SMXL8.[3] These distinct downstream repressors are key to the specific transcriptional responses elicited by KAR and GR24.

Signaling Pathways

The signaling pathways for this compound and GR24 are illustrated below.

Karrikinolide_vs_GR24_Signaling KAR This compound (e.g., KAR1, KAR2) KAI2 KAI2 Receptor KAR->KAI2 Binds MAX2 SCF-MAX2 (E3 Ligase) KAI2->MAX2 Interacts with SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) KAR_Genes Karrikin-Responsive Gene Expression SMAX1_SMXL2->KAR_Genes Represses MAX2->SMAX1_SMXL2 Targets for degradation GR24 rac-GR24 GR24_ent GR24^ent-5DS GR24->GR24_ent GR24_5DS GR24^5DS GR24->GR24_5DS KAI2_2 KAI2 Receptor GR24_ent->KAI2_2 Binds D14 D14 Receptor GR24_5DS->D14 Binds MAX2_2 SCF-MAX2 (E3 Ligase) D14->MAX2_2 Interacts with SMXL678 SMXL6/7/8 (Repressors) SL_Genes Strigolactone-Responsive Gene Expression SMXL678->SL_Genes Represses MAX2_2->SMXL678 Targets for degradation RNA_Seq_Workflow cluster_growth Seedling Growth and Treatment cluster_treatment Treatment Groups cluster_analysis RNA-Seq and Data Analysis A 1. Seed Sterilization (e.g., 70% ethanol, 50% bleach) B 2. Plating on MS medium and Stratification (4°C for 2-3 days) A->B C 3. Germination and Growth (e.g., 16h light/8h dark, 22°C) B->C D 4. Treatment of Seedlings (e.g., 7-day old seedlings) C->D T1 Mock (solvent control) T2 This compound (e.g., 1 µM KAR1) T3 rac-GR24 (e.g., 1 µM) E 5. RNA Extraction (e.g., Trizol or kit-based) T1->E F 6. Library Preparation (e.g., TruSeq RNA Library Prep Kit) E->F G 7. High-Throughput Sequencing (e.g., Illumina NovaSeq) F->G H 8. Data Analysis (QC, Mapping, Differential Expression) G->H

References

Validating Karrikinolide Effects: A Comparative Guide to Using Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of karrikinolides on wild-type Arabidopsis thaliana and key knockout mutants in the karrikinolide signaling pathway. By presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms, this document serves as a valuable resource for validating and interpreting the physiological and genetic responses to karrikinolides.

Introduction to this compound Signaling

Karrikins are a class of butenolide molecules found in smoke from burning plant material that act as potent germination stimulants and influence seedling development.[1][2] The signaling pathway for karrikins is understood to involve a core set of proteins: the α/β-hydrolase KARRIKIN INSENSITIVE 2 (KAI2), the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).[2][3]

Upon perception of this compound, KAI2 is thought to interact with MAX2, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2] This interaction leads to the ubiquitination and subsequent degradation of the repressor proteins SMAX1 and SMXL2.[3] The degradation of these repressors derepresses downstream gene expression, leading to physiological responses such as seed germination and altered seedling photomorphogenesis.[4][5]

Knockout mutants of the genes encoding these proteins are invaluable tools for dissecting this pathway and validating the effects of karrikinolides.

Comparative Analysis of Phenotypes

The following tables summarize quantitative data from studies comparing the response of wild-type Arabidopsis and various knockout mutants to this compound treatment.

Seed Germination Assay

Table 1: Effect of this compound (KAR₂) on Seed Germination Percentage

GenotypeTreatmentGermination (%)Citation(s)
Wild-type (Col-0) Control (DMSO)~20[6]
1 µM KAR₂~60-70[6]
kai2 Control (DMSO)Low[7]
1 µM KAR₂No significant effect[7]
max2 Control (DMSO)~5[6]
1 µM KAR₂Insensitive[6]
smax1 Control (DMSO)High[6]
1 µM KAR₂High[6]
smax1 smxl2 Control (DMSO)~100 (constitutive)[8]
1 µM KAR₂~100 (constitutive)[8]

Note: Germination percentages can vary depending on seed batch, dormancy level, and experimental conditions.

Hypocotyl Elongation Assay

Table 2: Effect of this compound (KAR₁) on Hypocotyl Length in Red Light

GenotypeTreatmentHypocotyl Length (relative to untreated WT)Citation(s)
Wild-type (Ler) Control (0.5x MS)100%[9]
1 µM KAR₁~67%[9]
kai2 Control (0.5x MS)Elongated[5]
1 µM KAR₁Insensitive[5]
max2 Control (0.5x MS)Elongated (~125% of WT)[6]
1 µM KAR₁Insensitive[6]
smax1 Control (0.5x MS)Shorter than WT[6]
1 µM KAR₁Shorter than WT[6]
smax1 smxl2 Control (0.5x MS)Significantly shorter (~22% of WT)[10]
1 µM KAR₁Insensitive (already maximally inhibited)[10]

Note: Hypocotyl length is highly dependent on light conditions and fluence rates.

Gene Expression Analysis

Table 3: Relative Expression of this compound-Responsive Genes

GeneWild-type (KAR₁ treated)kai2 (untreated)max2 (untreated)smax1 smxl2 (untreated)Citation(s)
DLK2 Up-regulatedReduced expressionReduced expressionConstitutively high[11][12]
KUF1 Up-regulatedReduced expressionReduced expressionConstitutively high[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Seed Germination Assay

Objective: To quantify the effect of this compound on the germination rate of different Arabidopsis genotypes.

Materials:

  • Arabidopsis thaliana seeds (wild-type and knockout mutants)

  • Petri dishes (9 cm)

  • Filter paper

  • This compound (KAR₁) or (KAR₂) stock solution (e.g., 1 mM in DMSO)

  • Sterile distilled water

  • DMSO (Dimethyl sulfoxide) as a solvent control

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface sterilize seeds using your preferred method (e.g., vapor-phase sterilization or bleach treatment).

  • Prepare germination plates by placing two layers of sterile filter paper in each Petri dish.

  • Prepare treatment solutions. For a 1 µM this compound solution, dilute the stock solution in sterile water. Prepare a control solution with an equivalent concentration of DMSO.

  • Pipette 3-5 mL of the appropriate solution onto the filter paper in each plate to ensure it is thoroughly moistened.

  • Sow approximately 50-100 seeds evenly on the surface of the filter paper for each genotype and treatment condition.

  • Seal the Petri dishes with parafilm or surgical tape.

  • Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to break dormancy and synchronize germination.

  • Transfer the plates to a growth chamber with a defined light and temperature regime (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Score germination daily for 7-10 days. A seed is considered germinated when the radicle has emerged.

  • Calculate the germination percentage for each genotype and treatment at the end of the experiment.

Hypocotyl Elongation Assay

Objective: To measure the effect of this compound on seedling photomorphogenesis by quantifying hypocotyl length.

Materials:

  • Arabidopsis thaliana seeds (wild-type and knockout mutants)

  • Square Petri dishes or multi-well plates

  • 0.5x Murashige and Skoog (MS) medium with 0.8% agar (B569324)

  • This compound stock solution

  • Growth chamber with specific light sources (e.g., continuous red light)

Procedure:

  • Prepare 0.5x MS agar plates containing the desired concentrations of this compound and a solvent control.

  • Surface sterilize and sow seeds on the plates.

  • Stratify the seeds at 4°C in the dark for 2-4 days.

  • Expose the plates to white light for several hours to induce germination.

  • Wrap the plates in aluminum foil and incubate in the dark for 24-48 hours to allow for etiolation.

  • Transfer the plates to a growth chamber with a specific light condition, such as continuous red light, for 3-5 days.

  • Remove the seedlings from the agar and arrange them on a flat surface.

  • Image the seedlings using a scanner or a camera with a ruler for scale.

  • Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).[8]

  • Perform statistical analysis to compare the hypocotyl lengths between genotypes and treatments.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of this compound-responsive genes in different genotypes.

Materials:

  • Seedlings grown under specific conditions (as in the hypocotyl assay)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target genes (e.g., DLK2, KUF1) and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Procedure:

  • Grow seedlings under the desired treatment conditions and harvest at a specific time point. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Extract total RNA from the frozen tissue using a suitable RNA extraction kit, following the manufacturer's instructions.

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Prepare the qPCR reactions by combining the cDNA template, qPCR master mix, and gene-specific primers.

  • Perform the qPCR reaction in a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.[13]

Visualizing the Molecular and Experimental Framework

The following diagrams, generated using Graphviz, illustrate the this compound signaling pathway and a typical experimental workflow for its validation.

Karrikinolide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell This compound This compound (KAR) KAI2 KAI2 This compound->KAI2 binds MAX2 MAX2 (F-box) KAI2->MAX2 interacts with SCF SCF Complex MAX2->SCF part of SMAX1_SMXL2 SMAX1 / SMXL2 (Repressors) SCF->SMAX1_SMXL2 targets for ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome degradation Gene_Expression Downstream Gene Expression SMAX1_SMXL2->Gene_Expression represses Response Physiological Response (e.g., Germination) Gene_Expression->Response Ub Ub

This compound Signaling Pathway

Experimental_Workflow cluster_genotypes Plant Material cluster_treatments Treatments WT Wild-type (WT) Assays Phenotypic and Molecular Assays WT->Assays kai2 kai2 mutant kai2->Assays max2 max2 mutant max2->Assays smax1 smax1 mutant smax1->Assays smax1_smxl2 smax1 smxl2 mutant smax1_smxl2->Assays Control Control (e.g., DMSO) Control->Assays This compound This compound (KAR) This compound->Assays Germination Seed Germination Assay Assays->Germination Hypocotyl Hypocotyl Elongation Assay Assays->Hypocotyl Gene_Expression Gene Expression Analysis (qRT-PCR) Assays->Gene_Expression Data_Analysis Data Analysis and Comparison Germination->Data_Analysis Hypocotyl->Data_Analysis Gene_Expression->Data_Analysis Conclusion Validation of this compound Effects Data_Analysis->Conclusion

Experimental Workflow for Validation

References

Comparative Transcriptomics of Karrikinolide-Treated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic responses of plants to karrikinolide (KAR) treatment. Karrikinolides are a class of butenolide compounds found in smoke from burnt vegetation that act as potent signaling molecules, influencing seed germination, seedling development, and stress responses.[1][2] Understanding the genetic networks activated by karrikinolides is crucial for their potential applications in agriculture and ecological restoration. This document summarizes key transcriptomic data, details common experimental protocols, and visualizes the underlying biological pathways and workflows.

Data Presentation: Transcriptomic Reprogramming by this compound

This compound treatment elicits a distinct transcriptomic response in plants, often intersecting with light and hormone signaling pathways.[1][3] Microarray and RNA-Seq analyses have been instrumental in identifying genes that are differentially expressed upon treatment with karrikins.

A seminal study by Nelson et al. (2010) performed a microarray analysis on dormant Arabidopsis thaliana seeds imbibed for 24 hours with 1 µM KAR₁ to identify early transcriptional responses.[3] This analysis revealed a small but significant set of genes regulated by KAR₁ even before germination is completed. Notably, there is a significant enrichment of light-responsive genes among the transcripts upregulated by KAR₁.[1][3]

Below are tables summarizing the most significantly up- and down-regulated genes from this landmark study.

Table 1: Top Upregulated Genes in Arabidopsis thaliana Seeds Treated with 1 µM KAR₁

Gene IDGene Name/DescriptionLog₂ Fold Change
At1g02340KUF1 (KARRIKIN UP-REGULATED F-BOX 1)3.33
At3g28810STH7 (SALT TOLERANCE HOMOLOG7)2.87
At1g75110GASA4 (GIBBERELLIC ACID STIMULATED ARABIDOPSIS 4)2.50
At4g27410XTH15 (XYLOGLUCAN ENDOTRANSGLUCOSYLASE/HYDROLASE 15)2.45
At1g14920HY5 (ELONGATED HYPOCOTYL 5)2.05
At5g17850Photosystem II light harvesting complex protein1.98
At4g14690LHCB1.4 (LIGHT-HARVESTING CHLOROPHYLL-PROTEIN COMPLEX II SUBUNIT 1.4)1.89
At1g29930LHCB1.1 (LIGHT-HARVESTING CHLOROPHYLL-PROTEIN COMPLEX II SUBUNIT 1.1)1.85
At2g34430LHCB2.4 (LIGHT-HARVESTING CHLOROPHYLL-PROTEIN COMPLEX II SUBUNIT 2.4)1.77
At1g78610Peroxidase superfamily protein1.70

Data extracted from GEO Dataset GSE16776, associated with Nelson et al. (2010). Log₂ fold change represents the change in gene expression in KAR₁-treated seeds compared to water-treated controls.

Table 2: Top Downregulated Genes in Arabidopsis thaliana Seeds Treated with 1 µM KAR₁

Gene IDGene Name/DescriptionLog₂ Fold Change
At3g51870Unknown protein-2.15
At1g73165Unknown protein-1.98
At2g18790AtDi19 (DROUGHT-INDUCED 19)-1.85
At5g66400DREB2A (DEHYDRATION-RESPONSIVE ELEMENT-BINDING PROTEIN 2A)-1.77
At4g34000RD29A (RESPONSIVE TO DESICCATION 29A)-1.70
At1g52240ERD7 (EARLY RESPONSIVE TO DEHYDRATION 7)-1.65
At5g25610LEA (LATE EMBRYOGENESIS ABUNDANT) protein-1.58
At3g17820COR15A (COLD-REGULATED 15A)-1.51
At1g20440KIN2 (KINASE 2 / COLD-INDUCIBLE)-1.45
At5g52310RD29B (RESPONSIVE TO DESICCATION 29B)-1.39

Data extracted from GEO Dataset GSE16776, associated with Nelson et al. (2010). Log₂ fold change represents the change in gene expression in KAR₁-treated seeds compared to water-treated controls.

Mandatory Visualization

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in comparative transcriptomics.

Karrikin_Signaling_Pathway cluster_perception Signal Perception cluster_SCF_complex SCF Complex Formation cluster_degradation Repressor Degradation cluster_response Transcriptional Response KAR Karrikin (KAR) KAI2 KAI2 Receptor KAR->KAI2 Binds MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits CUL1 CUL1 MAX2->CUL1 SMAX1 SMAX1/SMXL2 (Repressor) MAX2->SMAX1 Targets for Ubiquitination SKP1 SKP1 CUL1->SKP1 RBX1 RBX1 CUL1->RBX1 Proteasome 26S Proteasome SMAX1->Proteasome Degradation TF Transcription Factors (e.g., HY5) SMAX1->TF Represses Ub Ubiquitin Ub->SMAX1 Genes KAR-Responsive Genes (e.g., KUF1, STH7) TF->Genes Activates Transcription Transcriptomics_Workflow cluster_sample_prep 1. Sample Preparation & RNA Extraction cluster_library_prep 2. Library Preparation & Sequencing cluster_data_analysis 3. Bioinformatic Analysis Plant_Growth Plant Growth (Control vs. KAR-Treated) Harvest Tissue Harvest (e.g., Seedlings, Seeds) Plant_Growth->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control (RIN, Concentration) RNA_Extraction->QC1 mRNA_Isolation mRNA Isolation (Poly-A Selection) QC1->mRNA_Isolation Fragmentation RNA Fragmentation mRNA_Isolation->Fragmentation cDNA_Synthesis cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation & Indexing cDNA_Synthesis->Adapter_Ligation PCR Library Amplification Adapter_Ligation->PCR QC2 Library Quality Control (Size, Concentration) PCR->QC2 Sequencing High-Throughput Sequencing (e.g., Illumina) QC2->Sequencing QC3 Raw Read Quality Control (FastQC) Sequencing->QC3 Trimming Adapter & Quality Trimming QC3->Trimming Alignment Read Alignment (to Reference Genome) Trimming->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis (DEG) Quantification->DEG_Analysis Downstream Downstream Analysis (GO, Pathway Enrichment) DEG_Analysis->Downstream

References

Karrikinolide's Crosstalk: A Comparative Guide to its Interactions with Other Plant Hormones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Karrikinolide's Hormonal Interactions, Supported by Experimental Data.

This compound (KAR), a butenolide compound discovered in smoke from burnt plant material, has emerged as a significant regulator of plant growth and development. Its signaling pathway, primarily mediated by the F-box protein MAX2 and the α/β hydrolase receptor KAI2, does not operate in isolation. Instead, it engages in a complex and intricate crosstalk with other key plant hormones, including gibberellins (B7789140) (GA), abscisic acid (ABA), auxins, and ethylene. Understanding these interactions is crucial for elucidating the complete picture of this compound's mode of action and for harnessing its potential in agricultural and pharmaceutical applications. This guide provides a comparative analysis of this compound's interplay with other major plant hormones, supported by quantitative data from key experiments.

This compound Signaling Pathway: A Central Hub for Hormonal Crosstalk

The canonical this compound signaling pathway involves the perception of KAR by the KAI2 receptor. This binding event leads to a conformational change in KAI2, promoting its interaction with the F-box protein MAX2, a component of an SCF E3 ubiquitin ligase complex. This complex then targets the repressor proteins SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors unleashes downstream transcriptional changes that modulate various developmental processes.[1][2] This core pathway serves as a critical node for integrating signals from other hormonal pathways.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KAR This compound (KAR) KAI2 KAI2 KAR->KAI2 binds MAX2 MAX2 KAI2->MAX2 interacts with SCF SCF Complex MAX2->SCF part of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF->SMAX1_SMXL2 targets for ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome degraded by Gene_Expression Target Gene Expression SMAX1_SMXL2->Gene_Expression represses Proteasome->Gene_Expression allows Developmental_Responses Developmental Responses (Seed Germination, Seedling Growth, etc.) Gene_Expression->Developmental_Responses leads to

Figure 1: Simplified this compound Signaling Pathway.

Comparison of this compound Interactions with Other Plant Hormones

The influence of this compound on plant physiology is often a result of its synergistic or antagonistic interactions with other hormones. The following sections and tables summarize these complex relationships.

This compound and Gibberellins (GA)

The interaction between this compound and gibberellins is predominantly synergistic, especially in the context of seed germination. This compound signaling is known to enhance GA biosynthesis and signaling.

Experimental Data Summary:

Plant SpeciesDevelopmental ProcessKAR TreatmentGA TreatmentCombined TreatmentOutcomeReference
Arabidopsis thalianaSeed Germination1 µM KAR₁1 µM GA₄1 µM KAR₁ + 1 µM GA₄KAR₁ alone strongly promotes germination, comparable to KNO₃. GA₄ alone has little effect on dormant seeds. Combined treatment shows a strong positive interaction.[3]
Arabidopsis thalianaSeed Germination10 nM KAR₂--KAR₂ enhances germination at concentrations as low as 10 nM.[3]
Triticum aestivum (Wheat)Seed Germination1 µM KAR₁--Increased germination by 1.3 times compared to control.[4]

Signaling Pathway Crosstalk:

This compound signaling promotes GA biosynthesis by upregulating the expression of key GA biosynthetic genes, such as GA3ox1 and GA3ox2.[1][5] Furthermore, the this compound signaling repressor SMAX1 has been shown to interact with DELLA proteins, which are key negative regulators of GA signaling.[6][7] The degradation of SMAX1 upon this compound perception may therefore lead to a derepression of GA responses.

KAR_GA_Crosstalk cluster_KAR This compound Signaling cluster_GA Gibberellin Signaling KAR KAR KAI2_MAX2 KAI2-MAX2 KAR->KAI2_MAX2 activates SMAX1 SMAX1 KAI2_MAX2->SMAX1 degrades DELLA DELLA (Repressor) SMAX1->DELLA interacts with GA_biosynthesis GA Biosynthesis (GA3ox1/2) SMAX1->GA_biosynthesis represses GA GA GID1 GID1 GA->GID1 binds GID1->DELLA degrades PIFs PIFs DELLA->PIFs represses Germination Seed Germination PIFs->Germination promotes GA_biosynthesis->GA produces GA_biosynthesis->Germination promotes KAR_ABA_Crosstalk cluster_KAR This compound Signaling cluster_ABA Abscisic Acid Signaling KAR KAR KAI2_MAX2 KAI2-MAX2 KAR->KAI2_MAX2 activates SMAX1 SMAX1 KAI2_MAX2->SMAX1 degrades ABA_catabolism ABA Catabolism (CYP707A3) SMAX1->ABA_catabolism indirectly promotes ABA ABA PYR_PYL PYR/PYL ABA->PYR_PYL binds Dormancy Seed Dormancy ABA->Dormancy promotes PP2Cs PP2Cs PYR_PYL->PP2Cs inhibits SnRK2s SnRK2s PP2Cs->SnRK2s inhibits SnRK2s->Dormancy promotes ABA_catabolism->ABA degrades KAR_Auxin_Crosstalk cluster_KAR This compound Signaling cluster_Auxin Auxin Transport & Signaling KAR KAR KAI2_MAX2 KAI2-MAX2 KAR->KAI2_MAX2 activates PINs PIN Proteins (Auxin Efflux Carriers) KAI2_MAX2->PINs regulates expression and localization AUX1 AUX1 (Auxin Influx Carrier) KAI2_MAX2->AUX1 regulates localization Auxin_Distribution Auxin Distribution PINs->Auxin_Distribution mediates AUX1->Auxin_Distribution mediates Root_Development Root Development (Lateral Roots, Root Hairs) Auxin_Distribution->Root_Development controls KAR_Ethylene_Crosstalk cluster_KAR This compound Signaling cluster_Ethylene Ethylene Biosynthesis KAR KAR KAI2_MAX2 KAI2-MAX2 KAR->KAI2_MAX2 activates SMAX1 SMAX1 KAI2_MAX2->SMAX1 degrades ACS7 ACS7 SMAX1->ACS7 represses Ethylene Ethylene ACS7->Ethylene produces Root_Development Root Development Ethylene->Root_Development regulates Seed_Germination_Assay_Workflow start Start sterilization Seed Sterilization (Ethanol & Bleach) start->sterilization plating Plating on MS Agar with Treatments (Control, KAR, GA, KAR+GA) sterilization->plating stratification Stratification (4°C, 3 days, dark) plating->stratification germination Germination (22°C, 16h light/8h dark) stratification->germination data_collection Daily Germination Scoring (7 days) germination->data_collection analysis Data Analysis (Germination %, Statistics) data_collection->analysis end End analysis->end

References

functional comparison of KAI2 homologs from different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Functional Comparison of KAI2 Homologs Across Plant Species

Introduction

KARRIKIN INSENSITIVE 2 (KAI2) is a key receptor protein in plants, belonging to the α/β hydrolase superfamily. It plays a crucial role in perceiving smoke-derived karrikins (KARs) and a yet-to-be-identified endogenous signaling molecule, termed KAI2 ligand (KL). The KAI2 signaling pathway is integral to various developmental processes, including seed germination, seedling photomorphogenesis, and root architecture.[1][2] Evolutionary studies have revealed that the KAI2 gene has undergone duplication and diversification throughout the plant kingdom, leading to homologs with functionally distinct properties, particularly in ligand perception and signaling outcomes. This guide provides a detailed functional comparison of KAI2 homologs from various species, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding the nuances of this critical signaling pathway.

Evolutionary Diversification of KAI2 Homologs

The KAI2 signaling pathway is ancient, with its origins tracing back to the common ancestor of land plants.[3] In seed plants, a gene duplication event gave rise to DWARF14 (D14), the receptor for strigolactones (SLs), which are another class of butenolide hormones.[4] KAI2 and D14 signaling pathways operate in parallel and share downstream components, most notably the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[4][5]

Significant functional divergence of KAI2 has occurred in certain plant lineages, most prominently in parasitic plants of the Orobanchaceae family (e.g., Striga, Orobanche) and in legumes (e.g., Pisum sativum, Lotus japonicus).[6][7] In parasitic plants, a major expansion of the KAI2 gene family has led to the evolution of highly specialized SL receptors, enabling them to detect host-derived SLs for germination.[6][8][9] Phylogenetic analyses have classified these diverse KAI2 homologs into distinct clades:

  • KAI2c (conserved): Hypothesized to be specific for the endogenous KL.

  • KAI2i (intermediate): Shows specificity towards karrikins.

  • KAI2d (divergent): Evolved as highly sensitive receptors for strigolactones.[4][10]

In legumes, KAI2 has duplicated into KAI2A and KAI2B, which have sub-functionalized to perceive different ligands and regulate distinct developmental processes.[7]

Quantitative Comparison of KAI2 Homolog Functions

The functional differences between KAI2 homologs can be quantified through various biochemical and in vivo assays. These include assessing ligand binding affinity, enzymatic hydrolysis of ligands, and the ability to mediate downstream signaling in response to specific compounds.

Ligand Binding Affinity

Isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF) are common techniques used to measure the binding affinity of KAI2 homologs to various ligands. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction.

HomologSpeciesLigandMethodDissociation Constant (Kd)Reference
AtKAI2Arabidopsis thalianaKAR1ITC147 µM[11]
AtKAI2Arabidopsis thalianaKAR1Equilibrium Microdialysis9.05 ± 2.03 µM[12]
AtKAI2ply2 (mutant)Arabidopsis thalianaKAR1ITC2857 µM[11]
PsKAI2APisum sativum(-)-GR24DSFNo significant change in stability[7]
PsKAI2BPisum sativum(-)-GR24DSFIncreased change in stability[7]
ShKAI2iBStriga hermonthicaKAR1ITC77.6 ± 3.4 μM

Note: DSF provides qualitative or semi-quantitative data on ligand binding by measuring changes in protein thermal stability upon ligand interaction, rather than a direct Kd value.

Ligand Hydrolysis Activity

KAI2 proteins exhibit enzymatic activity, hydrolyzing their butenolide ligands. This hydrolytic activity is believed to be essential for signal transduction. The rate of hydrolysis can be quantified using techniques like ultra-performance liquid chromatography (UHPLC).

HomologSpeciesLigandHydrolysis Rate (% remaining after incubation)Reference
AtKAI2Arabidopsis thaliana(-)-GR24~50%[7]
PsKAI2APisum sativum(-)-GR24~75%[7]
PsKAI2BPisum sativum(-)-GR24~25%[7]
PsKAI2BPisum sativum(+)-GR24~75%[7]
AtD14Arabidopsis thaliana(+)-GR24~10%[7]

Signaling Pathways and Experimental Workflows

KAI2 Signaling Pathway

The canonical KAI2 signaling pathway is initiated by the perception of a ligand (KAR or KL). This leads to a conformational change in KAI2, promoting its interaction with the F-box protein MAX2. The KAI2-MAX2 complex then forms a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase that targets the transcriptional repressor SUPPRESSOR OF MAX2 1 (SMAX1) and its homologs (SMXLs) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMAX1/SMXLs relieves the repression of downstream target genes, leading to various developmental responses.[1][13][14]

KAI2_Signaling_Pathway cluster_perception Ligand Perception cluster_ubiquitination Ubiquitination Complex cluster_response Cellular Response Ligand Karrikin (KAR) or KAI2 Ligand (KL) KAI2 KAI2 Ligand->KAI2 Binding & Activation MAX2 MAX2 KAI2->MAX2 Interaction SCF SCF Complex MAX2->SCF SMAX1 SMAX1/SMXL SCF->SMAX1 Ubiquitination Degradation 26S Proteasome Degradation SMAX1->Degradation Ub Ubiquitin Ub->SCF TargetGenes Target Gene Expression Degradation->TargetGenes De-repression Development Seed Germination, Seedling Development, etc. TargetGenes->Development

Canonical KAI2 Signaling Pathway

Experimental Workflow: Arabidopsis Complementation Assay

This assay is used to determine the in vivo function of a KAI2 homolog from a different species by expressing it in an Arabidopsis thalianakai2 mutant background.

Complementation_Workflow cluster_construction Vector Construction cluster_transformation Plant Transformation cluster_analysis Phenotypic Analysis Gene KAI2 Homolog cDNA Vector Plant Expression Vector (e.g., with AtKAI2 promoter) Gene->Vector Construct Expression Construct Vector->Construct Agrobacterium Agrobacterium tumefaciens Construct->Agrobacterium Arabidopsis Arabidopsis kai2 mutant Agrobacterium->Arabidopsis Transgenic Transgenic Arabidopsis Lines Arabidopsis->Transgenic Treatment Ligand Treatment (e.g., KAR, GR24) Transgenic->Treatment Phenotype Measure Phenotype (e.g., hypocotyl length, seed germination) Treatment->Phenotype Comparison Compare to Wild-Type and kai2 mutant Phenotype->Comparison

Workflow for Arabidopsis Complementation Assay

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Ligand Binding

Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) between a KAI2 homolog and a ligand.

Methodology:

  • Protein and Ligand Preparation:

    • Purified KAI2 homolog is dialyzed against the reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • The ligand is dissolved in the final dialysis buffer to minimize heats of dilution.

    • All solutions are degassed prior to use.

  • ITC Experiment:

    • The protein solution (typically 10-50 µM) is loaded into the sample cell of the calorimeter.

    • The ligand solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.

    • The experiment is conducted at a constant temperature (e.g., 25°C).

    • A series of small injections of the ligand into the protein solution are performed, allowing the signal to return to baseline between injections.

    • A control experiment is performed by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • The heat of dilution is subtracted from the raw data.

    • The peaks of the binding isotherm are integrated to determine the heat change per injection.

    • The integrated data is fitted to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.[2][15]

In Vitro SMAX1 Ubiquitination and Degradation Assay

Objective: To reconstitute the KAI2-mediated ubiquitination and degradation of SMAX1 in vitro.

Methodology:

  • Reagents:

    • Purified recombinant proteins: KAI2, MAX2 (as part of an SCF complex), SMAX1 (often with a tag like His or GST).

    • Ubiquitin, E1 activating enzyme, E2 conjugating enzyme.

    • ATP regeneration system.

    • Ligand of interest (e.g., KAR, GR24).

    • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT).

  • Procedure:

    • Combine E1, E2, ubiquitin, and the SCF-MAX2 complex in the ubiquitination buffer.

    • Add purified SMAX1 protein.

    • Initiate the reaction by adding the ligand (or a vehicle control).

    • Incubate the reaction at 30°C.

    • At various time points, stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using antibodies against SMAX1 (or its tag) and ubiquitin to detect polyubiquitinated SMAX1.[2][13]

Arabidopsis Hypocotyl Elongation Assay

Objective: To assess the in vivo activity of KAI2 homologs in response to light and different ligands.

Methodology:

  • Plant Material and Growth Conditions:

    • Seeds of wild-type, kai2 mutant, and transgenic lines expressing KAI2 homologs are surface-sterilized.

    • Seeds are plated on half-strength Murashige and Skoog (MS) medium containing the desired concentration of ligand (or a mock control).

    • Plates are stratified at 4°C for several days to synchronize germination.

    • Seedlings are grown under controlled light conditions (e.g., low light) at a constant temperature (e.g., 21°C).

  • Measurement and Analysis:

    • After a set period (e.g., 7 days), seedlings are imaged.

    • Hypocotyl length is measured using image analysis software (e.g., ImageJ).

    • Data are statistically analyzed to compare the hypocotyl lengths between genotypes and treatments.[4][7]

Conclusion

The functional diversification of KAI2 homologs across different plant species highlights the evolutionary adaptability of this signaling pathway. In non-parasitic plants, KAI2 primarily functions in perceiving endogenous signals and smoke-derived karrikins to regulate growth and development. In contrast, parasitic plants have co-opted and expanded the KAI2 family to develop highly sensitive and specific receptors for host-derived strigolactones, a critical adaptation for their parasitic lifestyle. The quantitative data on ligand binding and hydrolysis, combined with in vivo functional assays, provide a framework for understanding the molecular basis of these functional differences. Further research into the structure and function of diverse KAI2 homologs will continue to illuminate the evolution of plant signaling and may provide novel targets for agricultural applications, such as controlling parasitic weeds and enhancing crop resilience.

References

Karrikinolide's Role in Abiotic Stress Tolerance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biostimulants to enhance crop resilience against mounting abiotic pressures has brought karrikinolide (KAR), a butenolide compound found in smoke from burnt plant material, into the scientific spotlight. This guide provides a comprehensive comparison of this compound's performance in mitigating abiotic stress, presenting supporting experimental data, detailed protocols for key experiments, and visualizations of the signaling pathways involved. We objectively compare this compound with other alternatives, such as strigolactones (SLs) and abscisic acid (ABA), to validate its role in abiotic stress tolerance.

Performance Comparison: this compound vs. Alternatives in Abiotic Stress Mitigation

This compound has demonstrated significant potential in enhancing plant tolerance to a range of abiotic stresses, including drought, salinity, and temperature extremes. Its mode of action involves a complex signaling cascade that intersects with other key phytohormone pathways.

Comparative Data on Abiotic Stress Tolerance

The following tables summarize quantitative data from various studies, showcasing the efficacy of this compound (typically KAR₁) in comparison to control treatments and other plant growth regulators under different abiotic stress conditions.

Table 1: Effect of this compound (KAR₁) on Seed Germination under Abiotic Stress

Plant SpeciesStress ConditionTreatmentGermination Rate (%)Improvement vs. Control (%)Reference
Triticum aestivum (Wheat)Salt Stress (150 mM NaCl)Control55-[1]
1 µM KAR₁7841.8[1]
Sapium sebiferumSalt Stress (200 mM NaCl)Control20-[2]
1 nM KAR₁65225[2]
Sapium sebiferumOsmotic Stress (300 mM Mannitol)Control15-[2]
1 nM KAR₁55266.7[2]
Arabidopsis thalianaOsmotic Stress (Mannitol)Wild Type (WT)Higher than kai2 mutant-[3]
kai2 mutantLower than WT-[3]
Apium graveolens (Celery)No StressControl14.7-[4]
10⁻⁷ M KAR₁30.7108.8[4]
Smoke-water (1:2500 v/v)17.217.0[4]
10⁻⁷ M GA₃ (3h soak)67.542.1 (vs. 47.5% control)[4]

Table 2: Influence of this compound (KAR₁) on Seedling Growth under Abiotic Stress

Plant SpeciesStress ConditionParameterTreatmentValue% Change vs. ControlReference
Sapium sebiferumSalt StressRoot Fresh WeightControl--[5]
1 nM KAR₁IncreasedSignificant Increase[5]
Sapium sebiferumSalt StressTaproot LengthControl--[5]
1 nM KAR₁IncreasedSignificant Increase[5]
Sapium sebiferumOsmotic StressLateral Root NumberControl--[5]
1 nM KAR₁IncreasedSignificant Increase[5]
Mentha arvensisNo StressShoot LengthControl--[6]
10⁻⁸ M KAR₁-+16.47%[6]
Smoke-water (1:500 v/v)-+19.23%[6]
Mentha arvensisNo StressFresh WeightControl--[6]
10⁻⁸ M KAR₁-+17.44%[6]
Mentha arvensisNo StressDry WeightControl--[6]
10⁻⁸ M KAR₁-+24.75%[6]

Table 3: this compound's (KAR₁) Impact on Antioxidant Enzyme Activity under Abiotic Stress

Plant SpeciesStress ConditionEnzymeTreatmentActivity Change vs. Stressed ControlReference
Sapium sebiferumSalt StressSuperoxide Dismutase (SOD)1 nM KAR₁Significantly Increased[5]
Sapium sebiferumSalt StressPeroxidase (POD)1 nM KAR₁Significantly Increased[5]
Sapium sebiferumSalt StressCatalase (CAT)1 nM KAR₁Significantly Increased[5]
Sapium sebiferumOsmotic StressAscorbate Peroxidase (APX)1 nM KAR₁Significantly Increased[5]
Triticum aestivum (Wheat)Cadmium StressSuperoxide Dismutase (SOD)KAR₁ PrimingEnhanced Activity[7]
Triticum aestivum (Wheat)Cadmium StressPeroxidase (POD)KAR₁ PrimingEnhanced Activity[7]
Triticum aestivum (Wheat)Cadmium StressCatalase (CAT)KAR₁ PrimingEnhanced Activity[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the methodologies used to validate its function, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

Karrikin_Signaling_Pathway cluster_stress Abiotic Stress (Drought, Salinity) cluster_perception Perception cluster_transduction Signal Transduction cluster_response Cellular Response Abiotic Stress Abiotic Stress KAI2 KAI2 (Receptor) Abiotic Stress->KAI2 Influences perception KAR This compound (KAR) KAR->KAI2 Binds MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 Targets for degradation Degradation 26S Proteasome Degradation SMAX1_SMXL2->Degradation Gene_Expression Transcriptional Reprogramming Degradation->Gene_Expression Leads to Stress_Tolerance Enhanced Abiotic Stress Tolerance Gene_Expression->Stress_Tolerance

This compound Signaling Pathway in Abiotic Stress.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic and Physiological Assays cluster_analysis Data Analysis and Conclusion Plant_Material Select Plant Material (e.g., Arabidopsis, Wheat seeds) Stress_Induction Induce Abiotic Stress (e.g., NaCl, Mannitol, Water withholding) Plant_Material->Stress_Induction Treatment_Application Apply Treatments (Control, KAR, Alternatives) Stress_Induction->Treatment_Application Germination_Assay Seed Germination Assay (Germination rate, speed) Treatment_Application->Germination_Assay Seedling_Growth_Assay Seedling Growth Measurement (Root/shoot length, biomass) Treatment_Application->Seedling_Growth_Assay Antioxidant_Assay Antioxidant Enzyme Assays (SOD, CAT, POD activity) Treatment_Application->Antioxidant_Assay Data_Collection Collect and Quantify Data Germination_Assay->Data_Collection Seedling_Growth_Assay->Data_Collection Antioxidant_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Stress Tolerance Role Statistical_Analysis->Conclusion

General Experimental Workflow for Validating this compound's Role.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound's role in abiotic stress tolerance.

Seed Germination Assay under Salt Stress

Objective: To assess the effect of this compound on the germination of seeds under salinity stress.

Materials:

  • Seeds of the plant species of interest (e.g., Arabidopsis thaliana, Triticum aestivum).

  • Petri dishes (9 cm diameter).

  • Filter paper (Whatman No. 1 or equivalent).

  • This compound (KAR₁) stock solution (e.g., 1 mM in acetone).

  • Sodium chloride (NaCl).

  • Sterile distilled water.

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% (v/v) ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in a 1% (v/v) sodium hypochlorite (B82951) solution with a drop of Tween-20. Rinse the seeds 4-5 times with sterile distilled water.

  • Preparation of Treatment Solutions: Prepare the required concentrations of NaCl (e.g., 100 mM, 150 mM, 200 mM) in sterile distilled water. For KAR₁ treatments, add the appropriate volume of the stock solution to the NaCl solutions to achieve the desired final KAR₁ concentrations (e.g., 1 nM, 1 µM). Include a control with only NaCl and a mock control with the same amount of acetone (B3395972) as the KAR₁ treatments.

  • Plating: Place two layers of sterile filter paper in each Petri dish. Pipette 5 mL of the respective treatment solution onto the filter paper.

  • Sowing: Arrange a known number of seeds (e.g., 50-100) evenly on the surface of the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: Score germination daily for a defined period (e.g., 7-10 days). A seed is considered germinated when the radicle has emerged.

  • Analysis: Calculate the final germination percentage for each treatment. Other parameters like germination speed (Mean Germination Time) can also be calculated.

Drought Stress Tolerance Assay (Soil-based)

Objective: To evaluate the effect of this compound on the survival and growth of plants under drought stress.

Materials:

  • Pots filled with a suitable soil mix.

  • Seedlings of the plant species of interest.

  • This compound (KAR₁) solution.

  • Watering cans or a drip irrigation system.

  • Balance for weighing pots.

  • Camera for documentation.

Procedure:

  • Plant Growth: Grow seedlings in individual pots under well-watered conditions until they reach a suitable developmental stage (e.g., 3-4 weeks for Arabidopsis).

  • Treatment Application: Divide the plants into control and treatment groups. Apply the KAR₁ solution (e.g., 1 µM) to the soil of the treatment group. Apply an equal volume of water (with mock solvent if applicable) to the control group.

  • Drought Induction: Withhold water from all plants to induce drought stress. Monitor the soil water content by weighing the pots daily.

  • Stress Monitoring: Observe and document the wilting symptoms of the plants daily.

  • Re-watering: After a defined period of drought stress (e.g., 10-14 days, or when significant wilting is observed in the control group), re-water all plants thoroughly.

  • Survival Rate Assessment: After a recovery period of 3-5 days, count the number of surviving plants in each group. A plant is considered to have survived if it has green, turgid leaves.

  • Biomass Measurement: Harvest the shoots of the surviving plants and measure their fresh weight. Dry the shoots in an oven at 60-70°C for 48-72 hours and measure the dry weight.

  • Analysis: Calculate the survival rate and compare the fresh and dry biomass between the control and KAR₁-treated groups.

Measurement of Antioxidant Enzyme Activity (Catalase - CAT)

Objective: To determine the activity of catalase in plant tissues treated with this compound under abiotic stress.

Materials:

  • Plant tissue (leaves or roots).

  • Liquid nitrogen.

  • Mortar and pestle.

  • Extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA).

  • Centrifuge.

  • Spectrophotometer.

  • Quartz cuvettes.

  • Hydrogen peroxide (H₂O₂).

Procedure:

  • Enzyme Extraction:

    • Harvest a known weight of fresh plant tissue (e.g., 0.5 g) and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add the extraction buffer to the powder (e.g., 2 mL) and continue grinding until a homogenous slurry is formed.

    • Transfer the homogenate to a centrifuge tube and centrifuge at 10,000-15,000 x g for 15-20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Catalase Activity Assay:

    • The assay is based on monitoring the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.

    • Prepare the reaction mixture in a quartz cuvette containing potassium phosphate buffer (50 mM, pH 7.0) and the enzyme extract.

    • Initiate the reaction by adding a known concentration of H₂O₂ (e.g., 10 mM final concentration).

    • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer.

  • Calculation:

    • Calculate the CAT activity using the extinction coefficient of H₂O₂ at 240 nm (e.g., 40 M⁻¹ cm⁻¹).

    • Express the enzyme activity in units per milligram of protein. Protein concentration in the extract can be determined using the Bradford assay.

Conclusion

The presented data and signaling pathways validate the significant role of this compound in enhancing abiotic stress tolerance in various plant species. Exogenous application of this compound has been shown to improve seed germination and seedling growth under stressful conditions, often by modulating antioxidant defense systems and interacting with other phytohormonal signaling pathways. While its efficacy is clear, the optimal concentrations and application methods can be species- and stress-dependent.

Compared to strigolactones, karrikinolides appear to have a more pronounced role in seed germination of non-parasitic plants and exhibit distinct, though sometimes overlapping, functions in stress response signaling.[3] The interaction with the ABA pathway is complex, with this compound signaling sometimes acting to fine-tune ABA levels and responses to optimize stress adaptation.[1][5]

Further research focusing on direct comparative studies under field conditions is necessary to fully elucidate the agricultural potential of this compound. However, the existing evidence strongly supports its consideration as a promising tool for developing novel strategies to improve crop resilience in the face of a changing climate.

References

Safety Operating Guide

Proper Disposal of Karrikinolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of specialized chemical compounds are paramount to laboratory safety and environmental responsibility. Karrikinolide (KAR1), a butenolide compound and plant growth regulator derived from plant smoke, requires meticulous disposal procedures due to its chemical nature.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment for researchers, scientists, and drug development professionals.

Key Properties of this compound

Understanding the properties of this compound is the first step toward its safe handling and disposal.

PropertyData
Formal Name 3-methyl-2H-furo[2,3-c]pyran-2-one
Synonym Karrikin 1, KAR1
Molecular Formula C₈H₆O₃
Formula Weight 150.1
Solubility Slightly soluble in Chloroform and Methanol (B129727)
Storage Store at room temperature
Stability ≥ 4 years

Source: Cayman Chemical[1]

Experimental Protocols: Disposal and Decontamination

Adherence to the following protocols is crucial for the safe disposal of this compound and the decontamination of associated labware.

Personal Protective Equipment (PPE)

Before handling this compound waste, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Gloves: Wear impervious gloves (e.g., nitrile rubber) and inspect them before use. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Lab Coat: A lab coat or other protective clothing should be worn to minimize skin contact.[2][3]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[2][4]

Step-by-Step Disposal Procedure

This compound waste should be treated as hazardous chemical waste. Do not dispose of this material with regular trash or pour it down the drain.[4][5]

Step 1: Waste Segregation

  • Identify and separate all materials contaminated with this compound. This includes:

    • Unused or surplus solid this compound.

    • Solutions containing this compound.

    • Contaminated lab supplies such as pipette tips, gloves, and wipes.[5]

  • Keep this compound waste separate from other waste streams to ensure proper handling.[6]

Step 2: Containerization

  • Place all this compound waste into a designated, leak-proof, and sealable hazardous waste container.[5]

  • The container must be chemically compatible with this compound and any solvents used.[7]

  • For liquid waste, use the original packaging or an appropriate UN-labeled container approved for the transport of dangerous goods.[7]

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Include the CAS Number (857054-02-5) and any relevant hazard information.[1]

  • Indicate the date when the waste was first added to the container.

Step 4: Storage

  • Store the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory.[6]

  • Keep the container closed except when adding waste.[6]

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[8]

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6]

  • Do not attempt to treat the chemical waste unless you are trained and equipped to do so.

Decontamination of Reusable Labware
  • Initial Rinse: Thoroughly rinse any reusable labware (e.g., glassware) that has been in contact with this compound with a suitable solvent (e.g., methanol or chloroform, given its slight solubility).

  • Collect Rinsate: The initial rinsate must be collected and disposed of as hazardous liquid waste.[9]

  • Subsequent Cleaning: After the initial decontamination, wash the labware with soap and water.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated.[2][4]

  • Wear PPE: Don the appropriate PPE before cleaning the spill.

  • Contain and Absorb: For liquid spills, cover the spillage with an inert absorbent material (e.g., vermiculite, sand, or earth).[4] For solid spills, carefully sweep up the material to avoid creating dust.[4]

  • Collect Waste: Place the absorbed material or swept-up solid into a labeled hazardous waste container.[8]

  • Decontaminate Area: Clean the spill area. Some safety data sheets for similar compounds recommend decontamination with a 10% caustic solution, followed by ventilation until disposal is complete.[4]

  • Dispose of Materials: All cleanup materials should be disposed of as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

Karrikinolide_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Identification & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused KAR1, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (KAR1 Solutions, Rinsate) waste_type->liquid_waste Liquid labware Contaminated Reusable Labware waste_type->labware Labware solid_container Place in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container decon Decontaminate Labware labware->decon store Store Sealed Container in Designated Satellite Area solid_container->store liquid_container->store collect_rinsate Collect Initial Rinsate as Hazardous Waste decon->collect_rinsate collect_rinsate->liquid_container disposal Arrange for Pickup by EHS/Licensed Disposal Company store->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Karrikinolide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Karrikinolide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (KAR1). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a plant growth regulator that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The minimum required PPE for handling this compound is outlined below. A hazard assessment should be conducted to determine if additional PPE is required for specific procedures.[2][3]

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves are the minimum requirement.[2] For tasks with a higher risk of exposure, consider double gloving or using Silver Shield gloves underneath nitrile gloves.[2]To prevent skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 compliant) are the minimum requirement.[2][4] When there is a splash hazard, a face shield must be worn in addition to safety glasses or goggles.[2][4]To protect against eye irritation from dust or splashes.[1]
Body Protection A laboratory coat is mandatory.[5][6] For handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[7][8]To protect skin and personal clothing from contamination.
Respiratory Protection Required when handling the solid compound outside of a chemical fume hood or when dusts may be generated.[9] A respirator with a filter cartridge suitable for organic vapors and particulates is recommended.[10]To prevent respiratory tract irritation.[1]
Footwear Closed-toe shoes must be worn in the laboratory at all times.[6] For tasks involving large volumes of liquids, chemical-resistant boots are recommended.[7][8]To protect feet from spills and falling objects.

Operational and Disposal Plans

Experimental Protocols: Safe Handling of this compound

1. Preparation and Engineering Controls:

  • Always handle solid this compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure a safety shower and eyewash station are readily accessible.

  • Keep the work area clean and uncluttered.[5]

2. Donning Personal Protective Equipment (PPE):

  • Step 1: Put on a lab coat, ensuring it is fully buttoned.

  • Step 2: If required, put on a respirator. Ensure a proper fit and perform a seal check.[11]

  • Step 3: Put on safety glasses or goggles.[11] If a splash hazard exists, wear a face shield over the safety glasses.[2][4]

  • Step 4: Put on nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[7]

3. Handling the Compound:

  • When weighing solid this compound, use a spatula and handle it carefully to avoid creating dust.

  • When preparing solutions, add the solid to the solvent slowly. This compound is soluble in ethanol, methanol, DMF, and DMSO.[12][13]

  • Avoid pipetting by mouth; always use a mechanical pipetting device.[5]

  • Minimize the creation of splashes or aerosols.[5]

4. Doffing Personal Protective Equipment (PPE):

  • Step 1: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Step 2: Remove the face shield (if used) and then the safety glasses.

  • Step 3: Remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Step 4: Remove the respirator (if used).

  • Step 5: Wash hands thoroughly with soap and water after removing all PPE.[5]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected skin area with plenty of soap and water.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Make the victim drink water (two glasses at most).[9] Seek immediate medical attention.[1]

  • Spills: Evacuate the immediate area. For small spills of solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the spill area. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

Disposal Plan
  • Chemical Waste: Dispose of unused this compound and solutions containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials from spills, must be collected in a designated, sealed waste container and disposed of as hazardous chemical waste.[1]

  • Reusable PPE: Reusable items like lab coats should be professionally laundered if contaminated.[6] Do not wash contaminated lab coats at home.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow start Start: Prepare to Handle this compound prep 1. Preparation - Verify fume hood function - Assemble all materials - Review SDS start->prep end_safe Procedure Complete: Safe end_emergency Emergency Protocol Activated don_ppe 2. Don PPE - Lab Coat - Respirator (if needed) - Eye/Face Protection - Gloves prep->don_ppe handling 3. Handle this compound - Weigh solid in fume hood - Prepare solutions carefully - Minimize dust and aerosols don_ppe->handling decon 4. Decontamination - Clean work surfaces - Decontaminate equipment handling->decon spill Spill or Exposure Occurs handling->spill disposal 5. Waste Disposal - Segregate chemical waste - Dispose of contaminated PPE decon->disposal doff_ppe 6. Doff PPE - Remove gloves first - Remove lab coat - Wash hands thoroughly disposal->doff_ppe doff_ppe->end_safe spill->end_emergency

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Karrikinolide

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.